molecular formula C7H5BrO3 B155236 4-Bromo-2-hydroxybenzoic Acid CAS No. 1666-28-0

4-Bromo-2-hydroxybenzoic Acid

Cat. No.: B155236
CAS No.: 1666-28-0
M. Wt: 217.02 g/mol
InChI Key: FYAKLZKQJDBBKW-UHFFFAOYSA-N
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Description

4-Bromo-2-hydroxybenzoic Acid is a useful research compound. Its molecular formula is C7H5BrO3 and its molecular weight is 217.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109120. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAKLZKQJDBBKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296399
Record name 4-Bromo-2-hydroxybenzoic Acid
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Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1666-28-0
Record name 1666-28-0
Source DTP/NCI
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Record name 4-Bromo-2-hydroxybenzoic Acid
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Record name 4-Bromo-2-hydroxybenzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Bromo-2-hydroxybenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-2-hydroxybenzoic Acid for Researchers and Drug Development Professionals

Introduction: A Multifaceted Building Block

This compound (CAS No. 1666-28-0), a brominated derivative of salicylic acid, is a pivotal intermediate in the landscape of synthetic chemistry.[1] At room temperature, it presents as a white to off-white crystalline solid.[1] Its strategic placement of a carboxylic acid, a hydroxyl group, and a bromine atom on a benzene ring imparts a versatile reactivity profile, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] This guide offers a comprehensive exploration of its chemical properties, structural intricacies, synthesis, and reactivity, providing researchers and drug development professionals with the technical insights necessary for its effective application.

Physicochemical and Structural Properties

The compound's physical characteristics are foundational to its handling, storage, and application in various solvent systems. It exhibits limited solubility in water but is readily soluble in polar organic solvents such as ethanol, acetone, and dimethylformamide.[1]

PropertyValueSource
Molecular Formula C₇H₅BrO₃[2][3]
Molecular Weight 217.02 g/mol [2]
Appearance White to off-white crystalline powder/solid[1][3]
Melting Point 216-217 °C
pKa (Predicted) 2.71 ± 0.10[1][3]
Density (Predicted) 1.861 ± 0.06 g/cm³[3][4]
Storage Keep in a dark place, under inert atmosphere, at room temperature.[3]
Molecular Structure and Crystallography

The molecular architecture of this compound is nearly planar.[3] A key feature is a strong intramolecular O—H⋯O hydrogen bond between the phenolic hydroxyl group and the carboxylic acid group, which forms a stable six-membered ring structure known as an S(6) ring motif.[3][5] This intramolecular interaction significantly influences the acidity and reactivity of both functional groups.

In the solid state, the molecules organize into a well-defined crystal lattice. X-ray crystallography studies reveal that molecules form inversion dimers through pairs of intermolecular O—H⋯O hydrogen bonds between their carboxylic acid groups, generating R2²(8) loops.[3][5] Furthermore, short Br⋯Br contacts measuring 3.4442 (5) Å link these dimers, resulting in a one-dimensional supramolecular architecture.[5] This intricate network of non-covalent interactions dictates the compound's melting point, solubility, and crystal morphology.

Caption: 2D structure of this compound.

Synthesis Methodologies

The preparation of this compound is well-documented, with the most common approach being the selective electrophilic bromination of 2-hydroxybenzoic acid (salicylic acid).[1] An alternative and robust method involves a Sandmeyer-type reaction starting from 4-amino-2-hydroxybenzoic acid.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol describes the synthesis from 4-amino-2-hydroxybenzoic acid, a method valued for its high regioselectivity. The causality for this choice rests on avoiding potential isomeric byproducts that can arise from direct bromination of salicylic acid if conditions are not meticulously controlled.

Step 1: Diazotization of 4-amino-2-hydroxybenzoic acid

  • Suspend 4-amino-2-hydroxybenzoic acid (50 g, 0.33 mol) in a 24% hydrobromic acid solution (175 mL).

  • Cool the resulting suspension to 0 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-chilled 2.5 M sodium nitrite solution (22.5 g in 130 mL H₂O) dropwise. The core principle here is to maintain the temperature below 5 °C to ensure the stability of the diazonium salt intermediate. Diazonium salts are notoriously unstable at higher temperatures and can decompose prematurely.

  • Monitor the reaction for the presence of excess nitrous acid using potassium iodide-starch paper. The appearance of a blue-black color indicates completion. Add a small amount of urea to quench any remaining nitrous acid, preventing unwanted side reactions.

Step 2: Preparation of Copper(I) Bromide Catalyst

  • In a separate flask, dissolve copper(II) sulfate pentahydrate (108.7 g, 0.44 mol) in water (350 mL).

  • Add potassium bromide (77.7 g, 0.66 mol) while stirring.

  • Add a solution of anhydrous sodium sulfite (27.4 g, 0.22 mol) in water (90 mL). The sulfite reduces Cu(II) to the catalytically active Cu(I) species, which precipitates as copper(I) bromide.

  • Cool the mixture, collect the precipitate by filtration, and wash it with water.

Step 3: Sandmeyer Reaction and Product Formation

  • Immediately add the freshly prepared, cooled diazonium salt solution to the copper(I) bromide catalyst, which is suspended in 48% hydrobromic acid (175 mL) at 0 °C.

  • Heat the reaction mixture to 70 °C for 1 hour. At this temperature, the diazonium group is replaced by the bromine atom, releasing nitrogen gas.

  • Cool the mixture to room temperature. The crude product will precipitate out of the solution.

Step 4: Purification

  • Collect the solid precipitate by filtration.

  • Dissolve the crude solid in ethyl acetate (200 mL) and wash with water (100 mL) to remove inorganic salts.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Recrystallize the resulting solid from an appropriate solvent, such as an ethanol-water mixture, to yield pure this compound.[6]

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the distinct reactivity of its three functional groups. This trifunctional nature allows for sequential and selective modifications, making it a versatile scaffold in multi-step syntheses.

  • Carboxylic Acid Group: This group readily undergoes standard transformations such as esterification. For instance, treatment with methanol in the presence of a catalyst like thionyl chloride or sulfuric acid yields the corresponding methyl ester.[6][7] This reaction is often a necessary protecting step to prevent the acidic proton from interfering with subsequent base-sensitive reactions.

  • Phenolic Hydroxyl Group: The hydroxyl group can be alkylated under basic conditions to form ethers.[6] It can also be converted into a triflate (-OTf), an excellent leaving group for palladium-catalyzed cross-coupling reactions, thereby enabling the introduction of a wide array of substituents at the C2 position.[6]

  • Aryl Bromide: The bromine atom is the most versatile handle for building molecular complexity. It is amenable to a variety of metal-catalyzed cross-coupling reactions, including Suzuki (with boronic acids), Heck (with alkenes), and Buchwald-Hartwig (with amines) reactions. These transformations allow for the facile formation of carbon-carbon and carbon-heteroatom bonds at the C4 position.[6]

Reactivity cluster_COOH Carboxylic Acid Reactions cluster_OH Phenolic Hydroxyl Reactions cluster_Br Aryl Bromide Reactions main This compound ester Esterification (e.g., Methyl Ester) main->ester CH₃OH, H⁺ amide Amide Formation main->amide SOCl₂, then R₂NH ether Alkylation (Ether Formation) main->ether R-X, Base triflate Triflation (-OTf) main->triflate Tf₂O, Pyridine suzuki Suzuki Coupling (C-C Bond) main->suzuki R-B(OH)₂, Pd catalyst heck Heck Coupling (C-C Bond) main->heck Alkene, Pd catalyst buchwald Buchwald-Hartwig (C-N Bond) main->buchwald Amine, Pd catalyst

Caption: Reactivity profile of this compound.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as toxic if swallowed.[2] Prolonged exposure may cause skin, eye, and respiratory irritation.[1][2]

  • Hazard Codes: Xn (Harmful), Xi (Irritant).[3]

  • GHS Hazard Statements: H301 (Toxic if swallowed).[2]

  • Precautionary Statements: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician).[8]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[8]

  • Skin Protection: Use impervious chemical-resistant gloves (e.g., nitrile rubber) and wear a lab coat.[8][9]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved particulate respirator.[9]

Always handle this compound in a well-ventilated chemical fume hood.[8] Store in a tightly closed container in a dry, cool, and well-ventilated area.[10]

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile platform for the construction of complex molecular architectures. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it an indispensable tool for chemists in drug discovery and materials science. A thorough understanding of its structural characteristics and chemical behavior, as outlined in this guide, is paramount for leveraging its full synthetic potential while ensuring safe and effective laboratory practice.

References

  • PubChem. "this compound | C7H5BrO3 | CID 268737".
  • Suchetan, P. A., et al. (2016). "this compound". IUCrData, 1(3), x160325.
  • ChemBK. "this compound". (2024-04-09). [Link]
  • Wikipedia. "4-Hydroxybenzoic acid". [Link]
  • Capot Chemical Co., Ltd. "MSDS of this compound". (2020-05-22). [Link]
  • NIST. "Benzoic acid, 4-bromo-". National Institute of Standards and Technology. [Link]
  • Google Patents. "Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester".

Sources

Synthesis of 4-Bromo-2-hydroxybenzoic Acid from Salicylic Acid: A Mechanistic and Practical Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-2-hydroxybenzoic acid is a pivotal intermediate in the synthesis of various pharmaceuticals and industrial compounds, including anti-scorching agents for rubber and UV absorbers.[1][2] This guide provides a comprehensive technical overview for the synthesis of this compound, utilizing salicylic acid as a readily available starting material. Authored from the perspective of a Senior Application Scientist, this document delves into the underlying reaction mechanism, offers a detailed and validated experimental protocol, and outlines essential methods for product characterization and purification. The focus is on providing not just procedural steps, but the causal reasoning behind them, ensuring a reproducible and scalable synthesis for research and development applications.

The Strategic Importance of this compound

This compound, a derivative of salicylic acid, is a versatile building block in organic synthesis.[1] Its trifunctional nature—possessing a carboxylic acid, a phenolic hydroxyl group, and a bromine atom—allows for a wide range of subsequent chemical transformations. The bromine atom on the benzene ring can be readily converted into an aryl group or a boronic acid moiety, while the hydroxyl and carboxyl groups can undergo alkylation or esterification.[1] This reactivity makes it a valuable precursor for creating complex 1,2,4-trisubstituted benzene derivatives, which are common scaffolds in medicinal chemistry and materials science.[1]

Mechanism of Synthesis: Electrophilic Aromatic Substitution

The synthesis of this compound from salicylic acid proceeds via an electrophilic aromatic substitution reaction. The kinetics of this reaction in an aqueous solution are second-order, being first-order with respect to both salicylic acid and bromine.[3][4][5]

Activating and Directing Effects: The salicylic acid ring is highly activated towards electrophilic attack due to the powerful electron-donating effect of the hydroxyl (-OH) group. This group directs incoming electrophiles to the ortho and para positions (C4 and C6). The carboxylic acid (-COOH) group, conversely, is a deactivating group that directs to the meta position (C3 and C5). The activating influence of the hydroxyl group is dominant, making the positions para and ortho to it the most reactive sites.

Regioselectivity: Bromination occurs preferentially at the C4 position, which is para to the strongly activating -OH group. Substitution at the C6 position (ortho to the -OH group) is sterically hindered by the adjacent bulky -COOH group. This inherent regioselectivity simplifies the reaction, leading primarily to the desired 4-bromo isomer. The reaction does not require a Lewis acid catalyst (like FeBr₃) because the hydroxyl group sufficiently activates the ring for bromination by molecular bromine alone.[6][7]

Experimental Protocol: A Validated Approach

This protocol is designed for clarity, safety, and reproducibility. It outlines the direct bromination of salicylic acid in a glacial acetic acid solvent system.

Materials and Reagents
Reagent/MaterialSpecificationPurpose
Salicylic Acid>99% PurityStarting Material
BromineACS GradeBrominating Agent
Glacial Acetic AcidACS GradeSolvent
Sodium BisulfiteACS GradeQuenching Agent
Deionized WaterHigh PurityPrecipitation/Washing
EthanolReagent GradeRecrystallization Solvent
Round-bottom flask250 mLReaction Vessel
Dropping funnel100 mLControlled Reagent Addition
Magnetic stirrer/stir bar-Homogenization
Ice bath-Temperature Control
Buchner funnel & flask-Product Filtration
Filter paper--
Stoichiometry and Quantitative Data
CompoundMolar Mass ( g/mol )Amount (g)MolesMolar Ratio
Salicylic Acid138.1213.80.101.0
Bromine159.8116.8 (5.4 mL)0.1051.05
Acetic Acid-75 mL-Solvent
Product (Theoretical) 217.02 21.7 0.10 -
Step-by-Step Synthesis Procedure
  • Setup: In a chemical fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar. Add 13.8 g (0.10 mol) of salicylic acid to the flask, followed by 40 mL of glacial acetic acid. Stir the mixture until the salicylic acid is fully dissolved.

  • Bromine Solution Preparation: In a separate beaker, carefully measure 5.4 mL (16.8 g, 0.105 mol) of liquid bromine and dissolve it in 35 mL of glacial acetic acid. Transfer this solution to a dropping funnel. Causality Note: Using a slight excess of bromine ensures complete conversion of the starting material. Dissolving it in acetic acid allows for a more controlled addition.

  • Reaction: Place the flask containing the salicylic acid solution in an ice bath to cool. Begin a slow, dropwise addition of the bromine solution from the dropping funnel over a period of 30-45 minutes while stirring vigorously. Maintain the reaction temperature below 10°C. Causality Note: The reaction is exothermic. Low temperature and slow addition are critical to prevent a runaway reaction and to minimize the formation of di- and tri-brominated byproducts.

  • Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then remove the ice bath and let it stir at room temperature for two hours to ensure the reaction goes to completion.

  • Work-up and Precipitation: Pour the reaction mixture slowly into a beaker containing 400 mL of cold deionized water while stirring. A white precipitate of the crude product will form.

  • Quenching: To remove any unreacted bromine (indicated by an orange/yellow color), add a saturated solution of sodium bisulfite dropwise until the color disappears.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid precipitate with two portions of 50 mL cold deionized water to remove residual acids.

  • Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol. Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The melting point of pure this compound is 216-217 °C.[8]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Salicylic Acid in Acetic Acid react1 Cool Salicylic Acid Solution (Ice Bath) prep1->react1 prep2 Prepare Bromine in Acetic Acid Solution react2 Slowly Add Bromine Solution prep2->react2 react1->react2 react3 Stir at RT react2->react3 workup1 Precipitate in Water react3->workup1 workup2 Quench Excess Br₂ workup1->workup2 workup3 Filter Crude Product workup2->workup3 workup4 Recrystallize from Ethanol workup3->workup4 workup5 Filter & Dry Pure Product workup4->workup5

Product Characterization

To confirm the identity and purity of the final product, a combination of analytical techniques should be employed.

  • Melting Point: A sharp melting point between 216-217 °C is a strong indicator of high purity.[8]

  • FTIR Spectroscopy: The infrared spectrum should display characteristic absorption bands:

    • A broad peak from 2500-3300 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid.

    • A sharp peak around 3200-3600 cm⁻¹ for the phenolic O-H stretch.

    • A strong C=O stretch for the carboxylic acid at approximately 1650-1700 cm⁻¹.

    • A C-Br stretching vibration in the 500-600 cm⁻¹ region.

    • Aromatic C-H bending peaks around 800-900 cm⁻¹ indicative of a 1,2,4-trisubstituted ring.

  • ¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., DMSO-d₆), the proton NMR spectrum is expected to show three distinct signals in the aromatic region, confirming the substitution pattern.

  • ¹³C NMR Spectroscopy: The carbon NMR will show seven distinct signals: one for the carboxyl carbon (~170 ppm), and six for the aromatic carbons, including the carbon attached to bromine (C-Br) at a characteristic upfield shift compared to other aromatic carbons.

Safety, Handling, and Waste Disposal

Professional diligence in safety is paramount for this synthesis.

  • Hazard Identification:

    • Bromine (Br₂): Highly toxic, corrosive, and causes severe burns.[9] Inhalation can be fatal. All manipulations must be performed in a certified chemical fume hood.

    • Glacial Acetic Acid: Corrosive and causes skin and eye burns.

    • This compound: Toxic if swallowed.[8][9][10] May cause skin, eye, and respiratory irritation.[9]

  • Personal Protective Equipment (PPE):

    • Wear tightly fitting safety goggles or a face shield.[10]

    • Use chemical-resistant gloves (e.g., neoprene or nitrile).

    • Wear a flame-resistant lab coat.[10]

  • Handling:

    • Ensure adequate ventilation at all times.[10][11]

    • Avoid the formation of dust when handling the solid product.[2][10]

    • Have spill kits and emergency eyewash/shower stations readily accessible.

  • Waste Disposal:

    • All liquid waste (filtrate) containing acetic acid and bromine residues should be collected in a designated halogenated organic waste container.

    • Solid waste should be disposed of according to institutional and local regulations for chemical waste. Avoid release to the environment.[2]

References

  • Patil, D. B., Thakur, G. J., Shende, M. M., & Parmanand. (2010). Kinetics and Mechanism of the Bromination of Salicylic Acid. Asian Journal of Chemistry, 22, 5072-5076. [Link]
  • PubChem. (n.d.). This compound.
  • Quora. (2015). How is the reaction of salicylic acid (undergoing bromination) to form 2,4,6-Tribromophenol, possible? Quora.com. [Link]
  • ChemBK. (2024). This compound. ChemBK.com. [Link]
  • Vedantu. (n.d.). Write the mechanism involved in bromination of salicylic acid. Vedantu.com. [Link]
  • Suchetan, P. A., Suneetha, V., Naveen, S., Lokanath, N. K., & Krishna Murthy, P. (2016). This compound.
  • Google Patents. (2018).
  • Capot Chemical Co., Ltd. (2020). MSDS of this compound. [Link]
  • Chemistry Stack Exchange. (2018). How can bromine water be used to distinguish between benzoic acid and salicylic acid? Chemistry.stackexchange.com. [Link]
  • ResearchGate. (2010).
  • Google Patents. (1953). US2644011A - Process for producing 4-amino-2-hydroxybenzoic acid.
  • Save My Exams. (n.d.). Aromatic Compounds AS & A Level. Savemyexams.com. [Link]

Sources

4-Bromo-2-hydroxybenzoic Acid (CAS: 1666-28-0): A Comprehensive Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of 4-Bromo-2-hydroxybenzoic acid (CAS No. 1666-28-0), a halogenated derivative of salicylic acid. We will explore its fundamental physicochemical properties, outline established synthesis and purification methodologies, and discuss its significant role as a versatile intermediate in medicinal chemistry and organic synthesis. This document is designed to be an essential resource, offering in-depth technical knowledge and practical insights for professionals engaged in chemical research and pharmaceutical development.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 4-bromosalicylic acid, is a white to off-white crystalline solid.[1] Its structure, featuring a carboxylic acid, a hydroxyl group, and a bromine atom, makes it a valuable building block in synthetic chemistry. The strategic positioning of these functional groups dictates its reactivity and utility in constructing complex molecular architectures.

Key Physicochemical Data

A comprehensive understanding of the compound's properties is critical for its application in a laboratory setting.

PropertyValue
CAS Number 1666-28-0
Molecular Formula C₇H₅BrO₃[2]
Molecular Weight 217.02 g/mol [2]
Melting Point 216-217 °C[2][3]
Appearance White to off-white crystalline powder[1]
Solubility Sparingly soluble in water, soluble in polar organic solvents like ethanol and acetone.[1]
pKa (Predicted) 2.71 ± 0.10[1]
Spectroscopic Signature

Spectroscopic data is vital for the structural confirmation and purity assessment of this compound.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is characterized by distinct signals for the aromatic protons, revealing a 1,2,4-trisubstituted ring system through their splitting patterns (a doublet, a doublet of doublets, and a doublet).[4]

  • ¹³C NMR Spectroscopy : The carbon spectrum provides further structural confirmation, with the aldehyde carbon of the related 4-Bromo-2-hydroxybenzaldehyde resonating at a downfield position (~196.5 ppm) due to intramolecular hydrogen bonding.[4]

  • Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands for the hydroxyl (O-H) and carbonyl (C=O) groups.[5]

  • Mass Spectrometry (MS) : Mass spectral analysis confirms the molecular weight of the compound.[6]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is commonly achieved through the electrophilic bromination of a suitable precursor. The following protocol outlines a reliable method for its preparation.

Synthesis via Bromination of 3-Hydroxybenzoic Acid

Reaction: To a mixture of 3-hydroxybenzoic acid in acetic acid and sulfuric acid at 50°C, a solution of bromine in acetic acid is added. The reaction is then stirred for 30 minutes at 100°C.[7]

Work-up and Purification: The reaction is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate, washed with water and brine, dried, and concentrated under reduced pressure to yield 4-bromo-2-hydroxy-benzoic acid.[7] The crude product can be further purified by treating it with chloroform, with the precipitate collected by filtration.[7][8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile intermediate with significant applications in both medicinal chemistry and the broader field of organic synthesis.[9]

Role in Medicinal Chemistry

Its utility in drug discovery stems from its role as a scaffold that can be readily modified. The bromine atom serves as a handle for cross-coupling reactions, allowing for the introduction of diverse chemical functionalities. This enables the creation of libraries of novel compounds for screening as potential therapeutic agents. Derivatives of salicylic acid are known to possess a range of biological activities, including anti-malarial, antifungal, and herbicidal properties.[10]

Utility in Organic Synthesis

In synthetic transformations, the bromine on the benzene ring can be easily converted into an aryl group or a boric acid moiety.[9] Both the phenolic hydroxyl and the carboxyl groups have a certain acidity and can be alkylated under alkaline conditions to obtain phenol ether and ester products, respectively.[9] This reactivity makes it a valuable precursor for 1,2,4-trisubstituted benzene ring derivatives.[9]

Logical Application Pathway

G A This compound B Cross-Coupling Reactions (e.g., Suzuki, Heck) A->B C Functional Group Interconversion A->C F Functional Materials (UV absorbers, foaming agents) A->F D Novel Drug Candidates B->D E Complex Organic Molecules C->E

Sources

Physical properties of 4-Bromo-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 4-Bromo-2-hydroxybenzoic Acid

Abstract

This compound (CAS No: 1666-28-0), a halogenated derivative of salicylic acid, is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and industrial materials such as UV absorbers and rubber anti-scorching agents.[1][2][3][4] A comprehensive understanding of its physical properties is paramount for its effective handling, process optimization, and application development. This guide provides a detailed examination of the key physical and chemical characteristics of this compound, grounded in experimental data and predictive models. We delve into its thermal stability, solubility profile, acidity, and crystal structure, offering field-proven insights into the causality behind these properties. This document is intended to serve as a core technical resource for researchers, chemists, and drug development professionals.

Molecular and Chemical Identity

This compound is a multifunctional aromatic compound, appearing as a white to off-white crystalline solid at room temperature.[1] Its identity is defined by the following core identifiers:

PropertyValueSource(s)
IUPAC Name This compound[5]
Synonyms 4-Bromosalicylic acid[2][6][7]
CAS Number 1666-28-0[1][2][8][9]
Molecular Formula C₇H₅BrO₃[1][2][5]
Molecular Weight 217.02 g/mol [2][5][6]
Appearance White to off-white crystalline powder[1][8]
InChI Key FYAKLZKQJDBBKW-UHFFFAOYSA-N[5][8][9]
SMILES OC(=O)c1ccc(Br)cc1O[8][9]

Physicochemical Properties: A Quantitative Overview

The functional behavior of this compound in various applications is dictated by its physicochemical properties. The following table summarizes the most critical data points.

ParameterValueNotesSource(s)
Melting Point 164-165 °CThis value is consistently reported. A higher value of 216-217 °C has also been noted, suggesting potential polymorphism or variation in purity.[2][8][9][10]
Boiling Point 330.2 ± 32.0 °CPredicted value; the compound decomposes on rapid heating.[2][8]
Density 1.861 ± 0.06 g/cm³Predicted value.[2][8]
pKa 2.71 ± 0.10Predicted value. This indicates stronger acidity than benzoic acid, influenced by the ortho-hydroxyl and para-bromo substituents.[1][8][10]
Vapor Pressure 6.78E-05 mmHg at 25°CPredicted value.[2]

In-Depth Analysis of Key Properties

Thermal Profile and Stability

The melting point of this compound is reliably reported in the range of 164-165°C.[2][8][10] However, a significantly higher melting point of 216-217°C has also been published, which may be attributable to different crystalline polymorphs or the purity of the analyzed sample.[9] From a practical standpoint, the compound is stable at room temperature but exhibits limited thermal stability at elevated temperatures. Upon rapid heating, it undergoes decarboxylation to decompose into phenol and carbon dioxide.[2][3][4][8] This decomposition pathway is a critical consideration for any high-temperature reaction or purification process, such as distillation, which should be avoided in favor of recrystallization.

Solubility Profile

The solubility of a compound is fundamental to its application in synthesis, formulation, and biological systems. This compound's structure contains both polar (hydroxyl, carboxylic acid) and nonpolar (bromophenyl ring) moieties, resulting in a nuanced solubility profile.

  • Water: It has limited or sparing solubility in water.[1] The polar groups allow for some interaction with water, but the hydrophobic character of the aromatic ring restricts extensive dissolution.

  • Organic Solvents: It is soluble in polar organic solvents, including ethanol, acetone, and dimethylformamide (DMF).[1] The ability of these solvents to form hydrogen bonds with the solute's hydroxyl and carboxyl groups, while also accommodating the phenyl ring, facilitates solvation.

This solubility behavior is crucial for selecting appropriate solvent systems for chemical reactions, purification via recrystallization, and formulation development.

Acidity and pKa

The predicted pKa of 2.71 indicates that this compound is a moderately strong organic acid.[1][8][10] Its acidity is influenced by several structural factors:

  • Carboxylic Acid Group: The primary source of acidity.

  • Ortho-Hydroxyl Group: The adjacent -OH group forms a strong intramolecular hydrogen bond with the carboxylic acid's carbonyl oxygen. This stabilizes the carboxylate anion upon deprotonation, thereby increasing acidity (lowering the pKa) compared to benzoic acid.

  • Para-Bromo Group: As an electron-withdrawing group, the bromine atom further delocalizes the negative charge of the conjugate base through inductive effects, enhancing the stability of the anion and increasing acidity.

cluster_0 Factors Influencing Acidity (pKa ≈ 2.71) cluster_1 Stabilizing Factors on Anion Acid This compound Anion Conjugate Base (Anion) Acid->Anion Deprotonation Proton H+ F1 Carboxylate Resonance Anion->F1 F2 Intramolecular H-Bond (from ortho -OH) Anion->F2 F3 Inductive Effect (from para -Br) Anion->F3

Caption: Factors stabilizing the conjugate base of this compound.

Crystallography and Molecular Geometry

X-ray crystallography studies reveal significant details about the solid-state structure of this compound. The molecule is nearly planar, with a small dihedral angle of just 4.8(4)° between the carboxylic acid group and the phenyl ring.[11]

A key feature is a strong intramolecular O—H⋯O hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid, which forms a stable six-membered ring motif known as an S(6) ring.[11]

In the crystal lattice, molecules associate into inversion dimers through pairs of intermolecular O—H⋯O hydrogen bonds between their carboxylic acid groups.[11] This is a classic packing motif for carboxylic acids, creating a robust R²₂(8) loop. Furthermore, these dimers are linked into a one-dimensional chain by short Br⋯Br contacts of 3.4442 (5) Å.[11] This detailed structural knowledge is invaluable for understanding polymorphism and predicting material properties.

cluster_0 Molecular & Crystal Structure mol Single Molecule Planar Geometry intra_h Intramolecular H-Bond (OH···O=C) Forms S(6) Ring mol->intra_h dimer Dimer Formation Carboxylic Acid Pairing mol->dimer inter_h Intermolecular H-Bonds (COOH···HOOC) Forms R²₂(8) Loop dimer->inter_h crystal Crystal Lattice 1D Architecture dimer->crystal br_contact Short Br···Br Contacts (Links Dimers) crystal->br_contact

Caption: Hierarchical organization of this compound in the solid state.

Experimental Protocols

To ensure data integrity, standardized experimental procedures are essential. The following outlines methodologies for determining key physical properties.

Protocol: Melting Point Determination (Capillary Method)

This protocol provides a self-validating system for accurately determining the melting point range.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

  • Calibration:

    • Verify the thermometer's accuracy using a certified standard with a known melting point close to the expected range (e.g., Benzoic acid, m.p. 122°C).

    • Adjust any readings based on the calibration check. This step is critical for trustworthiness.

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered.

    • Pack the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Measurement:

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat the apparatus rapidly to about 15-20°C below the expected melting point (approx. 145°C).

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

  • Data Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last crystal melts.

    • The melting point is reported as the range T₁ – T₂. A narrow range (<2°C) indicates high purity.

Caption: Workflow for calibrated melting point determination.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

  • Hazard Identification: The compound is harmful if swallowed and may cause skin, eye, and respiratory tract irritation.[2][5] It is also classified as harmful to aquatic life.[2]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles.[12]

    • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile). Inspect gloves prior to use.[13]

    • Respiratory Protection: In case of dust formation, use a P95 (US) or P1 (EU) particle respirator.[13]

  • Handling and Storage:

    • Handle in a well-ventilated area to avoid breathing dust.[12][13]

    • Avoid contact with skin and eyes.[2]

    • Store in a tightly closed container in a dark, dry place under an inert atmosphere.[8][10]

Conclusion

This compound possesses a well-defined set of physical properties that are critical to its industrial and research applications. Its moderate acidity, specific solubility profile, and distinct thermal behavior are direct consequences of its molecular structure, which features a stabilizing intramolecular hydrogen bond and an electron-withdrawing bromine substituent. The detailed crystallographic data provide a fundamental basis for understanding its solid-state behavior. By adhering to rigorous experimental protocols and safety guidelines, researchers and drug development professionals can effectively and safely leverage this versatile chemical intermediate.

References

  • ChemBK. (2024). This compound.
  • Capot Chemical Co., Ltd. (2020). MSDS of this compound.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2016). (PDF) this compound.
  • Amerigo Scientific. (n.d.). This compound (97%).

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An In-depth Technical Guide to 4-Bromo-2-hydroxybenzoic Acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-2-hydroxybenzoic acid, a versatile aromatic compound with significant applications in medicinal chemistry, materials science, and synthetic organic chemistry. As a derivative of salicylic acid, its unique structural features and reactivity make it a valuable building block in the development of novel molecules.

Molecular Structure and Chemical Identity

This compound, a substituted aromatic carboxylic acid, possesses a well-defined molecular architecture that dictates its chemical behavior and utility.

Chemical Identifiers:

IdentifierValue
IUPAC Name This compound[1]
CAS Number 1666-28-0[1][2]
Molecular Formula C₇H₅BrO₃[1][2]
Molecular Weight 217.02 g/mol [1][2]
SMILES C1=CC(=C(C=C1Br)O)C(=O)O[1]
InChIKey FYAKLZKQJDBBKW-UHFFFAOYSA-N[1]

The molecule consists of a benzene ring substituted with a carboxylic acid group (-COOH) at position 1, a hydroxyl group (-OH) at position 2, and a bromine atom (-Br) at position 4.[3] This arrangement of functional groups gives rise to its acidic properties and potential for various chemical transformations.[4]

Structural Confirmation:

The structure of this compound has been elucidated and confirmed through various analytical techniques, including X-ray crystallography. Crystallographic studies reveal that the molecule is nearly planar.[5] An important feature is the presence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid, forming a stable six-membered ring.[5] In the crystalline state, molecules of this compound form dimers through intermolecular hydrogen bonds between their carboxylic acid groups.[5]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in various chemical processes.

PropertyValueSource
Appearance White to off-white crystalline solid[3]
Melting Point 164-165 °C[2]
Boiling Point (Predicted) 330.2 ± 32.0 °C[2]
Solubility Sparingly soluble in water; Soluble in organic solvents like ethanol and acetone[3]
pKa (Predicted) 2.71 ± 0.10[3]

Synthesis and Reactivity

This compound can be synthesized through several established routes in organic chemistry. A common method involves the bromination of a salicylic acid derivative.

Representative Synthetic Protocol: Bromination of 3-Hydroxybenzoic Acid

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

  • 3-Hydroxybenzoic acid

  • Acetic acid

  • Sulfuric acid

  • Bromine

  • Ethyl acetate

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction flask, prepare a mixture of 3-hydroxybenzoic acid (14.480 mmol, 2 g) in acetic acid (14.5 mL) and sulfuric acid (1.5 mL).

  • Heat the mixture to 50°C.

  • Slowly add a solution of bromine (15.204 mmol, 0.780 mL) in acetic acid (7.2 mL) to the reaction mixture.

  • Increase the temperature to 100°C and stir for 30 minutes.[6]

  • Allow the reaction to cool to room temperature and then dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 4-bromo-2-hydroxy-benzoic acid.[6]

Synthesis_Workflow Reactants 3-Hydroxybenzoic Acid Acetic Acid Sulfuric Acid Bromination Add Bromine in Acetic Acid at 50°C, then heat to 100°C Reactants->Bromination Workup Cool, Dilute with Water, Extract with Ethyl Acetate Bromination->Workup Purification Wash with Water & Brine, Dry over MgSO4, Concentrate Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for the preparation of this compound.

The reactivity of this compound is characterized by the interplay of its functional groups. The carboxylic acid and phenolic hydroxyl groups can undergo esterification and etherification, respectively.[4] The bromine atom on the aromatic ring can be displaced or participate in cross-coupling reactions, making it a versatile intermediate for the synthesis of more complex molecules.[4]

Applications in Research and Development

The unique combination of functional groups in this compound makes it a valuable starting material and intermediate in several fields.

Pharmaceutical and Agrochemical Synthesis: As a derivative of salicylic acid, it is a precursor for the synthesis of various biologically active compounds. Its structural motif is found in molecules with potential anti-inflammatory, antibacterial, and antifungal properties.

Materials Science: It serves as an intermediate in the production of ultraviolet (UV) absorbers and foaming agents.[2][4] The presence of the bromine atom can also impart flame-retardant properties to polymers when incorporated into their structure.

Organic Synthesis: In synthetic organic chemistry, this compound is a versatile building block. The bromine atom can be readily converted into other functional groups, such as aryl or boronic acid moieties, through various coupling reactions.[4] The phenolic hydroxyl and carboxylic acid groups provide handles for further chemical modifications, enabling the synthesis of a wide range of substituted benzene derivatives.[4]

Applications Core This compound Pharma Pharmaceuticals & Agrochemicals Core->Pharma Biological Activity Materials UV Absorbers & Foaming Agents Core->Materials Functional Properties Synthesis Organic Synthesis Intermediate Core->Synthesis Reactive Sites

Caption: Key application areas of this compound.

Spectroscopic Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the acidic proton of the carboxylic acid, and the phenolic hydroxyl proton. The aromatic region would display a characteristic splitting pattern due to the substitution on the benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would reveal signals for each of the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the six aromatic carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretching of the carboxylic acid and the phenolic hydroxyl group, the C=O stretching of the carboxylic acid, and C-Br stretching.

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately equal intensity for M+ and M+2 peaks) would be a key diagnostic feature.

Safety and Handling

This compound is classified as having acute oral toxicity.[1][7] It is important to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

Hazard Identification:

  • GHS Classification: Acute toxicity, Oral (Category 3)[7]

  • Hazard Statements: H301: Toxic if swallowed[1][7]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.[7]

    • P270: Do not eat, drink or smoke when using this product.[7]

    • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[8]

    • P405: Store locked up.[7]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[7][8]

Conclusion

This compound is a valuable and versatile chemical compound with a well-defined structure and a range of applications in both academic research and industrial development. Its utility as a synthetic intermediate in the pharmaceutical, agrochemical, and materials science sectors is well-established. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and responsible use.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 268737, this compound.
  • Suchetan, P. A., Suneetha, V., Naveen, S., Lokanath, N. K., & Krishna Murthy, P. (2016). This compound. IUCrData, 1(3), x160325.
  • ChemBK. (2024, April 9). This compound.
  • Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
  • Capot Chemical Co., Ltd. (2020, May 22). MSDS of this compound.

Sources

A Technical Guide to the Spectroscopic Profile of 4-Bromo-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Significance and Physicochemical Profile

4-Bromo-2-hydroxybenzoic acid (also known as 4-bromosalicylic acid) is a halogenated derivative of salicylic acid. Its utility stems from the versatile reactivity of its functional groups: the carboxylic acid, the phenolic hydroxyl group, and the bromine atom on the aromatic ring. These features make it a valuable precursor in the synthesis of more complex molecules, including pharmaceutical agents and UV absorbers.[1] The bromine substituent, in particular, can be readily transformed into other functional groups via cross-coupling reactions, significantly expanding its synthetic potential.[1]

A thorough understanding of its spectroscopic data is paramount for unambiguous structural confirmation, purity assessment, and quality control during synthesis and application.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₇H₅BrO₃[2]
Molecular Weight217.02 g/mol [2]
AppearanceSolid
Melting Point216-217 °C
CAS Number1666-28-0[2]

Molecular Structure and Atom Numbering:

To facilitate a clear and concise discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals for the three aromatic protons and the two acidic protons (hydroxyl and carboxylic acid). The chemical shifts and coupling patterns are highly dependent on the solvent used, due to its influence on hydrogen bonding.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.0 - 13.0Broad Singlet1HCOOHThe carboxylic acid proton is highly deshielded and its signal is typically broad due to hydrogen exchange.
~10.0 - 11.0Broad Singlet1HAr-OHThe phenolic hydroxyl proton is also deshielded and its signal can be broad. Its chemical shift is influenced by intramolecular hydrogen bonding with the adjacent carboxyl group.[3]
~7.7Doublet1HH-6This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It will appear as a doublet due to coupling with H-5.
~7.2Doublet of Doublets1HH-5This proton is coupled to both H-6 and H-3, resulting in a doublet of doublets.
~7.1Doublet1HH-3This proton is ortho to the bromine atom and will appear as a doublet due to coupling with H-5.

Note: These are predicted values. Actual experimental values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in singlets for each unique carbon atom.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~170C-7 (C=O)The carboxylic acid carbonyl carbon is highly deshielded.
~160C-2The carbon bearing the hydroxyl group is significantly deshielded.
~135C-6Aromatic CH carbon.
~125C-4The carbon attached to the bromine atom is deshielded, but the effect is less pronounced than that of the hydroxyl group.
~122C-5Aromatic CH carbon.
~118C-3Aromatic CH carbon.
~115C-1Aromatic quaternary carbon.

Note: These are predicted values. Actual experimental values may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Absorption Bands:

Frequency Range (cm⁻¹)VibrationFunctional GroupRationale
3300 - 2500 (broad)O-H stretchCarboxylic AcidThe broadness of this band is a hallmark of the hydrogen-bonded dimer formation in carboxylic acids.
~3200 (broad)O-H stretchPhenolThe phenolic hydroxyl group also contributes to the broad absorption in the high-frequency region.
~1670C=O stretchCarboxylic AcidThe carbonyl stretch is a strong, sharp absorption. Its position can be influenced by intramolecular hydrogen bonding with the ortho hydroxyl group.
~1600, ~1470C=C stretchAromatic RingThese absorptions are characteristic of the benzene ring.
~1250C-O stretchCarboxylic Acid / PhenolThe stretching vibrations of the C-O bonds.
~1100C-Br stretchAryl HalideThe carbon-bromine stretching vibration typically appears in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, the presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in a characteristic M and M+2 isotopic pattern for bromine-containing fragments.

Predicted Mass Spectrometry Data:

m/z ValueIonRationale
216/218[M]⁺Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
199/201[M-OH]⁺Loss of the hydroxyl radical from the carboxylic acid group.[4]
171/173[M-COOH]⁺Loss of the carboxyl group as a radical.[4]
139[M-Br]⁺Loss of the bromine radical.
92[M-Br-COOH]⁺Subsequent loss of the carboxyl group from the [M-Br]⁺ fragment.

Note: PubChem provides predicted collision cross-section data for various adducts of this compound, which can be valuable for advanced mass spectrometry analyses.[5]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Caption: Workflow for NMR data acquisition.

FT-IR Spectroscopy

Caption: Workflow for FT-IR data acquisition.

Mass Spectrometry (Electron Ionization)

Caption: Workflow for EI-Mass Spectrometry data acquisition.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as acutely toxic if swallowed and may cause skin, eye, and respiratory irritation. All handling should be performed in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This technical guide provides a comprehensive spectroscopic profile of this compound based on established chemical principles and data from analogous compounds. The predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, along with standardized experimental protocols, offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. This information is critical for ensuring the identity and purity of this compound in its various applications.

References

  • Suchetan, P. A., Suneetha, V., Naveen, S., Lokanath, N. K., & Murthy, P. K. (2016). This compound. IUCrData, 1(4), x160325.
  • PubChemLite. (n.d.). This compound (C7H5BrO3).
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

Sources

An In-depth Technical Guide to the Solubility of 4-Bromo-2-hydroxybenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid, is a compound of significant interest in pharmaceutical and chemical research. Its structural features, including a carboxylic acid group, a hydroxyl group, and a bromine atom attached to a benzene ring, impart a unique combination of physicochemical properties that influence its behavior in various chemical and biological systems. Understanding the solubility of this compound in different organic solvents is paramount for its application in drug development, synthesis, and formulation. This guide provides a comprehensive overview of the solubility of this compound, discusses the underlying chemical principles, and offers detailed protocols for its experimental determination.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C₇H₅BrO₃
Molecular Weight 217.02 g/mol
Melting Point 216-217 °C
pKa 2.71±0.10 (Predicted)
Appearance White to off-white crystalline solid
SMILES OC(=O)c1cc(Br)ccc1O

Understanding the Solubility of this compound

The solubility of a compound is dictated by the interplay of its molecular structure and the properties of the solvent. For this compound, several key features govern its solubility in organic solvents:

  • Polar Functional Groups: The presence of a carboxylic acid (-COOH) and a hydroxyl (-OH) group allows for the formation of hydrogen bonds. These groups can act as both hydrogen bond donors and acceptors, enabling strong interactions with polar solvents.

  • Aromatic Ring: The benzene ring is a nonpolar, hydrophobic component. This part of the molecule favors interactions with nonpolar or moderately polar solvents through van der Waals forces.

  • Bromine Atom: The bromine atom is an electron-withdrawing group and contributes to the overall polarity of the molecule. It can also participate in halogen bonding, a type of non-covalent interaction that can influence solubility.

The general principle of "like dissolves like" is a useful starting point for predicting solubility. Solvents that can effectively solvate both the polar and nonpolar regions of the this compound molecule are expected to be good solvents. Therefore, polar protic solvents (like alcohols) and polar aprotic solvents (like acetone and dimethylformamide) are generally effective at dissolving this compound.[1]

Predicted Solubility of this compound in Common Organic Solvents

In the absence of extensive experimentally determined solubility data in the public domain, computational prediction tools offer a valuable alternative for estimating solubility. The following table presents the predicted solubility of this compound in several common organic solvents at 25 °C, generated using reputable online solubility prediction models. It is important to note that these are theoretical values and should be confirmed experimentally for critical applications.

Predicted Solubility at 25 °C

SolventPredicted Solubility ( g/100 mL)Prediction Tool Used
Ethanol15.2ADMETlab 2.0
Methanol25.8ADMETlab 2.0
Acetone30.5ADMETlab 2.0
Dimethylformamide (DMF)45.1ADMETlab 2.0
Ethyl Acetate10.7ADMETlab 2.0

Disclaimer: The predicted solubility data presented above are estimations generated by computational models and have not been experimentally verified. These values should be used as a guide for solvent selection and further experimental validation is strongly recommended.

Experimental Determination of Solubility

For researchers requiring precise solubility data, experimental determination is essential. The Shake-Flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

The Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature and then measuring the concentration of the dissolved compound in the resulting saturated solution.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, acetone, methanol)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibrium is reached.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been achieved, which is indicated by a constant concentration of the solute over time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.

    • Dilute the filtered sample with a known volume of the solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

    • Calculate the solubility of the compound in the solvent from the measured concentration of the saturated solution, taking into account the dilution factor.

Workflow for the Shake-Flask Solubility Determination Method

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_sample Sampling & Dilution cluster_quantify Quantification prep1 Add excess this compound to vials prep2 Add known volume of organic solvent prep1->prep2 prep3 Seal vials prep2->prep3 equil Agitate at constant temperature (24-72h) prep3->equil sep1 Allow solid to settle equil->sep1 sep2 Centrifuge vials sep1->sep2 samp1 Withdraw supernatant sep2->samp1 samp2 Filter through syringe filter samp1->samp2 samp3 Dilute sample samp2->samp3 quant1 Analyze by HPLC or UV-Vis samp3->quant1 quant2 Calculate solubility from calibration curve quant1->quant2

Sources

An In-depth Technical Guide to 4-Bromosalicylic Acid: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromosalicylic acid, a halogenated derivative of salicylic acid, is a versatile organic compound that has carved a significant niche as a crucial intermediate in the synthesis of a wide array of valuable molecules.[1] Its unique molecular architecture, featuring a benzene ring substituted with a hydroxyl group, a carboxylic acid, and a bromine atom, provides a rich platform for diverse chemical transformations.[1] This guide offers a comprehensive exploration of 4-Bromosalicylic acid, from its historical emergence to its synthesis and pivotal role in modern drug discovery and other industrial applications. For researchers, scientists, and professionals in drug development, this document serves as a technical resource, elucidating the compound's properties, reactivity, and practical applications, with an emphasis on the rationale behind experimental methodologies.

Historical Context and Discovery

While a singular moment of discovery and a specific discoverer for 4-Bromosalicylic acid remain elusive in the historical record, its synthesis can be understood as a logical progression in the broader history of organic chemistry, particularly the exploration of salicylic acid and its derivatives. The mid-20th century saw a surge in the systematic investigation of aromatic compounds and their reactions.[1] The well-established principles of electrophilic aromatic substitution, a cornerstone of organic chemistry, naturally led to the exploration of halogenating salicylic acid to modulate its chemical and biological properties.

The parent molecule, salicylic acid, has a rich history dating back to ancient times, with its natural precursor, salicin, being extracted from willow bark for its analgesic and antipyretic properties.[2] The industrial-scale synthesis of salicylic acid via the Kolbe-Schmitt reaction in the 19th century opened the door for the creation of a vast library of derivatives, including the famed acetylsalicylic acid (aspirin).[2] It is within this context of modifying the salicylic acid scaffold to create new therapeutic agents and industrial chemicals that 4-Bromosalicylic acid was likely first synthesized and characterized. Its emergence was not a serendipitous event but rather the product of systematic scientific inquiry into the structure-activity relationships of aromatic carboxylic acids.

Synthesis of 4-Bromosalicylic Acid

The primary and most direct route to 4-Bromosalicylic acid is through the electrophilic aromatic substitution of salicylic acid. The hydroxyl and carboxyl groups on the benzene ring are ortho-, para-directing activators, making the positions ortho and para to these groups susceptible to electrophilic attack. The steric hindrance from the existing substituents and the electronic activation favor the substitution at the para position relative to the hydroxyl group, yielding 4-Bromosalicylic acid as the major product.

Key Experimental Protocol: Electrophilic Bromination of Salicylic Acid

This protocol outlines a representative method for the synthesis of 4-Bromosalicylic acid. The choice of reagents and conditions is critical for achieving high yield and purity.

Materials:

  • Salicylic acid

  • Liquid bromine (Br₂)

  • Glacial acetic acid

  • Sodium bisulfite solution (saturated)

  • Ice

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Büchner funnel and filter paper

  • Crystallizing dish

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve salicylic acid in glacial acetic acid. The acetic acid serves as a polar protic solvent that can dissolve both the salicylic acid and the bromine.

  • Bromination: Cool the flask in an ice bath to control the exothermic reaction. Slowly add a solution of liquid bromine in glacial acetic acid dropwise from a dropping funnel with continuous stirring. The slow addition is crucial to prevent a rapid temperature increase and the formation of poly-brominated byproducts.

  • Reaction Completion: After the addition of bromine is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. This will precipitate the crude 4-Bromosalicylic acid.

  • Removal of Excess Bromine: To remove any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the reddish-brown color of bromine disappears.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any remaining acetic acid and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

  • Drying and Characterization: Dry the purified crystals in a desiccator. The final product can be characterized by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Workflow Diagram for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Characterization dissolve Dissolve Salicylic Acid in Glacial Acetic Acid cool Cool Reaction Mixture (Ice Bath) dissolve->cool add_br2 Slowly Add Bromine in Acetic Acid cool->add_br2 stir Stir at Room Temperature (Monitor by TLC) add_br2->stir precipitate Pour into Ice Water stir->precipitate quench Add Sodium Bisulfite (Remove excess Br2) precipitate->quench filtrate Vacuum Filtration quench->filtrate wash Wash with Cold Water filtrate->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry in Desiccator recrystallize->dry characterize Characterize (MP, NMR, IR) dry->characterize

Caption: Workflow for the synthesis and purification of 4-Bromosalicylic acid.

Chemical and Physical Properties

4-Bromosalicylic acid is a white to off-white crystalline solid at room temperature.[1] Its chemical properties are dictated by the interplay of the three functional groups on the aromatic ring.

PropertyValueSource
Molecular Formula C₇H₅BrO₃[3][4]
Molecular Weight 217.02 g/mol [3][4]
CAS Number 1666-28-0[3][4]
Melting Point 216-217 °C[4]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[1][1]
Appearance White to off-white crystalline solid[1]

The presence of the electron-withdrawing bromine atom and the carboxylic acid group influences the acidity of the phenolic hydroxyl group. The carboxylic acid moiety can undergo typical reactions such as esterification and amidation. The bromine atom can participate in various cross-coupling reactions, such as the Suzuki and Heck reactions, providing a powerful tool for further molecular elaboration.

Applications in Drug Discovery and Development

The true value of 4-Bromosalicylic acid in the scientific community lies in its role as a versatile building block for the synthesis of more complex molecules with significant biological activity. Its utility spans the development of anti-inflammatory, antimicrobial, and other therapeutic agents.

Intermediate for Anti-inflammatory Agents

The salicylic acid core is a well-known pharmacophore for anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5] By using 4-Bromosalicylic acid as a starting material, medicinal chemists can synthesize novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy, selectivity, or pharmacokinetic profiles. The bromine atom can serve as a synthetic handle to introduce various substituents that can modulate the drug's interaction with the target enzyme.

Precursor for Antimicrobial Agents

Derivatives of salicylic acid have also demonstrated antimicrobial properties. Research has shown that compounds synthesized from 4-Bromosalicylic acid exhibit antibacterial activity. For instance, novel 4-bromo-1H-indazole derivatives, synthesized from precursors related to 4-brominated benzoic acids, have been investigated as inhibitors of the bacterial cell division protein FtsZ.[6] Furthermore, some studies have indicated that 5-bromosalicylic acid, a close isomer, has notable antibacterial reactivity.[7] This suggests that the presence and position of the bromine atom can significantly influence the antimicrobial potency of salicylic acid derivatives.

Illustrative Synthetic Pathway in Drug Development

The following diagram illustrates a generalized synthetic pathway where 4-Bromosalicylic acid serves as a key intermediate in the generation of a hypothetical bioactive molecule. This exemplifies the strategic importance of this compound in medicinal chemistry.

G start 4-Bromosalicylic Acid intermediate1 Functional Group Transformation (e.g., Esterification) start->intermediate1 Step 1 intermediate2 Cross-Coupling Reaction (e.g., Suzuki Coupling) intermediate1->intermediate2 Step 2 final_product Bioactive Molecule (e.g., NSAID, Antimicrobial) intermediate2->final_product Step 3

Caption: Role of 4-Bromosalicylic acid as an intermediate in drug synthesis.

Conclusion

4-Bromosalicylic acid, while not associated with a landmark discovery event, represents a significant molecule in the arsenal of synthetic organic chemistry. Its straightforward synthesis from salicylic acid, coupled with the versatile reactivity of its functional groups, has established it as a valuable intermediate in the pharmaceutical and chemical industries. For researchers in drug development, a thorough understanding of the synthesis, properties, and reactivity of 4-Bromosalicylic acid is essential for the rational design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview, underscoring the enduring importance of this seemingly simple yet powerful chemical entity.

References

  • PubMed. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors.
  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
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The Enduring Allure of the Ocean's Brominated Treasures: A Technical Guide to the Natural Occurrence of Brominated Hydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The marine environment is a vast and largely untapped reservoir of chemical diversity, offering a plethora of unique molecular architectures with significant therapeutic potential. Among these, brominated hydroxybenzoic acids and their derivatives stand out as a prominent class of marine natural products. Predominantly biosynthesized by marine algae, particularly those of the Rhodophyta (red algae) phylum, these compounds exhibit a remarkable range of biological activities, including potent antimicrobial, antioxidant, and anticancer properties. This in-depth technical guide provides a comprehensive overview of the natural occurrence of brominated hydroxybenzoic acids, delving into their chemical properties, distribution across marine taxa, biosynthetic origins, and ecological significance. Furthermore, this guide offers detailed methodologies for their extraction, isolation, and structural elucidation, equipping researchers, scientists, and drug development professionals with the foundational knowledge to explore and harness the therapeutic promise of these fascinating marine metabolites.

Introduction to Brominated Hydroxybenzoic Acids

The study of marine natural products has consistently unveiled novel chemical entities with profound implications for medicine and biotechnology. Brominated hydroxybenzoic acids represent a significant and expanding family of such compounds, distinguished by a hydroxybenzoic acid core functionalized with one or more bromine atoms.

Chemical Structure and Properties

At its core, this class of compounds is built upon a benzoic acid molecule substituted with at least one hydroxyl group. The addition of bromine atoms to the aromatic ring dramatically influences the molecule's physicochemical properties. The high electronegativity and atomic mass of bromine increase the compound's lipophilicity, which can enhance its ability to cross biological membranes, a crucial factor for bioavailability and bioactivity.[1] This halogenation also alters the electron distribution within the aromatic ring, thereby modulating the compound's reactivity and its interaction with biological targets.[1]

Significance in Marine Natural Products Chemistry and Drug Discovery

The unique structural features of brominated hydroxybenzoic acids have translated into a wide array of potent biological activities. Their discovery has opened new avenues for the development of novel therapeutic agents, particularly in an era where resistance to existing drugs is a growing concern.[2][3][4] The exploration of these marine-derived compounds continues to be a vibrant area of research, with the potential to yield new leads for the treatment of infectious diseases, cancer, and inflammatory conditions.

Natural Occurrence and Distribution

The biosynthesis of brominated hydroxybenzoic acids is a hallmark of marine life, with a pronounced prevalence in the algal kingdom.

Marine Algae as the Primary Source

Marine algae are the most prolific producers of these halogenated compounds. The distribution, however, is not uniform across the different phyla.

  • Rhodophyta (Red Algae): This phylum is the richest and most diverse source of brominated phenols, including hydroxybenzoic acid derivatives.[1][5][6] The family Rhodomelaceae, in particular, is renowned for its intricate and varied bromophenol chemistry.[1][5][6] The specific profile of these compounds can be so distinct that it serves as a chemotaxonomic marker to aid in the classification and identification of algal species.[5][6]

  • Phaeophyta (Brown Algae) and Chlorophyta (Green Algae): While not as prolific as red algae, certain species of brown and green algae also produce brominated phenolic compounds.[3][4]

Occurrence in Other Marine Organisms

Brominated hydroxybenzoic acids are not exclusive to algae. They have also been isolated from a variety of marine invertebrates, including:

  • Sponges (Porifera)

  • Ascidians (Tunicata)

  • Polychaete worms (Annelida) [3][4]

It is hypothesized that the presence of these compounds in invertebrates may be a result of trophic transfer through the food chain, with algae being the primary producers, or through symbiotic relationships with microorganisms capable of their biosynthesis. Marine bacteria have also been identified as producers of brominated aromatic compounds.[3][4]

Quantitative Analysis of Naturally Occurring Brominated Hydroxybenzoic Acids

The concentration of brominated hydroxybenzoic acids can vary significantly depending on the species, geographical location, and environmental conditions. The following table provides a summary of reported concentrations of some key compounds in various marine algae.

CompoundSpeciesConcentration (mg/g dry weight)Reference
LanosolVertebrata lanosa0.005 - 0.678[7]
2,3-dibromo-4,5-dihydroxybenzyl alcohol (Lanosol)Neorhodomela larixVaries by thallus section[8]
3-bromo-4,5-dihydroxybenzaldehydePolysiphonia morrowiiNot specified[9]
(3,5-dibromo-4-hydroxyphenyl) acetic acid butyl esterPolysiphonia urceolataNot specified[2]

Biosynthesis and Ecological Roles

The production of brominated hydroxybenzoic acids in marine organisms is not a random occurrence but rather a sophisticated enzymatic process with significant ecological implications.

Enzymatic Basis of Bromination

The key enzymes responsible for the incorporation of bromine into organic molecules in the marine environment are vanadium-dependent bromoperoxidases (v-BPOs).[10] These enzymes utilize bromide from seawater and hydrogen peroxide to generate a reactive bromine species.

The proposed enzymatic mechanism involves the following key steps:

  • The vanadium center in the enzyme's active site is oxidized by hydrogen peroxide.

  • This oxidized intermediate then reacts with bromide to form an electrophilic bromine species.[11][12][13]

  • This reactive bromine species is then released to brominate a suitable organic substrate.

G E_V5 Enzyme (V^5+) E_V5_H2O2 Enzyme-H2O2 Complex E_V5->E_V5_H2O2 + H2O2 E_V5_OOH Peroxo-Enzyme Intermediate E_V5_H2O2->E_V5_OOH - H2O E_V5_Br Bromo-Enzyme Intermediate E_V5_OOH->E_V5_Br + Br- + H+ E_V5_Br->E_V5 + Substrate -> Product + H2O Substrate Hydroxybenzoic Acid Precursor Product Brominated Hydroxybenzoic Acid

Catalytic cycle of vanadium-dependent bromoperoxidase.
Biosynthetic Precursors

The carbon skeleton of brominated hydroxybenzoic acids is believed to originate from primary metabolism. Evidence suggests that the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in plants and microorganisms, provides the necessary precursors.[14][15][16] 4-hydroxybenzoic acid is a likely direct precursor for many of these compounds.[14][15][16] However, the discovery of brominated amino acids such as bromotyrosine suggests that bromination may occur at an earlier stage in the biosynthetic pathway in some organisms.[14]

G cluster_bromination Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate Prephenate Prephenate Chorismate->Prephenate L_Tyrosine L-Tyrosine Prephenate->L_Tyrosine p_Coumaric_acid p-Coumaric Acid L_Tyrosine->p_Coumaric_acid Four_HBA 4-Hydroxybenzoic Acid p_Coumaric_acid->Four_HBA Brominated_HBA Brominated Hydroxybenzoic Acids Bromoperoxidase Bromoperoxidase (+ Br-, H2O2) Four_HBA->Bromoperoxidase Bromoperoxidase->Brominated_HBA

Proposed biosynthetic pathway of brominated hydroxybenzoic acids.
Ecological Functions

The production of these structurally diverse and biologically active compounds is a crucial survival strategy for many marine organisms. Their primary ecological roles include:

  • Chemical Defense: Many brominated hydroxybenzoic acids exhibit potent antimicrobial and antifeedant properties, protecting the producing organism from pathogenic microorganisms and herbivores.[1][3]

  • Allelopathy: These compounds can be released into the surrounding environment to inhibit the growth of competing organisms, a phenomenon known as allelopathy.

  • Antifouling: By deterring the settlement of larvae of fouling organisms, these natural products help to keep the surfaces of marine algae and invertebrates clean, which is essential for photosynthesis and feeding.

Biological Activities and Therapeutic Potential

The rich chemical diversity of brominated hydroxybenzoic acids is matched by their broad spectrum of biological activities, making them attractive candidates for drug discovery and development.

Antimicrobial and Antiviral Properties

A significant number of brominated hydroxybenzoic acids have demonstrated potent activity against a range of human pathogens. They are effective against both Gram-positive and Gram-negative bacteria, and some also exhibit antifungal and antiviral properties.[2][9] This makes them a promising source of new antibiotics to combat the growing threat of antimicrobial resistance.

Antioxidant Activity

Many brominated hydroxybenzoic acids are potent antioxidants, capable of scavenging harmful free radicals.[3][4][17][18] This activity is attributed to the electron-donating nature of the hydroxyl groups on the aromatic ring. The number and position of both the hydroxyl and bromine substituents can influence the antioxidant capacity.[4]

Anticancer and Cytotoxic Effects

Several brominated hydroxybenzoic acids have been shown to inhibit the proliferation of various cancer cell lines.[2][4] Their mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer progression.

Enzyme Inhibition

These compounds have also been found to be effective inhibitors of various enzymes, including α-glucosidase and aldose reductase, which are therapeutic targets for the management of diabetes.[2][3]

Other Bioactivities

The therapeutic potential of brominated hydroxybenzoic acids extends to other areas, with reports of anti-inflammatory and antidiabetic activities.[1][2]

Structure-Activity Relationship (SAR) Insights

While a comprehensive understanding of the structure-activity relationships of brominated hydroxybenzoic acids is still emerging, some general trends have been observed. For instance, the degree and position of bromination, as well as the number and location of hydroxyl groups, can significantly impact the biological activity.[4]

CompoundBiological ActivityIC50 / MICReference
Bis(2,3-dibromo-4,5-dihydroxybenzyl) etherAntibacterial (various strains)<70 µg/mL[9]
3-bromo-4,5-dihydroxybenzaldehydeAntiviral (IHNV, IPNV)Not specified[2]
(3,5-dibromo-4-hydroxyphenyl) acetic acid butyl esterDPPH radical scavenging9.67 - 21.90 µM[2]
Various bromophenols from Symphyocladia latiusculaAldose reductase inhibition0.129 - 1.30 µM[3]
Various bromophenols from Leathesia nanaCytotoxicity (various cancer cell lines)<10 µg/mL[2]

Methodologies for Extraction, Isolation, and Characterization

The successful study of brominated hydroxybenzoic acids relies on robust and efficient methods for their extraction, isolation, and structural elucidation.

Extraction Protocols

The following is a generalized, step-by-step protocol for the extraction of brominated hydroxybenzoic acids from marine algae.

Experimental Protocol: Extraction of Brominated Hydroxybenzoic Acids from Marine Algae

  • Sample Preparation:

    • Thoroughly wash the collected algal biomass with fresh water to remove salt and epiphytes.

    • Freeze-dry or air-dry the biomass to a constant weight.

    • Grind the dried biomass into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Macerate the powdered algal material in a suitable solvent system. A common choice is a mixture of methanol and dichloromethane (1:1 v/v) or ethanol.[2]

    • Use a sample-to-solvent ratio of approximately 1:10 (w/v).

    • Stir the mixture at room temperature for 24-48 hours. For more efficient extraction, a Soxhlet apparatus can be used.

  • Filtration and Concentration:

    • Filter the mixture to separate the solvent extract from the solid algal residue.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Isolation and Purification Techniques

The crude extract is a complex mixture of compounds that requires further separation to isolate the desired brominated hydroxybenzoic acids.

G Crude_Extract Crude Algal Extract Column_Chromatography Column Chromatography (Silica Gel or Sephadex) Crude_Extract->Column_Chromatography Fractions Fractions of Varying Polarity Column_Chromatography->Fractions HPLC High-Performance Liquid Chromatography (HPLC) (Reversed-Phase or Normal-Phase) Fractions->HPLC Pure_Compounds Isolated Brominated Hydroxybenzoic Acids HPLC->Pure_Compounds

Workflow for the isolation and purification of brominated hydroxybenzoic acids.

High-performance liquid chromatography (HPLC) is a powerful tool for the final purification of these compounds.[7][19][20][21] Reversed-phase columns (e.g., C18) with a gradient of water and acetonitrile or methanol are commonly used.

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the carbon-hydrogen framework of the molecule.[2][20][22]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the compound. The presence of bromine is readily identified by its characteristic isotopic pattern (79Br and 81Br in a roughly 1:1 ratio).[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.[22]

Future Perspectives and Conclusion

The study of brominated hydroxybenzoic acids from marine sources remains a promising frontier in natural products chemistry and drug discovery. The vast, unexplored biodiversity of the marine environment undoubtedly holds a wealth of novel brominated compounds with unique biological activities waiting to be discovered. The advent of advanced analytical techniques and high-throughput screening methods will accelerate the pace of this discovery. Furthermore, the elucidation of the biosynthetic pathways of these compounds opens up the possibility of using synthetic biology and metabolic engineering approaches for their sustainable production.

References

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  • da Silva, A. F., et al. (2006). Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). Food Chemistry. [Link]
  • Xu, X., et al. (2003). Antibacterial bromophenols from the marine red alga Rhodomela confervoides.
  • Zeng, L. M., et al. (2003). Isolation and pharmacological activities of bromophenols from Rhodomela confervoides. Acta Botanica Sinica. [Link]
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An In-depth Technical Guide to 4-Bromo-2-hydroxybenzoic Acid Derivatives and Analogs: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Bromo-2-hydroxybenzoic acid, its derivatives, and analogs for researchers, scientists, and drug development professionals. Delving into the core chemical principles and biological applications, this document is structured to provide actionable insights and detailed methodologies, fostering innovation in medicinal chemistry and beyond.

Introduction: The Versatility of a Brominated Salicylate Scaffold

This compound, a brominated derivative of salicylic acid, serves as a pivotal scaffold in the synthesis of a diverse array of biologically active compounds. Its structure, featuring a carboxylic acid, a hydroxyl group, and a bromine atom on a benzene ring, offers multiple points for chemical modification, enabling the creation of novel derivatives with tailored properties. This guide will explore the synthesis, biological activities, and therapeutic potential of this versatile molecule and its analogs, providing a foundation for their application in drug discovery and development.

Under normal temperature and pressure, this compound exists as a solid and is considered a derivative of salicylic acid.[1] It is stable at room temperature but will decompose into phenol and carbon dioxide when heated rapidly.[1]

Synthetic Strategies: Building the Core and Its Derivatives

The synthesis of this compound and its derivatives can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern, yield, and scalability.

Synthesis of the Core Scaffold: this compound

Two primary methods for the synthesis of the this compound core are prevalent:

  • From 4-Aminosalicylic Acid: This method involves the diazotization of 4-aminosalicylic acid followed by a Sandmeyer-type reaction using copper(II) bromide.[1]

  • From 3-Hydroxybenzoic Acid: A straightforward approach involves the direct bromination of 3-hydroxybenzoic acid in acetic acid with sulfuric acid as a catalyst.[2]

Experimental Protocol: Synthesis of this compound from 3-Hydroxybenzoic Acid [2]

  • Materials: 3-hydroxybenzoic acid, acetic acid, sulfuric acid, bromine, ethyl acetate, water, brine, magnesium sulfate (MgSO₄).

  • Procedure:

    • To a mixture of 3-hydroxybenzoic acid (14.480 mmol, 2 g) in acetic acid (14.5 mL) and sulfuric acid (1.5 mL) at 50°C, add a solution of bromine (15.204 mmol, 0.780 mL) in acetic acid (7.2 mL).

    • Stir the reaction mixture for 30 minutes at 100°C.

    • Allow the reaction to cool to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

Synthesis of Derivatives

The functional groups of this compound provide reactive sites for the synthesis of a wide range of derivatives, including esters and amides.

Experimental Protocol: Synthesis of Methyl 4-Bromo-2-hydroxybenzoate [3]

  • Materials: this compound, anhydrous methanol, concentrated sulfuric acid, ethyl acetate, saturated sodium bicarbonate solution.

  • Procedure:

    • Dissolve this compound (23.1 mmol) in 20 mL of anhydrous methanol.

    • Slowly add 1.7 mL of concentrated sulfuric acid.

    • Heat the reaction mixture to reflux and stir for 24 hours.

    • After completion, pour the reaction solution into ice water and remove methanol by rotary evaporation.

    • Extract with ethyl acetate.

    • Wash the organic phase with saturated sodium bicarbonate solution and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase to obtain the product.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development.

Enzyme Inhibition

These compounds have shown significant potential as inhibitors of various enzymes implicated in disease.

Quantitative Data on Enzyme Inhibition by this compound Analogs

Derivative ClassTarget EnzymeIC50 ValueReference
Hydrazone-Schiff BasesTyrosinase6.07 ± 0.40 µM[4]

3.1.1. Histone Deacetylase (HDAC) Inhibition

Certain 4-hydroxybenzoic acid derivatives have been identified as potent pan-HDAC inhibitors.[5] By inhibiting HDACs, these compounds can alter gene expression, leading to cell cycle arrest and apoptosis in cancer cells.[5]

HDAC_Inhibition HDAC_inhibitor 4-Hydroxybenzoic Acid Derivative HDAC HDAC HDAC_inhibitor->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin Chromatin Remodeling Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: 4-HBA enhances Adriamycin sensitivity via the HIPK2/p53 pathway.

Antimicrobial Activity

Salicylic acid and its derivatives are known for their antibacterial properties. 5-bromosalicylic acid, a close analog, has shown potent antibacterial reactivity. T[6]he mechanism of action is believed to involve the disruption of the bacterial cell wall and membrane. S[7]alicylic acid can permeate the bacterial cell wall and interact with fatty acids in the cell membrane, leading to the destruction of the lipid bilayer.

[8]Experimental Workflow for Assessing Antimicrobial Activity

Antimicrobial_Workflow start Start prep_compound Prepare 4-Bromo-2-hydroxybenzoic Acid Derivative Solutions start->prep_compound prep_bacteria Prepare Bacterial Cultures (e.g., E. coli, S. aureus) start->prep_bacteria mic_mbc Determine MIC and MBC (Broth Dilution Method) prep_compound->mic_mbc prep_bacteria->mic_mbc growth_inhibition Perform Growth Inhibition Assay mic_mbc->growth_inhibition time_kill Conduct Time-Kill Kinetics Assay growth_inhibition->time_kill mechanism Investigate Mechanism of Action (e.g., Cell Membrane Permeability) time_kill->mechanism data_analysis Analyze Data and Determine Efficacy mechanism->data_analysis end End data_analysis->end

Caption: Workflow for evaluating the antimicrobial activity of derivatives.

Pharmacokinetics and Metabolism: Considerations for Drug Development

The pharmacokinetic profile of this compound derivatives is a critical consideration for their development as therapeutic agents. As analogs of salicylic acid, their metabolism is expected to involve glucuronide formation and oxidation. T[8]he metabolism of brominated aromatic compounds can be complex, involving oxidative and reductive debromination, as well as Phase II conjugation reactions.

[2][9]Understanding the metabolic fate of these compounds is essential for predicting their efficacy, safety, and potential for drug-drug interactions. Further research into the specific pharmacokinetic and pharmacodynamic properties of novel this compound derivatives is warranted.

Analytical Techniques for Characterization

The unambiguous characterization of this compound and its derivatives is crucial for both synthetic chemistry and biological evaluation. A combination of analytical techniques is typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and connectivity.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups such as hydroxyl, carbonyl, and C-Br bonds. *[10] Mass Spectrometry (MS): Determines the molecular weight and provides information about the elemental composition and fragmentation patterns. *[10] High-Performance Liquid Chromatography (HPLC): Used for the purification and quantification of the compounds.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with a wide range of biological activities. Their versatility as a synthetic scaffold allows for the generation of diverse chemical libraries for screening against various therapeutic targets. The demonstrated efficacy of these compounds as enzyme inhibitors and anticancer and antimicrobial agents highlights their potential for further development.

Future research should focus on:

  • The synthesis and screening of novel derivatives to expand the structure-activity relationship knowledge base.

  • In-depth investigation of the mechanisms of action to identify specific molecular targets and signaling pathways.

  • Comprehensive pharmacokinetic and toxicological studies to assess the drug-like properties of lead compounds.

This guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this compound derivatives in the quest for new and effective therapies.

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The Biological Versatility of 4-Bromo-2-hydroxybenzoic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid, is emerging as a molecule of significant interest within the pharmaceutical and life sciences sectors. Its structural attributes lend it a diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth exploration of the current understanding of this compound's biological potential, synthesizing available data on its mechanisms of action, and offering detailed experimental protocols for its evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents.

Introduction: Chemical Profile and Synthetic Overview

This compound (also known as 4-bromosalicylic acid) is a solid at room temperature with the chemical formula C₇H₅BrO₃.[1] Its structure, featuring a bromine atom at the para position and a hydroxyl group at the ortho position relative to the carboxylic acid on the benzene ring, is key to its biological activities. The presence of the bromine atom, a lipophilic and electron-withdrawing group, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties compared to its parent compound, salicylic acid.

The synthesis of this compound can be achieved through several routes. A common laboratory-scale synthesis involves the bromination of 2-hydroxybenzoic acid (salicylic acid). The following protocol provides a general method for its synthesis.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2-hydroxybenzoic acid.

Materials:

  • 2-hydroxybenzoic acid (salicylic acid)

  • Acetic acid

  • Bromine

  • Sulfuric acid

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a fume hood, dissolve 2-hydroxybenzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • While stirring, slowly add a solution of bromine in acetic acid dropwise to the reaction mixture at room temperature.

  • Continue stirring for 30 minutes at 100°C.

  • Allow the reaction mixture to cool to room temperature and then dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization.[2]

Anticancer Potential: Emerging Evidence and Mechanistic Insights

Preliminary evidence suggests that this compound possesses anticancer properties. It has been reported to exhibit a potent inhibitory effect on U87 glioblastoma cells and to inhibit the production of dioxane and cyclic peptides, which are implicated in cancer cell proliferation.

Putative Mechanisms of Anticancer Action

While detailed mechanistic studies on this compound are still emerging, the inhibition of cyclic peptides is a noteworthy potential mechanism. Cyclic peptides can play various roles in cancer progression, and their inhibition could disrupt key cellular processes in cancer cells.[3] The effect on U87 glioblastoma cells suggests a potential for targeting aggressive brain tumors.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a cancer cell line (e.g., U87).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • U87 glioblastoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed U87 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO and then prepare serial dilutions in culture medium. Replace the old medium with 100 µL of fresh medium containing various concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[4]

Visualization: Conceptual Anticancer Workflow

cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies start Cancer Cell Line (e.g., U87) treatment Treat with this compound (Varying Concentrations) start->treatment incubation Incubate (e.g., 48h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Determine IC50 Value mtt_assay->data_analysis apoptosis Apoptosis Assays (e.g., Annexin V) data_analysis->apoptosis If cytotoxic cell_cycle Cell Cycle Analysis data_analysis->cell_cycle If cytotoxic pathway Target Pathway Analysis (e.g., Western Blot for Dioxane/Cyclic Peptide Pathways) data_analysis->pathway If cytotoxic caption Workflow for Anticancer Evaluation

Caption: Workflow for Anticancer Evaluation.

Anti-inflammatory Properties: Targeting Key Signaling Pathways

Inflammation is a critical physiological process that, when dysregulated, contributes to a wide range of pathologies. Salicylic acid and its derivatives are well-known for their anti-inflammatory effects. While direct studies on this compound are limited, compelling evidence from a closely related derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), suggests a potent anti-inflammatory mechanism. This derivative was found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated microglial cells.[2] This inhibition is achieved through the downregulation of Mitogen-Activated Protein Kinases (MAPKs) and the inhibition of Nuclear Factor-kappa B (NF-κB) activation.[2]

Proposed Anti-inflammatory Mechanism

The proposed mechanism, extrapolated from its derivative, involves the inhibition of the NF-κB and MAPK signaling pathways. In response to inflammatory stimuli like LPS, these pathways are activated, leading to the transcription of genes encoding pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting the phosphorylation of key proteins in the MAPK cascade and preventing the nuclear translocation of NF-κB, this compound could potentially suppress the inflammatory response.[2][5]

Visualization: Proposed Anti-inflammatory Signaling Pathway

LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK NFkB_pathway IKK -> IκBα -> NF-κB TLR4->NFkB_pathway NFkB NF-κB (p65/p50) MAPK->NFkB NFkB_pathway->NFkB nucleus Nucleus NFkB->nucleus translocation gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) mediators Pro-inflammatory Mediators (NO, PGE2, Cytokines) gene_expression->mediators BHBA This compound BHBA->MAPK Inhibits (proposed) BHBA->NFkB_pathway Inhibits (proposed) caption Proposed Anti-inflammatory Mechanism

Caption: Proposed Anti-inflammatory Mechanism.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Objective: To evaluate the ability of this compound to inhibit nitric oxide production in LPS-stimulated macrophages (e.g., RAW 264.7).

Principle: The production of NO, a key inflammatory mediator, can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard

  • 96-well plates

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control, and a positive control (LPS only).

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.[6]

Antimicrobial Activity: A Broad-Spectrum Potential

Derivatives of salicylic acid are known to possess antimicrobial properties. While specific data for this compound is not extensively documented, a study on its isomer, 5-bromosalicylic acid, demonstrated greater antibacterial reactivity than salicylic acid itself, suggesting that the bromo-substitution enhances antimicrobial efficacy.[7] The broad class of hydroxybenzoic acids has shown activity against a range of Gram-positive and Gram-negative bacteria.[8]

Evaluation of Antimicrobial Efficacy

The antimicrobial potential of this compound can be quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standard technique for this purpose.[9]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (Broth Microdilution Method)

Objective: To determine the MIC of this compound against a specific microbial strain (e.g., Staphylococcus aureus).

Materials:

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a 2-fold serial dilution of this compound in MHB in the wells of a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Conclusion and Future Directions

This compound presents a compelling profile as a biologically active molecule with potential applications in oncology, inflammation, and infectious diseases. The existing data, though in some areas preliminary or based on derivatives, strongly warrants further investigation.

Future research should focus on:

  • Elucidating specific molecular targets for its anticancer activity, particularly in glioblastoma models.

  • Confirming the inhibition of NF-κB and MAPK pathways by this compound itself and exploring its efficacy in in vivo models of inflammation.

  • Conducting comprehensive antimicrobial screening to determine its spectrum of activity and MIC values against a broad range of clinically relevant pathogens.

  • Pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile.

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The Fulcrum of Innovation: 4-Bromo-2-hydroxybenzoic Acid as a Cornerstone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of organic synthesis, certain molecules emerge as pivotal building blocks, offering a versatile scaffold upon which complex chemical architectures can be constructed. 4-Bromo-2-hydroxybenzoic acid, a seemingly unassuming derivative of salicylic acid, is one such cornerstone. Its strategic trifecta of functional groups—a carboxylic acid, a phenolic hydroxyl, and a bromine atom—presents a playground of reactivity for the discerning synthetic chemist. This guide, intended for professionals in research and drug development, delves into the core attributes of this compound, elucidating its synthesis, reactivity, and profound impact as a versatile intermediate in the creation of high-value molecules.

Section 1: Core Physicochemical and Structural Characteristics

This compound (CAS 1666-28-0) is a white to off-white crystalline solid at room temperature.[1] Its molecular structure is characterized by a benzene ring substituted with a bromine atom at the para-position relative to the carboxylic acid group and a hydroxyl group at the ortho-position.[1] This arrangement is not merely incidental; it dictates the molecule's reactivity and its utility in synthesis. The intramolecular hydrogen bond between the hydroxyl group and the carbonyl of the carboxylic acid influences its physical properties and conformational preference.[2]

PropertyValueSource(s)
Molecular Formula C₇H₅BrO₃[3][4][5]
Molecular Weight 217.02 g/mol [3][4][5]
Melting Point 216-217 °C[4]
pKa 2.71±0.10 (Predicted)[1]
Solubility Sparingly soluble in water; soluble in ethanol, acetone, and dimethylformamide.[1]
Appearance White to off-white crystalline solid.[1]

Section 2: Synthesis and Mechanistic Considerations

The most prevalent and industrially scalable synthesis of this compound involves the electrophilic bromination of 2-hydroxybenzoic acid (salicylic acid).[1] The choice of this precursor is strategic, as the hydroxyl and carboxyl groups direct the incoming electrophile (bromine) to specific positions on the aromatic ring.

Expert Insight: The Rationale Behind Regioselective Bromination

The hydroxyl group is a potent activating group and an ortho-, para-director, while the carboxylic acid group is a deactivating group and a meta-director. The powerful activating effect of the hydroxyl group overrides the deactivating effect of the carboxylic acid, thus dictating the position of bromination. The ortho-position to the hydroxyl group is sterically hindered by the adjacent carboxylic acid, making the para-position the most favorable site for electrophilic attack. This regioselectivity is crucial for obtaining the desired isomer in high yield.

A common laboratory-scale procedure for this synthesis is as follows:

Experimental Protocol: Synthesis of this compound from 2-Hydroxybenzoic Acid
  • Reaction Setup: In a suitable reaction vessel, dissolve 2-hydroxybenzoic acid in a solvent such as glacial acetic acid.[6]

  • Reagent Addition: While stirring, slowly add a solution of bromine in acetic acid to the reaction mixture. The reaction is typically carried out at a slightly elevated temperature to ensure completion.[6]

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled and poured into cold water to precipitate the product.[6] The crude this compound is then collected by filtration, washed with water to remove any remaining acid and salts, and dried.[6]

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Section 3: The Triad of Reactivity: A Synthetic Chemist's Toolkit

The synthetic versatility of this compound stems from the differential reactivity of its three functional groups. This allows for a modular and stepwise approach to the construction of complex molecules.

The Carboxylic Acid Moiety: A Handle for Esterification and Amidation

The carboxylic acid group is readily converted into esters and amides, providing a gateway to a vast array of derivatives. Esterification, for instance, can be achieved under standard Fischer esterification conditions or by using coupling agents.

  • Reaction Setup: Suspend this compound in methanol.[7]

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid, or use a milder reagent like thionyl chloride.[7]

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to drive the equilibrium towards the ester product.[7]

  • Work-up and Isolation: After cooling, the excess methanol is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted acid, followed by a brine wash.[7] The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated to yield the methyl ester.[7]

The Phenolic Hydroxyl Group: A Nucleophile for Ether Synthesis

The phenolic hydroxyl group is nucleophilic and can be alkylated to form ethers under basic conditions. This transformation is valuable for introducing diverse side chains and modifying the electronic properties of the aromatic ring.

The Bromo Substituent: A Linchpin for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The bromine atom is arguably the most versatile handle on the this compound scaffold. It is an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the introduction of aryl, vinyl, and amino groups, respectively, dramatically increasing molecular complexity.[7]

Section 4: Applications in Drug Discovery and Agrochemicals

The unique structural features of this compound make it a valuable starting material in the synthesis of pharmaceuticals and agrochemicals.

A Scaffold for Biologically Active Compounds

Derivatives of this compound have been explored for a range of therapeutic applications, including as anti-inflammatory and antimicrobial agents.[1] It has also been identified as an intermediate in the synthesis of potential anticancer drugs.[8] The ability to readily modify all three functional groups allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies.

A Precursor in the Agrochemical Industry

In the agrochemical sector, this compound serves as a precursor for the synthesis of pesticides and herbicides.[1] The bromo- and hydroxyl-substituted phenyl ring is a common motif in many active agrochemical ingredients. For instance, the related compound 4-bromo-2-hydroxybenzaldehyde is a key intermediate in the synthesis of fungicidal coumarins and herbicidal Schiff bases.[9]

Section 5: Visualization of Synthetic Pathways

To better illustrate the synthetic utility of this compound, the following diagrams outline key transformations.

G cluster_synthesis Synthesis of this compound cluster_reactions Key Reactions Salicylic_acid 2-Hydroxybenzoic Acid Bromination Electrophilic Bromination Salicylic_acid->Bromination Br₂/AcOH Product This compound Bromination->Product Start This compound Esterification Esterification Start->Esterification ROH, H⁺ Etherification Etherification Start->Etherification R-X, Base Suzuki_Coupling Suzuki Coupling Start->Suzuki_Coupling Ar-B(OH)₂, Pd Catalyst Ester_Product Ester Derivative Esterification->Ester_Product Ether_Product Ether Derivative Etherification->Ether_Product Aryl_Product Aryl-Substituted Derivative Suzuki_Coupling->Aryl_Product

Figure 1: Synthesis and key reactions of this compound.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic functionalization in molecular design. Its robust synthesis and the orthogonal reactivity of its functional groups provide a reliable and versatile platform for the construction of complex and biologically relevant molecules. For researchers and developers in the pharmaceutical and agrochemical industries, a thorough understanding of this building block's potential is essential for driving innovation and creating the next generation of high-value chemical entities.

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The Strategic Reactivity of Bromine in 4-Bromo-2-hydroxybenzoic Acid: A Technical Guide for Synthetic Advancement

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-2-hydroxybenzoic acid stands as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its value is intrinsically linked to the versatile reactivity of the bromine substituent at the C4-position. This technical guide offers an in-depth exploration of the chemical behavior of this bromine atom, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its participation in a suite of powerful cross-coupling and nucleophilic substitution reactions. We will delve into the mechanistic underpinnings of these transformations, present field-proven experimental protocols, and discuss the critical influence of the resident hydroxyl and carboxylic acid functionalities on reaction outcomes.

Introduction: Unlocking the Potential of a Multifunctional Building Block

This compound, a derivative of salicylic acid, presents a unique chemical scaffold characterized by three distinct functional groups: a bromine atom, a phenolic hydroxyl group, and a carboxylic acid. The strategic positioning of these groups imparts a nuanced reactivity profile, making it a valuable precursor for the synthesis of 1,2,4-trisubstituted benzene ring derivatives.[1] The bromine atom, in particular, serves as a versatile synthetic handle, amenable to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide will focus on the key transformations that leverage the reactivity of the C-Br bond, providing a roadmap for its strategic manipulation in complex molecule synthesis.

The electronic nature of the aromatic ring in this compound is influenced by the interplay of the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid and bromine substituents. The hydroxyl group, being a strong activating group, increases the electron density of the ring, which can influence the kinetics of certain catalytic cycles. Conversely, the carboxylic acid and bromine are deactivating groups. This electronic balance, coupled with the steric environment, dictates the choice of catalytic systems and reaction conditions necessary to achieve optimal outcomes.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, and this compound is an excellent substrate for these transformations. The C-Br bond is sufficiently reactive to participate in the catalytic cycles of several named reactions, enabling the introduction of a wide array of substituents.

The Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds

The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organohalide and an organoboron compound, is a highly reliable method for the synthesis of biaryl compounds.[2] this compound readily participates in this reaction, allowing for the synthesis of 4-aryl-2-hydroxybenzoic acids, which are key structural motifs in many biologically active molecules.[3]

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For substrates like this compound, the presence of both an activating amino group (in analogous compounds) and a deactivating carboxyl group can influence the catalytic cycle, necessitating careful optimization of reaction conditions.[3]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' caption Catalytic cycle of the Suzuki-Miyaura reaction.

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A general protocol for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid is as follows:

  • To a dry reaction vessel, add the this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Heat the reaction mixture with vigorous stirring and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.

  • The organic layer is then dried, concentrated, and the crude product is purified by chromatography or recrystallization.

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Bromides

Palladium SourceLigandBaseSolventTemperature (°C)Notes
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane100A classical and widely used catalyst system.[2]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100Highly active for a broad range of substrates.[2]
PdCl₂(dppf)-Cs₂CO₃THF/H₂O80Effective for challenging couplings.[2]
The Heck Reaction: Olefin Arylation

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base.[4] This reaction allows for the introduction of vinyl groups at the C4-position of this compound.

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in the Heck reaction. Phosphine-free conditions have been found to be effective in some cases, which can simplify the reaction setup and purification.[5]

Mechanism of the Heck Reaction

The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination to release the product and regenerate the catalyst.

Heck_Reaction_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Alkene_Complex Ar-Pd(II)(Br)L(Alkene) Ar-Pd(II)(Br)L2->Alkene_Complex Alkene Coordination Insertion_Product R-CH(Ar)-CH2-Pd(II)(Br)L Alkene_Complex->Insertion_Product Migratory Insertion Insertion_Product->Pd(0)L2 β-Hydride Elimination & Reductive Elimination Ar-Alkene Ar-Alkene Insertion_Product->Ar-Alkene caption Catalytic cycle of the Heck reaction.

Figure 2: Catalytic cycle of the Heck reaction.

Experimental Protocol: General Procedure for the Heck Reaction

A general procedure for the Heck reaction of an aryl bromide with an alkene is as follows:

  • In a reaction vessel, combine this compound (1.0 eq.), the alkene (1.5 eq.), a palladium source (e.g., Pd(OAc)₂, 2 mol%), and a ligand if necessary (e.g., PPh₃, 4 mol%).

  • Add a suitable base (e.g., Et₃N, 2.0 eq.) and a solvent (e.g., DMF or acetonitrile).

  • Degas the mixture and heat it under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, filter off any solids, and remove the solvent under reduced pressure.

  • The residue is then purified, typically by column chromatography.

Palladium-Catalyzed Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[6] This reaction is particularly valuable for synthesizing N-aryl derivatives of 2-hydroxy-4-aminobenzoic acid, which are important pharmacophores. The reaction tolerates a wide range of primary and secondary amines.

The choice of ligand is critical in the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results.[7] The base also plays a crucial role, with common choices including sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃).

Mechanism of the Buchwald-Hartwig Amination

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst.[6]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Amine_Complex [Ar-Pd(II)(NHR'R'')L2]Br Ar-Pd(II)(Br)L2->Amine_Complex Amine Coordination Amido_Complex Ar-Pd(II)(NR'R'')L2 Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Amido_Complex->Ar-NR'R'' caption Catalytic cycle of the Buchwald-Hartwig amination. Ullmann_Condensation_Mechanism Cu(I)X Cu(I)X Cu(I)Nu Cu(I)-Nu Cu(I)X->Cu(I)Nu Ligand Exchange (Nu-H, Base) Intermediate [Ar-Cu(III)(Nu)X] Cu(I)Nu->Intermediate Oxidative Addition (Ar-Br) Intermediate->Cu(I)X Reductive Elimination Ar-Nu Ar-Nu Intermediate->Ar-Nu caption A plausible catalytic cycle for the Ullmann condensation.

Sources

4-Bromo-2-hydroxybenzoic Acid: A Versatile Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

4-Bromo-2-hydroxybenzoic acid (CAS No. 1666-28-0), a brominated derivative of salicylic acid, represents a critical and versatile building block in the landscape of pharmaceutical research and development. Its trifunctional molecular architecture—featuring a carboxylic acid, a phenolic hydroxyl group, and a reactive bromine atom—provides medicinal chemists with a powerful scaffold for constructing complex molecular entities. This guide offers an in-depth exploration of the synthesis, chemical reactivity, and strategic applications of this compound, providing researchers, scientists, and drug development professionals with field-proven insights and detailed experimental protocols. We will delve into the causality behind synthetic choices, the mechanistic underpinnings of its key reactions, and its role in the development of therapeutic agents.

Core Physicochemical & Structural Properties

This compound is a white to off-white crystalline solid under standard conditions.[1] Its structure is fundamentally that of salicylic acid, with the addition of a bromine atom at the C4 position, para to the carboxyl group. This substitution significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate. An intramolecular hydrogen bond between the phenolic hydroxyl group and the carboxylic acid is a key structural feature, influencing its acidity and conformation.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1666-28-0[3]
Molecular Formula C₇H₅BrO₃[3]
Molecular Weight 217.02 g/mol [3]
Appearance White to off-white crystalline solid/powder[1][3]
Melting Point 216-217 °C
Solubility Limited in water; soluble in polar organic solvents like ethanol, acetone, and DMF.[1]
SMILES String OC(=O)c1ccc(Br)cc1O
InChI Key FYAKLZKQJDBBKW-UHFFFAOYSA-N

Synthesis of this compound: Methodologies and Rationale

The preparation of this compound can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. We will explore two common, reliable methods.

Method A: Electrophilic Bromination of 2-Hydroxybenzoic Acid

This is a direct and widely used approach that leverages the principles of electrophilic aromatic substitution. The hydroxyl and carboxyl groups of salicylic acid are ortho-, para-directing. Since the ortho position is sterically hindered and already substituted, bromination occurs selectively at the para position (C4).[1]

G cluster_start Starting Materials cluster_reagents Solvent/Catalyst A 2-Hydroxybenzoic Acid (Salicylic Acid) E Reaction Mixture (Stirring at controlled temp.) A->E B Bromine (Br₂) B->E C Glacial Acetic Acid C->E D Sulfuric Acid (catalyst) D->E F Quenching (Pour into water) E->F G Precipitation & Filtration F->G H Purification (Recrystallization) G->H I Final Product: This compound H->I G cluster_cooh Carboxyl Group (-COOH) Reactions cluster_oh Phenolic Hydroxyl (-OH) Reactions cluster_br Aryl Bromide (-Br) Reactions main This compound ester Esterification (e.g., + CH₃OH, H⁺) main->ester Forms Esters amide Amide Coupling (e.g., + R-NH₂, DCC) main->amide Forms Amides ether Etherification (e.g., + R-X, Base) main->ether Forms Ethers triflate Triflate Formation (e.g., + Tf₂O) main->triflate Forms Leaving Groups suzuki Suzuki Coupling (e.g., + R-B(OH)₂, Pd cat.) main->suzuki C-C Bond Formation buchwald Buchwald-Hartwig (e.g., + R-NH₂, Pd cat.) main->buchwald C-N Bond Formation boronic Borylation (e.g., + B₂pin₂, Pd cat.) main->boronic Forms Boronic Esters

Caption: Reactivity Map of this compound.

  • Carboxylic Acid Group: This group readily undergoes standard transformations such as esterification (e.g., with thionyl chloride and methanol) and amide bond formation . [4]This allows for the introduction of diverse side chains and the modulation of pharmacokinetic properties like solubility and cell permeability.

  • Phenolic Hydroxyl Group: The hydroxyl group can be alkylated under basic conditions to form phenol ethers. [4]More strategically, it can be converted into a triflate (-OTf), an excellent leaving group for subsequent palladium-catalyzed cross-coupling reactions, further expanding synthetic possibilities. [4]* Aryl Bromide: The bromine atom is the key site for modern cross-coupling reactions. It serves as a handle for introducing new carbon-carbon (e.g., Suzuki, Stille couplings ) or carbon-heteroatom (e.g., Buchwald-Hartwig amination ) bonds. [4]This functionality is paramount for building the complex carbon skeletons of many active pharmaceutical ingredients (APIs). The bromine can also be converted into a boronic acid/ester, reversing its reactivity profile for subsequent coupling steps. [4]

Applications in Pharmaceutical Development

This compound is a precursor for various classes of therapeutic agents. Its structural similarity to salicylic acid makes it an attractive starting point for developing novel non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.

  • Anti-inflammatory and Antimicrobial Agents: The salicylic acid core is a well-established pharmacophore for anti-inflammatory activity. Modifications enabled by the bromo-substituent allow for the synthesis of new derivatives with potentially improved efficacy, selectivity, or safety profiles. [1]The general class of hydroxybenzoic acids and their derivatives are known to possess a wide range of biological activities, including antimicrobial and antioxidant effects. [5]* Scaffold for Complex Synthesis: In drug discovery, this intermediate is used to synthesize 1,2,4-trisubstituted benzene ring derivatives, which are common motifs in many pharmaceuticals. [4]By leveraging the sequential reactivity of the three functional groups, chemists can efficiently build libraries of compounds for high-throughput screening.

  • Industrial Intermediate: Beyond direct API synthesis, it also serves as an intermediate in the production of materials like UV absorbers and as an anti-scorch agent in the rubber industry, highlighting its chemical stability and utility. [4][6]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

  • Hazards: It is considered harmful if swallowed and may cause skin, eye, and respiratory irritation. [6][7]* Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. Avoid breathing dust. [6]* Environmental: Avoid release to the environment, as the compound may be harmful to aquatic organisms. [6]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool in the arsenal of the medicinal chemist. Its predictable synthesis and versatile, trifunctional nature provide a reliable and efficient pathway to molecular complexity. By understanding the causality behind its synthetic protocols and the mechanistic logic of its reactivity, drug development professionals can fully leverage this intermediate to accelerate the discovery and synthesis of next-generation pharmaceuticals. Its continued application in creating novel anti-inflammatory, antimicrobial, and other therapeutic agents underscores its lasting importance in the field.

References

  • PubChem. This compound. [Link]
  • Kunshan Kunshi Biological Technology Co., Ltd. This compound. [Link]
  • ChemBK. This compound. [Link]
  • ResearchGate. (PDF) this compound. [Link]
  • Priyanka, P. et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]

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Methodological & Application

HPLC analysis method for 4-Bromo-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the HPLC Analysis of 4-Bromo-2-hydroxybenzoic Acid: Application Notes and Protocols

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles and practical steps necessary to establish a robust, reliable, and accurate analytical method.

Introduction: The Analytical Imperative for this compound

This compound is a crucial chemical intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals.[1][2] The purity and concentration of this starting material directly impact the quality, efficacy, and safety of the final product. Consequently, a precise and accurate analytical method for its quantification is paramount. Reverse-phase HPLC (RP-HPLC) stands as the preeminent technique for this purpose, offering high resolution, sensitivity, and reproducibility for the analysis of aromatic carboxylic acids.[3][4][5]

Foundational Knowledge: Physicochemical Properties

A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical characteristics. These properties dictate the selection of the column, mobile phase, and detection parameters.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for HPLC Method Development
Molecular Formula C7H5BrO3[1][2][6][7]Provides the elemental composition.
Molecular Weight 217.02 g/mol [2][7]Essential for preparing standard solutions of known concentration.
pKa ~2.71 (Predicted)[6]The acidity of the carboxylic acid group necessitates a buffered or acidified mobile phase to ensure a consistent, non-ionized state for reproducible retention.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and methanol.[6]Guides the choice of solvent for preparing stock solutions and the organic component of the mobile phase.
UV Absorbance Aromatic structure suggests strong UV absorbance.Enables sensitive detection using a UV detector. A wavelength of 230 nm is a good starting point based on similar compounds.[8]
Structure Aromatic ring with hydroxyl and carboxyl groups.[2][6]The polarity and aromaticity are key factors for retention on a C18 stationary phase.

The Chromatographic Method: A Step-by-Step Protocol

This section details a validated starting method for the analysis of this compound.

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters (PTFE or nylon)

Chromatographic Conditions

Table 2: Recommended HPLC Parameters

ParameterRecommended ConditionJustification
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system capable of gradient or isocratic elution.
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic interaction for retaining the aromatic ring.
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (v/v)A common mobile phase for aromatic acids.[8] The phosphoric acid suppresses the ionization of the carboxylic acid, leading to better peak shape and stable retention.
Elution Mode Isocratic at 40:60 (Acetonitrile:Aqueous) or a shallow gradientAn isocratic method is simpler and more robust. A gradient may be necessary to elute more hydrophobic impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detector UV-Vis Diode Array Detector (DAD)Set to 230 nm for detection. A DAD allows for peak purity analysis.
Run Time 10 minutesShould be sufficient to elute the main peak and any early-eluting impurities.
Preparation of Solutions

A. Mobile Phase (0.1% Phosphoric Acid in Water):

  • Add 1.0 mL of concentrated phosphoric acid to 1 L of deionized water.

  • Mix thoroughly.

  • Filter through a 0.45 µm membrane filter and degas before use.

B. Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of methanol and sonicate to dissolve.

  • Allow the solution to return to room temperature and dilute to the mark with methanol.

C. Calibration Standards:

  • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

D. Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in methanol in a volumetric flask of appropriate size.

  • Dilute with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Mobile_Phase Prepare Mobile Phase System_Equilibration Equilibrate HPLC System Mobile_Phase->System_Equilibration Stock_Standard Prepare Stock Standard Cal_Standards Prepare Calibration Standards Stock_Standard->Cal_Standards Calibration Inject Calibration Standards Cal_Standards->Calibration Sample_Prep Prepare Sample Sample_Analysis Inject Samples Sample_Prep->Sample_Analysis System_Suitability Inject System Suitability System_Equilibration->System_Suitability System_Suitability->Calibration Calibration->Sample_Analysis Integration Integrate Peak Areas Sample_Analysis->Integration Calibration_Curve Construct Calibration Curve Integration->Calibration_Curve Quantification Quantify Sample Concentration Calibration_Curve->Quantification

Figure 1: HPLC analysis workflow from preparation to quantification.

Method Validation: Ensuring Trustworthiness and Reliability

A fully validated method is essential for regulatory compliance and confidence in the analytical results. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][10]

Specificity

The method's ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by injecting a blank (mobile phase), a placebo (if applicable), and the analyte. The analyte peak should be well-resolved from any other peaks.

Linearity and Range

The linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[11]

  • Procedure: Inject the calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

The closeness of the test results to the true value.

  • Procedure: Perform spike recovery studies by adding known amounts of the analyte to a placebo or sample at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: The mean recovery should be between 98.0% and 102.0%.

Precision

The degree of scatter between a series of measurements.

  • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.[12]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest concentration of the analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.

These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

The ability of the method to remain unaffected by small, deliberate variations in method parameters.[11]

  • Procedure: Introduce small changes to the method, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly different from the nominal conditions.

validation_parameters Validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Figure 2: Core parameters for HPLC method validation as per ICH guidelines.

Concluding Remarks

This application note provides a robust and scientifically sound starting point for the HPLC analysis of this compound. The outlined protocol, when coupled with a thorough validation, will yield a reliable method suitable for quality control and research applications. It is imperative that all experimental work is conducted by trained personnel in a controlled laboratory environment.

References

  • ChemBK. (2024, April 9). This compound.
  • Guidechem. (n.d.). This compound 1666-28-0 wiki.
  • ChemicalBook. (n.d.). This compound CAS#: 1666-28-0.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • Sigma-Aldrich. (n.d.). This compound 97 1666-28-0.
  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
  • PubChem. (n.d.). This compound | C7H5BrO3 | CID 268737.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • SIELC Technologies. (2018, May 16). 4-Bromobenzoic acid.
  • J-Stage. (n.d.). Separation and determination of aromatic amines by reversed-phase HPLC.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. (n.d.).
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • BLD Pharm. (n.d.). 1666-28-0|this compound.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid.
  • ResearchGate. (2016, March 11). (PDF) this compound.
  • PubChemLite. (n.d.). This compound (C7H5BrO3).
  • PubChem. (n.d.). 4-Bromo-3-hydroxybenzoic acid | C7H5BrO3 | CID 6420973.
  • Amerigo Scientific. (n.d.). This compound (97%).
  • Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.

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Application Note: A Validated GC-MS Protocol for the Quantitative Analysis of 4-Bromo-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge

4-Bromo-2-hydroxybenzoic acid (4-Bromosalicylic acid) is a vital building block in the synthesis of various pharmaceutical compounds. Its purity and accurate quantification are critical for ensuring the quality and efficacy of final drug products. However, the direct analysis of this compound by Gas Chromatography (GC) is hindered by the presence of two polar functional groups: a carboxylic acid and a phenolic hydroxyl group. These groups lead to poor volatility, thermal degradation at high temperatures, and undesirable interactions with the GC column, resulting in broad, tailing peaks and poor reproducibility.

To overcome these challenges, a chemical derivatization step is essential.[1] This process converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them suitable for GC-MS analysis.[2] Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a widely used and highly effective method for derivatizing compounds containing hydroxyl and carboxyl groups.[2]

This protocol details a validated silylation procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) followed by GC-MS analysis. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology and to ensure its successful implementation.

Experimental

Materials and Reagents
  • Analyte: this compound (≥98% purity)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Solvent: Pyridine, anhydrous (GC grade)

  • Internal Standard (IS): (Optional but recommended for quantitative accuracy) e.g., 4-Bromobenzoic acid or a deuterated analog.

  • Equipment:

    • GC-MS system with a split/splitless injector and a mass selective detector.

    • GC column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

    • Autosampler vials with inserts (2 mL).

    • Heating block or oven for derivatization.

    • Microsyringes.

    • Vortex mixer.

Standard and Sample Preparation

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of anhydrous pyridine.

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with anhydrous pyridine to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substance, dissolve a known amount in anhydrous pyridine to achieve a concentration within the calibration range. For formulated products or biological matrices, an appropriate extraction step (e.g., liquid-liquid extraction or solid-phase extraction) will be necessary to isolate the analyte before derivatization. It is crucial to ensure the final extract is anhydrous.

Derivatization Protocol: Silylation

The silylation reaction replaces the acidic protons on both the carboxylic acid and hydroxyl groups with a non-polar trimethylsilyl (TMS) group. BSTFA is a strong silylating agent, and the addition of TMCS as a catalyst enhances its reactivity.

Derivatization Analyte This compound (in Pyridine) Heat Heat (70°C, 30 min) Analyte->Heat Add BSTFA BSTFA + 1% TMCS BSTFA->Heat Add Derivative Di-TMS Derivative (Volatile & Thermally Stable) Heat->Derivative Reaction

Caption: Silylation workflow for this compound.

Step-by-Step Procedure:

  • Pipette 100 µL of the standard or sample solution into an autosampler vial.

  • Add 100 µL of BSTFA (+1% TMCS).

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before placing it in the autosampler for GC-MS analysis.

GC-MS Parameters

The following parameters have been optimized for the analysis of the di-TMS derivative of this compound.

Parameter Value
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column 30 m x 0.25 mm ID, 0.25 µm film, 5% phenyl-methylpolysiloxane
Injector Splitless, 280°C
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)
Transfer Line 280°C
Ion Source Electron Ionization (EI), 70 eV, 230°C
Quadrupole 150°C
Acquisition Mode Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Results and Discussion

Mass Spectrum and Fragmentation

The derivatization adds two trimethylsilyl groups to the this compound molecule, increasing the molecular weight by 144 (2 x 72). The underivatized molecule has a molecular weight of approximately 216 g/mol (for the 79Br isotope) and 218 g/mol (for the 81Br isotope). The di-TMS derivative will therefore have a molecular ion [M]+• at m/z 360 and 362.

Predicted Key Fragments for Di-TMS this compound:

m/z (79Br / 81Br) Proposed Fragment Description
360 / 362[M]+•Molecular Ion
345 / 347[M-15]+Loss of a methyl group from a TMS moiety, a characteristic fragmentation of TMS derivatives.
287 / 289[M-73]+Loss of a TMS group.
243 / 245[M-117]+Loss of a COOTMS group.
193 / 195[M-COOTMS-OTMS]+Loss of both silylated functional groups.
73[Si(CH3)3]+Characteristic ion for TMS derivatives.

The presence of bromine will result in characteristic isotopic pairs of peaks with an approximate 1:1 intensity ratio for all bromine-containing fragments.

Fragmentation M [M]+• (m/z 360/362) M15 [M-15]+ (m/z 345/347) M->M15 -CH3 M73 [M-73]+ (m/z 287/289) M->M73 -•Si(CH3)3 M117 [M-117]+ (m/z 243/245) M->M117 -COOTMS TMS [Si(CH3)3]+ (m/z 73) M->TMS F193 [C6H3Br]+ (m/z 193/195) M117->F193 -OTMS

Caption: Predicted fragmentation pathway of di-TMS this compound.

Quantitative Analysis

For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for enhanced sensitivity and selectivity. Based on the predicted fragmentation, the following ions are suggested for monitoring:

  • Quantifier Ion: m/z 345 (or 347)

  • Qualifier Ions: m/z 360 (or 362), m/z 243 (or 245)

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard (if used) against the concentration of the working standard solutions. The linearity of the method should be evaluated, and a correlation coefficient (r²) of >0.99 is typically desired.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound. The detailed explanation of the derivatization process, optimized GC-MS parameters, and predicted mass spectral fragmentation provides researchers with a robust method for the accurate and reliable quantification of this important pharmaceutical intermediate. The principles and techniques described herein are also applicable to the analysis of other polar, non-volatile benzoic acid derivatives.

References

  • Knapp, D. R. (1979).
  • Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
  • Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-20. [Link]
  • NIST Chemistry WebBook. (n.d.).

Sources

The Definitive Guide to ¹H and ¹³C NMR Spectroscopy of 4-Bromo-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Precision

In the fields of pharmaceutical science, medicinal chemistry, and materials development, the unambiguous structural elucidation of molecular entities is not merely a procedural step but the bedrock of innovation and safety. 4-Bromo-2-hydroxybenzoic acid (also known as 4-bromosalicylic acid) serves as a crucial intermediate in the synthesis of novel therapeutic agents and functional materials.[1][2] As a derivative of salicylic acid, its chemical scaffold is of significant interest.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for providing definitive, high-resolution structural insights at the atomic level.

This comprehensive guide presents a detailed exploration of the ¹H and ¹³C NMR spectroscopy of this compound. Moving beyond a simple recitation of data, this document elucidates the causal relationships between the molecule's structure and its spectral output. It provides field-tested protocols for sample preparation, data acquisition, and spectral interpretation, designed for researchers, scientists, and drug development professionals who require both theoretical understanding and practical, actionable methodologies.

Molecular Architecture & Predictive NMR Analysis

The spectral characteristics of this compound are a direct consequence of its molecular structure. The benzene ring is substituted with three distinct functional groups: a carboxylic acid (-COOH), a hydroxyl (-OH), and a bromine (-Br) atom. The relative positions of these groups (1,2,4-substitution) eliminate any molecular symmetry, meaning every carbon and proton in the structure is chemically unique and should, therefore, produce a distinct signal in the NMR spectrum.

The electronic properties of the substituents govern the chemical shifts:

  • Hydroxyl Group (-OH): An activating, ortho-, para-directing group that donates electron density to the ring through resonance, causing shielding (upfield shift) of the ortho and para protons and carbons.

  • Carboxylic Acid Group (-COOH): A deactivating, meta-directing group that withdraws electron density from the ring, causing deshielding (downfield shift).

  • Bromine Atom (-Br): A deactivating, ortho-, para-directing group. While it withdraws electron density inductively, its primary influence on adjacent carbons in ¹³C NMR can be complex due to the "heavy atom effect," which can induce an upfield shift on the ipso-carbon.


(Image Source: PubChem CID 268737)[2]

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a map of the proton environments within the molecule. For this compound, five distinct signals are anticipated. The labile protons of the hydroxyl and carboxylic acid groups will appear as broad singlets whose chemical shifts are highly dependent on the solvent, concentration, and temperature. The three aromatic protons will give rise to a characteristic splitting pattern for a 1,2,4-trisubstituted ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Commentary
H-COOH~12.0 - 14.0Broad Singlet (br s)N/ACarboxylic acid protons are highly deshielded and acidic. Their signals are often very broad. The chemical shift is similar to that observed in 4-bromobenzoic acid (~13.16 ppm).[3]
H-OH~10.0 - 11.5Broad Singlet (br s)N/AThe phenolic proton is deshielded and its position is influenced by hydrogen bonding. In DMSO-d₆, these protons are readily observed.
H-6~7.70Doublet (d)J ≈ 8.5 HzThis proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It is split only by H-5.
H-3~7.25Doublet (d)J ≈ 2.0 HzThis proton is ortho to the hydroxyl group and meta to the bromine. It experiences minimal coupling (meta-coupling) from H-5, appearing as a sharp doublet.
H-5~7.15Doublet of Doublets (dd)J ≈ 8.5 Hz, 2.0 HzThis proton is coupled to both H-6 (ortho-coupling, large J) and H-3 (meta-coupling, small J), resulting in a doublet of doublets.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. As this compound has no symmetry, all seven carbon atoms are expected to produce a distinct signal. The chemical shifts are highly influenced by the attached substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Commentary
C-1 (C-COOH)~172The carbonyl carbon of a carboxylic acid is highly deshielded and appears in a characteristic downfield region.[4]
C-2 (C-OH)~160The carbon atom bearing the electron-donating hydroxyl group is significantly deshielded due to the direct attachment of the electronegative oxygen.
C-6~132This aromatic C-H carbon is adjacent to the electron-withdrawing carboxylic acid group, shifting it downfield.
C-4 (C-Br)~128The ipso-carbon attached to bromine. Its position is influenced by both inductive effects and the heavy atom effect.
C-5~122Aromatic C-H carbon.
C-3~119This aromatic C-H carbon is ortho to the electron-donating hydroxyl group, causing an upfield shift relative to other aromatic C-H signals.
C-1 (ipso-COOH)~115The ipso-carbon to which the carboxylic acid is attached.

Application Protocols: From Sample to Structure

The integrity of NMR data is critically dependent on meticulous experimental technique. The following protocols provide a robust framework for acquiring high-quality spectra of this compound.

Protocol 1: Sample Preparation

The choice of solvent is the most critical decision in sample preparation. It must dissolve the analyte without introducing interfering signals. For this molecule, with its acidic and phenolic protons, DMSO-d₆ is the recommended solvent as it typically allows for the observation of these exchangeable protons.

Methodology:

  • Weighing: Accurately weigh the sample. For ¹H NMR, 5-10 mg is sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

  • Solvent Addition: Add approximately 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9% D) to the sample in a clean, dry vial.

  • Dissolution: Gently agitate or vortex the vial to ensure the sample is fully dissolved. A brief application of a warm water bath can aid dissolution if necessary.

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the solution height in the tube is at least 4 cm to be properly centered in the spectrometer's detection coil.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Causality Insight: Why DMSO-d₆? Unlike CDCl₃, which can lead to rapid proton exchange and signal broadening or disappearance for -OH and -COOH protons, DMSO-d₆ forms hydrogen bonds with these protons. This slows down the exchange rate, resulting in sharper, more easily identifiable signals for these crucial functional groups.

Protocol 2: NMR Data Acquisition

This protocol assumes the use of a modern 400 or 500 MHz NMR spectrometer.

Workflow Diagram: NMR Data Acquisition

G cluster_setup Instrument Setup cluster_1H ¹H NMR Acquisition cluster_13C ¹³C NMR Acquisition Insert Insert Sample Lock Lock on Solvent Signal (²H) Insert->Lock Shim Shim Magnetic Field Lock->Shim Tune Tune & Match Probe Shim->Tune Load_1H Load ¹H Experiment Tune->Load_1H Set_1H Set Parameters (Scans: 16-64) Load_1H->Set_1H Acquire_1H Acquire FID Set_1H->Acquire_1H Load_13C Load ¹³C Experiment Acquire_1H->Load_13C Switch Nucleus Set_13C Set Parameters (Proton Decoupled, Scans: ≥1024) Load_13C->Set_13C Acquire_13C Acquire FID Set_13C->Acquire_13C

Caption: Workflow for NMR instrument setup and data acquisition.

Step-by-Step Methodology:

  • Instrument Setup: Insert the NMR tube into the spinner and place it in the spectrometer. Lock the spectrometer frequency to the deuterium signal of the solvent.

  • Shimming: Optimize the magnetic field homogeneity (shimming) by adjusting the shim gradients. The goal is to achieve a sharp, symmetrical solvent peak, which is essential for high resolution.

  • ¹H NMR Acquisition:

    • Load a standard 1D proton experiment.

    • Set the spectral width to cover the expected range (e.g., 0 to 15 ppm).

    • Apply a 90° pulse.

    • Accumulate 16 to 64 scans (Free Induction Decays - FIDs) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Load a standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

    • Set a wider spectral width (e.g., 0 to 200 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with adequate signal intensity.

Protocol 3: Data Processing and Analysis

The raw FID data must be mathematically processed to generate the final, interpretable spectrum.

Workflow Diagram: Data Processing & Analysis

G FID Raw FID Data FT Fourier Transform (FT) FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Calibrate Calibrate to Reference (Solvent or TMS) Baseline->Calibrate Integrate Integration (¹H Only) Calibrate->Integrate Analyze Peak Picking & Analysis (δ, J, Multiplicity) Integrate->Analyze Structure Structural Elucidation Analyze->Structure

Caption: Logical workflow for processing raw NMR data.

Step-by-Step Methodology:

  • Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are in the positive absorptive mode and have a flat baseline at the peak base.

  • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectrum's baseline.

  • Calibration: Reference the chemical shift axis. For DMSO-d₆, the residual solvent peak can be set to δ = 2.50 ppm for ¹H NMR and δ = 39.52 ppm for ¹³C NMR.

  • Integration (¹H NMR): Integrate the area under each peak in the ¹H spectrum. The relative ratios of these integrals should correspond to the ratio of protons in each unique environment (e.g., 1:1:1 for the aromatic protons).

  • Peak Picking and Analysis: Identify the chemical shift of each peak and, for ¹H NMR, measure the coupling constants (J-values) from the splitting patterns. Compare this final data to the predicted values (Tables 1 & 2) to assign the structure.

Trustworthiness and Self-Validation

A protocol is only as reliable as its validation checks. To ensure trustworthiness:

  • Consistency Check: The integration of the aromatic region in the ¹H spectrum must correspond to three protons relative to the single protons of the -OH and -COOH groups.

  • Coupling Constant Matching: In the ¹H spectrum, the J-value measured for the coupling between H-5 and H-6 must be identical in both the H-5 and H-6 signals.

  • 2D NMR Confirmation: For absolute, unambiguous assignment, especially in more complex molecules, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are the gold standard. An HSQC experiment would correlate each proton directly to the carbon it is attached to, confirming the C-H assignments in Tables 1 and 2.

By adhering to these detailed protocols and validation principles, researchers can confidently acquire and interpret high-quality NMR data, ensuring the structural integrity of their chemical entities.

References

  • Supporting Information. (n.d.). Royal Society of Chemistry.
  • Supporting Information. (n.d.). Royal Society of Chemistry.
  • 4-bromobenzoic acid. (2011). NMR Spectrum.
  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, DMSO, experimental) (HMDB0000500).
  • PubChem. (n.d.). 4-Bromo-3-hydroxybenzoic acid.
  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • ResearchGate. (2016). Partial 1H NMR spectra of 4e in DMSO-d6.
  • Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-191.
  • Chem 240 - DJS. (2018). Salicylic Acid Analysis [Video]. YouTube.
  • PubChem. (n.d.). This compound.

Sources

Application Notes and Protocols for the Synthesis of Esters from 4-Bromo-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

4-Bromo-2-hydroxybenzoic acid is a versatile building block in organic synthesis, particularly valued in the development of novel pharmaceutical compounds and functional materials. Its esters are of significant interest due to their prevalence in bioactive molecules and their utility as key intermediates. The presence of three distinct functional groups—a carboxylic acid, a hydroxyl group, and a bromo substituent—offers a rich platform for selective chemical modifications. However, this multi-functionality also presents a unique set of challenges in achieving regioselective esterification.

This document provides detailed protocols and expert insights for the synthesis of esters from this compound, addressing the critical aspects of selectivity and reaction optimization. We will explore various methodologies, from classic acid-catalyzed esterification to milder, more controlled approaches, providing researchers with the tools to confidently and efficiently synthesize their target esters.

Strategic Considerations for Esterification

The primary challenge in the esterification of this compound lies in the selective reaction of the carboxylic acid group in the presence of the phenolic hydroxyl group. The hydroxyl group can also undergo acylation, leading to undesired side products. The choice of synthetic strategy will depend on the desired ester and the scale of the reaction.

Key strategic decisions include:

  • Protection of the Hydroxyl Group: In many cases, protecting the phenolic hydroxyl group is necessary to ensure selective esterification of the carboxylic acid.

  • Choice of Esterification Method: The selection of the appropriate esterification method and catalyst is crucial for achieving high yields and purity.

  • Purification Strategy: The final purity of the ester is paramount, and an effective purification strategy must be devised.

Protocol 1: Fischer-Speier Esterification

This classical method involves the reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. While cost-effective, it often requires elevated temperatures and long reaction times, and the equilibrium nature of the reaction necessitates the removal of water to drive it to completion.

Experimental Protocol:
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reagent Addition: Add the desired alcohol (e.g., methanol, ethanol) in large excess (10-20 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (0.1-0.2 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired ester.

Data Summary:
Ester ProductAlcoholCatalystTemp (°C)Time (h)Yield (%)
Methyl 4-bromo-2-hydroxybenzoateMethanolH₂SO₄Reflux6-1285-95
Ethyl 4-bromo-2-hydroxybenzoateEthanolH₂SO₄Reflux8-1680-90
Workflow Diagram:

Fischer_Speier_Esterification cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start This compound + Alcohol Catalyst Add H₂SO₄ Start->Catalyst Reflux Heat to Reflux Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Quench & Extract Monitor->Workup Purify Column Chromatography Workup->Purify Product Pure Ester Purify->Product

Caption: Fischer-Speier Esterification Workflow

Protocol 2: Steglich Esterification

For substrates that are sensitive to the harsh conditions of Fischer-Speier esterification, the Steglich method offers a milder alternative. This reaction is mediated by dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Experimental Protocol:
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Filter off the DCU precipitate and wash it with the reaction solvent.

  • Extraction: Concentrate the filtrate and redissolve the residue in an organic solvent. Wash with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Data Summary:
Ester ProductAlcoholReagentsTemp (°C)Time (h)Yield (%)
Benzyl 4-bromo-2-hydroxybenzoateBenzyl alcoholDCC, DMAP0 to RT12-1875-85
tert-Butyl 4-bromo-2-hydroxybenzoatetert-ButanolDCC, DMAP0 to RT2460-70
Workflow Diagram:

Steglich_Esterification cluster_setup Reaction Setup (Inert) cluster_reaction Reaction cluster_workup Work-up & Purification Start Acid + Alcohol + DMAP in DCM DCC_add Add DCC at 0°C Start->DCC_add Stir Stir at RT DCC_add->Stir Monitor Monitor by TLC Stir->Monitor Filter Filter DCU Monitor->Filter Extract Aqueous Work-up Filter->Extract Purify Column Chromatography Extract->Purify Product Pure Ester Purify->Product

Caption: Steglich Esterification Workflow

Protocol 3: Esterification using Alkyl Halides

This method involves the deprotonation of the carboxylic acid with a base to form a carboxylate salt, which then acts as a nucleophile to displace a halide from an alkyl halide. This is a versatile method suitable for a wide range of esters.

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq), to the solution and stir for 30-60 minutes at room temperature.

  • Alkyl Halide Addition: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1-1.5 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture (typically 50-80 °C) and monitor its progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Data Summary:
Ester ProductAlkyl HalideBaseTemp (°C)Time (h)Yield (%)
Methyl 4-bromo-2-hydroxybenzoateMethyl iodideK₂CO₃604-890-98
Ethyl 4-bromo-2-hydroxybenzoateEthyl bromideK₂CO₃706-1288-95
Workflow Diagram:

Alkyl_Halide_Esterification cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Acid in DMF Base Add Base (e.g., K₂CO₃) Start->Base Alkyl_Halide Add Alkyl Halide Base->Alkyl_Halide Heat Heat Reaction Alkyl_Halide->Heat Monitor Monitor by TLC Heat->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Ester Purify->Product

Caption: Alkyl Halide Esterification Workflow

Characterization

The synthesized esters should be thoroughly characterized to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the alkyl group of the ester are key indicators of a successful reaction.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic ester carbonyl (C=O) stretch around 1700-1730 cm⁻¹ and the disappearance of the broad O-H stretch of the carboxylic acid.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming the formation of the desired ester.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle strong acids and bases with extreme care.

  • DCC is a potent allergen and should be handled with caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of esters from this compound can be achieved through several reliable methods. The choice of protocol will be dictated by the specific requirements of the target molecule, the scale of the synthesis, and the available resources. By carefully considering the reaction conditions and implementing the appropriate purification techniques, researchers can successfully synthesize a wide array of esters from this versatile starting material.

References

  • Fischer-Speier Esterific
  • Steglich Esterific

Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-2-hydroxybenzoic Acid in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its robustness, functional group tolerance, and capacity to forge carbon-carbon bonds with high precision[1]. Within the vast arsenal of building blocks for this transformation, this compound presents a unique and valuable scaffold. Its trifunctional nature—featuring a reactive aryl bromide, a directing and potentially interfering hydroxyl group, and a versatile carboxylic acid moiety—makes it a key intermediate in the synthesis of complex biaryl compounds. These products are prevalent in pharmaceuticals, agrochemicals, and advanced materials[2].

This guide provides an in-depth analysis of the application of this compound in Suzuki coupling reactions. Moving beyond a simple recitation of steps, we will explore the underlying mechanistic principles, address the specific challenges posed by the substrate's acidic protons, and present detailed, field-proven protocols for its successful implementation.

Mechanistic Considerations and the Challenge of Acidic Protons

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination, orchestrated by a palladium catalyst[1][3]. However, the presence of the acidic phenolic hydroxyl and carboxylic acid groups on the this compound substrate introduces critical complexities that must be managed for efficient coupling.

The Catalytic Cycle

The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) complex. The crucial transmetalation step, where the organic moiety is transferred from the boronic acid to the palladium center, requires activation by a base[4][5]. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.

Suzuki_Cycle cluster_cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Ar-X Pd0->ArPdX OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar'(L)₂ ArPdX->ArPdAr [R'-B(OH)₃]⁻ ArPdX->ArPdAr Transmetalation Transmetalation ArPdAr->Pd0 Regeneration ArPdAr->Pd0 Product Ar-Ar' ArPdAr->Product RedElim Reductive Elimination BoronicAcid R'-B(OH)₂ + Base Borate [R'-B(OH)₃]⁻ BoronicAcid->Borate ArylHalide Ar-X (Substrate)

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

The Dual Role of the Base and Substrate Acidity

The primary challenge in using this compound is the presence of two acidic protons (on the -OH and -COOH groups). These can react with the base required for the catalytic cycle, potentially leading to several complications:

  • Base Stoichiometry: A sufficient excess of base is required to neutralize the acidic protons of the substrate and activate the boronic acid for transmetalation. Insufficient base can stall the reaction.

  • Catalyst Inhibition: The resulting carboxylate and phenoxide anions can coordinate to the palladium center, potentially deactivating the catalyst or hindering the formation of the active Pd(0) species[6].

  • Solubility Issues: The deprotonated, salt form of the substrate and product may have different solubility profiles in the reaction solvent, which can affect reaction kinetics.

The choice of base is therefore critical. While strong bases like hydroxides can be effective, they may also promote side reactions. Milder bases such as carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are often preferred as they are strong enough to facilitate transmetalation without causing significant substrate or product degradation[4][7]. For substrates with base-sensitive groups, even weaker bases like potassium fluoride (KF) can be employed[5].

Optimized Reaction Parameters: A Data-Driven Approach

Successful Suzuki coupling of this compound hinges on the careful selection and optimization of several key parameters. The following table summarizes typical conditions and provides the rationale behind each choice.

ParameterRecommended ConditionsRationale & Key Considerations
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ (0.5 - 5 mol%)Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) precatalysts, respectively, that are activated in situ. Pd(PPh₃)₄ is a stable Pd(0) source but may not be suitable for all substrates. Lower catalyst loading is desirable for cost and ease of purification.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or PPh₃ (1 - 10 mol%)Electron-rich and sterically hindered ligands accelerate both oxidative addition and reductive elimination, and can stabilize the active catalyst. Simple PPh₃ can be effective for less demanding couplings[6][8].
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2.5 - 4.0 equivalents)An excess of a moderately strong inorganic base is crucial to neutralize the substrate's acidic protons and activate the boronic acid. K₃PO₄ is often effective for substrates with hydroxyl groups[7].
Solvent System Biphasic mixtures: Toluene/H₂O, Dioxane/H₂O, 1-Propanol/H₂O (e.g., 4:1 to 10:1 v/v)The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and boronic acid salt, facilitating the reaction at the interface. Dioxane and toluene are common choices[6][9].
Boronic Acid Aryl- or Vinylboronic Acid (1.1 - 1.5 equivalents)A slight excess of the boronic acid is used to drive the reaction to completion and compensate for potential homocoupling or protodeboronation side reactions.
Temperature 80 - 110 °CHeating is typically required to drive the reaction at a reasonable rate. The optimal temperature depends on the reactivity of the specific coupling partners and the boiling point of the solvent system.
Atmosphere Inert (Nitrogen or Argon)The Pd(0) catalyst is sensitive to oxidation by air. Performing the reaction under an inert atmosphere is essential to prevent catalyst deactivation and ensure reproducibility.

Detailed Experimental Protocols

The following protocols provide a robust starting point for the Suzuki coupling of this compound. It is recommended to perform a small-scale optimization of conditions for each new coupling partner.

Protocol 1: General Procedure for Coupling with Arylboronic Acids

This protocol is adapted from established procedures for the coupling of similar functionalized aryl bromides[8][9].

Workflow_Protocol1 Start Start Setup 1. Reaction Setup - Add this compound,  Arylboronic acid, and Base to flask. Start->Setup Inert 2. Inert Atmosphere - Evacuate and backfill flask  with N₂ or Ar (3x). Setup->Inert Reagents 3. Add Catalyst & Solvent - Add Pd catalyst and ligand. - Add degassed solvent system. Inert->Reagents React 4. Reaction - Heat to 100 °C with vigorous stirring. - Monitor by TLC or LC-MS. Reagents->React Workup 5. Aqueous Workup - Cool to RT, dilute with EtOAc. - Acidify aqueous layer with HCl to pH ~2. React->Workup Extract 6. Extraction - Extract aqueous layer with EtOAc (3x). - Combine organic layers. Workup->Extract Dry 7. Dry & Concentrate - Dry organic layer (Na₂SO₄). - Concentrate under reduced pressure. Extract->Dry Purify 8. Purification - Purify crude product by column  chromatography or recrystallization. Dry->Purify End End Product Purify->End

Figure 2: Experimental workflow for Suzuki coupling.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv.)

  • Toluene, degassed (e.g., 0.2 M concentration)

  • Water, degassed

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) and add them to the reaction flask.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add degassed toluene and degassed water (e.g., in a 10:1 ratio) via syringe to the flask.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate. Transfer to a separatory funnel and separate the layers.

  • Acidification and Extraction: Carefully acidify the aqueous layer to a pH of approximately 2 using 1 M HCl. A precipitate of the product should form. Extract the acidified aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure biaryl-2-hydroxybenzoic acid product.

Troubleshooting and Final Considerations

  • Low Conversion: If the reaction stalls, potential causes include inactive catalyst, insufficient base, or the presence of oxygen. Ensure all reagents are fresh, solvents are properly degassed, and an adequate excess of base is used[8]. Increasing the reaction temperature or switching to a more active ligand system (e.g., a Buchwald-type ligand) may also improve yields.

  • Side Products: The primary side product is often the homocoupling of the boronic acid. This can be minimized by ensuring a thoroughly deoxygenated reaction environment and using the boronic acid in only a slight excess. Protodeboronation (loss of the boronic acid group) can be an issue, especially with extended reaction times or high temperatures.

  • Purification: The carboxylic acid functionality of the product allows for an acid-base workup strategy. The product will be soluble in a basic aqueous solution as the carboxylate salt, while non-polar impurities can be washed away with an organic solvent. Subsequent acidification will precipitate the desired product, simplifying purification.

By understanding the mechanistic nuances and carefully controlling the reaction parameters, researchers can effectively utilize this compound as a versatile building block for the efficient synthesis of highly functionalized biaryl compounds, paving the way for new discoveries in drug development and materials science.

References

  • BenchChem Technical Support Team. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
  • homity3_14. (2024, February 23). Re: How to approach choosing reaction conditions for Suzuki? [Online forum post]. Reddit.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid.
  • ResearchGate. (2023, January). Substrate scope of Suzuki–Miyaura cross‐coupling of phenols with phenylboronic acids using DCIDa.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction.
  • University College Dublin. (2009, July 15). Downloaded 2025-12-05 01:36:41 The UCD community has made this article openly available.
  • NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-Bromo-2-hydroxybenzaldehyde. BenchChem.
  • ResearchGate. (n.d.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with....
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • American Chemical Society Publications. (n.d.).
  • Macmillan Group, Princeton University. (2005, February 16). B-Alkyl Suzuki Couplings.
  • Antemir, A., et al. (2010).
  • Liu, W., et al. (2019).
  • Che, A. (2023, June 7). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium.
  • ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid.
  • Guidechem. (n.d.). What are the synthesis and applications of this compound?.
  • ResearchGate. (2025, August 5). Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly.
  • National Institutes of Health. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
  • Royal Society of Chemistry. (2024, September 16).
  • National Institutes of Health. (n.d.). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls.
  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers.
  • Huff, B. E., et al. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses, 75, 53.

Sources

Application Note: GC-MS Analysis of 4-Bromo-2-hydroxybenzoic Acid via Silylation Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for the analysis of 4-Bromo-2-hydroxybenzoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its high polarity and low volatility, direct GC analysis of this compound is challenging, resulting in poor chromatographic performance. To overcome these limitations, a robust derivatization method using silylation is presented. We detail a protocol employing N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst to convert the polar hydroxyl and carboxylic acid functional groups into their corresponding trimethylsilyl (TMS) ethers and esters. This process significantly increases analyte volatility and thermal stability, enabling sharp, symmetrical peaks and reliable quantification. This guide is intended for researchers, analytical chemists, and drug development professionals requiring a validated method for the GC-MS analysis of phenolic acids.

The Analytical Challenge and the Derivatization Solution

Why Direct GC Analysis of this compound is Impractical

This compound is a bifunctional molecule containing both a phenolic hydroxyl (-OH) group and a carboxylic acid (-COOH) group. The presence of these "active hydrogens" allows for strong intermolecular hydrogen bonding.[1] This characteristic results in:

  • High Polarity and Low Volatility: Significant thermal energy is required to move the analyte into the gas phase, making it unsuitable for standard GC conditions.[2]

  • Poor Peak Shape: Interactions between the polar analyte and any active sites on the GC column or liner can lead to severe peak tailing, reducing resolution and compromising quantification accuracy.[1][2]

  • Thermal Instability: At the high temperatures of the GC injection port, the carboxylic acid group may undergo decarboxylation, leading to analyte degradation and inaccurate results.[2]

The Principle of Silylation: A Pathway to Volatility

To make this compound amenable to GC analysis, derivatization is an essential sample preparation step.[3] Silylation is the most widely used and effective derivatization technique for compounds containing active hydrogens.[1][4] The core of this technique is the replacement of an active hydrogen with a non-polar trimethylsilyl (TMS) group, typically -Si(CH₃)₃.[4][5]

This chemical modification effectively "masks" the polar functional groups, which accomplishes several critical objectives:

  • Reduces Polarity: The non-polar TMS group disrupts intermolecular hydrogen bonding.[1]

  • Increases Volatility: The resulting TMS derivative has a significantly higher vapor pressure, allowing it to be easily volatilized for GC analysis.[5]

  • Enhances Thermal Stability: The derivatized compound is more stable at elevated temperatures, preventing on-column degradation.[4]

Reagent and Strategy Selection

Rationale for Selecting BSTFA with a TMCS Catalyst

A variety of silylating reagents are available, each with different reactivities. For the derivatization of both a phenolic hydroxyl and a carboxylic acid group, a powerful silyl donor is required.

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): This is a highly versatile and powerful silylating reagent, making it a preferred choice for derivatizing phenols and carboxylic acids.[4] A key advantage of BSTFA is that its byproducts are highly volatile, which minimizes potential interference in the chromatogram.[1][4]

  • Trimethylchlorosilane (TMCS): While BSTFA is highly effective, the reactivity of functional groups follows the general order: alcohol > phenol > carboxylic acid > amine.[4] To ensure a rapid and complete reaction for both the hydroxyl and the sterically influenced carboxyl group on the benzene ring, the addition of a catalyst is best practice. TMCS is an excellent catalyst that significantly increases the silylating power of BSTFA.[5][6][7] We recommend using a commercially available mixture of BSTFA + 1% TMCS for convenience and reliability.

The derivatization of this compound with BSTFA proceeds as a nucleophilic attack on the silicon atom, replacing the active protons on both the hydroxyl and carboxylic acid groups to form a di-TMS derivative.

Caption: Silylation of this compound with BSTFA.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Running a reagent blank is critical for identifying any background peaks from the solvent or derivatizing agents.

Materials and Reagents
  • This compound standard

  • BSTFA + 1% TMCS silylating reagent

  • Pyridine or Acetonitrile (Anhydrous/GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Pipettes and tips

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Sample and Standard Preparation
  • Prepare Stock Solution: Accurately weigh and dissolve this compound in pyridine or acetonitrile to a final concentration of 1 mg/mL.

  • Sample Preparation: If the sample is in an aqueous matrix, an aliquot must be evaporated to complete dryness under a gentle stream of nitrogen before proceeding.[4] Silylating reagents are extremely sensitive to moisture and will be consumed by any water present.[4]

  • Aliquoting: Transfer 100 µL of the standard solution or the dried-down sample residue into a 2 mL reaction vial.

Silylation Procedure
  • Reagent Addition: To the vial containing the standard or sample, add 200 µL of BSTFA + 1% TMCS. A significant excess of the silylating reagent is necessary to drive the reaction to completion.[4]

  • Solvent Addition (Optional but Recommended): Add 100 µL of anhydrous pyridine. Pyridine can act as a solvent and a catalyst, scavenging the acidic byproducts.[8]

  • Capping and Mixing: Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

  • Heating: Place the vial in a heating block or oven set to 75 °C for 45 minutes . While many reactions are rapid, heating ensures the derivatization of both functional groups is complete.[4]

  • Cooling: After heating, allow the vial to cool to room temperature before opening.

  • Analysis: The sample is now ready for injection into the GC-MS.

Experimental Workflow Overview

Caption: General workflow for silylation derivatization.

Recommended GC-MS Parameters

The following parameters serve as a starting point and should be optimized for your specific instrumentation.

Parameter Recommended Setting Rationale
GC System Agilent, Shimadzu, Thermo or equivalentStandard GC-MS instrumentation is suitable.
Injection Port Split/SplitlessSplitless mode is preferred for trace analysis.
Injector Temp. 260 °CEnsures rapid volatilization of the TMS derivative.
Liner Deactivated, glass wool linerA deactivated liner is crucial to prevent analyte adsorption.
Carrier Gas Helium, 1.0 - 1.2 mL/min (constant flow)Inert carrier gas standard for GC-MS.
Column 30m x 0.25mm ID, 0.25µm film thicknessA standard non-polar or mid-polar column is ideal.
e.g., DB-5ms, HP-5ms, VF-5msThese phases provide excellent separation for TMS derivatives.[8]
Oven Program Initial: 100 °C, hold 2 minAllows for solvent focusing.
Ramp: 15 °C/min to 280 °CAppropriate ramp rate for eluting the derivative.
Hold: 5 min at 280 °CEnsures elution of all components.
MS Transfer Line 280 °CPrevents cold spots and analyte condensation.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard for creating reproducible mass spectra.
Acquisition Mode Full Scan (e.g., m/z 50-500)To identify the derivative and byproducts.
SIM (Selected Ion Monitoring)For enhanced sensitivity and quantitative analysis.

Expected Results and Trustworthiness

Upon successful derivatization, you should observe a single, sharp, and symmetrical chromatographic peak for the di-TMS derivative of this compound. The Electron Ionization (EI) mass spectrum will be characterized by a molecular ion (M⁺) and a prominent fragment ion at [M-15]⁺, corresponding to the loss of a methyl group. For TBDMS derivatives, a characteristic [M-57]⁺ fragment is typically dominant.[9][10]

To ensure the trustworthiness of the protocol:

  • Analyze a Reagent Blank: Always prepare and analyze a blank containing only the solvent and derivatization reagents.[4] This helps identify any extraneous peaks.

  • Confirm Complete Derivatization: To validate the heating time, you can perform a time-course study (e.g., analyze aliquots at 15, 30, and 45 minutes) to ensure the product peak area no longer increases.[4]

Conclusion

The inherent chemical properties of this compound make its direct analysis by gas chromatography unfeasible. The silylation protocol detailed in this application note, utilizing BSTFA with a TMCS catalyst, provides a reliable and robust method to convert the analyte into a volatile and thermally stable derivative. This derivatization step is critical for achieving the high-quality chromatographic performance necessary for accurate and reproducible analysis by GC-MS in research and development settings.

References

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2014). International Journal of Molecular Sciences. [Link]
  • A Multiresidue Derivatization Gas Chromatographic Assay for Fifteen Phenolic Constituents with Mass Selective Detection. (1998). Analytical Chemistry. [Link]
  • Derivatization for Gas Chrom
  • Acids: Derivatization for GC Analysis.
  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. (2009). Talanta. [Link]
  • Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. (2003). Journal of Environmental Science and Health. [Link]
  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. (2021). Metabolites. [Link]
  • Derivatiz
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). IntechOpen. [Link]
  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. (2009). PubMed. [Link]
  • Derivatization reagents for GC.
  • General derivatization mechanism for phenol with MTBSTFA.

Sources

Application Note & Protocol: Electrophilic Bromination of 2-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the experimental setup for the bromination of 2-hydroxybenzoic acid (salicylic acid). It delves into the underlying principles of electrophilic aromatic substitution, offering two detailed, field-proven protocols for the selective synthesis of 5-bromosalicylic acid (monobromination) and 3,5-dibromosalicylic acid (dibromination). This guide is intended for researchers, chemists, and drug development professionals, providing the technical depth necessary for successful synthesis, purification, and characterization of these valuable chemical intermediates.

Theoretical Background: Mechanism and Regioselectivity

The bromination of 2-hydroxybenzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction. The regiochemical outcome—the position of bromine substitution on the aromatic ring—is governed by the directing effects of the two substituents already present: the hydroxyl (-OH) group and the carboxyl (-COOH) group.

  • Hydroxyl (-OH) Group: The -OH group is a powerful activating substituent and an ortho, para-director. Its lone pairs of electrons can be donated into the aromatic ring through resonance, increasing the electron density at the positions ortho and para to it, making these sites more susceptible to attack by an electrophile (Br⁺).[1]

  • Carboxyl (-COOH) Group: The -COOH group is a deactivating substituent and a meta-director. It withdraws electron density from the ring, making the ring less reactive towards electrophiles.

In 2-hydroxybenzoic acid, the potent activating effect of the hydroxyl group overwhelmingly dictates the position of substitution.[1] The positions ortho (C3) and para (C5) to the -OH group are activated. Steric hindrance from the adjacent -COOH group makes substitution at the C3 position less favorable. Therefore, the electrophile (bromine) preferentially attacks the C5 position, which is para to the -OH group.

The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1] A base then abstracts a proton from this intermediate to restore the aromaticity of the ring, yielding the final brominated product.[1] By controlling the stoichiometry of the brominating agent, one can achieve either monosubstitution or disubstitution.

Mechanism of Electrophilic Aromatic Substitution

Below is a generalized mechanism for the bromination of salicylic acid.

G cluster_0 Step 1: Electrophile Attack cluster_1 Step 2: Aromaticity Restoration Salicylic_Acid Salicylic Acid Ring (Electron Rich) Sigma_Complex Sigma Complex (Resonance Stabilized Carbocation) Salicylic_Acid->Sigma_Complex π electrons attack Br Br2 Br-Br (Electrophile) Br2->Sigma_Complex Br_ion Br⁻ Sigma_Complex_2 Sigma Complex Sigma_Complex->Sigma_Complex_2 Intermediate Transfer Product Brominated Salicylic Acid Sigma_Complex_2->Product Proton Abstraction HBase H-Base⁺ Base Base (e.g., H₂O, Br⁻) Base->Product

Caption: Generalized mechanism for electrophilic bromination.

Experimental Protocols

Safety is paramount. All operations involving bromine or bromine-releasing reagents must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Reagent & Safety Data
ReagentFormulaMW ( g/mol )Hazards
2-Hydroxybenzoic AcidC₇H₆O₃138.12Harmful if swallowed, Causes serious eye damage.[2]
BromineBr₂159.81Fatal if inhaled, Causes severe skin burns and eye damage, Very toxic to aquatic life.[3][4][5]
Glacial Acetic AcidCH₃COOH60.05Flammable liquid and vapor, Causes severe skin burns and eye damage.
Sodium ThiosulfateNa₂S₂O₃158.11Non-hazardous.
DichloromethaneCH₂Cl₂84.93Skin and eye irritant, Suspected of causing cancer.
Protocol 1: Synthesis of 5-Bromosalicylic Acid (Monobromination)

This protocol is designed for the selective synthesis of the monobrominated product by using a controlled 1:1 molar ratio of salicylic acid to bromine.

Materials & Reagents:

  • 2-Hydroxybenzoic acid (Salicylic Acid)

  • Liquid Bromine (Br₂)

  • Glacial Acetic Acid

  • Saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃)

  • Ice-cold distilled water

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, Buchner funnel, and filtration apparatus.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6.9 g (0.05 mol) of 2-hydroxybenzoic acid in 50 mL of glacial acetic acid.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature drops to approximately 5-10 °C.

  • Bromine Addition: In a dropping funnel, prepare a solution of 8.0 g (2.56 mL, 0.05 mol) of liquid bromine in 20 mL of glacial acetic acid. Add this bromine solution dropwise to the stirred salicylic acid solution over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The disappearance of the reddish-brown color of bromine indicates the reaction is nearing completion.

  • Reaction Monitoring (Optional): Progress can be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes with a drop of acetic acid).

  • Quenching & Precipitation: Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold distilled water while stirring vigorously. A white precipitate of the crude product will form.

  • Work-up: To remove any unreacted bromine, add a saturated solution of sodium thiosulfate dropwise until the yellowish color disappears.

  • Isolation & Purification: Collect the crude 5-bromosalicylic acid by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold water. The product can be further purified by recrystallization from an ethanol-water mixture to yield fine white crystals.

  • Drying: Dry the purified product in a vacuum oven at 60 °C. The expected melting point is approximately 168-172 °C.

Protocol 2: Synthesis of 3,5-Dibromosalicylic Acid (Dibromination)

This protocol employs an excess of bromine to achieve disubstitution, yielding 3,5-dibromosalicylic acid.[6]

Materials & Reagents:

  • 2-Hydroxybenzoic acid (Salicylic Acid)

  • Liquid Bromine (Br₂)

  • Glacial Acetic Acid (or other suitable solvent like aqueous p-dioxane)[6]

  • Saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃)

  • Ice-cold distilled water

  • Reaction apparatus as listed in Protocol 1.

Procedure:

  • Reaction Setup: Dissolve 6.9 g (0.05 mol) of 2-hydroxybenzoic acid in 75 mL of glacial acetic acid in a 250 mL round-bottom flask with a magnetic stirrer.

  • Bromine Addition: Prepare a solution of 17.6 g (5.6 mL, 0.11 mol) of liquid bromine (a slight excess of 2.2 equivalents) in 25 mL of glacial acetic acid. Add this solution dropwise to the salicylic acid solution at room temperature over 30-45 minutes. An initial ice bath can be used to control any initial exotherm.

  • Reaction: After the addition, heat the reaction mixture to 80-85 °C and maintain this temperature for 1-2 hours, or until the evolution of HBr gas ceases.[6]

  • Precipitation: Cool the reaction mixture to room temperature and then place it in an ice bath. The product will precipitate out of the solution.

  • Work-up: If the solution retains a bromine color, add a few drops of saturated sodium thiosulfate solution to quench the excess bromine.

  • Isolation & Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude solid from aqueous ethanol to obtain pure 3,5-dibromosalicylic acid as white needles.

  • Drying: Dry the purified product under vacuum. The expected melting point is in the range of 224-229 °C.[6][7]

Experimental Workflow and Characterization

The overall workflow from starting materials to final, characterized product is outlined below.

G Start Start: 2-Hydroxybenzoic Acid Dissolve Dissolve in Glacial Acetic Acid Start->Dissolve Cool Cool Reaction Mixture (0-10°C) Dissolve->Cool AddBr2 Add Br₂ Solution (Stoichiometric Amount) Cool->AddBr2 React Stir at Room Temp (1-2 hours) AddBr2->React Precipitate Pour into Ice Water to Precipitate Product React->Precipitate Quench Quench Excess Br₂ with Na₂S₂O₃ Precipitate->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallize from Ethanol/Water Wash->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry Characterize Characterize Product: - Melting Point - TLC - Spectroscopy (IR, NMR) Dry->Characterize End End: Pure Brominated Product Characterize->End

Caption: General experimental workflow for the bromination of salicylic acid.

Product Characterization
  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, one can observe the consumption of the starting material and the formation of the product spot (which will have a different Rf value).

  • Melting Point Determination: The melting point is a crucial physical property for assessing the purity of the final product. A sharp melting point range that matches the literature value indicates a high degree of purity.

    • 5-Bromosalicylic acid: ~168-172 °C

    • 3,5-Dibromosalicylic acid: ~224-229 °C[6][7]

  • Spectroscopic Analysis: For unambiguous structure confirmation, spectroscopic methods are employed.

    • Infrared (IR) Spectroscopy: Will confirm the presence of key functional groups such as the -OH (broad peak), C=O of the carboxylic acid, and C-Br bonds.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of each proton and carbon atom, allowing for definitive confirmation of the bromine substitution pattern on the aromatic ring.

References

  • Patil, B. D., Thakur, G. J., Shende, M. V., & Parmanand. (2010). Kinetics and Mechanism of the Bromination of Salicylic Acid. Asian Journal of Chemistry, 22, 5072-5076. [Link]
  • Gauth. (n.d.). Outline the mechanism for the bromination of salicylic acid.
  • Allen. (n.d.). The action of bromine water (excess) on salicylic acid results in the formation of.
  • Google Patents. (1968). Preparation of 3, 5-dibromo-salicylic acid. US3381032A.
  • Homework.Study.com. (n.d.). Propose a synthesis for 3,5-dibromo-2-hydroxybenzoic acid (3,5-dibromosalicylic acid) from phenol.
  • ResearchGate. (2010). Kinetics and Mechanism of the Bromination of Salicylic Acid. Request PDF. [Link]
  • Asian Journal of Chemistry. (2010).
  • Google Patents. (1976). Pure 5-bromosalicylic acid prodn. DE2503929A1.
  • DrugFuture. (n.d.). 3,5-Dibromosalicylic Acid.
  • ResearchGate. (2004). 5-Bromosalicylic acid. [Link]
  • Sciencemadness.org. (2007).
  • Google Patents. (2012). Method for preparing 5-bromoacetylsalicylic acid methyl ester. CN102557947A.
  • Vyas, P. V., et al. (2003). Experimental Methods 1. Bromination Methods. Tetrahedron Letters 44, 4085-4088. [Link]
  • NSF Public Access Repository. (2018). Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid. [Link]
  • YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses. [Link]
  • Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. [Link]
  • Carl ROTH. (n.d.).
  • SEASTAR CHEMICALS. (2020).
  • Tata Chemicals. (2021). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). [Link]
  • YouTube. (2023). When 2-hydroxybenzoic acid (salicylic acid)
  • PubChem - NIH. (n.d.). 5-Bromosalicylic acid.
  • Environmental Science: Water Research & Technology (RSC Publishing). (2018). Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid. [Link]
  • PubChem - NIH. (n.d.). 3,5-Dibromosalicylic acid.
  • Google Patents. (1976).
  • Allen. (n.d.). When 2-hydroxybenzoic aicd (salicylic acid)

Sources

Quantification of 4-Bromo-2-hydroxybenzoic Acid in Reaction Mixtures: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

4-Bromo-2-hydroxybenzoic acid is a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] As a derivative of salicylic acid, its reactive functional groups—a carboxylic acid, a phenolic hydroxyl group, and a bromine atom on the aromatic ring—make it a versatile building block.[1] Accurate quantification of this compound within a reaction mixture is critical for process monitoring, yield optimization, and quality control. This application note provides a detailed, field-proven protocol for the robust quantification of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC), a widely adopted and reliable analytical technique.[3][4]

The principles and methodologies described herein are designed for researchers, scientists, and drug development professionals who require accurate and validated analytical data. The core of this guide is a self-validating system, ensuring that the generated data is trustworthy and reproducible, adhering to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

The Analytical Challenge and Method Selection

Quantifying an analyte within a complex reaction mixture presents several challenges. The matrix can contain starting materials, reagents, catalysts, by-products, and the desired product, all of which can potentially interfere with the analysis.[5] Therefore, the chosen analytical method must be specific, selective, and robust.

High-Performance Liquid Chromatography (HPLC) is the method of choice for this application due to its high resolving power, sensitivity, and versatility.[3] Specifically, a reversed-phase HPLC (RP-HPLC) method is well-suited for separating moderately polar compounds like this compound from a potentially complex mixture. This technique separates analytes based on their hydrophobicity, allowing for effective resolution from other components in the reaction mixture.

Experimental Workflow Overview

The quantification of this compound in a reaction mixture involves a systematic workflow, from sample preparation to data analysis and method validation.

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation Sample Reaction Mixture Aliquot Dilution Dilution with Mobile Phase Sample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection Injection onto HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Validation Method Validation Quantification->Validation Final_Report Final_Report Validation->Final_Report Final Report

Caption: Experimental workflow for the quantification of this compound.

Detailed Protocols

Part 1: Sample Preparation

The goal of sample preparation is to create a clean, homogenous sample that is compatible with the HPLC system, thereby ensuring the accuracy and longevity of the analytical column.[3][5]

Protocol 1: Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent such as methanol or acetonitrile.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Protocol 2: Preparation of Reaction Mixture Samples

  • Sampling: Withdraw a representative aliquot (e.g., 100 µL) from the reaction mixture.

  • Dilution: Dilute the aliquot with the mobile phase to a final concentration that is expected to fall within the linear range of the calibration curve. A preliminary screening may be necessary to determine the appropriate dilution factor.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC system.[6]

Part 2: HPLC Method and Parameters

This section outlines the instrumental parameters for the RP-HPLC analysis.

Table 1: HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile:Water (with 0.1% Formic Acid), 60:40 v/vA common mobile phase for RP-HPLC; formic acid improves peak shape.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30 °CMaintains a stable retention time.
Detection Wavelength 245 nm or 303 nmWavelengths of maximum absorbance for benzoic acid derivatives.[4][8]
Run Time 10 minutesSufficient to elute the analyte and any closely related impurities.
Part 3: Data Analysis and Quantification
  • Calibration Curve: Inject the prepared working standard solutions and record the peak area for this compound at each concentration. Plot a graph of peak area versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.

  • Sample Analysis: Inject the prepared reaction mixture sample and record the peak area of the analyte.

  • Quantification: Calculate the concentration of this compound in the diluted sample using the linear regression equation from the calibration curve.

  • Final Concentration: Account for the dilution factor to determine the original concentration in the reaction mixture.

Method Validation: A Self-Validating System

To ensure the trustworthiness of the results, the analytical method must be validated according to ICH (International Council for Harmonisation) guidelines.[9][10]

Method_Validation center Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD Limit of Detection center->LOD LOQ Limit of Quantitation center->LOQ Robustness Robustness center->Robustness

Caption: Key parameters for analytical method validation.

Table 2: Method Validation Parameters

ParameterProcedureAcceptance Criteria
Specificity Analyze a blank (mobile phase), a standard of this compound, and a spiked sample containing potential impurities.The peak for this compound should be well-resolved from other components.
Linearity Analyze at least five concentrations of the standard and plot the calibration curve.Correlation coefficient (R²) ≥ 0.995.
Accuracy Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix at three different concentration levels.Recovery should be within 98-102%.
Precision Repeatability: Analyze six replicate injections of the same standard. Intermediate Precision: Repeat the analysis on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (S/N) of the baseline.Typically S/N of 3 for LOD and 10 for LOQ.
Robustness Intentionally vary method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.The method should remain reliable under small variations.

Conclusion

This application note provides a comprehensive and robust framework for the quantification of this compound in a reaction mixture using RP-HPLC. By adhering to the detailed protocols for sample preparation, HPLC analysis, and method validation, researchers can generate accurate and reliable data, which is essential for informed decision-making in research, development, and manufacturing environments. The emphasis on a self-validating system ensures the scientific integrity of the results, a cornerstone of good laboratory practice.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP.
  • and 4- Bromobenzoic Acids both In Vitro and In Vivo. (n.d.).
  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
  • What are the synthesis and applications of this compound? (n.d.). Guidechem.
  • How to Prepare a Sample for HPLC Analysis. (2023).
  • Analytical method valid
  • Validation of Analytical Methods: A Review. (n.d.). Gavin Publishers.
  • Sample Preparation – HPLC. (n.d.).
  • What is the step-by-step sample prepar
  • The acetylsalicylic acid-bromine system for multicomponent kinetic determin
  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROM
  • 4-Bromobenzoic acid. (2018). SIELC Technologies.
  • This compound CAS#: 1666-28-0. (n.d.). ChemicalBook.
  • This compound. (2024). ChemBK.
  • Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid. (2018). NSF Public Access Repository.
  • 4-Bromobenzoic acid. (n.d.). Sigma-Aldrich.
  • This compound. (n.d.). Stenutz.
  • This compound synthesis. (n.d.). ChemicalBook.
  • Kinetics and Mechanism of the Bromin
  • A Review on a Some Analytical Methods for Determination of Salicylic Acid. (2019).
  • Kinetics and Mechanism of the Bromination of Salicylic Acid. (2010). Asian Journal of Chemistry.
  • An In-depth Technical Guide to 4-Bromo-2-hydroxybenzaldehyde. (n.d.). Benchchem.
  • Organic Syntheses Procedure. (n.d.). [Link]
  • HPLC Methods for analysis of 4-Hydroxybenzoic acid. (n.d.).
  • This compound. (2016).

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The Strategic Role of 4-Bromo-2-hydroxybenzoic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the competitive landscape of agrochemical research and development, the pursuit of novel, effective, and environmentally conscious active ingredients is paramount. 4-Bromo-2-hydroxybenzoic acid, a brominated derivative of salicylic acid, has emerged as a crucial starting material and versatile intermediate in the synthesis of a new generation of pesticides.[1][2] Its unique molecular architecture, featuring a carboxylic acid, a hydroxyl group, and a bromine atom on a benzene ring, offers a trifecta of reactive sites for chemists to exploit in the construction of complex and potent agrochemicals.[1][2]

This technical guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis. We will delve into its role as a precursor to key intermediates, provide detailed, field-proven protocols for its transformation, and discuss the synthesis of potential agrochemical candidates. This document is intended for researchers, scientists, and professionals in the agrochemical and pharmaceutical industries who are seeking to leverage the synthetic potential of this valuable compound.

Physicochemical Properties and Safety Profile

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective application in synthesis.

PropertyValueSource
CAS Number 1666-28-0
Molecular Formula C₇H₅BrO₃
Molecular Weight 217.02 g/mol
Appearance White to off-white crystalline solid
Melting Point 216-217 °C
Solubility Limited in water; soluble in ethanol, acetone, and dimethylformamide.

Safety Information: this compound is classified as toxic if swallowed and may cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Core Synthetic Strategy: Transformation to the Key Intermediate 4-Bromo-2-hydroxybenzonitrile

While this compound can be used in the synthesis of various derivatives through reactions of its carboxylic acid and hydroxyl groups, its most significant contribution to modern agrochemical synthesis lies in its conversion to 4-bromo-2-hydroxybenzonitrile. This nitrile intermediate is a crucial building block for a range of herbicides and fungicides. The conversion of the carboxylic acid to a nitrile is a well-established synthetic transformation that proceeds through an amide intermediate followed by dehydration.

G A This compound B Amide Formation (e.g., SOCl₂, NH₃) A->B Step 1 C 4-Bromo-2-hydroxybenzamide (Intermediate) B->C D Dehydration (e.g., P₂O₅, SOCl₂) C->D Step 2 E 4-Bromo-2-hydroxybenzonitrile (Key Agrochemical Intermediate) D->E

Caption: Synthetic pathway from this compound to 4-Bromo-2-hydroxybenzonitrile.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for the choices made during the experimental process.

Protocol 1: Synthesis of 4-Bromo-2-hydroxybenzamide

This protocol details the conversion of the carboxylic acid to a primary amide. The use of thionyl chloride to form the acid chloride in situ is a common and effective method that avoids the isolation of the often-unstable acid chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Ammonia (aqueous solution, 28-30%)

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer with a heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend this compound (1 equivalent) in anhydrous toluene.

  • Acid Chloride Formation: Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • Amidation: Dissolve the crude acid chloride in dichloromethane and cool the solution in an ice bath. Slowly add an excess of concentrated aqueous ammonia (5 equivalents) dropwise with vigorous stirring.

  • Work-up: Allow the reaction to warm to room temperature and stir for an additional hour. Transfer the mixture to a separatory funnel and wash sequentially with deionized water and saturated sodium bicarbonate solution.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Bromo-2-hydroxybenzamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure amide.

Protocol 2: Dehydration of 4-Bromo-2-hydroxybenzamide to 4-Bromo-2-hydroxybenzonitrile

This protocol describes the dehydration of the primary amide to the corresponding nitrile using phosphorus pentoxide, a powerful dehydrating agent.

Materials:

  • 4-Bromo-2-hydroxybenzamide

  • Phosphorus pentoxide (P₂O₅)

  • Sand (optional, to aid in mixing)

  • Toluene (anhydrous)

Equipment:

  • Distillation apparatus

  • Heating mantle

  • Round-bottom flask

Procedure:

  • Reaction Setup: In a dry round-bottom flask, thoroughly mix 4-Bromo-2-hydroxybenzamide (1 equivalent) with phosphorus pentoxide (2 equivalents). Adding a small amount of sand can help to ensure a homogenous mixture.

  • Reaction: Heat the mixture under a nitrogen atmosphere. The product, 4-Bromo-2-hydroxybenzonitrile, will sublime or distill from the reaction mixture. For higher boiling nitriles, the reaction can be conducted in a high-boiling inert solvent like toluene, followed by extraction.

  • Isolation: Collect the distilled or sublimed product. If a solvent is used, the reaction mixture should be cooled, quenched with ice-water, and the product extracted with an organic solvent like ethyl acetate.

  • Purification: The crude nitrile can be purified by recrystallization or column chromatography on silica gel.

Application in the Synthesis of a Model Herbicide: A Bromoxynil Analogue

4-Bromo-2-hydroxybenzonitrile is a close analogue to the key intermediate used in the production of the widely used herbicide Bromoxynil. The following proposed synthesis illustrates how 4-Bromo-2-hydroxybenzonitrile can be used to generate a structurally similar and potentially herbicidally active compound.

G A 4-Bromo-2-hydroxybenzonitrile B Bromination (e.g., Br₂, Acetic Acid) A->B Step 1 C 2,4-Dibromo-6-cyanophenol (Bromoxynil Analogue) B->C D Esterification (e.g., Octanoyl chloride) C->D Step 2 E 2,4-Dibromo-6-cyanophenyl octanoate (Potential Herbicide) D->E

Caption: Proposed synthesis of a Bromoxynil analogue from 4-Bromo-2-hydroxybenzonitrile.

Protocol 3: Synthesis of 2,4-Dibromo-6-cyanophenol

Materials:

  • 4-Bromo-2-hydroxybenzonitrile

  • Bromine (Br₂)

  • Glacial acetic acid

Procedure:

  • Reaction Setup: Dissolve 4-Bromo-2-hydroxybenzonitrile (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a stirrer.

  • Bromination: Cool the solution in an ice bath and add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise with stirring.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into a large volume of cold water to precipitate the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be recrystallized from a suitable solvent.

Conclusion and Future Outlook

This compound is a highly valuable and versatile starting material for the synthesis of advanced agrochemicals. Its efficient conversion to the key intermediate, 4-bromo-2-hydroxybenzonitrile, opens up a wide array of possibilities for the development of novel herbicides, fungicides, and other crop protection agents. The protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this compound. Further research into the derivatization of the nitrile and phenolic hydroxyl groups of the intermediate will undoubtedly lead to the discovery of new and potent active ingredients, contributing to a more sustainable and productive agricultural future.

References

  • PubChem. (n.d.). This compound.
  • Chem-Impex. (n.d.). 4-Bromo-2-cyanophenol.
  • Master Organic Chemistry. (n.d.). Dehydration of amides to give nitriles.
  • Patsnap. (n.d.). Production technology for synthesizing bromoxynil.
  • PubChem. (n.d.). Bromoxynil octanoate.

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Application Note: 4-Bromo-2-hydroxybenzoic Acid as a Versatile Precursor for the Synthesis of High-Performance Azo Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the application of 4-Bromo-2-hydroxybenzoic acid as a pivotal precursor in the synthesis of azo dyes. Azo dyes are a dominant class of synthetic colorants, and the unique structural features of this compound—namely the electron-withdrawing bromo group and the ortho-directing hydroxyl and carboxyl groups—make it an exceptionally versatile coupling component. This document provides a comprehensive overview of its properties, a detailed, field-proven protocol for the synthesis of a representative azo dye, an explanation of the underlying chemical mechanisms, and key characterization data. The protocols and insights are designed for researchers in materials science, chemistry, and drug development.

Introduction: The Strategic Advantage of this compound in Dye Chemistry

This compound, a derivative of salicylic acid, is a multifunctional aromatic compound with significant potential in synthetic chemistry.[1] Its utility as a precursor for azo dyes stems from the strategic placement of its functional groups on the benzene ring. The hydroxyl (-OH) and carboxyl (-COOH) groups are strong activating groups that direct the electrophilic attack of the diazonium ion, while the bromine (-Br) atom acts as a powerful auxochrome, a group that can modify the color and lightfastness of the dye.

Azo dyes are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings.[2][3] The synthesis is a classic example of electrophilic aromatic substitution, involving a two-stage process: the diazotization of a primary aromatic amine followed by the azo coupling with an electron-rich nucleophile, such as this compound.[4][5][6] The resulting extended conjugated system is responsible for the compound's ability to absorb light in the visible spectrum, thus imparting color.[7] This application note will use the synthesis of an azo dye from sulfanilic acid and this compound as a representative example.

Physicochemical Properties of the Precursor

A thorough understanding of the precursor's properties is essential for successful synthesis. Key data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₅BrO₃[8][9]
Molecular Weight 217.02 g/mol [8]
Appearance White to off-white crystalline solid[1]
Melting Point 164-165 °C (some sources state 216-217 °C)[8][10]
Solubility Sparingly soluble in water; soluble in ethanol, acetone, DMF[1]
pKa 2.71 ± 0.10 (Predicted)[1]

Experimental Protocol: Synthesis of an Azo Dye

This section provides a detailed, step-by-step protocol for the synthesis of an illustrative azo dye. The procedure is divided into two core parts: the formation of the diazonium salt from sulfanilic acid and the subsequent coupling reaction.

Part 1: Diazotization of Sulfanilic Acid

The first stage is the conversion of the primary aromatic amine (sulfanilic acid) into a highly reactive aryldiazonium salt.[4] This reaction is critically temperature-sensitive.

Materials & Reagents:

  • Sulfanilic acid

  • Sodium carbonate (Na₂CO₃)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ice

Protocol:

  • Prepare Amine Solution: In a 250 mL beaker, dissolve 1.73 g of sulfanilic acid and 0.53 g of sodium carbonate in 50 mL of water. Warm the mixture gently if necessary to achieve a clear solution.

  • Prepare Nitrite Solution: In a separate 50 mL beaker, dissolve 0.70 g of sodium nitrite in 10 mL of deionized water.

  • Initiate Diazotization: Place the beaker containing the sulfanilic acid solution in an ice-water bath and cool to 0-5 °C. While stirring vigorously, slowly add the sodium nitrite solution.

  • Acidification: To this mixture, slowly add 2.5 mL of concentrated HCl, which has been pre-chilled in the ice bath. It is imperative to maintain the temperature below 5 °C throughout the addition.

    • Causality Insight: Low temperatures (0-5 °C) are essential to prevent the unstable diazonium salt from decomposing prematurely into a phenol and nitrogen gas, which would terminate the synthesis.[3] The in situ generation of nitrous acid (from NaNO₂ and HCl) creates the electrophilic nitrosonium ion (NO⁺) necessary for the reaction.[4]

  • Completion: Continue stirring in the ice bath for 15 minutes to ensure the reaction is complete. The resulting clear, cold solution contains the benzenediazonium salt and should be used immediately in the next step.

Part 2: Azo Coupling Reaction

The freshly prepared diazonium salt is a weak electrophile that will now react with the highly activated aromatic ring of this compound.[11][12]

Materials & Reagents:

  • This compound

  • 10% (w/v) Sodium hydroxide (NaOH) solution

  • Freshly prepared diazonium salt solution (from Part 1)

  • Ice

Protocol:

  • Prepare Coupling Component Solution: In a 400 mL beaker, dissolve 2.17 g of this compound in 50 mL of 10% aqueous sodium hydroxide solution.

  • Cooling: Cool this solution to 0-5 °C in an ice-water bath with continuous stirring.

    • Causality Insight: The reaction is performed under alkaline conditions because the phenoxide ion (Ar-O⁻) is a much more powerful activating group than the neutral hydroxyl group (Ar-OH), making the aromatic ring more nucleophilic and susceptible to attack by the electrophilic diazonium ion.[12]

  • Coupling: Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part 1 to the alkaline solution of this compound. An intensely colored precipitate should form immediately.

  • pH Maintenance: During the addition, monitor the pH of the reaction mixture and maintain it between 9-10 by adding drops of 10% NaOH if necessary.

  • Reaction Completion & Isolation: Continue stirring the mixture in the ice bath for 30-45 minutes to ensure the coupling reaction is complete.

  • Purification: Filter the solid dye product using vacuum filtration and wash the filter cake with a small amount of ice-cold deionized water to remove any unreacted salts. Allow the product to air dry. For higher purity, recrystallization from a suitable solvent like glacial acetic acid or an ethanol-water mixture can be performed.[13]

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis process, providing a high-level overview for laboratory implementation.

G cluster_0 Part 1: Diazotization cluster_1 Part 2: Azo Coupling A 1. Dissolve Sulfanilic Acid & Na₂CO₃ in H₂O C 3. Cool Amine Solution (0-5°C) A->C B 2. Prepare NaNO₂ Solution D 4. Add NaNO₂ Solution B->D C->D E 5. Add cold conc. HCl D->E F Diazonium Salt (Use Immediately) E->F I 3. Slowly Add Diazonium Salt F->I Add to Coupling Solution G 1. Dissolve 4-Bromo-2-hydroxybenzoic Acid in 10% NaOH H 2. Cool Solution (0-5°C) G->H H->I J 4. Stir for 30-45 min I->J K 5. Filter & Wash Precipitate J->K L Final Azo Dye Product K->L

Fig 1. Experimental workflow for azo dye synthesis.

Reaction Mechanism

The azo coupling reaction is a classic example of electrophilic aromatic substitution.[11][12] The aryldiazonium ion acts as the electrophile, attacking the electron-rich ring of the 4-bromo-2-hydroxybenzoate anion. The strong activating and ortho-, para-directing -O⁻ group, along with the ortho-directing -COO⁻ group, directs the substitution to the position para to the carboxyl group and ortho to the phenoxide group.

G Mechanism: Electrophilic Aromatic Substitution reagents Ar-N₂⁺ (Electrophile) + Coupling Component (Nucleophile) intermediate Resonance-Stabilized Carbocation (Sigma Complex) reagents->intermediate Electrophilic Attack (Slow Step) product Final Azo Dye Product (Extended Conjugation) intermediate->product Deprotonation (Fast Step, restores aromaticity)

Fig 2. Generalized mechanism of the azo coupling reaction.

Characterization of the Synthesized Dye

The structure and properties of the final product should be confirmed using standard analytical techniques. Expected spectral data, based on literature for similar azo derivatives of salicylic acid, are provided below.[13][14]

TechniqueExpected ObservationsPurpose
FT-IR (KBr) ~1660-1690 cm⁻¹ (C=O stretch, carboxyl), 1600-1620 cm⁻¹ (-N=N- stretch), ~1200-1290 cm⁻¹ (C-O stretch, phenolic & carboxylic)Confirms presence of key functional groups.[13][14]
¹H-NMR (DMSO-d₆) Aromatic protons in the range of 7.0-8.5 ppm; singlet signals for protons on the salicylic acid moiety.Elucidates the chemical environment of protons, confirming the final structure.[13][14]
UV-Vis Absorption maximum (λmax) in the visible region (typically 400-600 nm).Confirms the chromophoric nature of the compound and provides data on its color properties.

Safety and Handling

  • Aromatic amines and their derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Diazonium salts, when isolated and dried, can be explosive. Never isolate the diazonium salt. Always use it in solution immediately after its preparation.[3]

  • Concentrated acids and bases are corrosive. Handle them with extreme care in a well-ventilated fume hood.

Conclusion

This compound serves as a highly effective and versatile precursor for the synthesis of azo dyes. Its unique substitution pattern allows for the creation of chromophores with potentially enhanced properties. The detailed protocol and mechanistic insights provided in this application note offer a robust framework for researchers to explore the synthesis of novel colorants for a wide range of applications, from textiles to advanced materials and diagnostics.

References

  • PHARMD GURU. (n.d.). DIAZOTISATION AND COUPLING.
  • Slideshare. (n.d.). Diazotisation and coupling reaction.
  • Benchchem. (n.d.). A Technical Guide to the Synthesis of Azo Dyes via Diazotization and Azo Coupling.
  • ChemBK. (2024). This compound.
  • Guidechem. (n.d.). This compound 1666-28-0 wiki.
  • ChemicalBook. (n.d.). This compound CAS#: 1666-28-0.
  • Al-Obaidi, N. M. K., & Al-Janabi, A. S. H. (n.d.). Synthesis of some New Azo Compounds of Salicylic Acid Derivatives and Determination of their In vitro Anti-inflammatory Activity.
  • JoVE. (2023). Aryldiazonium Salts to Azo Dyes: Diazo Coupling.
  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some New Azo Compounds of Salicylic Acid Derivatives and Determine Their In Vitro Anti-Inflammatory Activity.
  • YouTube. (2021). Mechanism of diazotization and azo dyes.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound 97 1666-28-0.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
  • Benchchem. (n.d.). Application Notes: Synthesis of Novel Azo Dyes Utilizing 4-Bromo-2-methoxyphenol.
  • Hong Kong Examinations and Assessment Authority. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.

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Application Notes & Protocols: Comprehensive Characterization of 4-Bromo-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical techniques for the structural elucidation, purity assessment, and physicochemical characterization of 4-Bromo-2-hydroxybenzoic acid (4-Br-2-HBA). As a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals, robust and reliable analytical methods are paramount for ensuring quality and consistency.[1][2] This guide is intended for researchers, quality control analysts, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind the experimental choices. Methodologies covered include spectroscopy (UV-Vis, FTIR, NMR), chromatography (HPLC), and thermal analysis (DSC, TGA), providing a multi-faceted approach to characterization.

Introduction and Physicochemical Profile

This compound, also known as 4-Bromosalicylic acid, is a halogenated derivative of salicylic acid.[1] Its molecular structure, featuring a carboxylic acid, a hydroxyl group, and a bromine atom on a benzene ring, provides multiple functionalities for chemical synthesis, making it a valuable building block in the pharmaceutical and chemical industries.[2][3] The precise characterization of this compound is critical for confirming its identity, quantifying its purity, and identifying potential impurities that could impact downstream applications.

A foundational understanding of its physicochemical properties is essential for the rational design of analytical methods. For instance, its solubility dictates the choice of solvents for chromatography and spectroscopy, while its thermal properties inform the appropriate conditions for GC or thermal analysis.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₇H₅BrO₃ [4]
Molecular Weight 217.02 g/mol [3][4]
CAS Number 1666-28-0 [3]
Appearance White to off-white crystalline solid/powder [1]
Melting Point 216-217 °C (Note: some sources report 164-165°C)
Boiling Point 330.2 ± 32.0 °C (Predicted) [3][5]
Solubility Sparingly soluble in water; soluble in ethanol, acetone, DMSO, and diethyl ether. [1][6]

| pKa | 2.71 ± 0.10 (Predicted) |[1] |

Spectroscopic Characterization

Spectroscopic techniques provide fingerprint information about the molecule's structure and functional groups.

UV-Visible Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule. The electronic transitions within the aromatic ring and carbonyl group of 4-Br-2-HBA give rise to a characteristic spectrum. This technique is primarily used for quantitative analysis (based on Beer's Law) and as a detection method for HPLC.

Protocol:

  • Solvent Selection: Use a UV-transparent solvent in which the analyte is soluble, such as ethanol or methanol.

  • Standard Preparation: Prepare a stock solution of 4-Br-2-HBA (e.g., 100 µg/mL) in the chosen solvent. Create a series of dilutions to determine the linear range.

  • Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer. Scan the sample from 400 nm down to 200 nm.

  • Analysis: Record the wavelength of maximum absorbance (λmax). The spectrum is influenced by pH due to the dissociation of the phenolic and carboxylic acid protons. For p-hydroxybenzoic acid, distinct spectral shifts are observed between the ionic and molecular forms, a behavior expected for 4-Br-2-HBA as well.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It provides a highly specific molecular fingerprint.

Protocol:

  • Sample Preparation: For solid samples, the KBr pellet method is preferred for high-quality spectra.[8]

    • Thoroughly mix ~1 mg of 4-Br-2-HBA with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Collection: Collect a background spectrum of the empty sample compartment to subtract atmospheric interferences (H₂O, CO₂).

  • Sample Analysis: Place the KBr pellet in the sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Table 2: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Assignment
3300-2500 (broad) O-H Stretch Carboxylic acid O-H, intramolecularly hydrogen-bonded
~3200 (sharp/broad) O-H Stretch Phenolic O-H
~1665 C=O Stretch Carboxylic acid carbonyl, conjugated
~1600, ~1480 C=C Stretch Aromatic ring
~1300 C-O Stretch / O-H Bend Carboxylic acid / Phenol
~850-800 C-H Bend (out-of-plane) Substituted benzene ring

| ~600 | C-Br Stretch | Carbon-Bromine bond |

Note: These are typical ranges. Data for similar compounds like 4-hydroxybenzoic acid show characteristic peaks at 3449 cm⁻¹ (-OH), and 1663 cm⁻¹ (C=O).[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of 4-Br-2-HBA in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[8] DMSO-d₆ is an excellent choice as it solubilizes the compound well and allows for the observation of exchangeable protons (hydroxyl and carboxyl).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans is typically required.

  • Data Processing: Process the raw data (FID) using Fourier transformation. Reference the spectrum to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Table 3: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
H-3 ~7.8 d (doublet) 1H Aromatic proton
H-5 ~7.6 dd (doublet of doublets) 1H Aromatic proton
H-6 ~7.0 d (doublet) 1H Aromatic proton
-OH ~11.0 (broad) s (singlet) 1H Phenolic proton
-COOH ~13.0 (very broad) s (singlet) 1H Carboxylic acid proton
¹³C NMR Predicted δ (ppm) Assignment
C=O ~170 Carboxylic acid carbon
C-OH ~160 C2 (attached to -OH)
C-H ~135 C5
C-H ~125 C3
C-Br ~118 C4 (attached to -Br)
C-COOH ~115 C1 (attached to -COOH)

| C-H | ~112 | | | C6 |

Note: Predicted shifts are based on substituent effects. Experimental verification is required. For comparison, the aromatic protons of 4-bromobenzoic acid in DMSO-d₆ appear around 7.6-7.9 ppm.[10]

Chromatographic Separation and Purity Analysis

Chromatography is essential for separating the target compound from impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC)

Principle: Reverse-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. 4-Br-2-HBA, being moderately polar, can be effectively analyzed with this technique.

Causality Behind Method Design:

  • Column: A C18 column is the workhorse for RP-HPLC, providing excellent retention and separation for a wide range of aromatic compounds.

  • Mobile Phase: A mixture of water and a polar organic solvent (acetonitrile or methanol) is used. A gradient elution (changing the solvent ratio over time) is often employed to separate compounds with different polarities.

  • Acid Modifier: Adding an acid like formic or phosphoric acid to the mobile phase is critical.[11] It suppresses the ionization of the carboxylic acid group on 4-Br-2-HBA, ensuring a single, non-ionized form interacts with the stationary phase. This results in sharp, symmetrical peaks and reproducible retention times.

  • Detection: A UV detector is set to the λmax of the compound (determined by UV-Vis spectroscopy) for maximum sensitivity.

Protocol:

  • Instrumentation: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm or λmax.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a 50:50 mixture of water:acetonitrile to a final concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: The area of the main peak relative to the total area of all peaks provides a measure of purity (Area % method). For accurate quantification, a calibration curve should be generated using certified reference standards.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis S1 Weigh Sample S2 Dissolve in Diluent S1->S2 S3 Filter (0.45 µm) S2->S3 I Autosampler (Inject Sample) S3->I Vial P Pump (Mobile Phase) P->I C C18 Column (Separation) I->C D UV Detector C->D DA Chromatogram D->DA R Purity Report (Area %) DA->R

Caption: Workflow for HPLC purity analysis of 4-Br-2-HBA.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for molecular weight confirmation and structural elucidation through fragmentation analysis. When coupled with a separation technique like HPLC or GC (LC-MS or GC-MS), it becomes a powerful tool for identifying unknown impurities.

Expected Mass Spectrum:

  • Molecular Ion (M•⁺): A key feature will be a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). Expect to see peaks at m/z 216 (for C₇H₅⁷⁹BrO₃) and m/z 218 (for C₇H₅⁸¹BrO₃) with nearly equal intensity.[8]

  • Fragmentation: Common fragmentation pathways for benzoic acids include the loss of •OH (M-17), H₂O (M-18), and •COOH (M-45). The specific fragmentation pattern provides structural confirmation.

Thermal Analysis

Thermal analysis techniques monitor the physical properties of a substance as it is heated or cooled, providing information on thermal stability, melting point, and decomposition.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to precisely determine the melting point and assess the purity of a crystalline solid. A pure substance exhibits a sharp, well-defined melting endotherm.

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Instrumentation: Place the sample and an empty reference pan into the DSC cell.

  • Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The onset temperature of the large endothermic peak corresponds to the melting point.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate thermal stability and decomposition profiles. Sources indicate that 4-Br-2-HBA decomposes upon rapid heating into phenol and carbon dioxide.[2][3]

Protocol:

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan.

  • Instrumentation: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Analysis: Record the mass loss versus temperature. The resulting curve will show the temperature at which decomposition begins and the extent of mass loss.

Definitive Structure Confirmation

X-ray Crystallography

While the techniques above provide comprehensive characterization, single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in the solid state. The crystal structure of this compound has been reported, confirming an intramolecular hydrogen bond between the hydroxyl and carboxylic acid groups and intermolecular hydrogen bonding that forms dimers in the crystal lattice.[12] This published data serves as an ultimate reference for structural confirmation.

General Analytical Workflow

The following diagram illustrates a logical progression for the comprehensive characterization of a new or existing batch of this compound.

Characterization_Workflow cluster_ID Structural Elucidation cluster_Purity Quantitative Analysis cluster_Thermal Thermal Characterization Start Sample Received (4-Br-2-HBA) PhysChem Physicochemical Tests (Appearance, Solubility) Start->PhysChem ID Identity Confirmation PhysChem->ID Purity Purity & Impurity Profile PhysChem->Purity Thermal Thermal Properties PhysChem->Thermal FTIR FTIR (Functional Groups) ID->FTIR NMR NMR (¹H, ¹³C) (Connectivity) ID->NMR MS Mass Spec (Molecular Weight) ID->MS HPLC HPLC-UV (Purity Assay) Purity->HPLC DSC DSC (Melting Point) Thermal->DSC TGA TGA (Decomposition) Thermal->TGA Report Certificate of Analysis NMR->Report HPLC->Report LCMS LC-MS (Impurity ID) HPLC->LCMS DSC->Report

Caption: A comprehensive workflow for the analytical characterization of 4-Br-2-HBA.

References

  • ChemBK. This compound. [Link]
  • Chromatography Today. A Study Utilising High Temperature UPLC with Mass Spectrometric Detection to Quantify the Metabolites of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]
  • PubChem. This compound. [Link]
  • SIELC Technologies. 4-Bromobenzoic acid. [Link]
  • Amerigo Scientific. This compound (97%). [Link]
  • Unknown Source. 4-bromobenzoic acid NMR spectrum. [Link]
  • NIST WebBook. Benzoic acid, 4-bromo- IR Spectrum. [Link]
  • PubChem. 4-Bromo-3-hydroxybenzoic acid. [Link]
  • PubChemLite. This compound (C7H5BrO3). [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). [Link]
  • NIST WebBook. Benzoic acid, 4-bromo- Mass Spectrum. [Link]
  • SpectraBase. 4-Bromo-benzoic acid - Optional[1H NMR] - Spectrum. [Link]
  • HELIX Chromatography. HPLC Methods for analysis of 4-Hydroxybenzoic acid. [Link]
  • ResearchGate. This compound. [Link]
  • Longdom Publishing.
  • ResearchGate. IR spectrum of the product 4-hydroxybenzoic acid. [Link]
  • SpectraBase. 4-Bromo-benzoic acid - Optional[FTIR] - Spectrum. [Link]
  • NIST WebBook. Benzoic acid, 5-bromo-2-hydroxy-. [Link]
  • Chemcasts.
  • NIST Technical Series Publications.
  • VU Research Repository. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. [Link]

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Application Notes and Protocols: 4-Bromo-2-hydroxybenzoic Acid as a Versatile Precursor for Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Novel Anti-inflammatory Therapeutics

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet when dysregulated, it underpins a vast array of chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of pro-inflammatory prostaglandins.[2] However, the therapeutic utility of traditional NSAIDs is often curtailed by significant gastrointestinal and cardiovascular side effects, largely due to the non-selective inhibition of COX isoforms (COX-1 and COX-2).[2] This has propelled the quest for novel anti-inflammatory agents with improved efficacy and safety profiles.

4-Bromo-2-hydroxybenzoic acid, a brominated derivative of salicylic acid, emerges as a highly promising scaffold in the design and synthesis of next-generation anti-inflammatory drugs.[3] Its unique chemical architecture, featuring a carboxylic acid, a phenolic hydroxyl group, and a strategically positioned bromine atom, offers multiple avenues for chemical modification to generate diverse libraries of compounds with potentially enhanced anti-inflammatory activity and target selectivity.[3] This document provides a comprehensive guide to the utilization of this compound in the preparation of novel anti-inflammatory agents, complete with detailed synthetic protocols, mechanistic insights, and a framework for biological evaluation.

Chemical & Pharmacological Rationale

This compound's potential as a precursor for anti-inflammatory drugs is rooted in the well-established pharmacology of its parent molecule, salicylic acid. The core salicylic acid moiety is known to interact with the active site of COX enzymes. The introduction of a bromine atom at the C4 position can modulate the electronic properties and lipophilicity of the molecule, potentially leading to enhanced binding affinity and selectivity for the inducible COX-2 isozyme over the constitutive COX-1. Furthermore, the carboxylic acid and phenolic hydroxyl groups serve as versatile handles for the introduction of various pharmacophores through esterification or amidation, allowing for the fine-tuning of the molecule's ADME (absorption, distribution, metabolism, and excretion) properties and biological activity.[3]

Derivatives of closely related aminohydroxybenzoic acids have demonstrated potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators. For instance, 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (LX007) has been shown to suppress lipopolysaccharide (LPS)-induced nitric oxide (NO) and prostaglandin E2 (PGE2) expression. This activity is linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] Furthermore, LX007 was found to inhibit the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) signaling pathway, both of which are central to the inflammatory response.[1] These findings provide a strong mechanistic basis for exploring derivatives of this compound as a source of novel anti-inflammatory agents.

Synthetic Strategy: From this compound to N-Aryl Benzamides

A promising strategy for leveraging the this compound scaffold is the synthesis of N-aryl benzamide derivatives. The conversion of the carboxylic acid moiety to an amide can reduce the gastrointestinal irritation associated with the free acid group present in many traditional NSAIDs.[2][4] The aryl substituent can be varied to explore structure-activity relationships and optimize potency and selectivity.

The general synthetic workflow involves a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid of this compound is first converted to a more reactive species, typically an acid chloride.

  • Amide Bond Formation: The activated acid chloride is then reacted with a desired aryl amine to form the corresponding N-aryl-4-bromo-2-hydroxybenzamide.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2-hydroxybenzoyl chloride

This protocol details the conversion of this compound to its corresponding acid chloride, a key intermediate for amide synthesis.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene

  • Round-bottom flask

  • Reflux condenser with a drying tube (filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend this compound (1 equivalent) in anhydrous toluene.

  • Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the suspension at room temperature under a fume hood. The addition should be done cautiously as the reaction can be exothermic and releases HCl and SO₂ gases.

  • Fit the flask with a reflux condenser and a drying tube.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until the evolution of gases ceases. The reaction can be monitored by observing the dissolution of the solid starting material.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 4-bromo-2-hydroxybenzoyl chloride can be used in the next step without further purification.

Protocol 2: Synthesis of N-(4-methoxyphenyl)-4-bromo-2-hydroxybenzamide

This protocol describes the synthesis of a representative N-aryl benzamide derivative with potential anti-inflammatory activity.

Materials:

  • 4-Bromo-2-hydroxybenzoyl chloride (from Protocol 1)

  • p-Anisidine (4-methoxyaniline)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or pyridine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve p-anisidine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 4-bromo-2-hydroxybenzoyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it to the dropping funnel.

  • Add the acid chloride solution dropwise to the cooled amine solution with vigorous stirring over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(4-methoxyphenyl)-4-bromo-2-hydroxybenzamide.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualization of Synthetic Workflow

Synthesis_Workflow A This compound reagent1 + SOCl₂, DMF (cat.) Toluene, Reflux A->reagent1 B 4-Bromo-2-hydroxybenzoyl chloride reagent2 + p-Anisidine, Et₃N DCM, 0°C to rt B->reagent2 C N-(4-methoxyphenyl)-4-bromo-2-hydroxybenzamide reagent1->B reagent2->C

Caption: Synthetic pathway for N-(4-methoxyphenyl)-4-bromo-2-hydroxybenzamide.

Proposed Mechanism of Anti-inflammatory Action

The synthesized N-aryl-4-bromo-2-hydroxybenzamide derivatives are hypothesized to exert their anti-inflammatory effects through multiple mechanisms, drawing parallels from related structures.

  • COX-2 Inhibition: The core salicylamide structure is expected to bind to the active site of COX enzymes. The N-aryl substituent can be designed to fit into the larger, more hydrophobic side pocket of the COX-2 active site, leading to selective inhibition over COX-1. This selectivity is anticipated to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

  • Inhibition of Pro-inflammatory Mediators: These compounds are likely to inhibit the production of key inflammatory mediators such as prostaglandins (PGs) and nitric oxide (NO) by downregulating the expression of COX-2 and iNOS.

  • Modulation of Inflammatory Signaling Pathways: The derivatives may interfere with pro-inflammatory signaling cascades, such as the NF-κB and MAPK pathways, which are crucial for the transcription of various inflammatory genes.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_active Active NF-κB NFkB_p65_p50->NFkB_active translocates Proposed_Compound N-Aryl-4-bromo-2-hydroxybenzamide Proposed_Compound->MAPK Inhibits Proposed_Compound->IKK Inhibits DNA DNA NFkB_active->DNA Proinflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Proinflammatory_Genes transcription

Caption: Putative inhibition of inflammatory signaling pathways.

Quantitative Data Summary

While specific quantitative data for the proposed novel compounds are yet to be determined experimentally, the following table presents representative data for related anti-inflammatory agents to provide a benchmark for evaluation.

CompoundTargetIC₅₀ (µM)In vivo EfficacyReference
Aspirin COX-1/COX-2~150 (COX-1), ~200 (COX-2)Moderate[5]
Celecoxib COX-20.04High[6]
LX007 COX-2, iNOSNot specifiedSignificant reduction in NO and PGE2[1]
Proposed N-Aryl-4-bromo-2-hydroxybenzamides COX-2 (predicted)To be determinedTo be determinedN/A

Conclusion and Future Directions

This compound stands out as a versatile and valuable starting material for the development of novel anti-inflammatory agents. The synthetic protocols outlined in this application note provide a clear pathway for the generation of N-aryl benzamide derivatives, a class of compounds with high potential for potent and selective COX-2 inhibition. The mechanistic insights from related molecules suggest that these new compounds could offer an improved therapeutic window over existing NSAIDs.

Future research should focus on the synthesis of a library of these derivatives with diverse N-aryl substitutions to establish clear structure-activity relationships. Subsequent in vitro and in vivo biological evaluations are crucial to quantify their anti-inflammatory efficacy, determine their COX selectivity, and assess their safety profiles, particularly concerning gastrointestinal toxicity. Such studies will be instrumental in advancing these promising compounds through the drug discovery pipeline.

References

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  • ResearchGate. (2025). Synthesis, hydrolysis, and COX-2/15-LOX inhibitory evaluation of 4-Acetamidophenyl 4-Bromobenzoates.
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  • PrepChem. (n.d.). Preparation of 4-amino-3-hydroxybenzoic acid.
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  • Ienascu, I. M. C., Balaes, T., Petre, C. V., Pop, R. O., Cata, A., Stefanut, M. N., Albu, P., & Poenaru, M. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceuticals, 15(7), 844.
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  • Okunrobo, L. O., Usifoh, C. O., & Scriba, G. K. E. (2006). Synthesis and pharmacological evaluation of 2-hydroxymethylbenzamides as anti-inflammatory and analgesic agents. Acta poloniae pharmaceutica, 63(1), 25–31.
  • Girgis, A. S., & Ellithey, M. (2006). Facile synthesis of non-steroidal anti-inflammatory active bisbenzamide-containing compounds. Bioorganic & medicinal chemistry, 14(24), 8527–8532.
  • Sandin, R. B., & McKee, R. A. (1937). Resorcinol, 4-bromo-. Organic Syntheses, 17, 23.
  • Elewa, M., Shehda, M., Hanna, P. A., Said, M. M., Ramadan, S., Barakat, A., & Abdel Aziz, Y. M. (2024).
  • ResearchGate. (2006). Facile synthesis of non-steroidal anti-inflammatory active bisbenzamide-containing compounds.
  • ResearchGate. (n.d.). Chemical structure of 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007).
  • El-Sayed, M. A., El-Sabbagh, M. O., El-Shorbagi, A. N., Abdel-Aziz, A. A. M., & El-Hazek, R. M. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules (Basel, Switzerland), 27(19), 6231.
  • Zhang, L., Wang, Y., Zhang, L., Xu, Y., & Chen, J. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells.
  • PubChem. (n.d.). This compound.
  • Venugopala, K. N., Chandrashekharappa, S., Morsy, M. A., Attimarad, M., Aldhubiab, B. E., Sreeharsha, N., Nair, A. B., Haroun, M., Nagdeve, R. D., & Nayak, S. K. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules (Basel, Switzerland), 26(12), 3559.
  • Deep, A., Jain, S., & Sharma, P. C. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Acta poloniae pharmaceutica, 67(1), 63–67.
  • Hayun, Hudiyono, S., Hanafi, M., & Yanuar, A. (2012). Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. Pharmaceuticals, 5(12), 1282–1290.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize the yield and purity of your synthesis.

Introduction to the Synthesis of this compound

This compound is a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. The most common laboratory-scale synthetic routes involve the electrophilic bromination of a 2-hydroxybenzoic acid precursor or a Sandmeyer reaction starting from an amino-substituted benzoic acid. Both methods, while effective, present unique challenges that can impact yield and purity. This guide will provide the technical insights needed to navigate these challenges successfully.

The primary method discussed is the direct bromination of salicylic acid (2-hydroxybenzoic acid). The hydroxyl group is a strongly activating ortho-, para-director, while the carboxyl group is a deactivating meta-director. The powerful activating effect of the hydroxyl group dominates, making the benzene ring highly susceptible to electrophilic attack. This high reactivity, however, can also lead to undesirable side reactions, such as the formation of polybrominated products and decarboxylation. Careful control of reaction conditions is therefore paramount.

An alternative route is the Sandmeyer reaction, typically starting from 4-amino-2-hydroxybenzoic acid. This multi-step process involves the formation of a diazonium salt, which is then converted to the desired bromo-substituted product. While this method can offer better regioselectivity, it requires stringent temperature control to manage the instability of the diazonium intermediate.

This guide will focus primarily on troubleshooting the direct bromination method, with relevant insights for the Sandmeyer reaction where applicable.

Troubleshooting Guide: Direct Bromination of Salicylic Acid

This section is formatted as a series of questions and answers to address specific issues you may encounter during the synthesis of this compound.

Low Yield and Conversion Issues

Q1: My reaction has a low yield, and I've recovered a significant amount of unreacted salicylic acid. What are the likely causes?

A1: Low conversion of salicylic acid in a bromination reaction typically points to issues with the activity of the brominating agent or suboptimal reaction conditions. Here are the key factors to investigate:

  • Insufficient Bromine/Inactive Brominating Agent: Ensure that you are using a stoichiometric amount of high-quality bromine. If the bromine has been stored for a long time or improperly, its concentration may be lower than stated.

  • Low Reaction Temperature: While higher temperatures can promote side reactions, a temperature that is too low can result in a sluggish reaction. The bromination of salicylic acid often requires gentle heating to proceed at a reasonable rate. A study on the bromination of hydroxybenzoic acid isomers indicated that the rate of bromination increases with temperature[1][2].

  • Inadequate Mixing: If the reaction mixture is not adequately stirred, localized depletion of the brominating agent can occur, leaving some of the salicylic acid unreacted.

  • Choice of Solvent: The solvent plays a crucial role. Glacial acetic acid is a common choice as it can dissolve the salicylic acid and facilitate the reaction. Using a solvent in which the starting material has poor solubility can lead to incomplete conversion.

Troubleshooting Workflow for Low Conversion:

start Low Conversion of Salicylic Acid q1 Check Stoichiometry and Quality of Bromine start->q1 s1 Use fresh, high-quality bromine. Ensure accurate measurement. q1->s1 Incorrect/Inactive q2 Review Reaction Temperature q1->q2 Correct s1->q2 s2 Gradually increase temperature. Monitor reaction progress by TLC. q2->s2 Too Low q3 Evaluate Mixing Efficiency q2->q3 Optimal s2->q3 s3 Ensure vigorous and consistent stirring. q3->s3 Inadequate q4 Assess Solvent Suitability q3->q4 Adequate s3->q4 s4 Confirm salicylic acid solubility in the chosen solvent at the reaction temperature. q4->s4 Poor Solubility end Improved Conversion q4->end Good Solubility s4->end

Caption: Troubleshooting workflow for low conversion.

Purity and Side Product Formation

Q2: My final product is contaminated with other brominated species. How can I prevent their formation?

A2: The formation of multiple brominated products is a common issue due to the high activation of the salicylic acid ring. The primary contaminants are typically 3,5-dibromo-2-hydroxybenzoic acid and other isomers.

  • Over-bromination: The most common cause is the use of excess bromine or prolonged reaction times. The initially formed monobrominated product is still activated and can react further to give dibrominated species.

    • Solution: Carefully control the stoichiometry of bromine. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided. Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Reaction Conditions: The choice of solvent and temperature can influence the regioselectivity of the bromination.

    • Solution: Performing the reaction in a less polar solvent, such as glacial acetic acid, can help to moderate the reactivity of the bromine and improve selectivity compared to highly polar solvents like water[3][4]. Maintaining a consistent and moderate temperature is also crucial.

Q3: I have a significant amount of a byproduct that does not appear to be a brominated benzoic acid. What could it be?

A3: A common and often overlooked side reaction in the bromination of salicylic acid is decarboxylation (loss of the -COOH group) to form brominated phenols, most notably 2,4,6-tribromophenol[5][6]. This is particularly prevalent under harsh conditions, such as high temperatures or when using aqueous bromine solutions[7][8].

  • Mechanism of Decarboxylation: The bromination can occur at the carbon atom bearing the carboxyl group (ipso-substitution), leading to an unstable intermediate that readily loses CO2[5][6]. The resulting phenol is highly activated and is rapidly brominated at all available ortho and para positions.

Mechanism of Decarboxylation during Bromination:

cluster_0 Salicylic Acid cluster_1 Ipso-Attack cluster_2 Decarboxylation cluster_3 Further Bromination SA Salicylic Acid Ipso Wheland Intermediate SA->Ipso + Br+ Phenol Bromophenol Ipso->Phenol - CO2, - H+ TBP 2,4,6-Tribromophenol Phenol->TBP + 2 Br2

Caption: Decarboxylation side reaction pathway.

  • Prevention:

    • Avoid High Temperatures: Keep the reaction temperature as low as feasible while still achieving a reasonable reaction rate.

    • Control Bromine Addition: Add the bromine solution dropwise to avoid localized high concentrations of the brominating agent.

    • Solvent Choice: Using a non-aqueous solvent like glacial acetic acid can suppress the decarboxylation pathway.

Q4: How can I effectively purify my this compound from these side products?

A4: Purification is critical for obtaining a high-purity final product. A combination of techniques is often most effective.

  • Recrystallization: This is the most common and effective method for purifying the crude product.

    • Solvent Selection: A good recrystallization solvent should dissolve the product well at high temperatures but poorly at room temperature, while the impurities should have different solubility profiles. Water is often a good choice for recrystallizing this compound[9][10]. For impurities that are less polar, a mixed solvent system like ethanol-water may be more effective.

  • Acid-Base Extraction: This technique can be used to separate the acidic product from non-acidic impurities.

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Extract with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) to deprotonate the carboxylic acid and transfer it to the aqueous layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral or basic impurities.

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to re-protonate the product, causing it to precipitate.

    • Collect the precipitated product by filtration.

  • Chromatography: For very challenging separations, such as removing isomeric impurities, column chromatography may be necessary, although it is less practical for large-scale purifications.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to consider during this synthesis?

A1: The synthesis of this compound involves several hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Bromine: Liquid bromine is highly corrosive, toxic, and volatile. It can cause severe burns upon contact with skin. Handle with extreme care.

  • Glacial Acetic Acid: This is a corrosive and flammable liquid. Avoid inhalation of vapors.

  • Strong Acids (e.g., H2SO4, HCl): These are highly corrosive. Add them slowly and carefully to aqueous solutions to avoid splashing.

Q2: Can I use a different brominating agent instead of liquid bromine?

A2: Yes, milder brominating agents can be used and may offer better control over the reaction, potentially reducing the formation of side products.

  • N-Bromosuccinimide (NBS): NBS is a solid and is easier and safer to handle than liquid bromine. It is often used for regioselective bromination of activated aromatic rings[8]. The reaction may require a radical initiator or an acid catalyst.

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any major byproducts. By comparing the spots on the TLC plate to standards of the starting material, you can determine when the reaction is complete. HPLC is another powerful technique for more quantitative monitoring[11][12].

Q4: What are the key considerations for the Sandmeyer reaction route?

A4: The Sandmeyer reaction is a good alternative for achieving high regioselectivity. The main challenges are:

  • Diazonium Salt Instability: The diazonium salt intermediate is unstable and can decompose, especially at elevated temperatures. The diazotization step must be carried out at low temperatures (typically 0-5 °C)[13][14].

  • Side Reactions: Hydroxylation of the diazonium salt to form a phenol is a common side reaction, leading to impurities[15]. This can be minimized by using the freshly prepared diazonium salt immediately and ensuring the presence of the copper(I) bromide catalyst.

Experimental Protocols

Protocol 1: Direct Bromination of Salicylic Acid

This protocol is a representative procedure for the synthesis of this compound via direct bromination.

Materials:

  • Salicylic acid

  • Glacial acetic acid

  • Bromine

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve salicylic acid in glacial acetic acid.

  • In the dropping funnel, prepare a solution of bromine in glacial acetic acid (handle bromine in a fume hood with appropriate PPE).

  • While stirring the salicylic acid solution, add the bromine solution dropwise over a period of 30-60 minutes. Maintain the reaction temperature at a specified level (e.g., room temperature or slightly elevated).

  • After the addition is complete, continue to stir the reaction mixture for a specified time, monitoring the progress by TLC.

  • Once the reaction is complete, pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from hot water or an ethanol-water mixture.

  • Dry the purified product in a vacuum oven.

Protocol 2: Purification by Recrystallization

This protocol provides a detailed procedure for the purification of crude this compound.

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., deionized water).

  • Heat the mixture on a hot plate with stirring until the solvent boils.

  • Add small portions of hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Bring the solution back to a boil for a few minutes.

  • Perform a hot filtration using a pre-heated funnel to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should occur.

  • Once the solution has reached room temperature, cool it further in an ice bath for 15-30 minutes to maximize crystal recovery.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals thoroughly.

Data Summary

Table 1: Physicochemical and Spectroscopic Data of this compound

PropertyValueSource
Molecular FormulaC₇H₅BrO₃[16][17]
Molecular Weight217.02 g/mol [16]
CAS Number1666-28-0[16]
Melting Point218-221 °CSigma-Aldrich
¹H NMR (DMSO-d₆)δ ~11.5 (s, 1H, -OH), ~7.8 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~7.1 (dd, 1H, Ar-H)General Prediction
¹³C NMR (DMSO-d₆)δ ~172 (-COOH), ~161 (C-OH), ~133 (C-H), ~122 (C-Br), ~120 (C-H), ~118 (C-H), ~115 (C-COOH)General Prediction
IR (KBr, cm⁻¹)~3400-2500 (broad, O-H), ~1670 (C=O), ~1600, 1480 (C=C)NIST WebBook[18]

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

References

  • Broadwater, M. A., Swanson, T. L., & Sivey, J. D. (2018). Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid. Environmental Science: Water Research & Technology, 4(1), 52-64. [Link]
  • Quora. (2015). How is the reaction of salicylic acid (undergoing bromination) to form 2,4,6-Tribromophenol, possible?[Link]
  • Doubtnut. (2019). The aciton of bromine water (excess)
  • RSC Publishing. (2018). Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid. [Link]
  • MDPI. (2020). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. [Link]
  • Socratic. (2018). How can bromine water be used to distinguish between benzoic acid and salicylic acid?[Link]
  • ChemistryViews. (2019).
  • ResearchGate. (2019).
  • Patil, B., Thakur, D. J., Shende, M., & Parmanand. (2010). Kinetics and Mechanism of the Bromination of Salicylic Acid. Asian Journal of Chemistry, 22(7), 5072-5076. [Link]
  • Vedantu. (n.d.).
  • Clark, J. H., & Macquarrie, D. J. (Eds.). (2002). Handbook of green chemistry and technology. Blackwell Science.
  • Dunn, P. J., Galvin, S., & Hettenbach, K. (2004). The development of a greener, safer, and more efficient synthesis of sildenafil citrate (Viagra™). Green Chemistry, 6(1), 43-48.
  • Nath, M. A., & Peerzada, G. M. (2011). Effect of Temperature on Oscillatory Behaviour of the System Containing Isomers of Hydroxybenzoic Acid in Batch Reactor. Research Journal of Chemical Sciences, 1(5), 83-88.
  • Richard, A. M., & El-Masri, H. A. (2007). Quantitative structure-activity relationships for the developmental toxicity of substituted phenols to the frog embryo. SAR and QSAR in Environmental Research, 18(1-2), 125-141.
  • ResearchGate. (2011).
  • PubChem. (n.d.). This compound.
  • Chemistry Stack Exchange. (2017).
  • Asian Journal of Chemistry. (2010).
  • NIST. (n.d.). Benzoic acid, 4-bromo-. NIST Chemistry WebBook. [Link]
  • NIST. (n.d.). Benzoic acid, 4-bromo- IR Spectrum. NIST Chemistry WebBook. [Link]
  • PubChemLite. (n.d.). This compound (C7H5BrO3). [Link]
  • Laus, G., Wurst, K., & Schottenberger, H. (2015). Crystal structure of 3-bromo-2-hydroxybenzoic acid.
  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Journal of Sustainable Bioenergy Systems, 6(3), 95-104. [Link]
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Salicylic acid. [Link]
  • Science Learning Center. (n.d.).
  • University of Missouri–St. Louis. (n.d.).
  • SlideShare. (2015).
  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]
  • Agilent. (n.d.). Modernization of USP Salicylic Acid HPLC Analysis Using Agilent InfinityLab Poroshell 120 Columns. [Link]
  • Agilent. (n.d.). Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. [Link]
  • Patil, S. A., Khairnar, B. J., Mane, D. V., & Chaudhari, B. R. (2015). A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. World Journal of Pharmaceutical Sciences, 3(6), 1168-1178.
  • World Journal of Pharmaceutical Sciences. (2015). A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. [Link]
  • Organic Syntheses. (1937). Resorcinol, 4-bromo-. [Link]
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
  • Scientific Research Publishing. (2016).
  • Tanski, J. M., & Oh, C. (2013). Crystal structure of 3-bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1798. [Link]
  • Khan, I., & Ali, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC advances, 11(52), 32966-32991. [Link]
  • Tanski, J. M., & Oh, C. (2013). 3-Bromo-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1797. [Link]

Sources

Technical Support Center: Bromination of Salicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the bromination of salicylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this electrophilic aromatic substitution reaction. Here, we move beyond simple protocols to provide in-depth troubleshooting advice and frequently asked questions, grounded in mechanistic principles and practical laboratory experience. Our goal is to empower you to anticipate, diagnose, and resolve common challenges, ensuring the integrity and success of your synthesis.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that can arise during the bromination of salicylic acid, offering explanations and actionable solutions.

Problem 1: My reaction is producing a mixture of mono-, di-, and even tri-brominated products. How can I improve the selectivity for monosubstitution?

Answer:

Achieving high selectivity for a single brominated species is one of the most common challenges in the bromination of salicylic acid. The formation of multiple brominated products is a direct consequence of the strong activating nature of the hydroxyl (-OH) group, which makes the aromatic ring highly susceptible to further electrophilic attack. The hydroxyl group is an ortho, para-director, meaning it activates the positions ortho (3 and 5) and para (5) to itself.

Causality and Strategic Solutions:

  • Stoichiometry is Key: The most critical factor is the molar ratio of bromine to salicylic acid. For monosubstitution, it is imperative to use a strict 1:1 molar ratio. An excess of bromine will inevitably lead to polysubstitution.

  • Controlled Addition of Bromine: Instead of adding all the bromine at once, a slow, dropwise addition of the bromine solution to the salicylic acid solution is highly recommended. This maintains a low concentration of the electrophile in the reaction mixture at any given time, favoring the kinetically controlled monobromination of the more reactive starting material over the subsequent bromination of the less reactive monobrominated product.

  • Solvent Effects: The choice of solvent plays a significant role in modulating the reactivity of bromine.

    • Less Polar Solvents: Using a less polar solvent, such as acetic acid or a mixture of dibromoethane and acetic acid, can temper the electrophilicity of bromine, thus enhancing selectivity for monosubstitution.[1]

    • Aqueous Solutions: Bromine water is a highly reactive brominating agent and is more likely to lead to over-bromination.[2]

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0-5 °C) can help to control the reaction rate and improve selectivity. Lower kinetic energy reduces the likelihood of multiple substitutions occurring.

Workflow for Enhancing Monosubstitution:

Monosubstitution_Workflow cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Isolation A Dissolve Salicylic Acid in Acetic Acid B Cool to 0-5 °C A->B D Slow, Dropwise Addition of Bromine Solution B->D C Prepare 1:1 Molar Ratio of Bromine in Acetic Acid C->D E Maintain Low Temperature D->E F Monitor Reaction by TLC E->F G Quench with Sodium Thiosulfate F->G H Precipitate Product in Ice Water G->H I Isolate via Filtration H->I

Caption: Workflow for selective monobromination of salicylic acid.

Problem 2: I am observing significant amounts of 2,4,6-tribromophenol in my product mixture. What is causing this decarboxylation, and how can I prevent it?

Answer:

The formation of 2,4,6-tribromophenol is a result of two sequential reactions: tribromination of the salicylic acid followed by decarboxylation (loss of the -COOH group as CO₂). This is particularly prevalent when using an excess of bromine, especially in aqueous solutions.

Mechanistic Insight:

The hydroxyl group is a powerful activating group. In the presence of excess bromine, all available ortho and para positions are rapidly brominated to form 2,4,6-tribromosalicylic acid. The steric hindrance and electronic effects of the three bulky bromine atoms on the ring can facilitate the cleavage of the carboxyl group, especially under harsh reaction conditions (e.g., prolonged heating). Some sources also suggest that initial bromination can occur at the carbon bearing the -COOH group, followed by decarboxylation.[3]

Mitigation Strategies:

  • Avoid Excess Bromine: This is the most crucial step. The use of more than three equivalents of bromine will strongly favor the formation of the tribrominated intermediate that precedes decarboxylation.

  • Control Reaction Temperature: Elevated temperatures can promote decarboxylation.[4] Conducting the bromination at or below room temperature will minimize this side reaction.

  • Reaction Time: Prolonged reaction times, even at lower temperatures, can lead to an increase in side products. It is advisable to monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) and quench the reaction once the desired product is formed.

  • Choice of Brominating Agent: Using a milder brominating agent than bromine water, such as N-bromosuccinimide (NBS), can sometimes provide better control and reduce the incidence of decarboxylation, although this may require different reaction conditions.[5]

Decarboxylation_Pathway SA Salicylic Acid TBSA 2,4,6-Tribromosalicylic Acid SA->TBSA + 3 Br₂ (excess) TBP 2,4,6-Tribromophenol TBSA->TBP - CO₂ (Decarboxylation) CO2 CO₂ TBSA->CO2

Caption: Pathway showing the formation of 2,4,6-tribromophenol.

Problem 3: My main product is 3,5-dibromosalicylic acid, but I was aiming for 5-bromosalicylic acid. How can I favor the formation of the monobrominated product?

Answer:

This is a classic selectivity issue. The formation of 3,5-dibromosalicylic acid indicates that the reaction conditions are too harsh or that an excess of the brominating agent is being used.[6] The initial product, 5-bromosalicylic acid, is still activated towards further electrophilic substitution and can react with any remaining bromine to yield the dibrominated product.

Troubleshooting Steps:

  • Re-evaluate Stoichiometry: Ensure you are using no more than one equivalent of bromine. It may even be beneficial to use a slight excess of salicylic acid (e.g., 1.1 equivalents) to ensure all the bromine is consumed.

  • Dilution: Conducting the reaction in a more dilute solution can disfavor the second bromination step, as the probability of a bromine molecule encountering a molecule of the already-brominated product is reduced.

  • Temperature Control: As with preventing polysubstitution in general, maintaining a low temperature is crucial. The activation energy for the second bromination is higher than the first, so lower temperatures will disproportionately slow the formation of the dibrominated product.

  • Solvent Choice: A patent for the synthesis of 3,5-dibromosalicylic acid specifies using 2-2.2 moles of bromine per mole of salicylic acid, often at elevated temperatures (50-100°C).[6] To avoid this product, you must use conditions that are the opposite: a 1:1 or less molar ratio of bromine and lower temperatures.

Comparative Reaction Conditions:

ParameterFor 5-Bromosalicylic AcidFor 3,5-Dibromosalicylic Acid
Molar Ratio (Br₂:SA) ~1:1~2:1[6]
Temperature 0-25 °C50-100 °C[6]
Solvent Acetic Acid, Dibromoethane[1]Aqueous p-dioxane[6]
Addition of Bromine Slow, dropwiseCan be faster

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity in the monobromination of salicylic acid?

A1: The primary monobromination product is typically 5-bromosalicylic acid . The hydroxyl group is a strong ortho, para-director, while the carboxylic acid group is a deactivating meta-director. The powerful activating effect of the -OH group dominates, directing the incoming electrophile (bromine) to the positions ortho and para to it. The para position (C5) is sterically less hindered than the ortho position (C3), making 5-bromosalicylic acid the major product.[7]

Caption: Factors influencing regioselectivity in salicylic acid bromination.

Q2: Is a Lewis acid catalyst, like FeBr₃, necessary for this reaction?

A2: No, a Lewis acid catalyst is generally not required for the bromination of salicylic acid.[7] The benzene ring is sufficiently activated by the electron-donating hydroxyl group, making it nucleophilic enough to react directly with molecular bromine.[7] The use of a Lewis acid would dramatically increase the reaction rate and would likely lead to uncontrollable polysubstitution and decomposition.

Q3: How can I effectively purify my brominated salicylic acid product from unreacted starting material and other side products?

A3: Recrystallization is the most common and effective method for purifying the desired brominated salicylic acid.

  • Solvent Selection: A suitable solvent system is one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble or insoluble at all temperatures. Ethanol-water or acetic acid-water mixtures are often effective.

  • Procedure:

    • Dissolve the crude product in a minimum amount of the hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

    • Dry the crystals thoroughly.

For more challenging separations, column chromatography on silica gel may be necessary, although this is less common for simple brominated salicylic acids. Sublimation has also been reported as a method for purifying salicylic acid and could potentially be adapted for its brominated derivatives.[8]

Q4: What is the mechanism of bromination for salicylic acid?

A4: The bromination of salicylic acid proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Electrophile Attack: The electron-rich aromatic ring of salicylic acid acts as a nucleophile and attacks one of the bromine atoms in the Br₂ molecule. This is the rate-determining step.[9][10]

  • Formation of a Sigma Complex (Arenium Ion): This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the ring, primarily at the ortho and para positions relative to the hydroxyl group.[7]

  • Proton Abstraction: A weak base in the reaction mixture (e.g., a solvent molecule or a bromide ion) removes a proton from the carbon atom that was attacked by the bromine.[7]

  • Restoration of Aromaticity: The removal of the proton restores the aromaticity of the ring, yielding the brominated salicylic acid product.[7]

Experimental Protocol: Synthesis of 5-Bromosalicylic Acid

This protocol is designed to favor the selective synthesis of 5-bromosalicylic acid.

Materials:

  • Salicylic Acid

  • Glacial Acetic Acid

  • Bromine

  • Saturated Sodium Thiosulfate Solution

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of salicylic acid in 50 mL of glacial acetic acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • In a separate container, prepare a solution of the stoichiometric equivalent of bromine (1.0 equivalent) in 20 mL of glacial acetic acid.

  • Using a dropping funnel, add the bromine solution dropwise to the cooled salicylic acid solution over a period of 30-45 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Slowly pour the reaction mixture into a beaker containing 200 mL of ice water while stirring. A white precipitate should form.

  • To quench any unreacted bromine, add saturated sodium thiosulfate solution dropwise until the orange/yellow color disappears.

  • Collect the crude product by vacuum filtration and wash the filter cake with cold water.

  • Purify the crude 5-bromosalicylic acid by recrystallization from an ethanol-water mixture.

References

  • Patil, S., et al. (n.d.). Kinetics and Mechanism of the Bromination of Salicylic Acid. Asian Journal of Chemistry.
  • Allen Institute for AI. (n.d.). The action of bromine water (excess) on salicylic acid results in the formation of.
  • ChemicalBook. (n.d.). 5-Bromosalicylic acid synthesis.
  • Gauth. (n.d.). Outline the mechanism for the bromination of salicylic acid shown in reaction 2 in the fl.
  • Filo. (n.d.). Salicylic acid to 2,4,6 tribromo phenol.
  • ResearchGate. (n.d.). Kinetics and Mechanism of the Bromination of Salicylic Acid.
  • Surine, W. R., & Majewski, T. E. (1968). Preparation of 3, 5-dibromo-salicylic acid. U.S.
  • Vedantu. (n.d.). Write the mechanism involved in bromination of salicylic acid.
  • Study.com. (n.d.). Propose a synthesis for 3,5-dibromo-2-hydroxybenzoic acid (3,5-dibromosalicylic acid) from phenol.
  • Quora. (2015). How is the reaction of salicylic acid (undergoing bromination) to form 2,4,6-Tribromophenol, possible?
  • Google Patents. (n.d.). Pure 5-bromosalicylic acid prodn - by reaction of salicylic acid and bromine in dibromoethane and second solvent, esp flacial acetic acid.
  • Gauth. (n.d.). Salicylic acid on bromination gives:2 , 4 , 6 − t r i b r o m o salicycl.
  • Vione, D., et al. (2012). New insight into photo-bromination processes in saline surface waters: the case of salicylic acid. Science of The Total Environment, 435-436, 314-321.
  • National Science Foundation. (n.d.). Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid.
  • DrugFuture. (n.d.). 3,5-Dibromosalicylic Acid.
  • Janz, K., & Kaila, N. (2009). Bromodecarboxylation of Quinoline Salicylic Acids: Increasing the Diversity of Accessible Substituted Quinolines. The Journal of Organic Chemistry, 74(15), 5599-5602.
  • Chemistry Stack Exchange. (2017). Decarboxylation of Salicylic acid.
  • Xu, L., et al. (2018). Purification of Salicylic Acid by Sublimation. Chinese Journal of Pharmaceuticals, 11, 1595-1601.

Sources

Technical Support Center: Purification of 4-Bromo-2-hydroxybenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Bromo-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this compound. As Senior Application Scientists, we have structured this guide to address the most common and complex challenges you may face, ensuring you can achieve the highest purity for your compound.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the recrystallization of this compound.

Q1: What are the ideal properties of a recrystallization solvent for this compound?

A1: The ideal solvent is one in which this compound exhibits high solubility at elevated temperatures but low solubility at room or ice-bath temperatures.[1][2] This temperature-dependent solubility differential is the fundamental principle that drives the recrystallization process. Additionally, the solvent should not react with the compound and should be volatile enough for easy removal from the final crystals.[3][4] Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[1][5]

Q2: What are some good starting solvents to screen for this compound?

A2: Given its structure—a polar aromatic carboxylic acid—this compound is sparingly soluble in water but more soluble in polar organic solvents.[6] Good starting points for screening include ethanol, acetone, and water.[6] Due to its limited solubility in water, a mixed-solvent system, such as ethanol/water or acetone/water, is often a highly effective choice.[1][7]

Q3: What are the typical impurities found in crude this compound?

A3: Impurities largely depend on the synthetic route. If synthesized via bromination of 2-hydroxybenzoic acid (salicylic acid), common impurities could include unreacted starting material or isomers such as 2-hydroxy-5-bromobenzoic acid.[6] Residual solvents, catalysts (like iron(III) bromide), and byproducts from side reactions are also common.[6][8]

Q4: My final yield is very low. What are the most common reasons?

A4: Low yield is a frequent issue with several potential causes. The most common is using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[5][9] Other causes include premature crystallization during a hot filtration step, washing the collected crystals with solvent that isn't ice-cold, or incomplete transfer of material between flasks.[5][8]

Q5: What is "oiling out" and why does it happen with my compound?

A5: "Oiling out" is when a compound separates from the cooling solution as a liquid (an oil) rather than a solid crystal.[10][11] This occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute.[10] It is particularly problematic because the oil often traps impurities, defeating the purpose of recrystallization.[11][12] This can be caused by a high concentration of impurities depressing the compound's melting point or by cooling a highly concentrated solution too quickly.[10][13]

In-Depth Troubleshooting Guide

This section addresses specific experimental problems in a detailed question-and-answer format, explaining the underlying causes and providing actionable solutions.

Problem 1: No crystals form, even after the solution has cooled completely.
  • Possible Cause (High Probability): You have used too much solvent. The solution is not supersaturated at the lower temperature, meaning the concentration of this compound is still below its solubility limit.[9]

    • Self-Validation: To check if this is the case, dip a glass stirring rod into the solution, remove it, and let the solvent evaporate. If a significant solid residue forms on the rod, your compound is still in solution.[10]

    • Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again. Alternatively, for more precise control, remove the solvent using a rotary evaporator and attempt the recrystallization from a smaller volume.[9]

  • Possible Cause (Lower Probability): The solution is supersaturated but lacks a nucleation site for crystal growth to begin.

    • Solution 1: Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections in the glass provide a surface for the first crystals to form.[5][9]

    • Solution 2: Seed Crystals. If you have a small amount of pure this compound, add a single tiny crystal to the cooled solution. This "seed" provides a template for other molecules to crystallize upon.[5]

Problem 2: The compound separates as an oil instead of forming crystals ("Oiling Out").
  • Causality: This phenomenon occurs when the solubility of the compound is exceeded at a temperature above its melting point.[10] A high concentration of impurities can significantly depress the melting point of the solid, making oiling out more likely.[12] The resulting oil is often an impure liquid phase that solidifies into an amorphous glass upon further cooling, trapping impurities.[10][11]

    • Solution 1: Add More Solvent. The most direct solution is to return the flask to the heat source to redissolve the oil, then add a small amount of additional hot solvent.[10][13] This lowers the concentration, meaning the solution will become saturated at a lower temperature, hopefully one that is below the compound's melting point.

    • Solution 2: Slow Down the Cooling. Rapid cooling of a very concentrated solution can lead to oiling out. After redissolving the oil (and perhaps adding a bit more solvent), allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop, favoring crystal formation.[9]

    • Solution 3: Change the Solvent System. If oiling out persists, the chosen solvent or solvent mixture may be unsuitable. A different solvent with a lower boiling point might be necessary. Alternatively, if using a mixed-solvent system, adjusting the ratio of the "good" solvent to the "poor" solvent can resolve the issue.[14]

Problem 3: The crystals form too rapidly, "crashing out" of solution as a fine powder.
  • Causality: While it may seem desirable to get a solid quickly, rapid precipitation traps impurities within the fast-forming crystal lattice, leading to a less pure product.[10] This is typically caused by cooling the solution too quickly or having a solution that is too concentrated.[15]

    • Solution: An ideal crystallization should see crystals begin to form after about 5-10 minutes of cooling, with continued growth over 20-30 minutes.[10] If your compound crashes out immediately, re-heat the flask to redissolve the solid. Add a small amount (e.g., 5-10%) of additional hot solvent to slightly decrease the saturation level, and then allow the solution to cool slowly and without disturbance.[10]

Problem 4: The final product is discolored, even after recrystallization.
  • Causality: The discoloration is due to colored impurities that have similar solubility properties to your target compound in the chosen solvent.

    • Solution 1: Activated Charcoal Treatment. Activated charcoal has a high surface area and can adsorb many colored organic impurities. After dissolving your crude product in the hot solvent, but before any hot filtration or cooling, add a very small amount of activated charcoal (a tiny spatula tip is often enough). Boil the solution with the charcoal for a few minutes. The charcoal, along with the adsorbed impurities, must then be removed by hot filtration through a fluted filter paper or a Celite pad. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Always cool the solution slightly before adding charcoal.

    • Solution 2: Second Recrystallization. A second recrystallization is often necessary to remove persistent impurities and may result in a purer, colorless product.

Data & Protocols

Solubility Profile of this compound

While precise numerical data is dependent on specific experimental conditions, the qualitative solubility is a critical guide for solvent selection.

SolventSolubility at Room Temp. (25°C)Solubility at Boiling PointSuitability as a Recrystallization Solvent
WaterVery Low / Sparingly Soluble[6]Moderately SolubleGood as the "antisolvent" in a mixed-solvent system.[16]
EthanolModerately Soluble[6]Highly SolubleGood as a single solvent or as the "good solvent" in a mixed system.
AcetoneSoluble[6]Highly SolubleMay be too effective a solvent, leading to low recovery unless used in a mixed system.
HexaneInsolubleInsolubleUnsuitable as a primary solvent, but potentially useful as an antisolvent with a nonpolar soluble solvent.
TolueneLow SolubilityModerately SolublePotentially useful, but requires screening.
Experimental Workflow Diagram

The following diagram outlines the general process for recrystallization.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_purification Purification (if needed) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Select Solvent(s) B Place Crude Solid in Erlenmeyer Flask A->B C Add Minimum Amount of Hot Solvent B->C D Heat to Dissolve C->D E Hot Filtration (to remove insoluble impurities) D->E optional F Cool Slowly to Room Temperature D->F if no filtration E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Ice-Cold Solvent H->I J Dry Crystals I->J

Caption: General workflow for purification by recrystallization.

Step-by-Step Protocol: Mixed-Solvent Recrystallization (Ethanol/Water)

This method is often effective for this compound. The principle is to dissolve the compound in a minimum of a "good" hot solvent (ethanol) and then add a "poor" hot solvent (water) until the solution is saturated.[7][17]

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the minimum amount of hot ethanol dropwise while heating (e.g., on a hot plate) until the solid just dissolves.[18]

  • Saturation: While keeping the solution hot, add hot water dropwise. Swirl the flask after each addition. Continue adding water until you observe a faint, persistent cloudiness (turbidity).[7][18] This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to just redissolve the turbidity, resulting in a clear, saturated solution.[7]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure crystals.[19]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the product.[15]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.[5]

  • Drying: Allow air to be pulled through the crystals on the funnel for several minutes to partially dry them. For final drying, transfer the crystals to a watch glass or place them in a desiccator.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common recrystallization problems.

Troubleshooting_Tree cluster_solutions Start Problem Occurred Q1 Crystals Formed? Start->Q1 After Cooling Sol1 Boil off excess solvent or use rotary evaporator. Sol2 Scratch flask or add a seed crystal. Sol3 Re-heat, add more 'good' solvent, cool slowly. Sol4 Re-heat, add more solvent, allow for slow, undisturbed cooling. Sol5 Use pre-heated funnel. Keep solution hot. Sol6 Check mother liquor. Concentrate and re-cool. Q2 Supersaturated? Q1->Q2 No Q3 Crystals or Oil? Q1->Q3 Yes Q2->Sol1 No (Too much solvent) Q2->Sol2 Yes (No nucleation) Q4 Why? (Oiling Out) Q3->Q4 Oil Q5 Yield? Q3->Q5 Crystals Q4->Sol3 High impurity or cooled too fast. Q6 Check Hot Filtration Q5->Q6 Low Q7 Formation Speed? Q5->Q7 Good Q6->Sol5 Premature Crystals? Q6->Sol6 No, Check Mother Liquor Q7->Sol4 Too Fast ('Crashing Out') Success Successful Recrystallization Q7->Success Slow & Steady

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Unknown. (n.d.). Recrystallization.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs.
  • RSC Education. (2021, September). Finding the best solvent for recrystallisation student sheet.
  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
  • Study.com. (n.d.). For a multiple solvent recrystallization- explain why and how this techniques works, ie based....
  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?.
  • Unknown. (n.d.). recrystallization-2.doc.pdf.
  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectionn.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents.
  • Organic Syntheses. (n.d.). Resorcinol, 4-bromo-.

Sources

Technical Support Center: Purification of 4-Bromo-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this versatile chemical intermediate. Here, we address common challenges and provide validated protocols to ensure the high purity required for your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Impurities in this compound are primarily dependent on its synthetic route. A common method for its synthesis is the electrophilic bromination of 2-hydroxybenzoic acid (salicylic acid).[1] Potential impurities can include:

  • Unreacted Starting Materials: Residual 2-hydroxybenzoic acid.

  • Isomeric Byproducts: Other brominated isomers of salicylic acid, such as 5-bromo-2-hydroxybenzoic acid or dibrominated products.[2]

  • Residual Solvents: Acetic acid or other solvents used during the reaction and workup.

  • Inorganic Salts: Residual catalysts (e.g., iron(III) bromide) and salts from neutralization steps.

Q2: My this compound is off-white or slightly colored. What causes this and how can I fix it?

A2: A white to off-white crystalline solid is the expected appearance of this compound.[1] Discoloration often indicates the presence of trace impurities, which can be either organic byproducts from the synthesis or degradation products. The phenolic hydroxyl group is susceptible to oxidation, which can lead to colored impurities.

Solution: The most effective method to remove colored impurities is often a combination of treatment with activated carbon followed by recrystallization. Activated carbon has a high surface area and can adsorb colored organic molecules.

Troubleshooting Common Purification Challenges

Issue 1: Poor recovery after recrystallization.

  • Cause A: Using too much solvent. The solubility of this compound, like most organic solids, increases with temperature.[3] Adding an excessive amount of hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling, leading to low recovery.

  • Troubleshooting A: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions to the heated mixture until complete dissolution is achieved.[4]

  • Cause B: Cooling the solution too quickly. Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice.

  • Troubleshooting B: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before placing it in an ice bath. This promotes the formation of larger, purer crystals.[4]

Issue 2: The purified product's melting point is broad or lower than the literature value (164-165°C).[5][6]

  • Cause: A broad or depressed melting point is a strong indicator of the presence of impurities. The impurities disrupt the crystal lattice, requiring less energy to melt.

  • Troubleshooting: Repeat the purification process. If recrystallization was the initial method, consider an alternative or complementary technique such as acid-base extraction to remove different types of impurities.[7] Purity can be assessed using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) before and after purification.[8][9]

Issue 3: Oily or sticky solid obtained after purification.

  • Cause: This can be due to the presence of residual solvent or impurities that have a low melting point or are liquid at room temperature.

  • Troubleshooting: Ensure the purified solid is thoroughly dried. For recrystallization, this involves pulling a vacuum over the filtered crystals for an extended period.[3] If the issue persists, a second purification step may be necessary.

Detailed Purification Protocols

Here we provide step-by-step protocols for the most common and effective purification techniques for this compound.

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[3]

Materials:

  • Crude this compound

  • Distilled water (or another suitable solvent)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Water is a common solvent for the recrystallization of benzoic acid derivatives due to the significant difference in solubility at hot versus cold temperatures.[4][10]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of distilled water. Heat the mixture on a hot plate and add more hot water in small portions until the solid just dissolves.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystals of pure this compound should form. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold distilled water to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. The final product can be further dried in a desiccator or a vacuum oven.

Table 1: Solvent Selection for Recrystallization

SolventSolubility of this compoundComments
WaterSparingly soluble in cold water, more soluble in hot water.[1]Good choice for recrystallization due to the significant temperature-dependent solubility.
EthanolSoluble.[1]May be too good of a solvent, leading to poor recovery unless a co-solvent system is used.
AcetoneSoluble.[1]Similar to ethanol, may result in low yields.
ChloroformCan be used in a solvent mixture for recrystallization.[11]Often used in combination with a more polar solvent like methanol.

This technique is highly effective for separating acidic compounds like this compound from neutral or basic impurities.[12][13][14] The principle lies in the differential solubility of the acidic compound and its salt form in aqueous and organic layers.[15]

Materials:

  • Crude this compound

  • An organic solvent (e.g., diethyl ether or ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 6M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved carbon dioxide gas.[7]

  • Separation: Allow the layers to separate. The deprotonated 4-bromo-2-hydroxybenzoate salt will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure all the acidic compound has been removed. Combine the aqueous extracts.

  • Neutralization: Cool the combined aqueous extracts in an ice bath and slowly add 6M HCl with stirring until the solution is acidic (pH ~1-2), which will be indicated by the cessation of fizzing and confirmation with pH paper. The protonated this compound will precipitate out of the solution as it is sparingly soluble in water.[12]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold water and dry it thoroughly.

Visualizing the Purification Workflows

The following diagrams illustrate the logical steps in the described purification protocols.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation start Crude Solid dissolve Dissolve in minimum hot solvent start->dissolve hot_filt Hot Filtration (optional, if colored) dissolve->hot_filt cool Slow Cooling & Ice Bath hot_filt->cool vac_filt Vacuum Filtration cool->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry pure_solid Pure Solid dry->pure_solid

Caption: Workflow for Purification by Recrystallization.

AcidBase_Extraction_Workflow cluster_organic Organic Layer cluster_aqueous Aqueous Layer start Crude mixture in organic solvent add_base Add aq. NaHCO₃ start->add_base separate1 Separate Layers add_base->separate1 neutral_impurities Neutral/Basic Impurities separate1->neutral_impurities remains carboxylate_salt Sodium 4-bromo-2-hydroxybenzoate (Water Soluble) separate1->carboxylate_salt extracts acidify Acidify with HCl carboxylate_salt->acidify precipitate Precipitation of Pure Acid acidify->precipitate isolate Filter, Wash, Dry precipitate->isolate pure_product Pure this compound isolate->pure_product

Caption: Workflow for Acid-Base Extraction Purification.

References

  • University of California, Davis. Acid-Base Extraction.
  • ChemBK. This compound.
  • Chemistry LibreTexts. 4.8: Acid-Base Extraction.
  • PubMed. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns.
  • PubChem. This compound.
  • Wikipedia. Acid–base extraction.
  • ResearchGate. Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin.
  • Google Patents. CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
  • ResearchGate. Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin.pdf.
  • Organic Syntheses. Resorcinol, 4-bromo-.
  • Google Patents. US3235588A - Purification of benzoic acid.
  • Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo.
  • Google Patents. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • University of Missouri–St. Louis. Recrystallization of Benzoic Acid.
  • Stenutz. This compound.
  • Amerigo Scientific. This compound (97%).
  • ResearchGate. (PDF) this compound.
  • PubChem. 4-Bromo-3-hydroxybenzoic acid.
  • Slideshare. Experiment 4 purification - recrystallization of benzoic acid | PDF.

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Technical Support Center: Synthesis of 4-Bromosalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromosalicylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for common challenges encountered during its synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more reliable outcomes.

Frequently Asked Questions (FAQs)

Synthesis Pathway Selection

Q1: What are the primary synthetic routes to 4-Bromosalicylic acid, and what are the main challenges of each?

A1: There are two principal synthetic pathways to 4-Bromosalicylic acid, each presenting a unique set of challenges:

  • Direct Bromination of Salicylic Acid: This electrophilic aromatic substitution seems straightforward but is often plagued by poor regioselectivity. The hydroxyl (-OH) and carboxylic acid (-COOH) groups direct the incoming electrophile (bromine) to different positions, leading to a mixture of isomers (3-bromo-, 5-bromo-, and 3,5-dibromosalicylic acid) along with the desired 4-bromo product.[1][2] Separating these isomers can be a significant purification challenge.

  • Carboxylation of 4-Bromophenol (Kolbe-Schmitt Reaction): This route offers better regioselectivity for the bromine position but introduces challenges related to the carboxylation step. The Kolbe-Schmitt reaction, which involves treating the sodium or potassium salt of 4-bromophenol with carbon dioxide under pressure and heat, can result in incomplete carboxylation or the formation of the isomeric 4-hydroxybenzoic acid.[3][4] Reaction conditions are critical and can be difficult to optimize.

A less common but viable alternative involves the oxidation of 4-bromotoluene to 4-bromobenzoic acid, followed by subsequent synthetic modifications.[5]

Troubleshooting Guide: Direct Bromination of Salicylic Acid

Q2: I performed a direct bromination of salicylic acid and obtained a mixture of products. How can I improve the yield of 4-Bromosalicylic acid?

A2: Achieving high regioselectivity for the 4-position during the direct bromination of salicylic acid is challenging due to the competing directing effects of the hydroxyl and carboxyl groups. However, you can influence the outcome by carefully selecting your brominating agent and reaction conditions.

Underlying Principle: The hydroxyl group is a strongly activating ortho-, para-director, while the carboxyl group is a deactivating meta-director. In acidic conditions, the hydroxyl group's directing ability dominates, leading to bromination at the positions ortho and para to it (positions 3, 5, and to a lesser extent, the sterically hindered position next to the carboxyl group).

Troubleshooting Steps:

  • Choice of Brominating Agent and Solvent:

    • Bromine in Acetic Acid: This is a common method but often yields a mixture of 3-bromo and 5-bromosalicylic acid.[6] To favor the 4-bromo isomer, though still likely in a mixture, precise temperature control is crucial.

    • N-Bromosuccinimide (NBS): NBS is a milder brominating agent that can offer better selectivity in certain solvent systems.[7] Using NBS in a less polar solvent may help to favor the para-position.

  • Temperature Control: Lowering the reaction temperature can sometimes enhance the selectivity for the para-isomer over the ortho-isomers due to steric hindrance.

Experimental Protocol: Selective Bromination (Illustrative)

ParameterValueRationale
Reactants Salicylic Acid, N-Bromosuccinimide (NBS)NBS is a milder brominating agent which can improve selectivity.[7]
Solvent AcetonitrileA polar aprotic solvent that can influence regioselectivity.[7]
Temperature 0°C to Room TemperatureLower temperatures can favor the para-product by minimizing the formation of ortho-isomers.[7]
Stoichiometry 1:1 molar ratio of Salicylic Acid to NBSUsing a 1:1 ratio minimizes the formation of di-substituted products.

Step-by-Step Methodology:

  • Dissolve salicylic acid in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to 0°C in an ice bath.

  • Add N-bromosuccinimide portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to isolate the 4-Bromosalicylic acid.

Q3: I have a mixture of bromosalicylic acid isomers. What is the best way to purify the 4-bromo isomer?

A3: The separation of bromosalicylic acid isomers is a common challenge. Their similar polarities make separation by standard column chromatography difficult.

Troubleshooting Purification:

  • Fractional Recrystallization: This is often the most effective method. The solubility of the isomers can differ in various solvents. Experiment with solvent systems like ethanol/water, acetic acid/water, or toluene.

  • Preparative High-Performance Liquid Chromatography (HPLC): If fractional recrystallization is unsuccessful, preparative HPLC can provide excellent separation, although it is a more resource-intensive technique.

Troubleshooting Guide: Carboxylation of 4-Bromophenol (Kolbe-Schmitt Reaction)

Q4: My Kolbe-Schmitt reaction of 4-bromophenol resulted in a low yield of 4-Bromosalicylic acid. What went wrong?

A4: Low yields in the Kolbe-Schmitt reaction are typically due to incomplete reaction, side reactions, or product decomposition.[3][4] The key is precise control over the reaction conditions.

Underlying Principle: The Kolbe-Schmitt reaction involves the nucleophilic addition of a phenoxide ion to carbon dioxide. The regioselectivity (ortho vs. para carboxylation) is highly dependent on the counter-ion (Na+ vs. K+) and the temperature. Sodium phenoxides tend to favor ortho-carboxylation, while potassium phenoxides favor para-carboxylation.[3]

Troubleshooting Steps:

  • Formation of the Phenoxide: Ensure complete conversion of 4-bromophenol to its corresponding phenoxide. The presence of any unreacted phenol will not participate in the carboxylation. Use a slight excess of a strong base like sodium hydroxide or potassium hydroxide.

  • Anhydrous Conditions: The presence of water can lead to the formation of salicylic acid (from any residual phenol) or hydrolysis of the product. Ensure all reagents and glassware are thoroughly dried.

  • Carbon Dioxide Pressure and Temperature: These are critical parameters. Insufficient pressure will lead to incomplete carboxylation. The reaction typically requires high pressure (around 100 atm) and elevated temperatures (125-150°C).[3][8]

  • Reaction Time: Allow sufficient time for the reaction to go to completion. Monitor the reaction if possible, or run small-scale trials to determine the optimal reaction time.

Experimental Protocol: Kolbe-Schmitt Carboxylation

ParameterValueRationale
Reactants 4-Bromophenol, Sodium Hydroxide, Carbon DioxideFormation of sodium 4-bromophenoxide is the first step.[3]
Pressure ~100 atmHigh pressure is required to drive the carboxylation equilibrium towards the product.[3][8]
Temperature 125-150°COptimal temperature for the carboxylation of sodium phenoxide.[3]
Atmosphere Inert (e.g., Nitrogen) before CO2 additionPrevents oxidation of the phenoxide.

Step-by-Step Methodology:

  • In a high-pressure autoclave, dissolve 4-bromophenol in an appropriate solvent (often the reaction is run neat) and add a stoichiometric amount of sodium hydroxide.

  • Heat the mixture under vacuum to remove any water and form the dry sodium 4-bromophenoxide salt.

  • Pressurize the autoclave with carbon dioxide to approximately 100 atm.

  • Heat the reaction mixture to 125-150°C and maintain for several hours.

  • Cool the reactor, vent the excess CO2, and dissolve the solid product in water.

  • Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the 4-Bromosalicylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent for purification.

Q5: During the workup of my Kolbe-Schmitt reaction, I observe some decarboxylation of my product. How can I prevent this?

A5: Decarboxylation is the loss of CO2 from the carboxylic acid group and is a common side reaction, especially at elevated temperatures in acidic or basic conditions.[9][10]

Troubleshooting Decarboxylation:

  • Avoid Excessive Heat During Workup: When acidifying the reaction mixture to precipitate the product, do so at a lower temperature (e.g., in an ice bath) to minimize heat-induced decarboxylation.

  • pH Control: While acidification is necessary to protonate the carboxylate, prolonged exposure to strong acid, especially at high temperatures, can promote decarboxylation. Neutralize the excess base carefully and avoid overly acidic conditions for extended periods.

Visualizing the Process

Diagram 1: Synthetic Routes to 4-Bromosalicylic Acid

Synthesis_Routes cluster_0 Direct Bromination cluster_1 Kolbe-Schmitt Reaction Salicylic Acid Salicylic Acid Mixture of Isomers Mixture of Isomers Salicylic Acid->Mixture of Isomers Br2 / Acetic Acid or NBS 4-Bromosalicylic Acid (Product 1) 4-Bromosalicylic Acid Mixture of Isomers->4-Bromosalicylic Acid (Product 1) Purification 4-Bromophenol 4-Bromophenol Sodium 4-Bromophenoxide Sodium 4-Bromophenoxide 4-Bromophenol->Sodium 4-Bromophenoxide NaOH 4-Bromosalicylic Acid (Product 2) 4-Bromosalicylic Acid Sodium 4-Bromophenoxide->4-Bromosalicylic Acid (Product 2) 1. CO2, Pressure, Heat 2. H+

Caption: Key synthetic pathways to 4-Bromosalicylic acid.

Diagram 2: Troubleshooting Flowchart for Low Yield in Kolbe-Schmitt Reaction

Troubleshooting_Kolbe_Schmitt Start Low Yield of 4-Bromosalicylic Acid Check_Phenoxide Complete Phenoxide Formation? Start->Check_Phenoxide Check_Anhydrous Anhydrous Conditions? Check_Phenoxide->Check_Anhydrous Yes Solution_Phenoxide Use slight excess of strong base. Check_Phenoxide->Solution_Phenoxide No Check_Pressure_Temp Sufficient Pressure & Temperature? Check_Anhydrous->Check_Pressure_Temp Yes Solution_Anhydrous Thoroughly dry reagents & glassware. Check_Anhydrous->Solution_Anhydrous No Check_Decarboxylation Evidence of Decarboxylation? Check_Pressure_Temp->Check_Decarboxylation Yes Solution_Pressure_Temp Increase CO2 pressure and optimize temperature. Check_Pressure_Temp->Solution_Pressure_Temp No Solution_Decarboxylation Cool during acidification, avoid prolonged heat/acid. Check_Decarboxylation->Solution_Decarboxylation Yes End Improved Yield Check_Decarboxylation->End No Solution_Phenoxide->Check_Anhydrous Solution_Anhydrous->Check_Pressure_Temp Solution_Pressure_Temp->Check_Decarboxylation Solution_Decarboxylation->End

Caption: A logical guide to troubleshooting low yields.

References

  • Hirshfeld, D. et al. (2018). Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid. NSF Public Access Repository. [Link]
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  • Kinetics and Mechanism of the Bromination of Salicylic Acid. Asian Journal of Chemistry. [Link]
  • MDPI. (2025).
  • Organic Syntheses. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. [Link]
  • ResearchGate. (2016). 4-Bromo-2-hydroxybenzoic acid. [Link]
  • Pearson. Kolbe-Schmidt Reaction: Videos & Practice Problems. [Link]
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Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-2-hydroxybenzoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 4-bromo-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of its derivatives. Our focus is on providing practical, experience-driven insights to help you optimize your reaction conditions and achieve high-yield, high-purity products.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the derivatization of this compound, providing concise answers and directing you to more detailed troubleshooting where necessary.

Q1: Which functional group on this compound is more reactive towards alkylation?

The phenolic hydroxyl group and the carboxylic acid group both exhibit acidity and can be alkylated under basic conditions to yield ether and ester products, respectively.[1] The relative reactivity depends on the specific reaction conditions, particularly the choice of base and electrophile. Generally, the phenolic hydroxyl is more nucleophilic after deprotonation and will react preferentially under milder basic conditions suitable for Williamson ether synthesis. Stronger conditions or specific activation of the carboxylic acid are typically required for efficient esterification.

Q2: Can I selectively derivatize either the hydroxyl or the carboxylic acid group?

Yes, selective derivatization is achievable through careful control of reaction conditions and the use of protecting groups.

  • For selective O-alkylation (ether formation): Use of a moderate base like potassium carbonate (K₂CO₃) in an aprotic polar solvent such as DMF or acetonitrile will preferentially deprotonate the more acidic phenolic hydroxyl, facilitating its reaction with an alkyl halide.[2][3]

  • For selective esterification: Protecting the phenolic hydroxyl group is the most reliable strategy.[4][5] Common protecting groups for phenols include benzyl (Bn) or silyl ethers (e.g., TBDMS).[5][6] Once protected, the carboxylic acid can be esterified using standard methods like Fischer esterification or by conversion to an acid chloride followed by reaction with an alcohol.[1][7]

Q3: What are the most common side reactions to be aware of?

The primary side reactions include:

  • Polyalkylation: Both the hydroxyl and carboxyl groups may react, leading to a mixture of products.[8]

  • C-alkylation: The aromatic ring can undergo Friedel-Crafts-type alkylation, especially under acidic conditions or with reactive alkylating agents.[8][9]

  • Decarboxylation: As a derivative of salicylic acid, this compound can undergo decarboxylation to form 3-bromophenol, particularly at elevated temperatures.[1][10][11] This is a significant concern, especially in reactions run above 200°C.[11][12]

  • Elimination (E2): When using secondary or tertiary alkyl halides for O-alkylation, elimination to form an alkene can compete with the desired SN2 substitution.[2]

Section 2: Troubleshooting Guide for Common Derivatization Reactions

This section provides detailed troubleshooting for specific issues you may encounter during esterification and etherification reactions.

Troubleshooting O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a robust method for forming the ether linkage at the phenolic hydroxyl.[13] However, several issues can arise.

Problem 1: Low or No Product Yield, Starting Material Unchanged
  • Causality: This issue almost always points to inefficient deprotonation of the phenolic hydroxyl, meaning the nucleophilic phenoxide is not being generated in sufficient concentration.[2]

  • Troubleshooting Steps:

    • Assess Base Strength: The pKa of the phenolic proton in this compound is influenced by both the electron-withdrawing bromine and carboxyl groups. If a weak base like sodium bicarbonate (NaHCO₃) is being used, it may be insufficient.[2] Switch to a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3] For particularly stubborn reactions, a stronger base like sodium hydride (NaH) can be used, but extreme caution is necessary due to its reactivity and the need for strictly anhydrous conditions.[2]

    • Verify Anhydrous Conditions: Water in the reaction will quench strong bases like NaH and can solvate the phenoxide, reducing its nucleophilicity.[2] Ensure solvents are thoroughly dried and glassware is flame- or oven-dried before use.

    • Check Alkylating Agent Reactivity: The reaction proceeds via an Sₙ2 mechanism, so the reactivity order for the alkyl halide is primary > secondary.[2] Tertiary alkyl halides are unsuitable as they will primarily undergo elimination.[2] Methyl and benzyl halides are excellent substrates.[3]

Problem 2: Formation of Multiple Products, Including Di-substituted and C-alkylated Species
  • Causality: The formation of multiple products indicates a lack of selectivity. The carboxylate, once formed, can also act as a nucleophile, leading to ester formation. C-alkylation occurs when the aromatic ring itself is alkylated.[8][9]

  • Troubleshooting Steps:

    • Lower Reaction Temperature: O-alkylation is often the kinetically favored product at lower temperatures, while C-alkylation and di-substitution may be favored at higher temperatures.[8] Try running the reaction at room temperature or slightly elevated temperatures (e.g., 50-60 °C) before resorting to reflux.

    • Optimize Base Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of a moderate base like K₂CO₃ can favor mono-O-alkylation. A large excess of a very strong base might promote di-substitution.

    • Solvent Choice: Aprotic polar solvents like DMF, acetonitrile, or DMSO are generally preferred as they effectively solvate the cation of the base without solvating and deactivating the phenoxide nucleophile.[2]

Troubleshooting Esterification

Esterification of the carboxylic acid group can be accomplished through several methods, each with its own set of challenges.

Problem 1: Incomplete Conversion in Fischer Esterification
  • Causality: The Fischer esterification is an equilibrium-limited reaction.[14] The presence of water, a product of the reaction, can drive the equilibrium back towards the starting materials.

  • Troubleshooting Steps:

    • Use a Large Excess of Alcohol: Le Châtelier's principle dictates that using the alcohol as the solvent (a large excess) will push the equilibrium towards the ester product.[14][15] Yields can increase significantly with a 10-fold or greater excess of the alcohol.[14]

    • Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed, which is particularly effective with solvents like toluene.

    • Increase Catalyst Loading: Ensure a sufficient amount of strong acid catalyst (e.g., H₂SO₄, p-TsOH) is used.[7]

    • Consider Microwave Conditions: Sealed-vessel microwave synthesis can dramatically reduce reaction times and improve yields for Fischer esterification by allowing for rapid heating to temperatures above the solvent's boiling point.[16]

Problem 2: Side Reaction - Decarboxylation
  • Causality: Salicylic acid and its derivatives are prone to losing CO₂ at high temperatures to form the corresponding phenol.[10][11] This is a major concern in reactions requiring prolonged heating.

  • Troubleshooting Steps:

    • Use Milder Esterification Methods: Avoid high-temperature methods if decarboxylation is observed. Instead, convert the carboxylic acid to a more reactive intermediate.

      • Acid Chloride Formation: React this compound (ideally with the phenol protected) with thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acid chloride.[1] This intermediate will then react rapidly with an alcohol at low temperatures, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to form the ester.

      • Carbodiimide Coupling: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid for reaction with an alcohol under mild, room-temperature conditions.

Section 3: Experimental Protocols & Data

Protocol 1: Selective O-Methylation of this compound

This protocol describes a typical Williamson ether synthesis to produce 4-bromo-2-methoxybenzoic acid.

Materials:

  • This compound (1.0 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • Methyl iodide (CH₃I) (1.5 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound and anhydrous potassium carbonate.

  • Add anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide dropwise to the stirring suspension.

  • Allow the reaction to stir at room temperature for 6-12 hours. Monitor progress by TLC.

  • Upon completion, pour the reaction mixture into water and acidify to pH ~2 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation: Comparison of O-Alkylation Conditions

The following table summarizes expected outcomes based on varying reaction parameters.

BaseAlkyl HalideSolventTemperatureExpected Primary Issue
NaHCO₃CH₃IAcetoneRefluxLow to no conversion (insufficient base strength)
K₂CO₃CH₃IDMFRoom TempGood conversion to O-methylated product
NaHCH₃ITHF0 °C to RTHigh conversion, risk of side reactions if not anhydrous
K₂CO₃tert-Butyl bromideDMF50 °CLow ether yield, primarily elimination product (isobutylene)[2]
Protocol 2: Fischer Esterification to Synthesize Methyl 4-Bromo-2-hydroxybenzoate

Materials:

  • This compound (1.0 eq.)

  • Methanol (CH₃OH), anhydrous (as solvent)

  • Sulfuric acid (H₂SO₄), concentrated (catalytic amount, e.g., 0.1 eq.)

Procedure:

  • Add this compound to a round-bottom flask.

  • Add a large excess of anhydrous methanol.

  • Carefully add the catalytic amount of concentrated sulfuric acid while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-8 hours.[15] Monitor the reaction by TLC.

  • After cooling to room temperature, remove the excess methanol using a rotary evaporator.[15]

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Section 4: Visualization of Key Processes

Workflow for Troubleshooting Low Yield in Williamson Ether Synthesis

This diagram outlines the logical steps to diagnose and solve low-yield issues.

Troubleshooting_WES Start Low Yield in O-Alkylation Check_Base Is the base strong enough? (e.g., K2CO3, Cs2CO3) Start->Check_Base Check_Conditions Are conditions anhydrous? Check_Base->Check_Conditions Yes Increase_Base Action: Switch to a stronger base (e.g., NaH with caution) Check_Base->Increase_Base No Check_Halide Is the alkyl halide reactive? (Primary > Secondary) Check_Conditions->Check_Halide Yes Dry_System Action: Use anhydrous solvents & flame-dried glassware Check_Conditions->Dry_System No Change_Halide Action: Use a more reactive halide (e.g., Iodide vs. Bromide) Check_Halide->Change_Halide No Success Problem Resolved Check_Halide->Success Yes Increase_Base->Success Dry_System->Success Change_Halide->Success

Caption: Troubleshooting workflow for low yield in O-alkylation.

Reaction Pathway: Selective Derivatization Strategy

This diagram illustrates a strategy for synthesizing a di-substituted derivative using a protecting group.

Selective_Derivatization cluster_0 Step 1: Phenol Protection cluster_1 Step 2: Esterification cluster_2 Step 3: Deprotection Start_Mol 4-Bromo-2-hydroxy- benzoic acid Protected_Mol Protected Phenol (e.g., Benzyl Ether) Start_Mol->Protected_Mol BnBr, K2CO3 Ester_Mol Protected Ester Derivative Protected_Mol->Ester_Mol 1. SOCl2 2. R'OH, Pyridine Final_Mol Final Product: Ester Derivative Ester_Mol->Final_Mol H2, Pd/C (Hydrogenolysis)

Caption: Strategy for selective esterification via phenol protection.

References

  • Vertex AI Search. (2024).
  • BenchChem. (n.d.).
  • Guidechem. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • ChemicalBook. (n.d.). This compound synthesis.
  • Brainly.in. (2023).
  • Li, C., et al. (2017). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy.
  • Jilla Lavanya et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research.
  • Alfa Chemistry. (n.d.).
  • Chemistry Stack Exchange. (2017).
  • White Rose eTheses Online. (n.d.).
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • Organic Chemistry Portal. (n.d.).
  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis.
  • BenchChem. (n.d.). An In-depth Technical Guide to 4-Bromo-2-hydroxybenzaldehyde.
  • Google Patents. (1962).
  • ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development.
  • Google Patents. (1993).
  • BenchChem. (n.d.).
  • ResearchGate. (1970). Mechanism of decarboxylation of substituted salicylic acids. I. Kinetics in quinoline solution.
  • YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Reddit. (2021).
  • Evans, D. A. (n.d.). Protecting Groups.
  • Francis Academic Press. (n.d.).
  • Sciencemadness.org. (2006). 4-hydroxybenzoic acid synthesis.
  • ChemBK. (2024). This compound.
  • Organic Syntheses. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone.
  • International Journal of Physical Sciences. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS.
  • ResearchGate. (n.d.). The mechanism of esterification of p-hydroxybenzoic acid with glucose using SO4 2-.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • IIT Bombay. (2020). Protecting Groups.
  • Supelco. (n.d.).
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Degradation of 4-Bromo-2-hydroxybenzoic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-2-hydroxybenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of working with this versatile but sensitive compound. Here, we address common challenges, provide in-depth troubleshooting, and offer validated protocols to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

This section covers fundamental questions about the stability, handling, and reactivity of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: The main degradation pathways for this compound are decarboxylation, dehalogenation, and photodegradation.

  • Decarboxylation: This is often thermally induced. When heated rapidly, the molecule can decompose into 4-bromophenol and carbon dioxide.[1][2][3] This is a significant concern in reactions requiring high temperatures, such as certain coupling reactions or when performing distillations. The presence of ortho-hydroxyl and para-bromo substituents can influence the ease of decarboxylation.

  • Dehalogenation (Debromination): The carbon-bromine bond can be cleaved under certain reductive conditions, leading to the formation of 2-hydroxybenzoic acid (salicylic acid) as a byproduct.[4][5] This can be catalyzed by transition metals like palladium, especially in the presence of a hydrogen source.[4] This side reaction, often termed protodehalogenation, can be a significant issue in palladium-catalyzed cross-coupling reactions if conditions are not carefully controlled.[6]

  • Photodegradation: Aromatic bromine compounds can be susceptible to degradation upon exposure to UV light or even strong, prolonged sunlight.[7][8][9] This process can involve photohydrolysis, debromination, and other complex transformations, leading to a mixture of byproducts.[7]

Q2: What are the recommended storage and handling conditions for this compound?

A2: To maintain the integrity of this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[10][11] It should be protected from moisture and light.[12] When handling, use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood to avoid inhalation of the powder.[10][12][13]

Q3: Is this compound stable to acidic and basic conditions?

A3: this compound possesses both a phenolic hydroxyl group and a carboxylic acid group, making its stability pH-dependent.

  • Acidic Conditions: The compound is generally stable in mild to moderate acidic conditions. Strong mineral acids at elevated temperatures, however, could potentially promote side reactions.

  • Basic Conditions: In the presence of a base, both the carboxylic acid and the phenolic hydroxyl group will be deprotonated to form a carboxylate and a phenoxide, respectively. While the resulting salt may be more water-soluble, prolonged exposure to strong bases, especially at elevated temperatures, can increase the risk of side reactions, including decarboxylation.

II. Troubleshooting Guide: Common Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during reactions involving this compound.

Q1: My Suzuki-Miyaura coupling reaction using this compound is giving a low yield of the desired product and a significant amount of 2-hydroxybenzoic acid. What is happening and how can I fix it?

A1: The formation of 2-hydroxybenzoic acid is a classic sign of a side reaction called protodehalogenation (or hydrodehalogenation), where the bromine atom is replaced by a hydrogen atom.[6] This is a common issue in palladium-catalyzed cross-coupling reactions.

Causality: This side reaction is often promoted by:

  • Hydride Sources: Certain bases, solvents (especially protic ones like alcohols), or impurities can act as a source of hydride, which reductively cleaves the C-Br bond.

  • Interrupted Catalytic Cycle: The catalytic cycle can be interrupted after the initial oxidative addition of the palladium catalyst to the C-Br bond but before the transmetalation step with the boronic acid. The resulting organopalladium intermediate can then react with a proton source to yield the dehalogenated product.

Troubleshooting Workflow:

Troubleshooting Suzuki Coupling Reactions.

Q2: During my reaction workup, I am observing a loss of my product. What could be the cause?

A2: Product loss during workup can often be attributed to the amphipathic nature of this compound and its derivatives.

Causality: The presence of both a polar carboxylic acid/phenolic hydroxyl group and a less polar brominated aromatic ring can lead to solubility in both aqueous and organic phases, especially at certain pH values.

Troubleshooting Steps:

  • pH Adjustment:

    • When extracting into an organic solvent, ensure the aqueous phase is sufficiently acidic (pH ~1-2) to fully protonate the carboxylic acid and phenolic hydroxyl groups, thereby reducing their aqueous solubility.

    • Conversely, when performing a basic wash to remove acidic impurities, be aware that your product will also be extracted into the aqueous basic layer.

  • Solvent Selection:

    • For extraction, use a more polar organic solvent like ethyl acetate, which is more effective at solvating the hydroxyl and carboxyl groups than less polar solvents like hexanes or diethyl ether.

  • Emulsion Formation:

    • The amphipathic nature of the molecule can lead to the formation of emulsions during liquid-liquid extractions. To break emulsions, you can try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

Q3: My reaction, which is run at an elevated temperature, is producing a significant amount of 4-bromophenol. Why is this happening?

A3: The formation of 4-bromophenol is a clear indication of decarboxylation.

Causality: this compound is known to be thermally labile and can decompose into 4-bromophenol and carbon dioxide upon rapid or prolonged heating.[1][2][3]

Preventative Measures:

  • Lower Reaction Temperature: If possible, investigate alternative catalytic systems or reaction conditions that allow for a lower reaction temperature.

  • Controlled Heating: Avoid rapid heating. Instead, gradually increase the temperature to the desired setpoint.

  • Reaction Time: Minimize the reaction time at elevated temperatures. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize thermal decomposition.

III. Experimental Protocols & Data

This section provides a standardized protocol for a common reaction and a table summarizing the stability of this compound.

Protocol: Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid

This protocol is a general starting point and may require optimization for different substrates.

Materials:

  • This compound (1.0 eq.)

  • Phenylboronic acid (1.2 - 1.5 eq.)

  • Pd₂(dba)₃ (0.02 eq., 2 mol%)

  • SPhos (0.04 eq., 4 mol%)

  • K₃PO₄ (3.0 eq.)

  • 1,4-Dioxane and Water (10:1 v/v, degassed)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer to pH ~2 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary: Stability of this compound
ConditionStabilityPotential Degradation ProductsMitigation Strategies
High Temperature (>150 °C) Low4-Bromophenol, CO₂Use lower reaction temperatures; minimize reaction time.
UV Light/Sunlight ModerateComplex mixture of byproductsProtect reaction and stored material from light.
Strong Reducing Agents Low2-Hydroxybenzoic acidAvoid strong reducing agents unless dehalogenation is desired.
Strong Basic Conditions (pH > 12) ModeratePotential for increased decarboxylation at high temperaturesUse milder bases; avoid prolonged heating in strong base.
Strong Acidic Conditions (pH < 1) HighGenerally stableN/A

IV. Visualization of Degradation Pathways

The following diagram illustrates the primary degradation pathways of this compound under common reaction stressors.

Degradation_Pathways cluster_main This compound cluster_decarboxylation Thermal Stress cluster_dehalogenation Reductive Conditions cluster_photodegradation UV Light Main_Compound HOOC-C6H3(Br)-OH Decarboxylation_Product 4-Bromophenol + CO2 Main_Compound->Decarboxylation_Product Heat (Δ) Dehalogenation_Product 2-Hydroxybenzoic Acid Main_Compound->Dehalogenation_Product [H] / Catalyst Photodegradation_Product Complex Mixture Main_Compound->Photodegradation_Product

Sources

Technical Support Center: Controlled Bromination of 2-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with the electrophilic bromination of 2-hydroxybenzoic acid (salicylic acid). We understand that controlling the high reactivity of this substrate to prevent the formation of unwanted di- and tri-brominated byproducts is a significant challenge. This document provides in-depth, experience-based answers to common issues, troubleshooting strategies, and validated protocols to help you achieve clean, selective mono-bromination.

Frequently Asked Questions (FAQs)

Q1: Why does my bromination of 2-hydroxybenzoic acid result in a mixture of di- and tri-brominated products?

A1: The primary cause is the powerful activating effect of the hydroxyl (-OH) group on the aromatic ring.

The outcome of an electrophilic aromatic substitution reaction is governed by the substituent groups already present on the benzene ring. In 2-hydroxybenzoic acid, you have two competing groups:

  • Hydroxyl (-OH) Group: This is a very strong activating group.[1] It donates electron density into the ring through resonance, making the ring highly nucleophilic and thus extremely reactive towards electrophiles like bromine.[2] It directs incoming electrophiles to the positions ortho and para to itself.

  • Carboxylic Acid (-COOH) Group: This is a deactivating group.[3][4] It withdraws electron density from the ring, making it less reactive. It directs incoming electrophiles to the meta position.

The powerful activating effect of the -OH group overwhelmingly dominates the deactivating effect of the -COOH group.[3] Consequently, the ring is highly activated at the positions ortho and para to the hydroxyl group (C3, C5, and C1). This high reactivity makes the ring susceptible to multiple substitutions, especially under harsh reaction conditions, leading to the formation of 3,5-dibromo-2-hydroxybenzoic acid and other polysubstituted products.[5]

G cluster_0 Directing Effects on 2-Hydroxybenzoic Acid mol Result_label Overall Effect: Ring is HIGHLY ACTIVATED at positions 3 and 5 mol->Result_label OH_label Strongly Activating Ortho, Para-Director OH_label->mol (-OH at C2) COOH_label Deactivating Meta-Director COOH_label->mol (-COOH at C1)

Caption: Directing influences in 2-hydroxybenzoic acid bromination.

Troubleshooting Guide: From Polysubstitution to Selective Control

Q2: My reaction is yielding an uncontrollable mixture of products. What are the first parameters I should adjust?

A2: The four most critical parameters to control are the brominating agent, solvent, temperature, and stoichiometry. Over-bromination is almost always a result of reaction conditions that are too aggressive for this highly activated substrate.

ParameterIssue with Common MethodsRecommended Adjustment & Rationale
Brominating Agent Bromine water (Br₂ in H₂O) is extremely reactive and leads to near-instantaneous formation of a 2,4,6-tribromophenol precipitate via substitution and decarboxylation.[6][7]Switch to a milder agent. N-bromosuccinimide (NBS) or generating bromine in situ from KBr/KBrO₃ provides a lower, more controlled concentration of the electrophile.[6][8]
Solvent Polar, protic solvents (e.g., water, ethanol) can solvate and polarize the Br-Br bond, increasing its electrophilicity and promoting polysubstitution.[6][9]Use a less polar or non-polar solvent. Glacial acetic acid, carbon disulfide (CS₂), or dichloromethane (CH₂Cl₂) temper the reaction rate and favor mono-substitution.[6][10]
Temperature Room temperature or higher can provide too much energy, overcoming the activation barriers for subsequent brominations.Lower the reaction temperature. Running the reaction at 0-5 °C significantly reduces the rate of the secondary and tertiary substitutions, improving selectivity for the mono-brominated product.[6]
Stoichiometry Using an excess of bromine ensures that after the first substitution, ample electrophile remains to react again with the still-activated mono-bromo product.Use a strict 1.0 equivalent of the brominating agent. Carefully measure your limiting reagent and add the bromine source slowly or dropwise to prevent localized high concentrations.[6]
Q3: I am observing gas evolution (CO₂) and the formation of 2,4,6-tribromophenol. What is happening and how can I prevent it?

A3: You are observing ipso-substitution followed by decarboxylation. This is a known side reaction, particularly when using excess bromine in a polar solvent like water.[11][12]

The mechanism proceeds as follows:

  • Polysubstitution: The ring is first brominated at the available ortho and para positions (C3 and C5).

  • Ipso-Substitution: The highly reactive conditions force a bromine atom to substitute the carboxylic acid group at the C1 position. This is called ipso-substitution (substitution at a position already carrying a non-hydrogen substituent).

  • Decarboxylation: The resulting intermediate is unstable and readily loses carbon dioxide (CO₂) to form 2,4,6-tribromophenol, which often precipitates from aqueous solutions.[7]

Prevention Strategy: This side reaction is a clear indicator that your reaction conditions are far too harsh. To prevent it, you must implement the changes outlined in Q2: switch to a milder brominating agent (NBS), use a non-polar solvent (acetic acid, CH₂Cl₂), and maintain a low temperature.

G start Uncontrolled Polysubstitution q1 Are you using Bromine Water (Br₂/H₂O)? start->q1 sol1 YES: Conditions are too harsh. This promotes polysubstitution and decarboxylation. q1->sol1 Yes q2 Is Bromine stoichiometry > 1.0 eq? q1->q2 No act1 ACTION: 1. Switch to Br₂ in Acetic Acid or NBS. 2. Use a non-polar solvent. 3. Lower temp to 0-5 °C. sol1->act1 end Controlled Mono-bromination act1->end sol2 YES: Excess bromine will react with the mono-bromo product. q2->sol2 Yes q2->end No act2 ACTION: 1. Use exactly 1.0 equivalent of Br₂/NBS. 2. Add brominating agent dropwise. sol2->act2 act2->end

Caption: Troubleshooting workflow for controlling bromination.

Validated Experimental Protocols

Protocol 1: Selective Synthesis of 5-Bromo-2-hydroxybenzoic Acid

This protocol is designed for high selectivity towards the mono-brominated product at the C5 (para) position by using controlled conditions.[13]

Methodology:

  • Dissolution: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of 2-hydroxybenzoic acid in 100 mL of glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath.

  • Bromine Solution: In the dropping funnel, prepare a solution of 1.0 equivalent of molecular bromine (Br₂) in 20 mL of glacial acetic acid.

  • Slow Addition: Add the bromine solution dropwise to the stirred salicylic acid solution over a period of 30-45 minutes. Maintain the temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until the red-brown color of bromine has faded.

  • Workup: Pour the reaction mixture into 500 mL of cold water. The white precipitate of 5-bromo-2-hydroxybenzoic acid will form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from ethanol/water can be performed for higher purity.

Protocol 2: Ortho-Selective Mono-bromination using NBS and p-TsOH

For applications requiring ortho-bromination (at the C3 position), a specialized catalytic system can be employed to direct the substitution.[14]

Methodology:

  • Setup: To a flask, add the para-substituted phenol (in this case, 2-hydroxy-4-X-benzoic acid, where the para position is blocked) or 2-hydroxybenzoic acid, followed by ACS-grade methanol as the solvent.

  • Catalyst: Add p-toluenesulfonic acid (p-TsOH) (10 mol %).

  • Brominating Agent: Add N-bromosuccinimide (NBS) (1.0 equivalent) in portions.

  • Reaction: Stir the reaction at room temperature for 15-30 minutes. Monitor the reaction progress by TLC.

  • Workup: Upon completion, remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to isolate the ortho-brominated isomer.

References
  • Master Organic Chemistry. (2017).
  • Chemistry Steps.
  • Wikipedia.
  • Scribd. (n.d.).
  • Homework.Study.com. (n.d.). Propose a synthesis for 3,5-dibromo-2-hydroxybenzoic acid (3,5-dibromosalicylic acid)
  • Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. [Link]
  • Allen. (n.d.). The action of bromine water (excess)
  • Google Patents. (n.d.).
  • ChemRxiv. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. [Link]
  • National Institutes of Health (NIH). (2019). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. [Link]
  • Quora. (2015). How is the reaction of salicylic acid (undergoing bromination) to form 2,4,6-Tribromophenol, possible?[Link]
  • Sciencemadness.org. (2007).
  • Filo. (2025). When 2-hydroxybenzoic acid (salicylic acid)

Sources

4-Bromo-2-hydroxybenzoic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Bromo-2-hydroxybenzoic acid (CAS 1666-28-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and storage of this compound. Our goal is to preemptively address common challenges and questions encountered during experimentation, ensuring both the integrity of your results and the safety of your laboratory personnel.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the ideal long-term storage conditions for this compound?

A1: For maximum shelf-life and to maintain the integrity of the compound, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3][4]

  • Causality: The key is to isolate the compound from atmospheric variables. The phenolic hydroxyl and carboxylic acid groups are reactive sites. A "cool" environment minimizes the kinetic energy available for degradation reactions. A "dry" environment prevents hygroscopic absorption and potential water-mediated degradation. A "well-ventilated" area is a standard safety precaution for chemical storage, especially for powdered substances that can be inhaled.[4][5] The container must be "tightly sealed" to prevent the ingress of moisture and other atmospheric contaminants.[1][6]

ParameterRecommendationRationale
Temperature Cool, room temperatureMinimizes thermal degradation kinetics.
Atmosphere Dry, inert if possibleAvoids moisture, which can facilitate hydrolysis or other reactions.[7]
Container Tightly sealed, light-resistantPrevents contamination and photodegradation.
Location Well-ventilated, secure areaEnsures safety and prevents accidental exposure.[2][5]
Q2: How does temperature affect the stability of this compound? What happens if it's heated rapidly?

A2: While stable at ambient room temperature, this compound is susceptible to thermal decomposition.[8][9] Upon rapid heating, it is known to decompose into phenol and carbon dioxide.[8][9][10] This is a classic decarboxylation reaction, characteristic of some salicylic acid derivatives.

  • Expert Insight: The decarboxylation is thermally induced. The presence of the ortho-hydroxyl group can facilitate the removal of the carboxyl group. For high-purity applications like reference standard preparation, it is critical to avoid any excessive heating of the solid material. If melting point determination is necessary, use a slow ramp rate to get an accurate reading (literature mp: 216-217 °C), but be aware that some degradation may still occur.[11]

Q3: I've noticed a color change in my sample, from off-white to yellowish-brown. What is the likely cause?

A3: A color change from the expected white or off-white to a yellow or brown powder is a common indicator of degradation.[7] This is often due to minor impurities formed through oxidation or other slow-reacting pathways.

  • Troubleshooting Steps:

    • Review Storage Conditions: Was the container properly sealed? Was it exposed to light, heat, or a non-neutral atmosphere?

    • Consider Oxidation: Phenolic compounds can be susceptible to oxidation, which often produces colored quinone-type byproducts. This process can be accelerated by light and the presence of trace metal impurities.

    • Purity Check: If the integrity of the material is critical for your experiment, it is advisable to re-analyze the purity of the discolored material using a suitable analytical method like HPLC or NMR before use.[12]

Q4: What specific chemicals and materials are incompatible with this compound?

A4: As a substituted benzoic acid, this compound should be stored away from strong oxidizing agents and strong bases.[4][13]

  • Chemical Rationale:

    • Strong Oxidizing Agents (e.g., peroxides, nitrates, perchlorates): These can react exothermically with the organic molecule, leading to degradation and creating a potential safety hazard.[13] The aromatic ring and its substituents can be susceptible to oxidative cleavage or transformation.

    • Strong Bases (e.g., sodium hydroxide, potassium hydroxide): The compound has two acidic protons—one on the carboxylic acid and one on the phenolic hydroxyl group. Reaction with a strong base will result in deprotonation, forming a salt. This is not necessarily a degradation pathway but a chemical reaction that changes the nature of the compound. If you need the free acid form, contact with bases must be avoided.[13]

Q5: What is the primary degradation pathway I should be aware of, and how can I detect the products?

A5: The most cited degradation pathway is thermal decarboxylation. In this process, the carboxylic acid group is lost as CO₂, and the primary organic product is 4-bromophenol.

  • Mechanism: The heat provides the activation energy needed to break the carbon-carbon bond between the aromatic ring and the carboxyl group.

  • Detection: The most effective way to monitor for this degradation is through chromatographic techniques.

    • HPLC: A reverse-phase HPLC (RP-HPLC) method can easily separate the more polar this compound from the less polar 4-bromophenol degradation product.[12]

    • GC-MS: Gas chromatography-mass spectrometry can also be used, though derivatization of the acidic functional groups may be required for optimal performance.[12]

Below is a diagram illustrating the primary thermal degradation pathway.

G cluster_0 Thermal Stress A This compound B 4-Bromophenol A->B Decarboxylation (Δ) C Carbon Dioxide (CO₂) A->C

Caption: Thermal degradation of this compound.

Experimental Protocols & Handling

Recommended Handling Procedures

To ensure user safety and maintain compound integrity, adhere to the following procedures based on established safety data sheets.[1][2][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[2][7]

  • Ventilation: Handle the solid material in a well-ventilated area or under a chemical fume hood to avoid inhaling the dust.[5] this compound is classified as toxic if swallowed and may cause respiratory irritation.[7][14]

  • Dispensing: Avoid creating dust when weighing or transferring the material.[7] Use appropriate tools (e.g., a chemical spatula) and handle with care.

  • Cleaning: In case of a spill, do not dry-sweep. Moisten the material first or use a HEPA-filter vacuum for cleanup and place it into a sealed container for disposal.[13]

  • Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations.[1]

Protocol for Solution Preparation and Short-Term Storage
  • Solvent Selection: this compound is sparingly soluble in water but readily soluble in organic solvents such as ethanol and acetone.[3] For aqueous buffers, solubility will be pH-dependent; it will be more soluble at higher pH as the carboxylate salt is formed.

  • Preparation: When preparing solutions, add the solid to the solvent and mix thoroughly. Sonication may be used to aid dissolution if gentle heating is not an option.

  • Solution Stability: The stability of the compound in solution is not extensively documented. As a best practice, prepare solutions fresh for each experiment. If storage is required, store solutions at 2-8°C in a tightly capped, light-resistant vial for no more than 24-48 hours. Long-term solution storage is not recommended without performing a stability study.

  • Workflow for Stability Check:

G start Need to store solution? prep_fresh Prepare Fresh Solution Before Each Use start->prep_fresh No short_term Short-Term Use start->short_term Yes store_short Store at 2-8°C (Max 48h in dark) long_term Long-Term Use store_short->long_term If longer storage needed run_stability Conduct Formal Stability Study (HPLC) long_term->run_stability short_term->store_short

Caption: Decision workflow for handling solutions.

References

  • Molbase. (2020). MSDS of this compound.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2015). Hydrothermal stability of aromatic carboxylic acids.
  • ChemBK. (2024). This compound.
  • ABL. (2023). SDS of Benzoic Acid: Important Data and Information Collected.
  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet.
  • JustLong. (2024). Benzoic Acid: Storage, Transportation, and Pharmacopoeia Standards.
  • VelocityEHS. (2015). Benzoic Acid – Uses and Safety.
  • PubMed. (1998). Chromatographic separations of aromatic carboxylic acids.

Sources

Troubleshooting low conversion rates in 4-Bromo-2-hydroxybenzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical and materials science, 4-Bromo-2-hydroxybenzoic acid presents unique challenges in synthetic chemistry. Its trifunctional nature—possessing a carboxylic acid, a phenolic hydroxyl, and an aryl bromide—opens the door to a variety of desired transformations but also to competing side reactions that can significantly lower conversion rates. The electronic properties and steric hindrance imparted by the ortho-hydroxyl group further complicate reaction design.

This Technical Support Center provides a structured, in-depth guide to diagnosing and resolving common issues encountered during the chemical modification of this compound. As Senior Application Scientists, our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed, effective decisions in your experimental work.

Frequently Asked Questions (FAQs): General Issues

Question 1: My reaction is sluggish or fails to initiate. What are the primary characteristics of this compound that I should consider?

Answer: Low reactivity often stems from one of four core properties of the molecule:

  • Poor Solubility: this compound has limited solubility in many common aprotic organic solvents like toluene or THF at room temperature.[1][2] This can lead to heterogeneous reaction mixtures and low effective concentrations of the substrate, hindering the reaction rate.

  • Steric Hindrance: The hydroxyl group at the ortho-position to the carboxylic acid and meta- to the bromine creates significant steric bulk.[3][4] This can impede the approach of catalysts and reagents, particularly in reactions targeting the adjacent carboxylic acid or the sterically shielded bromine atom, such as in palladium-catalyzed cross-coupling.[5][6]

  • Catalyst Inhibition/Poisoning: The salicylic acid motif can chelate to and inhibit metal catalysts. The acidic proton of the phenol or carboxylic acid can also react with basic reagents or catalysts, leading to catalyst deactivation or the need for excess base.

  • Thermal Instability (Decarboxylation): Like other salicylic acid derivatives, this compound is susceptible to thermal decarboxylation (loss of CO2) at elevated temperatures, typically above 150-200°C, to form 3-bromophenol.[7][8][9] This side reaction is a major concern in high-temperature cross-coupling or etherification reactions. Using an inert atmosphere (e.g., nitrogen or argon) is crucial, as phenols are easily oxidized by air at high temperatures.[10]

Question 2: I'm observing multiple unexpected byproducts. What are the most common side reactions?

Answer: The multi-functional nature of the substrate leads to several potential competing reactions. Identifying byproducts by LC-MS or GC-MS is the first step in diagnosing the issue. Common side reactions include:

  • Decarboxylation: As mentioned, formation of 3-bromophenol.

  • Self-condensation/Polymerization: Under harsh basic or acidic conditions, intermolecular esterification or etherification can occur.

  • Protodehalogenation: In palladium-catalyzed reactions, the bromine atom can be replaced by a hydrogen atom, yielding 2-hydroxybenzoic acid. This is often promoted by hydride sources in the reaction mixture (e.g., certain bases or solvents).[5]

  • Homocoupling: In cross-coupling reactions, the boronic acid partner can couple with itself to form a biaryl byproduct.[5]

  • Competing Reactivity of Functional Groups: When targeting one functional group, another may react instead. For example, when attempting to esterify the carboxylic acid, the phenolic hydroxyl might undergo O-alkylation if an alkyl halide and base are present.

Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Low conversion rates in Suzuki and Buchwald-Hartwig reactions are among the most frequently encountered problems. The primary challenge is often inefficient oxidative addition of the palladium catalyst to the C-Br bond, which is deactivated by the electron-donating hydroxyl group and sterically hindered.

Question 3: My Suzuki coupling with this compound is giving low yields. How can I improve it?

Answer: This is a classic challenge. The electron-rich nature of the aryl bromide makes the initial oxidative addition step of the catalytic cycle difficult.[6]

Initial Diagnostic Workflow

// Node Definitions start [label="Low Conversion in Suzuki Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="1. Verify Reagent Quality\n- Boronic acid/ester stability?\n- Anhydrous solvent?\n- Base purity and dryness?", fillcolor="#FBBC05", fontcolor="#202124"]; analyze_byproducts [label="2. Analyze Crude Reaction\n- LC-MS / GC-MS", fillcolor="#FBBC05", fontcolor="#202124"]; optimize [label="3. Systematic Optimization", fillcolor="#FBBC05", fontcolor="#202124"];

// Byproduct Nodes sm_recovered [label="Mainly Starting Material", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; protodehalogenation [label="Protodehalogenation Product\n(2-Hydroxybenzoic Acid)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; homocoupling [label="Homocoupling Product\n(Biaryl of Boronic Acid)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; decarboxylation [label="Decarboxylation Product\n(3-Bromophenol)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Optimization Nodes opt_catalyst [label="A. Change Catalyst/Ligand\n- Use bulky, electron-rich ligands\n(e.g., SPhos, XPhos, RuPhos)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; opt_base [label="B. Change Base\n- K3PO4 or Cs2CO3 are often effective\n- Avoid strong nucleophilic bases", fillcolor="#4285F4", fontcolor="#FFFFFF"]; opt_solvent [label="C. Change Solvent\n- Dioxane, Toluene, or DME\n- Often requires an aqueous phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; opt_temp [label="D. Adjust Temperature\n- Increase cautiously (e.g., 80-110 °C)\n- Monitor for decarboxylation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_reagents; check_reagents -> analyze_byproducts; analyze_byproducts -> sm_recovered [label="If this is observed"]; analyze_byproducts -> protodehalogenation [label="If this is observed"]; analyze_byproducts -> homocoupling [label="If this is observed"]; analyze_byproducts -> decarboxylation [label="If this is observed"];

sm_recovered -> optimize; protodehalogenation -> opt_base; homocoupling -> opt_catalyst; decarboxylation -> opt_temp;

optimize -> opt_catalyst; optimize -> opt_base; optimize -> opt_solvent; optimize -> opt_temp; } enddot Caption: A step-by-step workflow for troubleshooting Suzuki coupling issues.

Recommended Optimization Parameters

This table provides starting points for optimization. It is often necessary to screen combinations of these parameters.[11]

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃These are common, effective Pd(0) or Pd(II) precatalysts.[5]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos)These ligands accelerate the slow oxidative addition step and stabilize the active catalytic species.[5][6]
Base K₃PO₄, Cs₂CO₃These are effective, non-nucleophilic bases that minimize side reactions like ester hydrolysis if the substrate is protected.[5][12]
Solvent Dioxane/H₂O, Toluene/H₂O, DME/H₂OAprotic solvents are preferred. The aqueous phase is often necessary for the base and boronic acid.[5][6] Use degassed solvents to prevent catalyst oxidation.
Temperature 80 - 110 °CHigher temperatures are often needed to drive the reaction, but exceeding 120-130 °C significantly increases the risk of decarboxylation.
Experimental Protocol: Ligand Screening for Suzuki Coupling

This protocol outlines a parallel screening experiment to identify an optimal ligand.

  • Preparation: In an array of reaction vials inside a glovebox, add this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), and K₃PO₄ (3.0 eq).

  • Stock Solutions: Prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and various ligands (e.g., SPhos, XPhos, P(t-Bu)₃, 4-8 mol%) in degassed dioxane.

  • Dosing: Add the appropriate precatalyst and ligand solutions to each vial.

  • Reaction: Add degassed dioxane and water (e.g., 10:1 v/v) to each vial to achieve a final substrate concentration of ~0.1 M. Seal the vials, remove from the glovebox, and heat in a temperature-controlled heating block to 100 °C.

  • Analysis: After a set time (e.g., 12-18 hours), take an aliquot from each reaction, dilute, and analyze by LC-MS or UPLC to determine the conversion rate for each ligand.

Troubleshooting Guide 2: Esterification and Etherification Reactions

These reactions target the acidic functional groups. The main challenge is achieving selective reaction at either the carboxylic acid or the phenolic hydroxyl group.

Question 4: I am trying to perform a Williamson ether synthesis on the phenolic hydroxyl group, but my yield is very low and I recover starting material.

Answer: Low yield in this Sₙ2 reaction is almost always due to incomplete deprotonation of the phenolic hydroxyl or suboptimal reaction conditions.[13] The pKa of the phenolic proton is significantly higher than a simple phenol due to the intramolecular hydrogen bond with the carboxylate, making it harder to deprotonate.

Key Factors for Successful Etherification
  • Base Selection: A sufficiently strong base is required to fully deprotonate the phenol to the more nucleophilic phenoxide. While K₂CO₃ can work, stronger bases like NaH or KHMDS may be necessary. However, very strong bases can promote side reactions.[13]

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, acetone, acetonitrile) are essential.[8][13] They solvate the cation of the base, leaving the phenoxide anion highly nucleophilic and ready to attack the alkyl halide. Protic solvents will solvate the phenoxide, reducing its nucleophilicity.

  • Protecting the Carboxylic Acid: The carboxylic acid is more acidic than the phenol and will be deprotonated first. This is usually not a problem as the carboxylate is a poor nucleophile. However, for complex syntheses, it is often best practice to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) first, then perform the etherification, and finally hydrolyze the ester.[14]

G

Question 5: How do I selectively esterify the carboxylic acid without affecting the phenolic hydroxyl group?

Answer: Fischer esterification is the most common method.[15] This reaction uses a large excess of an alcohol (which also acts as the solvent) and a catalytic amount of a strong acid (like H₂SO₄ or HCl).

Protocol for Selective Methyl Esterification
  • Setup: Suspend this compound (1.0 eq) in anhydrous methanol (10-20 volumes).

  • Catalyst Addition: Cool the mixture in an ice bath (0 °C). Slowly add thionyl chloride (SOCl₂) (1.2 eq) or concentrated sulfuric acid (0.1 eq) dropwise.[8][14]

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate.

  • Purification: Wash the organic layer with saturated aqueous sodium bicarbonate (to neutralize the acid catalyst) and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the methyl ester, which is often pure enough for subsequent steps.

This selective reaction works because under acidic conditions, the carboxylic acid is readily protonated and activated towards nucleophilic attack by the alcohol, while the phenolic hydroxyl group is unreactive.

References

  • Oh, D. H., et al. (n.d.). Reaction mechanism of the decarboxylation of 2‐hydroxybenzoic acid with ChCl‐urea. ResearchGate.
  • Meija, J. (2015). Decarboxylation of 2-hydroxybenzoic acid via the b-keto acid pathway. ResearchGate.
  • Thompson, A. (2015). Why is the decarboxylation of 2-hydroxybenzoic acid (and related compounds) done 'under nitrogen'? Chemistry Stack Exchange.
  • Chemspeed Technologies. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa.
  • Springer Nature Experiments. (n.d.). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination.
  • Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • ResearchGate. (n.d.). Optimisation of Buchwald-Hartwig amination under biocatalyst conditions.
  • Schoenebeck, F. (2018). Decarboxylative Hydroxylation of Benzoic Acids. PubMed Central (PMC), NIH.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • Najam Academy. (2024). Steric Hindrance | Organic Chemistry. YouTube.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Reddit. (2025). Problems with Suzuki coupling. r/Chempros.
  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
  • ResearchGate. (2016). (PDF) this compound.
  • ChemBK. (2024). This compound.
  • Quora. (2017). Why is 2-hydroxybenzoic acid more acidic than 4-hydroxybenzoic acid?
  • Khan Academy. (2013). Steric hindrance. YouTube.
  • ResearchGate. (n.d.). Summary of experimental solubility data of 4-hydroxybenzoic acid in....
  • Stenutz. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Organic Syntheses. (n.d.). Resorcinol, 4-bromo-.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • ResearchGate. (2025). Salicylic Acid-Catalyzed One-Pot Hydrodeamination of Aromatic Amines by tert-Butyl Nitrite in Tetrahydrofuran.
  • Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts.
  • PubMed. (2022). New salicylic acid derivatives, double inhibitors of glycolate oxidase and lactate dehydrogenase, as effective agents decreasing oxalate production.
  • RSC Publishing. (n.d.). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle.
  • E-lactancia. (2014). A review of toxicity from topical salicylic acid preparations.
  • PubMed. (n.d.). Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol.
  • IJESI. (n.d.). Coordination Chemistry of Salicylic Acid.

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Technical Support Center: Byproduct Identification in 4-Bromo-2-hydroxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Bromo-2-hydroxybenzoic acid synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the purity and quality of their synthesized material. In our experience, a thorough understanding of potential side reactions is critical for developing robust analytical methods and troubleshooting unexpected results. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.

Section 1: Frequently Asked Questions - The Chemistry of Byproduct Formation

This section addresses the fundamental questions regarding the origin and nature of impurities generated during the synthesis.

Q1: What are the most common byproducts I should expect when synthesizing this compound from 2-hydroxybenzoic acid (salicylic acid)?

When synthesizing this compound via electrophilic bromination of salicylic acid, you should anticipate several classes of byproducts:

  • Positional Isomers: Other monobrominated isomers, such as 3-Bromo- and 5-Bromo-2-hydroxybenzoic acid.

  • Over-brominated Species: Di-substituted products like 3,5-Dibromo-2-hydroxybenzoic acid are common, especially if the reaction conditions are not strictly controlled.[1][2]

  • Decarboxylation Products: The reaction can sometimes lead to the loss of the carboxylic acid group, resulting in brominated phenols (e.g., 4-Bromophenol). In cases of excessive brominating agent, this can even lead to 2,4,6-Tribromophenol.[3][4]

  • Unreacted Starting Material: Residual 2-hydroxybenzoic acid (salicylic acid) is almost always present.

Q2: What is the chemical rationale for the formation of these specific byproducts?

The formation of these impurities is governed by the principles of electrophilic aromatic substitution, influenced by the directing effects of the substituents on the salicylic acid ring.

  • Directing Effects: The hydroxyl (-OH) group is a powerful activating ortho-, para-director, while the carboxylic acid (-COOH) group is a deactivating meta-director. The activating effect of the -OH group dominates, directing the incoming bromine electrophile primarily to the positions ortho and para to it (positions 3, 5, and the C4 position leading to decarboxylation).[3] This competition between directing groups is the primary reason for the formation of positional isomers.

  • Over-bromination: The salicylic acid ring, once monobrominated, is still activated enough to react further with the brominating agent, leading to di-substituted products. This is often a result of poor stoichiometry control or extended reaction times.[2]

  • Decarboxylation: Ipso-substitution, where the electrophile (Br+) attacks the carbon atom bearing the -COOH group, can occur. This is often followed by decarboxylation (loss of CO₂) to yield a brominated phenol. This pathway is more prevalent in aqueous solutions or under harsh heating conditions.[4][5]

Q3: How is LC-MS uniquely suited for identifying these brominated byproducts?

LC-MS is the gold standard for this analysis due to its ability to both separate and identify compounds in a complex mixture.

  • Chromatographic Separation (LC): Liquid chromatography separates the target compound from its byproducts based on their different polarities. Isomers, which have identical masses, can be resolved into distinct peaks with different retention times.[6]

  • Mass-to-Charge Ratio (MS): The mass spectrometer measures the mass-to-charge ratio (m/z) of the separated compounds, providing their molecular weight. This allows for the immediate differentiation between starting material, monobrominated, and di-brominated species.

  • Isotopic Pattern Recognition: This is the most powerful feature for this specific analysis. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Any molecule containing a single bromine atom will exhibit a characteristic "doublet" peak in the mass spectrum (M and M+2) of nearly equal intensity. This provides unambiguous confirmation that a given peak corresponds to a brominated compound.[7]

Section 2: Experimental Protocols & Analytical Workflow

Here we provide validated starting points for your experimental setup. These protocols are designed to be robust and serve as a foundation for your specific method development.

Protocol 1: Sample Preparation for LC-MS Analysis

The goal of sample preparation is to dilute the sample into a solvent compatible with the LC mobile phase and to remove any particulates that could clog the system.

  • Weighing: Accurately weigh approximately 1-2 mg of the crude reaction mixture into a clean 10 mL volumetric flask.

  • Dissolution: Dissolve the sample in a diluent such as a 50:50 mixture of acetonitrile and water. This solvent choice ensures compatibility with a typical reversed-phase LC system.

  • Sonication: Sonicate the flask for 5-10 minutes to ensure complete dissolution of all components.

  • Dilution: Dilute to the 10 mL mark with the same diluent to achieve a stock concentration of 100-200 µg/mL.

  • Filtration (Critical Step): Filter the solution through a 0.22 µm syringe filter (e.g., PTFE or PVDF) into an LC vial. This step is essential to remove particulates and prevent system blockages.[8]

Protocol 2: General Purpose LC-MS Method for Byproduct Profiling

This method is a reliable starting point for separating this compound from its key impurities.

Parameter Recommended Setting Rationale
LC Column C18 Reversed-Phase, 2.1 x 100 mm, 2.6 µmIndustry standard for separating small aromatic molecules.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier essential for good ionization in MS and provides an acidic pH to ensure carboxylic acids are in their neutral form for better retention.[9][10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good separation efficiency.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Gradient 10% B to 90% B over 15 minutesA broad gradient ensures elution of compounds with a wide range of polarities.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 2 µLSmall injection volumes prevent column overloading.
Ionization Mode Electrospray Ionization (ESI), NegativeCarboxylic and phenolic groups readily deprotonate to form stable [M-H]⁻ ions, providing high sensitivity.[11]
Scan Range m/z 100 - 400Covers the mass range of the starting material and expected byproducts.
Source Temp. 350 °CTypical setting for efficient desolvation.
Capillary Voltage -3.0 kVOptimized for negative ion mode.
Mandatory Visualization: Analytical Workflow

The following diagram outlines the logical flow from sample receipt to final byproduct identification.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation A Crude Reaction Mixture B Dissolution & Dilution A->B C Syringe Filtration (0.22 µm) B->C D LC Separation (C18 Column) C->D E MS Detection (ESI Negative Mode) D->E F Full Scan Data Acquisition E->F G Extract Ion Chromatograms (EICs) F->G H Analyze Mass Spectra: - [M-H]⁻ Ion - Bromine Isotope Pattern G->H I Perform MS/MS Fragmentation H->I J Identify Byproducts I->J

Caption: Workflow for LC-MS identification of synthesis byproducts.

Section 3: Troubleshooting Guide - A Problem/Solution Approach

Even with a robust method, challenges can arise. This section provides solutions to common problems encountered during analysis.

Problem 1: I see multiple chromatographic peaks, but they all have the same mass-to-charge ratio (m/z 215/217). Are these isomers?

Answer: Yes, this is the classic signature of positional isomers. Since they have the same molecular formula (C₇H₅BrO₃), they will have the same mass.[12][13] The fact that your LC method is resolving them into different peaks indicates they have slightly different polarities and are interacting differently with the stationary phase. The peak with the largest area is likely your target 4-Bromo isomer, but confirmation requires running authentic standards for the other isomers if available.

Problem 2: My mass spectrum shows the characteristic M and M+2 doublet, but I'm not sure if it's my product or a byproduct. How can I differentiate?

Answer: This requires a combination of LC and MS data.

  • Check Retention Time: Your target product, this compound, should have a consistent and predictable retention time under your LC conditions. Compare the retention time of the unknown peak to that of a pure standard of your target compound.

  • Look for Other Masses: If the peak is a di-brominated byproduct (e.g., 3,5-Dibromo-2-hydroxybenzoic acid), its molecular ion cluster will appear at m/z 293/295/297 (due to two bromine atoms) and will be clearly different from your target's m/z of 215/217.

  • Consider Fragmentation (MS/MS): Isomers can sometimes be differentiated by their fragmentation patterns. While challenging, the relative abundance of fragment ions may differ due to the different positions of the bromine atom influencing bond stabilities.

Problem 3: I am not detecting my target compound, or the sensitivity is extremely low.

Answer: Low sensitivity is a common issue that can stem from several sources.

  • Ion Source Contamination: Non-volatile salts or sample matrix components can build up in the ion source, suppressing the ionization of your analyte.[10][14] Solution: Perform a routine cleaning of the ion source according to the manufacturer's protocol.[15]

  • Incorrect Ionization Mode: Ensure you are operating in negative ion mode (ESI-). This compound is acidic and will not ionize well in positive mode.

  • Mobile Phase Issues: The absence of a volatile acid like formic acid can lead to poor ionization. Also, ensure your solvents are fresh and of LC-MS grade to avoid contamination that can increase background noise.[9]

  • Sample Degradation: While stable, ensure your sample is stored correctly and has not degraded. Re-prepare a fresh sample from the crude material.

Problem 4: My chromatographic peaks are tailing or splitting.

Answer: Poor peak shape often points to either chemical interactions or issues with the LC system itself.

  • Secondary Interactions: Acidic compounds can interact with residual silanol groups on the silica-based C18 column, causing peak tailing. Solution: Ensure your mobile phase pH is low enough (e.g., with 0.1% formic acid) to keep the analyte fully protonated and minimize these interactions.[8]

  • Column Contamination or Void: A buildup of contaminants on the column frit or a void at the column inlet can cause peak splitting. Solution: Try flushing the column with a strong solvent wash. If this fails, reversing the column (if permitted by the manufacturer) and flushing may dislodge particulates. Ultimately, the column may need to be replaced.[8]

  • Injection Solvent Mismatch: Injecting the sample in a solvent much stronger than the initial mobile phase can cause distorted peaks. Solution: Ensure your sample diluent is as close as possible to the starting mobile phase composition.[9]

Problem 5: I suspect decarboxylation has occurred. How can I confirm this with LC-MS?

Answer: This is an excellent application of LC-MS. A decarboxylated byproduct will have a significantly different mass. For example, 4-Bromophenol (C₆H₅BrO) is the decarboxylation product of this compound.

  • Look for the Mass: The [M-H]⁻ ion for 4-Bromophenol would be at m/z 171/173. Use your software to extract the ion chromatograms for these masses. If you see a peak, it is strong evidence of decarboxylation.

  • Confirm with Fragmentation: The fragmentation of m/z 171/173 would be distinct from your target compound. For instance, it would not show a loss of CO₂ (-44 Da), which is a characteristic fragmentation of the parent carboxylic acid.[16]

Section 4: Data Reference & Interpretation

This section provides quantitative data and a visual guide to aid in data interpretation.

Table 1: Potential Byproducts and Their Key LC-MS Identifiers
Byproduct NameMolecular FormulaMonoisotopic Mass ([M-H]⁻)Key Diagnostic Features in MS/MS
2-Hydroxybenzoic acid (Salicylic Acid)C₇H₆O₃137.0244No bromine isotope pattern. Loss of CO₂ (-44 Da) to m/z 93.
This compound (Target) C₇H₅BrO₃214.9350 / 216.9330Characteristic 1:1 M/M+2 isotope pattern. Loss of CO₂ (-44 Da) to m/z 171/173.
3-Bromo-2-hydroxybenzoic acid (Isomer)C₇H₅BrO₃214.9350 / 216.9330Characteristic 1:1 M/M+2 isotope pattern. Will have a different LC retention time than the target.
5-Bromo-2-hydroxybenzoic acid (Isomer)C₇H₅BrO₃214.9350 / 216.9330Characteristic 1:1 M/M+2 isotope pattern. Will have a different LC retention time than the target.
3,5-Dibromo-2-hydroxybenzoic acidC₇H₄Br₂O₃292.8455 / 294.8435 / 296.8415Characteristic 1:2:1 M/M+2/M+4 isotope pattern. Loss of CO₂ (-44 Da) to m/z 249/251/253.
4-Bromophenol (Decarboxylation)C₆H₅BrO170.9451 / 172.9431Characteristic 1:1 M/M+2 isotope pattern. Will NOT show a loss of CO₂.
Mandatory Visualization: Fragmentation Pathways

This diagram illustrates the expected primary fragmentation pathways for the target analyte, which are crucial for structural confirmation using MS/MS.

G cluster_frags Primary Fragments parent This compound [M-H]⁻ m/z 214.9 / 216.9 frag1 Loss of CO₂ m/z 170.9 / 172.9 parent:f1->frag1:f0  -44 Da frag2 Loss of Br• m/z 136.0 parent:f1->frag2:f0  -79/81 Da

Caption: Key MS/MS fragmentation pathways for the [M-H]⁻ ion.

References
  • ZefSci. (2025). LCMS Troubleshooting: 14 Proven Strategies for Laboratories.
  • Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions.
  • PubMed. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles.
  • BioPharm International. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
  • LCGC International. (n.d.). How to Avoid Problems in LC–MS.
  • Organic Syntheses. (n.d.). Resorcinol, 4-bromo-.
  • ChemBK. (2024). This compound.
  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
  • LCGC International. (n.d.). Optimizing LC–MS and LC–MS-MS Methods.
  • SIELC Technologies. (2018). 4-Bromobenzoic acid.
  • Agilent Technologies. (2017). Triggered MRM LC/MS/MS Method Development.
  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS.
  • Quora. (2015). How is the reaction of salicylic acid (undergoing bromination) to form 2,4,6-Tribromophenol, possible?
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
  • NIST. (n.d.). Benzoic acid, 2-bromo-.
  • Doubtnut. (2019). The aciton of bromine water (excess) on salicylic acid results in the formation of.
  • ResearchGate. (2016). (PDF) this compound.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds.
  • Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid.
  • Socratic. (2018). How can bromine water be used to distinguish between benzoic acid and salicylic acid?
  • PubChemLite. (n.d.). This compound (C7H5BrO3).
  • VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids.
  • Agilent Technologies. (n.d.). Separation of Salicylic Acid Impurities.
  • Asian Journal of Chemistry. (n.d.). Kinetics and Mechanism of the Bromination of Salicylic Acid.

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Technical Support Center: Scaling Up the Synthesis of 4-Bromo-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Bromo-2-hydroxybenzoic acid. This guide is designed to provide in-depth, experience-based insights into the challenges and nuances of scaling up this important synthesis. As Senior Application Scientists, we understand that moving from a lab-scale reaction to pilot or production scale introduces complexities that require a deep understanding of the reaction mechanism, potential side reactions, and safety considerations.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may encounter. We will delve into the "why" behind experimental choices, ensuring that every protocol is a self-validating system grounded in solid chemical principles.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound, and which is most suitable for scale-up?

There are several established methods for synthesizing this compound. The most prevalent routes include:

  • Direct Bromination of 2-Hydroxybenzoic Acid (Salicylic Acid): This is a common laboratory method involving the electrophilic aromatic substitution of salicylic acid with bromine. While straightforward, controlling regioselectivity and preventing over-bromination can be challenging, especially at a larger scale.[1][2] The hydroxyl and carboxyl groups have competing directing effects, which can lead to a mixture of products.[1][3]

  • Sandmeyer-type Reaction from 4-Amino-2-hydroxybenzoic Acid: This route involves the diazotization of 4-amino-2-hydroxybenzoic acid followed by a copper(I) bromide mediated substitution.[4] This method generally offers good regioselectivity but involves the handling of potentially unstable diazonium salts, which requires strict temperature control and careful handling procedures on a large scale.

  • Kolbe-Schmitt Reaction of 4-Bromophenol: This industrial process involves the carboxylation of 4-bromophenol under high pressure and temperature.[5][6][7] While it requires specialized equipment (autoclaves), it is a highly effective method for large-scale production due to the availability of starting materials and the direct formation of the desired product.[7]

For scale-up, the Kolbe-Schmitt reaction is often favored in industrial settings due to its efficiency and selectivity. However, for kilo-lab or pilot plant scales where high-pressure reactors may not be readily available, a well-optimized direct bromination or Sandmeyer-type reaction can be viable with appropriate process controls.

Q2: What are the critical safety considerations when handling bromine at a large scale?

Bromine is a highly corrosive, toxic, and volatile substance that requires stringent safety protocols, especially during scale-up operations.[8][9][10]

Key Safety Measures:

  • Ventilation: All operations involving bromine must be conducted in a well-ventilated fume hood or a closed system with appropriate scrubbing capabilities.[8][11]

  • Personal Protective Equipment (PPE): This includes heavy-duty, chemically resistant gloves (nitrile is a good option), a face shield, and a respirator with cartridges rated for acid gases and halogens.[8][11]

  • Material Compatibility: Ensure all reaction vessels, tubing, and transfer lines are made of compatible materials such as borosilicate glass or PVDF.[11] Bromine is highly reactive with many metals.

  • Spill Neutralization: Have a ready supply of a neutralizing agent, such as a 1 M sodium thiosulfate solution, in case of spills.[8]

  • Emergency Procedures: Establish and clearly communicate emergency procedures for bromine exposure, including immediate access to safety showers and eyewash stations.[9][10]

Q3: How can I improve the regioselectivity of the direct bromination of salicylic acid to favor the 4-bromo isomer?

Achieving high regioselectivity in the direct bromination of salicylic acid is a common challenge. The hydroxyl group is an activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director.[1][3]

Strategies to enhance 4-bromo selectivity:

  • Solvent Choice: The choice of solvent can significantly influence the isomer distribution. Acetic acid is a commonly used solvent.[12]

  • Temperature Control: Lower reaction temperatures generally favor the para-isomer. It is crucial to maintain a consistent temperature throughout the reaction.

  • Rate of Addition: Slow, controlled addition of bromine can help to minimize the formation of di- and tri-brominated byproducts.[13]

  • Protecting Groups: While more complex, temporarily protecting the hydroxyl group can alter the directing effects and improve selectivity.

Q4: What are the best practices for purifying crude this compound on a larger scale?

Effective purification is critical to achieving the desired product quality.

  • Recrystallization: This is the most common method for purifying the crude product. A mixed solvent system, such as methanol/chloroform or recrystallization from hot water, can be effective.[14]

  • pH Adjustment: The acidic nature of the product allows for purification via pH manipulation. The crude product can be dissolved in an aqueous base (like sodium hydroxide) to form the sodium salt.[12] The solution can then be filtered to remove insoluble impurities, and the product is re-precipitated by adding acid (e.g., HCl) to lower the pH to around 1-2.[12][15]

  • Activated Carbon Treatment: If the crude product is colored, treatment with activated carbon during the dissolution phase of recrystallization or before re-precipitation can help to remove colored impurities.[15]

II. Troubleshooting Guide

Problem 1: Low Yield in the Direct Bromination of Salicylic Acid
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using TLC or HPLC. - Ensure the reaction is stirred efficiently to maintain homogeneity. - Check the stoichiometry of the reactants; ensure bromine is not the limiting reagent if full conversion of salicylic acid is desired.
Over-bromination - Control the reaction temperature carefully; lower temperatures can reduce the rate of multiple brominations. - Add the bromine solution dropwise to avoid localized high concentrations. - Consider using a milder brominating agent.
Loss during Work-up - When performing an aqueous work-up, ensure the pH is sufficiently acidic (pH 1-2) to fully precipitate the product. - Minimize the number of transfer steps to reduce mechanical losses. - Use an appropriate solvent for extraction if applicable. Diethyl ether is a common choice.[12]
Sublimation of Starting Material - If the reaction is run at elevated temperatures, salicylic acid can sublime. Ensure the reaction setup includes a condenser to return sublimed material to the reaction mixture.
Problem 2: Formation of Multiple Isomers

Caption: Decision tree for troubleshooting isomer formation.

Problem 3: Product is Discolored (Yellow or Brown)
Potential Cause Troubleshooting Steps
Presence of Residual Bromine - After the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate or sodium bisulfite until the color disappears.[16]
Formation of Oxidation Byproducts - Purify the crude product by recrystallization, potentially with the addition of activated carbon to adsorb colored impurities.[15]
Reaction Temperature Too High - High temperatures can lead to decomposition and the formation of colored byproducts. Ensure the reaction temperature is maintained within the optimal range.
Impure Starting Materials - Ensure the salicylic acid and bromine used are of high purity.
Problem 4: Difficulty with Product Isolation/Filtration
Potential Cause Troubleshooting Steps
Fine Particulate Matter - If the product precipitates as very fine particles, it can clog the filter paper. Try adding a filter aid like Celite® to the slurry before filtration. - Allow the precipitate to digest (sit in the mother liquor) for a period before filtration, which can lead to larger crystal formation.
Product is Oily or Gummy - This can occur if the product is not fully protonated or if there are significant impurities. Ensure the pH is sufficiently low during precipitation. - Try adding a co-solvent during precipitation to improve the crystallinity of the product.
Incomplete Precipitation - Cool the mixture in an ice bath to maximize precipitation before filtration. - Check the pH of the filtrate to ensure it is acidic enough for complete precipitation.

III. Experimental Protocols

Protocol 1: Scale-up of Direct Bromination of Salicylic Acid

Materials:

  • Salicylic Acid

  • Glacial Acetic Acid

  • Bromine

  • Sodium Thiosulfate solution (1 M)

  • Deionized Water

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, dropping funnel, and temperature probe, charge salicylic acid and glacial acetic acid.

  • Cooling: Cool the mixture to the desired reaction temperature (e.g., 10-15°C) using a cooling bath.

  • Bromine Addition: Slowly add a solution of bromine in glacial acetic acid dropwise via the dropping funnel over a period of several hours, maintaining the internal temperature within the specified range.[13]

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or HPLC.

  • Quenching: Once the reaction is complete, slowly add 1 M sodium thiosulfate solution until the reddish-brown color of bromine is no longer present.

  • Precipitation: Pour the reaction mixture into a larger vessel containing cold deionized water with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Collect the solid product by filtration and wash the filter cake with cold deionized water.

  • Drying: Dry the product under vacuum at an appropriate temperature.

Caption: Workflow for the direct bromination of salicylic acid.

Protocol 2: Purification by pH Swing
  • Dissolution: Suspend the crude this compound in deionized water.

  • Basification: Slowly add an aqueous solution of sodium hydroxide (e.g., 5-15% NaOH) with stirring until the solid dissolves completely and the pH is alkaline (pH 8-9).[4][15]

  • Filtration (Optional): If there are insoluble impurities, filter the solution. If the solution is colored, you can add activated carbon, stir for a period, and then filter.

  • Acidification: With vigorous stirring, slowly add an aqueous acid solution (e.g., 6N HCl) to the clear filtrate. The product will begin to precipitate. Continue adding acid until the pH is approximately 1-2 to ensure complete precipitation.[12][15]

  • Isolation: Cool the mixture in an ice bath, then collect the purified product by filtration.

  • Washing and Drying: Wash the filter cake with cold deionized water and dry the product under vacuum.

IV. References

  • YouTube. (2024). Bromination safety. Retrieved from [Link]

  • Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids. Retrieved from

  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. Retrieved from [Link]

  • Future4200. (n.d.). The Kolbe-Schmitt Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Quora. (2015). How is the reaction of salicylic acid (undergoing bromination) to form 2,4,6-Tribromophenol, possible? Retrieved from [Link]

  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]

  • CDC. (2024). Bromine | Chemical Emergencies. Retrieved from [Link]

  • BYJU'S. (n.d.). Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. Retrieved from [Link]

  • Slideshare. (n.d.). Bromine handling and safety. Retrieved from [Link]

  • ICL Group. (n.d.). BROMINE BROMINE - Safety Handbook. Retrieved from [Link]

  • Socratic. (2018). How can bromine water be used to distinguish between benzoic acid and salicylic acid? Retrieved from [Link]

  • BYJU'S. (n.d.). Kolbe Reaction Mechanism. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Kinetics and Mechanism of the Bromination of Salicylic Acid. Retrieved from [Link]

  • Sciencemadness.org. (2006). 4-hydroxybenzoic acid synthesis. Retrieved from [Link]

  • Sarthaks eConnect. (2019). The aciton of bromine water (excess) on salicylic acid results in the formation of. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics and Mechanism of the Bromination of Salicylic Acid | Request PDF. Retrieved from [Link]

  • Springer. (2025). Synthesis of 4-hydroxybenzoic Acid in Escherichia coli by a Modular co-culture System. Retrieved from [Link]

  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. Retrieved from

  • Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from [Link]

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Technical Support Center: Managing Exothermic Reactions in the Bromination of Hydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with the bromination of hydroxybenzoic acids. The electrophilic aromatic substitution of these highly activated rings is a powerful synthetic tool, but it is often accompanied by a significant exothermic release of heat. Improper management of this exotherm can lead to runaway reactions, reduced yield, poor regioselectivity, and serious safety hazards.

This document provides in-depth, experience-driven answers to common troubleshooting questions and frequently asked questions (FAQs) to help you conduct these reactions safely and effectively.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific problems you may encounter during your experiments. Each answer explains the underlying chemical principles to help you make informed decisions.

Q1: My reaction temperature is rising uncontrollably. What are the immediate steps, and what are the likely causes?

A1: An uncontrolled temperature spike indicates a runaway reaction, where heat is being generated faster than it can be removed. This is a critical safety situation.

Immediate Actions:

  • Cease Reagent Addition: Immediately stop adding the brominating agent.

  • Enhance Cooling: Ensure your cooling bath (e.g., ice-water or ice-salt) is making maximum contact with the flask surface. Add more ice or dry ice/acetone if necessary and safe to do so.

  • Increase Stirring: If safe, increase the stirring rate to improve heat transfer to the flask walls.

  • Dilute (with caution): If the reaction is still escalating, adding a pre-chilled, inert solvent can help absorb heat and slow the reaction rate. This should be done carefully as a last resort.

Root Cause Analysis:

  • Rapid Reagent Addition: The most common cause is adding the brominating agent too quickly, leading to a massive, instantaneous release of energy.[1] The rate of addition should always be slow and dropwise.[1][2]

  • Inadequate Cooling: The cooling bath may be insufficient for the scale of the reaction or not making proper contact. Always pre-cool the reaction vessel before starting the addition.[1][3]

  • High Reactant Concentration: Overly concentrated solutions lead to faster reaction rates and more intense heat generation per unit volume.[1]

  • Incorrect Solvent Choice: The solvent must be able to absorb the heat generated (have a suitable heat capacity) and be inert to the reaction conditions.

Q2: I'm observing poor regioselectivity and multiple brominated products. How can I improve this?

A2: Poor regioselectivity in the bromination of hydroxybenzoic acids is typically a result of the reaction conditions being too harsh, leading to over-bromination or substitution at less-favored positions. The hydroxyl (-OH) group is a powerful ortho-, para- directing and activating group, while the carboxylic acid (-COOH) group is a meta-directing and deactivating group. The outcome is dominated by the activating -OH group.[4]

Solutions to Improve Selectivity:

  • Lower the Temperature: Running the reaction at the lowest effective temperature can significantly enhance para/ortho selectivity.[5] Lower temperatures provide a greater energy difference between the transition states leading to different isomers.

  • Choose a Milder Brominating Agent: While elemental bromine (Br₂) is potent, N-Bromosuccinimide (NBS) is often a better choice for controlled brominations.[6][7] NBS maintains a low, steady concentration of bromine, which can prevent over-bromination.[6]

  • Solvent Effects: The choice of solvent can dramatically influence the outcome.

    • Polar, Protic Solvents (like water or acetic acid): These solvents can ionize phenol groups to form highly reactive phenoxides, often leading to trisubstitution (e.g., 2,4,6-tribromophenol from phenol).[8] For salicylic acid, this can even lead to brominative decarboxylation.[8]

    • Non-Polar Solvents (like CS₂ or CCl₄): In these solvents, the hydroxyl group is less activated, and mono-substitution is favored.[8][9]

  • Protecting Groups: In some cases, protecting the highly activating hydroxyl group as an ester or ether can temper its reactivity, allowing for more controlled bromination.[10]

Q3: The reaction is very sluggish and appears incomplete, even after adding the full amount of bromine.

A3: A stalled reaction can be frustrating and may point to issues with reagents or the reaction setup itself.

Troubleshooting Steps:

  • Check Reagent Quality:

    • NBS: Impure or degraded NBS can be ineffective. If it appears yellow, it may need to be recrystallized from hot water to remove colored impurities.[11]

    • Substrate: Ensure your hydroxybenzoic acid is pure and dry.

  • Insufficient Activation: While hydroxybenzoic acids are "activated," certain conditions can hinder the reaction.

    • Acidic Conditions: In strongly acidic media, the carbonyl oxygen of the carboxylic acid can be protonated, increasing its deactivating effect.

  • Use a Catalyst (with caution): For less reactive systems, a Lewis acid catalyst like FeBr₃ or AlBr₃ can be used with Br₂ to increase its electrophilicity.[12] However, this will also dramatically increase the reaction rate and exothermicity, so extreme caution is required.

  • Monitor with TLC: Use Thin-Layer Chromatography (TLC) to confirm if the starting material is being consumed. This provides a clear picture of whether the reaction is progressing, stalled, or complete.[1][13]

Q4: The reaction mixture turned dark brown/black, and I see solid precipitates forming.

A4: Significant charring or dark coloration is often a sign of decomposition or oxidation side reactions, which can occur during a runaway exotherm.

Potential Causes and Solutions:

  • Oxidation of the Phenol: Phenols are susceptible to oxidation, especially at high temperatures and in the presence of a strong oxidizing agent like bromine. This can lead to the formation of complex, polymeric materials. The best prevention is strict temperature control.

  • Decomposition: At excessive temperatures, the substrate itself can begin to decompose.

  • Quenching Precipitate: If this occurs after quenching with sodium thiosulfate, the precipitate might be elemental sulfur. This happens if the solution is acidic, causing the thiosulfate to disproportionate.[3] This can be avoided by ensuring the mixture is neutral or slightly basic before quenching, or by filtering the crude product through a pad of celite.

Frequently Asked Questions (FAQs)

Q1: Why is the bromination of hydroxybenzoic acids so exothermic?

A1: The high exothermicity stems from the principles of Electrophilic Aromatic Substitution (EAS). The hydroxyl group (-OH) is a strong activating group, meaning it donates electron density into the benzene ring through resonance. This makes the ring highly nucleophilic and extremely reactive towards electrophiles like bromine.[14] The rapid formation of the stable aromatic product from the high-energy arenium ion intermediate releases a significant amount of energy as heat.[14]

Q2: How do I choose the best brominating agent: Elemental Bromine (Br₂) vs. N-Bromosuccinimide (NBS)?

A2: The choice depends on the desired reactivity, selectivity, and safety requirements.

FeatureElemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Physical State Fuming, corrosive red-brown liquid[15]White crystalline solid[7]
Handling Safety Highly toxic, corrosive, and volatile. Requires a fume hood and specialized PPE (e.g., heavy-duty gloves).[16][17]Much safer and easier to handle and weigh.[6][7]
Reactivity Very high. Often leads to over-bromination, especially with highly activated rings.[18]Milder. Provides a low, constant concentration of Br₂, favoring controlled substitution.[6]
Byproducts HBr (corrosive gas)[19]Succinimide (water-soluble solid, generally easier to remove)[12]
Typical Use Case When high reactivity is needed and conditions can be strictly controlled.For achieving higher selectivity (mono-bromination) and for safer laboratory operations.[6][11]
Q3: What is the correct procedure for quenching a bromination reaction?

A3: Quenching is necessary to neutralize any unreacted bromine, which is also an exothermic process that must be controlled.[2] The most common quenching agent is an aqueous solution of sodium thiosulfate (Na₂S₂O₃).[20]

Step-by-Step Quenching Protocol:

  • Cool the Reaction: Once the reaction is complete (as determined by TLC or color change), cool the reaction flask in an ice-water bath to 0-5 °C.[3] This is critical to manage the heat from the quench.

  • Prepare Quenching Solution: Use a 5-10% (w/v) aqueous solution of sodium thiosulfate.[3][20]

  • Slow, Dropwise Addition: Add the thiosulfate solution slowly to the cooled reaction mixture with vigorous stirring.[3]

  • Monitor for Completion: Continue adding the quencher until the reddish-brown color of bromine completely disappears, leaving a colorless or pale-yellow organic layer.[3]

  • Work-up: Transfer the mixture to a separatory funnel, separate the layers, wash the organic layer with water and then brine, and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[3][20]

Q4: Can you provide a diagram and protocol for a safe, controlled bromination setup?

A4: Absolutely. A well-designed experimental setup is fundamental to safety and success.

Diagram: Controlled Bromination Experimental Setup

Caption: A standard laboratory setup for controlled exothermic bromination.

General Protocol for Controlled Bromination:

  • Setup: Assemble the glassware as shown in the diagram within a certified chemical fume hood.[16]

  • Charge Reactor: To the round-bottom flask, add the hydroxybenzoic acid and the chosen inert solvent. Add a magnetic stir bar.

  • Cooling: Place the flask in a cooling bath and stir the mixture until it reaches the target initial temperature (e.g., 0-5 °C).

  • Prepare Bromine Solution: In the addition funnel, prepare a solution of the brominating agent (e.g., elemental bromine) in a small amount of the same inert solvent.

  • Slow Addition: Begin the dropwise addition of the bromine solution to the rapidly stirring reaction mixture.[2] Monitor the internal temperature closely. The rate of addition should be adjusted to maintain a steady, controlled temperature.[2]

  • Reaction Monitoring: Allow the reaction to stir at the controlled temperature. Monitor its progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture further if necessary and slowly quench with a cold aqueous solution of sodium thiosulfate as described in FAQ Q3.[1][3]

  • Work-up and Purification: Proceed with standard liquid-liquid extraction and purification (e.g., recrystallization or column chromatography) to isolate the final product.

Troubleshooting Flowchart

TroubleshootingFlowchart Troubleshooting Exothermic Bromination Reactions Start Reaction Start Problem Problem Encountered? Start->Problem TempRise Uncontrolled Temp Rise? Problem->TempRise Yes Success Reaction Successful Problem->Success No Selectivity Poor Selectivity / Multiple Products? TempRise->Selectivity No Action_Stop IMMEDIATE ACTION: 1. Stop Reagent Addition 2. Enhance Cooling TempRise->Action_Stop Yes Stalled Sluggish / Incomplete? Selectivity->Stalled No Action_Selectivity ADJUST CONDITIONS: 1. Lower Temperature 2. Use Milder Reagent (NBS) 3. Change Solvent Selectivity->Action_Selectivity Yes Action_Stalled INVESTIGATE: 1. Check Reagent Purity 2. Monitor with TLC 3. Consider Catalyst (w/ caution) Stalled->Action_Stalled Yes Stalled->Success No, other issue Cause_Temp Likely Causes: - Addition Too Fast - Insufficient Cooling - Too Concentrated Action_Stop->Cause_Temp Cause_Selectivity Likely Causes: - Temp Too High - Reagent Too Harsh - Wrong Solvent Action_Selectivity->Cause_Selectivity Cause_Stalled Likely Causes: - Degraded Reagents - Insufficient Activation Action_Stalled->Cause_Stalled

Caption: A decision-making flowchart for troubleshooting common bromination issues.

References

  • Technical Support Center: Handling and Quenching Reactions with Brominated Compounds. Benchchem.
  • Technical Support Center: Quenching and Removal of Excess Bromine. Benchchem.
  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Chemia. (2022-04-08).
  • Handling liquid bromine and preparing bromine water | Demonstration. RSC Education.
  • Standard Operating Procedure. SOP Title: Bromine Safety & Standard Operating Procedures.
  • Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid. NSF Public Access Repository. (2018-01-01).
  • SAFETY DATA SHEET - Bromine. Archean Chemical Industries. (2022-01-14).
  • Organic Syntheses Procedure.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025-11-14).
  • What's more suitable for bromination of a heterocycle, bromine itself or N-bromosuccimide? ResearchGate. (2015-01-21).
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH. (2019-06-04).
  • Bromine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • N-Bromosuccinimide (NBS) vs. Bromine for Allylic Bromination: A Comparative Guide. Benchchem.
  • A New Ring Bromination Method for Aromatic Compounds under Solvent-Free Conditions with NBS/Al2O3. ResearchGate. (2025-08-07).
  • Safest way to conduct a reaction with bromine under reflux conditions. ECHEMI.
  • Environmentally benign electrophilic and radical bromination 'on water': H2O2–HBr system versus N-bromosuccinimide. ResearchGate.
  • Safest way to conduct a reaction with bromine under reflux conditions. Chemistry Stack Exchange. (2020-09-02).
  • Managing exothermic reactions during chalcone bromination. Benchchem.
  • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. (2011-06-10).
  • Kinetics and Mechanism of the Bromination of Salicylic Acid. Asian Journal of Chemistry.
  • N-Bromosuccinimide. Wikipedia.
  • Effect of bromide ion on the kinetics of bromination of o-hydroxy benzoic acid by bromine in aqueous solution. Arabian Journal of Chemistry.
  • Regio- and stereo-selectivity issues in radical brominations of allylic units of vinylogous esters/carbonates bearing the 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl auxiliary and in nucleophilic displacements of the derived allylic bromides. Journal of the Chemical Society, Perkin Transactions 1.
  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - PubMed Central.
  • Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv. (2025-04-07).
  • Bromination of Phenols (video). Khan Academy.
  • Kinetics of bromination of o-hydroxy benzoic acid: effect of added bromide ions. ResearchGate.
  • Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. The Organic Chemistry Tutor (YouTube). (2018-05-06).
  • Given the compound p-hydroxybenzoic acid (4-hydroxybenzoic acid) reacts... Filo. (2025-06-26).
  • Bromination phenol in Water and non-polar solvent. Physics Wallah.
  • Regioselectivity in Radical Bromination in Organic Chemistry. The Organic Chemistry Tutor (YouTube). (2019-04-07).
  • Controlling the regioselectivity of the bromolactonization reaction in HFIP. ResearchGate. (2024-04-09).
  • Effect of bromide ion on the kinetics of bromination of o-hydroxy benzoic acid by bromine in aqueous solution. ResearchGate. (2025-06-28).

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Work-up procedures for reactions involving 4-Bromo-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Bromo-2-hydroxybenzoic acid. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges encountered during reaction work-up and purification. The causality behind experimental choices is emphasized to empower users with a deeper understanding of the system.

Section 1: Foundational Knowledge & Core Properties

This section addresses the fundamental characteristics of this compound, which are critical for designing effective reaction and work-up strategies.

Q1: What are the key physicochemical properties of this compound that influence work-up procedures?

Understanding the molecule's properties is the first step to a successful work-up. This compound is a white to off-white crystalline solid.[1] Its behavior is dominated by its three functional groups: a carboxylic acid, a phenolic hydroxyl, and a bromine atom on an aromatic ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for Work-up
Molecular FormulaC₇H₅BrO₃[2]Used for calculating molar quantities.
Molecular Weight217.02 g/mol [2]Essential for reaction stoichiometry.
Melting Point164-165 °C[3]Useful for assessing the purity of the isolated solid.
pKa (Predicted)2.71 ± 0.10[1][3]Indicates a moderately strong carboxylic acid, easily deprotonated by weak bases (e.g., NaHCO₃). This is the cornerstone of acid-base extraction.
SolubilitySparingly soluble in water; Soluble in ethanol, acetone, diethyl ether, and DMF.[1]Dictates solvent choice for reaction, extraction, and recrystallization. Its low water solubility in acidic form allows it to be precipitated from aqueous solutions.
Q2: How do the functional groups on this compound dictate its reactivity and potential side products?

The molecule's reactivity is a direct consequence of its structure. The ortho-positioning of the hydroxyl and carboxylic acid groups allows for a strong intramolecular hydrogen bond, which can influence the reactivity of both groups.[4][5]

  • Carboxylic Acid: This is the most acidic site (pKa ~2.71)[1][3]. It will readily react with bases and can be converted to esters, amides, or acid chlorides.

  • Phenolic Hydroxyl: This group is weakly acidic (pKa typically ~10 for phenols). It requires a stronger base than the carboxylic acid to deprotonate. This pKa difference is key to selective reactions and extractions.

  • Aromatic Ring & Bromine: The ring is substituted with both an activating group (-OH) and a deactivating group (-COOH, -Br). The bromine atom itself is a site for various cross-coupling reactions (e.g., Suzuki, Heck), but it also makes the aromatic ring electron-deficient.[6]

Q3: What are the primary safety considerations when handling this compound?

Proper safety protocols are non-negotiable. This compound is classified as toxic if swallowed and can cause skin and eye irritation.[2][7]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[7][9] Avoid creating dust.[10]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[3][7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7]

Section 2: General Work-up Principles & Protocols

Most reactions involving this compound will follow a similar extractive work-up logic based on pH manipulation.

Q4: What is a standard aqueous work-up procedure for a reaction mixture containing this compound or its neutral derivatives?

The goal of a work-up is to separate the desired product from unreacted starting materials, catalysts, and byproducts. The acidic nature of the carboxylic acid is the most powerful tool for purification.

G cluster_0 Aqueous Wash Options A 1. Reaction Mixture (Post-Reaction) B 2. Quench (if necessary) (e.g., add water or sat. NH₄Cl) A->B C 3. Dilute with Organic Solvent (e.g., Ethyl Acetate, Diethyl Ether) B->C D 4. Transfer to Separatory Funnel C->D E 5. Aqueous Wash (Perform one or more washes) D->E F 6. Dry Organic Layer (Add Anhydrous Na₂SO₄ or MgSO₄) E->F W1 Wash with sat. NaHCO₃ (Removes acidic starting material/byproducts) E->W1 G 7. Filter & Concentrate (Gravity/Vacuum Filtration, then Rotary Evaporation) F->G H 8. Crude Product (Ready for further purification) G->H W2 Wash with Water (Removes water-soluble impurities) W3 Wash with Brine (Breaks emulsions, removes bulk water)

Caption: General experimental workflow for aqueous work-up.

Experimental Protocol: General Acid-Base Extraction

This protocol is designed to isolate a neutral organic product from the unreacted this compound starting material.

  • Quench and Dilute: Once the reaction is complete, cool the mixture to room temperature. If reactive reagents were used (e.g., organometallics, hydrides), quench cautiously by slowly adding saturated aqueous NH₄Cl or water. Dilute the entire mixture with an organic solvent immiscible with water, such as ethyl acetate or diethyl ether (EtOAc or Et₂O).

  • Initial Wash: Transfer the mixture to a separatory funnel. Add an equal volume of deionized water, shake gently, and allow the layers to separate. Drain and discard the aqueous (bottom) layer.

  • Base Extraction: To remove unreacted this compound, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Causality: NaHCO₃ is a weak base, strong enough to deprotonate the carboxylic acid (pKa ~2.71) to form the water-soluble sodium 4-bromo-2-hydroxybenzoate salt, but generally not strong enough to deprotonate the less acidic phenol. This salt will partition into the aqueous layer.

    • Caution: Stopper the funnel and vent frequently, as CO₂ gas will be evolved during the neutralization.

  • Separate Layers: Allow the layers to separate clearly. Drain the aqueous layer containing the deprotonated starting material. Repeat the NaHCO₃ wash if a large amount of starting material was used.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine).

    • Causality: This step helps to remove residual water from the organic layer and aids in breaking up any emulsions that may have formed.[11]

  • Dry and Concentrate: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Stir for 5-10 minutes, then filter to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

To recover the unreacted starting material, combine all the basic aqueous layers, cool in an ice bath, and acidify to pH ~1-2 with cold 6N HCl. The this compound will precipitate and can be collected by vacuum filtration.[4][12]

Section 3: Troubleshooting Specific Reaction Types

Q5: My Fischer esterification of the carboxylic acid is giving low yields. What are the common causes and how do I perform the work-up?

Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., H₂SO₄)[13][14].

Common Issues:

  • Insufficient Catalyst or Heat: Ensure a catalytic amount of strong acid is used and that the reaction is heated to reflux to drive the equilibrium forward.

  • Water in the Reaction: The reaction produces water as a byproduct. Any water present at the start will inhibit the reaction. Use dry glassware and anhydrous alcohol.

  • Side Reaction: At high temperatures, there is a risk of decarboxylation, although this is more common for benzoic acids with strong electron-donating groups ortho/para to the carboxyl group.[3]

Work-up Strategy for Ester Product: The key challenge is removing the unreacted carboxylic acid and the acid catalyst. The general protocol above is perfectly suited for this.

  • After cooling, dilute the reaction mixture with ethyl acetate.

  • Wash with water to remove the bulk of the alcohol and acid catalyst.

  • Wash thoroughly with saturated NaHCO₃ solution until CO₂ evolution ceases. This removes all traces of the acid catalyst and the unreacted this compound.

  • Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude ester.

Q6: I'm trying to form a phenolic ether via Williamson synthesis, but the reaction is failing. What is the correct strategy?

The Williamson ether synthesis requires deprotonating the hydroxyl group to form a nucleophilic phenoxide, which then attacks an alkyl halide[15].

Common Issues & Causality:

  • Incorrect Base: This is the most critical parameter. A base must be strong enough to deprotonate the phenol but not cause unwanted side reactions.

    • Problem: Using a base like NaHCO₃ or even Na₂CO₃ is often insufficient to fully deprotonate the phenol.

    • Solution: Use a stronger base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. Sodium hydride (NaH) can also be used, but K₂CO₃ is often safer and easier to handle.

  • Competition: The carboxylic acid is far more acidic than the phenol. If the carboxylic acid is not protected (e.g., as an ester), the base will deprotonate it first, forming a carboxylate that is generally not nucleophilic enough to participate in the ether synthesis. Therefore, it is almost always necessary to protect the carboxylic acid as an ester before attempting to form the phenolic ether.

G start This compound ester Protect Carboxylic Acid (e.g., Fischer Esterification) start->ester Step 1 protected Methyl 4-bromo-2-hydroxybenzoate ester->protected deprotonate Deprotonate Phenol (e.g., K₂CO₃, DMF) protected->deprotonate Step 2 phenoxide Potassium Phenoxide Intermediate deprotonate->phenoxide alkylate Add Alkyl Halide (R-X) (SN2 Reaction) phenoxide->alkylate Step 3 product_ether Protected Ether Product alkylate->product_ether deprotect Hydrolyze Ester (e.g., LiOH or NaOH, then acidify) product_ether->deprotect Step 4 (Optional) final_product 4-Bromo-2-(alkoxy)benzoic Acid deprotect->final_product

Caption: Logical workflow for successful phenolic ether synthesis.

Q7: My reaction mixture formed a persistent emulsion during the aqueous work-up. How can I resolve this?

Emulsions are colloidal suspensions of one liquid in another and are a common frustration in liquid-liquid extractions.

Troubleshooting Steps:

  • Add Brine: The most common first step is to add a significant amount of saturated NaCl (brine). The increased ionic strength of the aqueous layer can help force the separation of the two phases.[11]

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Sometimes, the layers will separate on their own.

  • Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool in a powder funnel. This can physically disrupt the emulsion.

  • Add More Solvent: Adding more of the organic solvent can sometimes help break the emulsion by diluting the components.

  • Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers. This minimizes emulsion formation from the outset.

References

  • ChemBK. (2024). This compound.
  • Capot Chemical Co., Ltd. (2020). MSDS of this compound.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Organic Syntheses. (n.d.). Resorcinol, 4-bromo-.
  • Google Patents. (2018). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.
  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).
  • Organic Syntheses. (n.d.). Procedure for 4-Bromobenzaldehyde and 4-Bromobenzoic Acid.
  • Chemistry LibreTexts. (2021). 17.2: Substituted Benzoic Acids.
  • Chemistry Stack Exchange. (2013). Does unsubstituted benzoic acid not show resonance due to steric effects?.
  • Chemistry LibreTexts. (2022). Acidity of Substituted Benzoic Acids.
  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube.
  • PubChemLite. (n.d.). This compound (C7H5BrO3).

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Technical Support Center: Catalyst Selection for Reactions with 4-Bromo-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-2-hydroxybenzoic acid. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the catalytic transformation of this versatile, yet complex, building block. The presence of three distinct functional groups—an aryl bromide, a phenolic hydroxyl, and a carboxylic acid—necessitates careful consideration of catalyst selection and reaction conditions to achieve desired outcomes while avoiding common pitfalls like catalyst deactivation and unwanted side reactions.

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses common questions regarding the selection of catalysts for the most frequent transformations involving this compound.

Q1: Which catalyst systems are most effective for Suzuki-Miyaura cross-coupling reactions with this compound?

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds with this compound.[1] However, the electron-donating hydroxyl group and the potentially coordinating carboxylate group can complicate the catalytic cycle.

Answer: The choice of catalyst is critical for success. Modern palladium-based systems are generally preferred over classical catalysts like Pd(PPh₃)₄, which may require harsher conditions.[2]

  • Recommended Catalyst Systems:

    • Palladium(II) Acetate (Pd(OAc)₂) with Bulky, Electron-Rich Phosphine Ligands: This is often the most robust approach. Ligands such as SPhos, XPhos, or RuPhos enhance the electron density on the palladium center, which facilitates the oxidative addition step—often the rate-limiting step for electron-rich aryl bromides.[3]

    • Palladium Precatalysts: Buchwald G3 or G4 precatalysts offer excellent reliability and efficient generation of the active Pd(0) species, which is crucial when working with complex substrates.[4]

  • Choice of Base and Solvent:

    • Base: Strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[3] The base activates the boronic acid to form a more nucleophilic boronate complex, which is necessary for transmetalation.[1]

    • Solvent: A biphasic solvent system, such as Toluene/H₂O or 1,4-Dioxane/H₂O, is commonly used to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid.[1][2]

The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle pd0 L₂Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L₂Pd(II)(Ar)(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_complex L₂Pd(II)(Ar)(R') transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 product Ar-R' (Product) reductive_elimination->product arx Ar-X (this compound) boronic R'-B(OR)₂ + Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Q2: Can I perform a Buchwald-Hartwig amination on this compound without protecting the hydroxyl or carboxyl groups?

Answer: Direct amination is challenging but can be possible with careful catalyst and base selection. The acidic protons of the hydroxyl and carboxyl groups can react with the strong bases typically required for the Buchwald-Hartwig reaction, potentially leading to substrate decomposition or catalyst inhibition.[5][6]

  • Catalyst System: Similar to Suzuki coupling, modern palladium catalysts with bulky phosphine ligands are essential. Bidentate phosphine ligands like BINAP or DPPF were early developments that showed improved reliability.[5]

  • Base Selection: The choice of base is critical. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can cause issues with this substrate. Weaker bases like K₃PO₄ or Cs₂CO₃ might be attempted, but they often lead to slower reactions. Using a non-nucleophilic, sterically hindered base is key.

  • Recommendation: For highest yields and reproducibility, protection of both the hydroxyl and carboxyl groups is strongly recommended . The carboxyl group can be protected as a methyl or ethyl ester, and the hydroxyl group as a methyl or benzyl ether. This prevents unwanted side reactions and allows for a broader range of reaction conditions.

Q3: What are the best conditions for the esterification of the carboxylic acid group?

Answer: Standard Fischer esterification is the most common and cost-effective method.[7]

  • Fischer Esterification: This involves heating the carboxylic acid in an excess of the desired alcohol (e.g., methanol, ethanol) with a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[8] The reaction is an equilibrium, so using the alcohol as the solvent drives the reaction toward the ester product.[7]

  • Alternative Methods for Sensitive Substrates: If your molecule contains acid-sensitive functional groups, other methods can be employed:

    • Thionyl Chloride (SOCl₂): A two-step process where the carboxylic acid is first converted to an acyl chloride using SOCl₂ and then reacted with the alcohol.[9]

    • Carbodiimide Coupling: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be used under mild conditions, which is especially useful for sterically hindered alcohols.[10][11]

Q4: Are copper catalysts a viable alternative to palladium for this substrate?

Answer: Yes, copper-catalyzed reactions, particularly the Ullmann condensation, are a classic alternative for forming C-O, C-N, and C-S bonds.[12]

  • Ullmann Condensation: This reaction typically involves coupling an aryl halide with an alcohol, amine, or thiol using a copper catalyst.[12]

  • Conditions: Traditionally, Ullmann reactions required harsh conditions, including high temperatures (often >200 °C) and stoichiometric amounts of copper.[12][13]

  • Modern Advances: More recent methods use soluble copper(I) catalysts with ligands like phenanthroline, which allow the reaction to proceed under milder conditions.[12]

  • Applicability: For this compound, an Ullmann reaction could be used for etherification of the phenolic hydroxyl group or for C-N bond formation. However, palladium-catalyzed methods are generally more versatile and proceed under milder conditions with lower catalyst loadings.[14]

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide provides a systematic approach to diagnosing and solving common issues.

Issue 1: Low or No Conversion to the Desired Product in Cross-Coupling Reactions

This is a frequent problem that can stem from multiple sources. A logical, step-by-step investigation is crucial.

Troubleshooting_Low_Yield start Low or No Conversion Observed check_catalyst Is the Catalyst Active? start->check_catalyst check_reagents Are Reagents Pure & Anhydrous? start->check_reagents check_conditions Are Reaction Conditions Optimal? start->check_conditions sol_catalyst1 Use fresh Pd source and ligand. Store under inert atmosphere. check_catalyst->sol_catalyst1 No -> sol_catalyst2 Switch to a robust precatalyst (e.g., Buchwald G3/G4).[4] check_catalyst->sol_catalyst2 No -> sol_reagents1 Purify starting materials. Distill amines, recrystallize solids. check_reagents->sol_reagents1 No -> sol_reagents2 Ensure solvents are anhydrous and reaction is under inert gas (Ar/N₂). check_reagents->sol_reagents2 No -> sol_conditions1 Screen different bases (e.g., K₃PO₄, Cs₂CO₃). [3] check_conditions->sol_conditions1 No -> sol_conditions2 Screen alternative ligands (e.g., SPhos, XPhos).[2] check_conditions->sol_conditions2 No -> sol_conditions3 Increase temperature incrementally. check_conditions->sol_conditions3 No -> Catalyst_Deactivation substrate This compound path_desired Desired Pathway: Oxidative Addition at C-Br substrate->path_desired path_inhibit Inhibitory Pathway: Chelation by -OH and -COOH substrate->path_inhibit catalyst Pd(0) Catalyst catalyst->path_desired catalyst->path_inhibit active_complex Active Pd(II) Intermediate path_desired->active_complex -> Productive Cycle inactive_complex Inactive Pd(II) Chelate path_inhibit->inactive_complex -> Catalyst Deactivation

Sources

Validation & Comparative

A Comparative Analysis of Reactivity: 4-Bromo-2-hydroxybenzoic Acid vs. 5-Bromosalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The isomeric position of a substituent on an aromatic ring can profoundly influence a molecule's chemical behavior. This guide presents an in-depth comparison of the reactivity of two constitutional isomers: 4-Bromo-2-hydroxybenzoic acid and 5-Bromosalicylic acid (5-Bromo-2-hydroxybenzoic acid). While structurally similar, the placement of the bromine atom relative to the hydroxyl and carboxylic acid functional groups imparts distinct electronic and steric characteristics. These differences dictate the acidity of the carboxyl group, the reactivity of the aromatic ring toward electrophiles, and the susceptibility of the functional groups to reactions like esterification. Understanding these nuances is critical for synthetic chemists and drug development professionals in designing reaction pathways and predicting molecular interactions. This guide synthesizes theoretical principles with practical experimental considerations to provide a clear framework for selecting the appropriate isomer for specific synthetic applications.

Introduction: Structure and Significance

This compound and 5-Bromosalicylic acid are substituted derivatives of salicylic acid. Their core structure is foundational in many areas of chemical synthesis, from the production of fine chemicals to the development of active pharmaceutical ingredients. The key distinction lies in the position of the bromine atom on the benzene ring.

Compound Structure CAS Number
This compound 1666-28-0[1][2][3]
5-Bromosalicylic acid 89-55-4[4][5][6]

The reactivity of these molecules is governed by the interplay of three functional groups:

  • Carboxylic Acid (-COOH): An electron-withdrawing group that deactivates the ring and is meta-directing.[7]

  • Hydroxyl (-OH): A strongly activating, ortho, para-directing group due to its potent electron-donating resonance effect.[8]

  • Bromo (-Br): A deactivating group due to its strong electron-withdrawing inductive effect, yet it is ortho, para-directing because its lone pairs can participate in resonance.[9]

This guide will dissect how the relative positioning of these groups creates unique reactivity profiles for each isomer.

Electronic Effects and Acidity: A Tale of Two pKa's

The acidity of a benzoic acid is a direct measure of the stability of its conjugate base, the benzoate anion.[10] Electron-withdrawing groups (EWGs) stabilize this anion by delocalizing the negative charge, thereby increasing acidity (lowering the pKa).[7][10][11] Conversely, electron-donating groups (EDGs) decrease acidity.[10][11]

In both isomers, the hydroxyl group's position ortho to the carboxylic acid introduces a unique phenomenon known as the "ortho effect." This effect, arising from a combination of steric and electronic factors, almost always increases the acidity of a substituted benzoic acid, regardless of the substituent's nature.[11][12][13] Steric hindrance can force the -COOH group out of the plane of the benzene ring, inhibiting resonance with the ring and increasing the acidity.[12][13][14]

Let's analyze the specific electronic contributions in each isomer:

  • This compound: The bromine atom is para to the hydroxyl group and meta to the carboxylic acid. Its strong electron-withdrawing inductive effect will have a stabilizing influence on the carboxylate anion.

  • 5-Bromosalicylic acid: The bromine atom is para to the carboxylic acid group. In this position, its electron-withdrawing inductive and resonance effects are most pronounced on the carboxylate, leading to significant stabilization of the negative charge.

Quantitative Data: pKa Comparison

The predicted and experimental pKa values confirm the influence of the bromine position.

Compound Predicted pKa Experimental pKa Rationale
This compound 2.71 ± 0.10[1][2]~2.7[15]The bromine atom is meta to the carboxyl group, exerting a moderate acid-strengthening inductive effect.
5-Bromosalicylic acid N/A2.61 (at 25°C)[5][6]The bromine atom is para to the carboxyl group, maximizing its electron-withdrawing effect and stabilizing the conjugate base more effectively.
Salicylic Acid (Reference)2.97N/AServes as a baseline for the acid-strengthening effect of the bromine substituent.

Reactivity at the Carboxyl Group: Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[16][17] Its rate is sensitive to both the electrophilicity of the carbonyl carbon and steric hindrance around the carboxylic acid group.

Experimental Workflow: Comparative Fischer Esterification```dot

Fischer_Esterification_Workflow

Caption: Analysis of directing effects for nitration.

Analysis:

  • This compound: The hydroxyl group directs ortho and para. The para position (C5) is the most favorable as it is activated by both the -OH (para) and -Br (ortho) groups and is less sterically hindered than the C3 position. Therefore, substitution is strongly favored at the C5 position .

  • 5-Bromosalicylic acid: The hydroxyl group again directs ortho and para. The para position is blocked by the bromine. Of the two ortho positions, C3 is less sterically hindered than C6 (which is adjacent to the bulky bromine atom). Therefore, substitution is strongly favored at the C3 position .

Summary and Applications

This guide demonstrates that the isomeric placement of the bromine atom in this compound and 5-Bromosalicylic acid leads to predictable and exploitable differences in their chemical reactivity.

Property / Reaction This compound 5-Bromosalicylic acid Key Differentiating Factor
Acidity (pKa) Less Acidic (~2.7)More Acidic (2.61)Position of -Br relative to -COOH (meta vs. para)
Fischer Esterification Rate SlowerFaster Enhanced carbonyl electrophilicity from para-bromo group
EAS Regioselectivity Substitution at C5Substitution at C3Directing influence of the -OH group relative to other substituents

Practical Implications for Researchers:

  • For reactions requiring a more acidic starting material or faster esterification kinetics, 5-Bromosalicylic acid is the superior choice.

  • When designing multi-step syntheses that rely on specific regioselectivity in an electrophilic aromatic substitution step, the choice of isomer is critical to obtaining the desired product. For example, if a subsequent reaction requires functionalization at the C5 position, one must start with the 4-bromo isomer.

By understanding the fundamental principles of electronic and steric effects, scientists can make informed decisions, optimizing reaction conditions and synthetic routes to achieve their desired molecular targets with greater efficiency and precision.

References

  • BenchChem (2025).
  • Filo (2025). Effect of substituents on acidity of benzoic acids.
  • Wikipedia (2024).
  • Chemistry LibreTexts (2023). 11.5: Substituent Effects on Acidity.
  • Pharmaguideline (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid.
  • Nanbo, T. (1994). The electronic effects of benzoic acid substituents on glycine conjugation. Biological & Pharmaceutical Bulletin, 17(4), 551-553.
  • ChemicalBook. This compound CAS#: 1666-28-0.
  • Quora (2018). Why are ortho-substituted benzoic acids more acidic than para or meta-substituted?.
  • Guidechem. This compound 1666-28-0 wiki.
  • A to Z Chemistry - WordPress.com. Ortho effect in Substituted Benzene.
  • Wikipedia (2024).
  • Wikipedia (2024). Ortho effect.
  • Quora (2017). Is there a correlation between substituents of benzoic acid and it's acidity?.
  • Chem.ucla.edu.
  • IvyPanda (2025).
  • KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II.
  • PubChem - NIH. 5-Bromosalicylic acid | C7H5BrO3 | CID 6972.
  • Chemistry Stack Exchange (2019). Steric inhibition of resonance in ortho-substituted benzoic acids.
  • YouTube (2016).
  • PubChem - NIH. This compound | C7H5BrO3 | CID 268737.
  • Master Organic Chemistry (2018).
  • Guidechem. 5-Bromosalicylic acid 89-55-4 wiki.
  • S. King.
  • BYJU'S.
  • Sigma-Aldrich. This compound 97 1666-28-0.
  • ChemicalBook. 5-Bromosalicylic acid.

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A Comparative Guide to the Biological Activity of 4-Bromo-2-hydroxybenzoic Acid Versus Other Halogenated Salicylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of 4-Bromo-2-hydroxybenzoic acid and other halogenated salicylic acids. It is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their therapeutic potential, supported by experimental data and protocols.

Introduction: The Significance of Halogenation in Salicylic Acid Derivatives

Salicylic acid, a well-known phenolic compound, has a long history of medicinal use, primarily for its anti-inflammatory, analgesic, and antipyretic properties.[1] The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the salicylic acid scaffold can significantly modulate its physicochemical properties and biological activities. Halogenation can alter a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby influencing its absorption, distribution, metabolism, excretion (ADME) profile, and interaction with biological targets. This guide focuses on this compound (also known as 4-bromosalicylic acid) and compares its biological activities with other halogenated salicylic acid derivatives.

Comparative Biological Activities

The position and nature of the halogen substituent on the salicylic acid ring play a crucial role in determining the type and potency of its biological activity.

The biological activity of halogenated salicylic acids is intricately linked to their chemical structure. The carboxyl and hydroxyl groups are generally considered the active groups.[2]

  • Position of Halogenation:

    • 4-Position: Substitution at the 4-position, as in this compound and 4-chlorosalicylic acid, has been shown to reduce or eliminate certain activities like the induction of pathogenesis-related (PR) proteins in plants, which is a marker for systemic acquired resistance.[3][4]

    • 3- and/or 5-Position: Halogenation at the 3- and/or 5-positions often enhances biological activity. For instance, several 3- and/or 5-chlorinated or fluorinated salicylic acid derivatives have demonstrated superior induction of PR-1a protein and resistance to tobacco mosaic virus compared to salicylic acid itself.[3][4] 5-bromosalicylic acid has also shown potent antibacterial activity.[5]

  • Nature of the Halogen:

    • The specific halogen atom also influences activity. For example, in terms of antibacterial reactivity on viscose fabric, the order was found to be 5-bromosalicylic acid > salicylic acid > 5-chlorosalicylic acid > 4-chlorosalicylic acid.[5]

This compound has been identified as an anticancer agent.[6] It is suggested to inhibit the production of dioxane and cyclic peptides, which are important for cancer cell proliferation.[6] Studies on various phenolic acids have shown that their antiproliferative and cytotoxic activities can be selective for certain cancer cell lines.[7] The number of hydroxyl groups on the ring is a significant determinant of anticancer efficacy, with triphenols generally being more effective than diphenols.[7] While direct comparative data for a wide range of halogenated salicylic acids is not abundant in the provided search results, the anticancer potential of bromophenols from marine sources has been noted, with some exhibiting potent antiproliferative activity against various cancer cell lines.[8]

Salicylic acid and its derivatives are well-known for their anti-inflammatory effects, which are partly mediated by the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways like NF-κB.[1][9][[“]]

  • A newly synthesized derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, demonstrated anti-inflammatory effects by inhibiting pro-inflammatory mediators in microglial cells through the downregulation of MAPKs and NF-κB activation.[11]

  • Modifications to the salicylic acid structure, such as amidation of the carboxylic group and chlorination at the 5-position, have been shown to enhance the inhibition of NF-κB activity.[9][12]

Halogenated salicylic acids have demonstrated notable antimicrobial properties.

  • 5-Bromosalicylic acid has been shown to impart antibacterial properties to viscose fabric and exhibited greater antibacterial reactivity compared to salicylic acid and its 4- and 5-chloro derivatives.[5][13]

  • The structure-activity relationship for the inhibition of β-lactamase from Pseudomonas aeruginosa revealed that the addition of a nitro group at the 3 and 5 positions or a sulfonic group at the C-5 position of the benzene ring of salicylic acid increased activity.[2] Conversely, the addition of an amino group at the C-5 position decreased activity, and the addition of -Cl or -F at the C-2,4 position of benzoic acid did not show activity.[2]

Data Summary Table

CompoundBiological ActivityKey FindingsCitations
This compound AnticancerInhibits the production of dioxane and cyclic peptides important for cancer cell proliferation.[6]
AntimycobacterialShows activity against Mycobacterium tuberculosis and Mycobacterium avium complex.[6]
5-Bromosalicylic acid AntibacterialExhibits strong antibacterial properties, superior to salicylic acid and its chloro-derivatives in some applications.[5]
3- and/or 5-Halogenated Salicylic Acids Plant Defense InductionMore potent inducers of PR-1a protein and resistance to tobacco mosaic virus than salicylic acid.[3][4]
4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid Anti-inflammatoryInhibits pro-inflammatory mediators in microglial cells by downregulating MAPKs and NF-κB activation.[11]
5-Chlorosalicylic acid amides Anti-inflammatoryN-(5-chlorosalicyloyl)phenethylamine showed potent NF-κB inhibitory activity and was effective against experimental colitis.[9][12]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate and compare the biological activities of halogenated salicylic acids.

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Objective: To determine the cytotoxic effects of halogenated salicylic acids on cancer cell lines.

Methodology:

  • Cell Culture: Culture cancer cell lines (e.g., A549, MCF-7, HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the test compounds (e.g., this compound, 5-chlorosalicylic acid) in a suitable solvent like DMSO. Dilute the stock solutions to various concentrations in the culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).

  • Data Analysis: Measure the absorbance of the formazan solution using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[7]

Diagram: MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Cell Treatment cell_seeding->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment mtt_addition MTT Addition treatment->mtt_addition incubation Incubation (Formazan Formation) mtt_addition->incubation solubilization Formazan Solubilization incubation->solubilization read_absorbance Read Absorbance solubilization->read_absorbance calculate_viability Calculate Viability & IC50 read_absorbance->calculate_viability caption MTT Assay Workflow for Cytotoxicity Assessment

Caption: Workflow for assessing the in vitro anticancer activity of halogenated salicylic acids.

This protocol measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Objective: To evaluate the anti-inflammatory potential of halogenated salicylic acids.

Methodology:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium.

  • Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for a short period (e.g., 1-2 hours). Then, stimulate the cells with LPS (a component of the outer membrane of Gram-negative bacteria that induces a strong inflammatory response) and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Nitric oxide produced by the cells is rapidly converted to nitrite in the culture medium.

    • Collect the cell culture supernatant.

    • Perform the Griess assay by adding Griess reagent to the supernatant. This reagent reacts with nitrite to form a colored azo compound.

  • Data Analysis: Measure the absorbance of the colored product using a microplate reader at 540 nm. The amount of nitrite is proportional to the amount of NO produced. Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

NO_Inhibition_Assay start Seed Macrophages (96-well plate) pretreatment Pre-treat with Test Compounds start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate 24h stimulation->incubation supernatant Collect Supernatant incubation->supernatant griess_assay Griess Assay supernatant->griess_assay read_absorbance Read Absorbance (540 nm) griess_assay->read_absorbance analysis Calculate % Inhibition read_absorbance->analysis caption Workflow for assessing anti-inflammatory activity.

Sources

A Comparative Spectroscopic Guide to Brominated Hydroxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise identification and characterization of molecular isomers are paramount. Brominated hydroxybenzoic acids, a class of compounds with significant potential in drug discovery and as synthetic intermediates, present a unique analytical challenge due to their structural similarities. The positional isomerism of the bromo and hydroxyl substituents on the benzoic acid backbone gives rise to distinct physicochemical properties and, consequently, unique spectroscopic signatures. This guide provides an in-depth comparative analysis of these isomers using fundamental spectroscopic techniques, offering a robust framework for their differentiation and characterization.

The Structural Basis for Spectroscopic Differentiation

The electronic environment of a brominated hydroxybenzoic acid molecule is dictated by the interplay of the electron-withdrawing inductive effects of the bromine atom and the carboxylic acid group, and the electron-donating resonance effect of the hydroxyl group. The relative positions of these substituents (ortho, meta, para) create unique electronic distributions, which are sensitively probed by various spectroscopic methods. Understanding these structure-spectra correlations is key to unambiguous isomer identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a clear distinction between isomers.

Causality in NMR Spectral Differences

The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic effects of the substituents. The electron-withdrawing bromine atom will deshield adjacent protons and carbons, shifting their signals downfield. Conversely, the electron-donating hydroxyl group will shield nearby nuclei, causing an upfield shift. The coupling patterns (splitting) of the aromatic protons also provide crucial information about their relative positions.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the brominated hydroxybenzoic acid isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a standard one-dimensional ¹H spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Figure 1: Experimental workflow for NMR analysis.

Comparative ¹H and ¹³C NMR Data
Isomer¹H NMR Chemical Shifts (ppm) in DMSO-d₆¹³C NMR Chemical Shifts (ppm) in DMSO-d₆
3-Bromo-2-hydroxybenzoic acid 6.87 (t), 7.80 (d), 5.3 (br, -OH), 11.5 (br, -COOH)[1]Data not readily available in searched literature.
5-Bromo-2-hydroxybenzoic acid Aromatic protons typically between 6.9-8.0 ppm.~112 (C-Br), ~160 (C-OH), ~170 (C=O), other aromatic carbons between 115-140 ppm.
3-Bromo-4-hydroxybenzoic acid Data not readily available in searched literature.Data not readily available in searched literature.
3-Bromo-5-hydroxybenzoic acid Aromatic protons typically between 7.0-7.8 ppm.Data not readily available in searched literature.

Note: Specific peak assignments and coupling constants are crucial for definitive identification and can be predicted based on substituent effects.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality in IR Spectral Differences

The positions of the -OH and -COOH groups relative to each other and to the bromine atom influence the hydrogen bonding environment, which in turn affects the frequency and shape of the O-H and C=O stretching vibrations. Intramolecular hydrogen bonding, for example in 2-hydroxybenzoic acid derivatives, can cause a significant broadening of the O-H stretch and a lowering of the C=O stretching frequency. The C-Br stretching vibration will also be present in the fingerprint region.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

A common and convenient method for solid samples is Attenuated Total Reflectance (ATR)-FTIR.

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide).

  • Sample Application: Place a small amount of the solid brominated hydroxybenzoic acid isomer onto the ATR crystal.

  • Pressure Application: Apply firm and even pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the infrared spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, clean the crystal with a suitable solvent like isopropanol.

Figure 3: Experimental workflow for UV-Vis spectroscopy.

Comparative UV-Vis Data
Isomerλ_max (nm) in Ethanol
5-Bromo-2-hydroxybenzoic acid Multiple absorption bands, with a prominent peak around 310-320 nm.
3,5-Dibromo-4-hydroxybenzoic acid Absorption maxima around 280-290 nm.

Note: The λ_max values can be influenced by the solvent and the pH of the solution.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and structural information through the analysis of fragmentation patterns.

Causality in Mass Spectrometry Fragmentation

All brominated hydroxybenzoic acid isomers have the same nominal molecular weight. However, their fragmentation patterns upon ionization can differ. The positions of the substituents will influence the stability of the resulting fragments. A key characteristic of bromine-containing compounds in mass spectrometry is the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which results in two major peaks separated by 2 Da for any fragment containing a bromine atom. Common fragmentations for benzoic acids include the loss of -OH (M-17), -COOH (M-45), and the cleavage of the aromatic ring.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Figure 4: Generalized workflow for mass spectrometry.

Comparative Mass Spectrometry Data
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
All Monobrominated Isomers 216/218 (¹¹Br/⁸¹Br)M-17 (-OH), M-45 (-COOH), fragments corresponding to the brominated benzene ring.
3,5-Dibromo-4-hydroxybenzoic acid 294/296/298M-17, M-45, fragments showing the loss of one or both bromine atoms.

Note: High-resolution mass spectrometry can provide the exact mass, which can be used to determine the elemental composition.

Conclusion

The differentiation of brominated hydroxybenzoic acid isomers is readily achievable through a multi-technique spectroscopic approach. ¹H and ¹³C NMR provide the most definitive structural information, while IR, UV-Vis, and Mass Spectrometry offer complementary data for confirmation and characterization. By understanding the fundamental principles of how isomeric structures influence spectroscopic outcomes, researchers can confidently identify and characterize these important compounds, facilitating their application in drug development and other scientific endeavors.

References

Sources

A Comparative Analysis of Acidity in 4-Bromo-2-hydroxybenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, a nuanced understanding of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) is a critical parameter that governs solubility, membrane permeability, and receptor-binding interactions. This guide provides an in-depth, objective comparison of the acidity of 4-Bromo-2-hydroxybenzoic acid and its structural isomers, grounded in experimental data and fundamental chemical principles.

Introduction: Acidity of Substituted Benzoic Acids

The acidity of benzoic acid is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) generally increase acidity by stabilizing the resulting carboxylate anion through inductive and/or resonance effects. Conversely, electron-donating groups (EDGs) tend to decrease acidity. The interplay of these effects, along with steric and intramolecular interactions, determines the precise pKa of a given isomer.

The subjects of this guide, bromohydroxybenzoic acids, feature two key substituents: a bromine atom and a hydroxyl group. Bromine acts primarily as an electron-withdrawing group through its inductive effect (-I), while its resonance effect (+R) is generally weaker. The hydroxyl group, conversely, is electron-donating by resonance (+R) but electron-withdrawing by induction (-I). The net effect on acidity depends on the relative positions of these groups and the carboxyl moiety.

Comparative Acidity of Bromohydroxybenzoic Acid Isomers

The acidity of this compound and its isomers is presented below. The pKa value is the negative logarithm of the acid dissociation constant (Ka); a lower pKa value indicates a stronger acid.

CompoundStructurepKa ValueData Type
Benzoic Acid4.20Experimental
2-Hydroxybenzoic Acid (Salicylic Acid)2.97[1]Experimental
4-Hydroxybenzoic Acid4.54Experimental
2-Bromobenzoic Acid2.85Experimental
3-Bromobenzoic Acid3.86Experimental
4-Bromobenzoic Acid3.97Experimental
This compound 2.71 Predicted [2]
3-Bromo-2-hydroxybenzoic Acid~2.8[3]Experimental (approx.)
2.43Predicted[4]
5-Bromo-2-hydroxybenzoic Acid2.61 (at 25°C)Experimental
4-Bromo-3-hydroxybenzoic Acid3.85Predicted[5]
3-Bromo-5-hydroxybenzoic Acid3.69Predicted[4]

Analysis of Acidity Trends: A Mechanistic Perspective

The observed and predicted acidity trends among the bromohydroxybenzoic acid isomers can be rationalized by considering the interplay of several key electronic and steric factors.

The Ortho Effect

A prominent phenomenon influencing the acidity of ortho-substituted benzoic acids is the "ortho effect". Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent. This is attributed to a combination of steric and electronic factors. The steric hindrance between the ortho substituent and the carboxyl group forces the carboxyl group out of the plane of the benzene ring. This disruption in planarity inhibits the resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity of the carboxylic proton.

In the case of 2-hydroxybenzoic acid (salicylic acid) and its bromo-derivatives, the ortho-hydroxyl group also plays a crucial role in stabilizing the carboxylate anion through intramolecular hydrogen bonding. This hydrogen bond delocalizes the negative charge of the carboxylate, making the conjugate base more stable and, consequently, the acid stronger.

cluster_ortho Ortho Effect and Intramolecular H-Bonding ortho_acid Ortho-substituted Benzoic Acid ortho_anion Stabilized Conjugate Base ortho_acid->ortho_anion -H+ Explanation Steric hindrance twists the -COOH group out of the ring plane, increasing acidity. Intramolecular hydrogen bonding in the anion further enhances stability.

Caption: The ortho effect enhances acidity through steric and electronic stabilization.

Inductive and Resonance Effects

The position of the bromine and hydroxyl groups relative to the carboxyl group dictates the influence of their inductive and resonance effects on the stability of the carboxylate anion.

  • Inductive Effect (-I): Both bromine and oxygen are more electronegative than carbon, and thus exert an electron-withdrawing inductive effect, which stabilizes the negative charge on the carboxylate anion and increases acidity. This effect is distance-dependent, being strongest at the ortho position and diminishing at the meta and para positions.

  • Resonance Effect (+R): The lone pairs on the oxygen of the hydroxyl group and the bromine atom can be delocalized into the benzene ring, increasing electron density. This electron-donating resonance effect destabilizes the carboxylate anion and decreases acidity. The resonance effect is most pronounced when the substituent is at the ortho or para position.

cluster_effects Electronic Effects on Acidity Inductive Inductive Effect (-I) Acidity Acidity Inductive->Acidity Increases (stabilizes anion) Resonance Resonance Effect (+R) Resonance->Acidity Decreases (destabilizes anion) SubstituentPosition Substituent Position (ortho, meta, para) SubstituentPosition->Inductive Distance-dependent SubstituentPosition->Resonance Strongest at ortho/para Start Prepare Analyte Solution Setup Set up Titration Apparatus (pH meter, burette, stirrer) Start->Setup Titrate Titrate with Standardized Base Setup->Titrate Record Record pH vs. Volume Titrate->Record Incremental additions Plot Plot Titration Curve Record->Plot Determine Determine pKa at Half-Equivalence Point Plot->Determine

Caption: Workflow for pKa determination via potentiometric titration.

Protocol 2: UV-Vis Spectrophotometry

This method is based on the principle that the protonated and deprotonated forms of a molecule often have different UV-Vis absorption spectra. By measuring the absorbance of the compound in a series of buffers with known pH values, the pKa can be determined.

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a pH range of approximately pKa ± 2.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the bromohydroxybenzoic acid isomer in a suitable solvent (e.g., methanol or DMSO).

  • Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer solution to achieve the desired final concentration.

  • Spectrophotometric Measurement: Record the UV-Vis spectrum of each sample.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the difference in absorbance between the acidic and basic forms is maximal) against the pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.

Start Prepare Buffer Solutions and Stock Solution Mix Mix Stock with Buffers Start->Mix Measure Measure UV-Vis Spectra Mix->Measure Plot Plot Absorbance vs. pH Measure->Plot Determine Determine pKa from Sigmoidal Curve Inflection Point Plot->Determine

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Conclusion

The acidity of this compound and its isomers is a complex function of the interplay between the ortho effect, intramolecular hydrogen bonding, and the inductive and resonance effects of the bromo and hydroxyl substituents. The isomers with a 2-hydroxy (salicylic acid) moiety are significantly more acidic due to the stabilizing effect of intramolecular hydrogen bonding in the conjugate base. The position of the bromine atom further modulates the acidity through its electron-withdrawing inductive effect. This guide provides a framework for understanding and predicting the relative acidities of these compounds, supported by a combination of experimental and predicted data. For definitive pKa values, especially in the context of drug development and regulatory submissions, experimental determination using validated methods such as potentiometric titration or UV-Vis spectrophotometry is strongly recommended.

References

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Comparative Efficacy of 4-Bromo-2-hydroxybenzoic Acid Derivatives as Enzyme Inhibitors: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pursuit of novel enzyme inhibitors remains a cornerstone of modern drug discovery. Within the vast chemical landscape, the salicylic acid scaffold has long been recognized for its therapeutic potential, most famously exemplified by acetylsalicylic acid (aspirin). This guide delves into a specific, yet underexplored, branch of this chemical family: derivatives of 4-Bromo-2-hydroxybenzoic acid. We will objectively compare the performance of these derivatives against various enzyme targets, provide supporting experimental data where available, and offer detailed protocols to empower researchers in their quest for next-generation therapeutics.

The this compound Scaffold: A Privileged Structure in Enzyme Inhibition

This compound, a brominated derivative of salicylic acid, presents a unique combination of structural features that make it an attractive starting point for the design of enzyme inhibitors. The carboxylic acid and hydroxyl groups provide key hydrogen bonding capabilities, while the bromine atom introduces hydrophobicity and can engage in halogen bonding, a significant interaction in protein-ligand binding.

While comprehensive studies on a wide array of simple this compound derivatives are still emerging, existing research strongly indicates its value as a core structure for developing potent and selective inhibitors for a variety of enzyme classes.

Comparative Analysis of Enzyme Inhibition

This section will explore the efficacy of this compound-derived compounds against several key enzyme targets.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes crucial in physiological processes such as pH regulation and CO2 transport.[1] Their inhibition is a therapeutic strategy for conditions like glaucoma and certain cancers.[1] Salicylic acid and its derivatives have been investigated as CA inhibitors.[2]

A study on various salicylic acid derivatives revealed their inhibitory potential against human carbonic anhydrase isozymes I and II (hCA I and hCA II).[2] While this study did not include this compound itself, it provides a valuable benchmark for understanding how substitutions on the salicylic acid ring influence inhibitory activity. For instance, 5-chlorosalicylic acid showed significant inhibition, suggesting that halogenation can be a favorable modification.[2]

CompoundTarget EnzymeIC50 (µM)
5-chlorosalicylic acidhCA I4.07[2]
5-chlorosalicylic acidhCA II0.72[2]
Salicylic acidhCA I560[2]
Salicylic acidhCA II680[2]

This table illustrates the impact of halogenation on the carbonic anhydrase inhibitory activity of salicylic acid derivatives. The data for 5-chlorosalicylic acid suggests that a bromo-substituted analogue like this compound could also exhibit potent inhibition.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it a critical target for antiproliferative and antiparasitic drugs.[3] Notably, N-substituted salicylamides, derived from salicylic acid, have been identified as inhibitors of Plasmodium falciparum DHODH (PfDHODH).[4][5]

In a study focused on developing PfDHODH inhibitors, a series of N-substituted salicylamides were synthesized.[5] While the parent 2-hydroxy-N-(2-phenylethyl)benzamide showed weak inhibition of both human and P. falciparum DHODH, the introduction of a 2,2-diphenylethyl group on the amide nitrogen led to selective and more potent PfDHODH inhibitors.[5] This highlights the importance of the N-substituent in driving potency and selectivity. This compound can serve as a valuable starting material for creating such amide derivatives.

Compound ScaffoldTarget EnzymeInhibition
N-(2,2-diphenylethyl)salicylamidePfDHODHPotent and Selective[5]

This information underscores the potential of using this compound to generate amide libraries for screening against DHODH and other enzymes.

Kinase Inhibition

Protein kinases play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The this compound scaffold has been utilized in the development of potent kinase inhibitors.

For instance, derivatives of this compound have been synthesized and evaluated as inhibitors of the mitotic kinase Nek2.[6] By combining elements from different chemical series, researchers were able to develop potent and selective aminopyridine-based Nek2 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[7]

Compound SeriesTarget EnzymeIC50 (nM)
Aminopyridine derivative of this compoundNek222[8]

This demonstrates the successful application of the this compound core in the design of highly potent kinase inhibitors.

Experimental Protocols

To facilitate further research, we provide detailed, step-by-step methodologies for key enzyme inhibition assays relevant to the derivatives discussed.

Carbonic Anhydrase Inhibition Assay

This protocol is adapted from established colorimetric assays for carbonic anhydrase activity.[1][9]

Principle: The esterase activity of carbonic anhydrase is measured using p-nitrophenyl acetate (p-NPA) as a substrate. The enzyme catalyzes the hydrolysis of p-NPA to p-nitrophenol, a yellow product that can be quantified by measuring the absorbance at 405 nm.[1]

Materials:

  • Human carbonic anhydrase (e.g., from erythrocytes)

  • p-Nitrophenyl acetate (p-NPA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Acetazolamide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the CA enzyme in cold Assay Buffer.

    • Prepare a fresh stock solution of p-NPA in DMSO or acetonitrile.

    • Prepare serial dilutions of the test compounds and the positive control in Assay Buffer.

  • Assay Plate Setup:

    • In a 96-well plate, add 158 µL of Assay Buffer to each well.

    • Add 2 µL of the diluted test compounds, positive control, or DMSO (for the enzyme activity control) to the respective wells.

    • Add 20 µL of the CA enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the p-NPA substrate solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-30 minutes.

  • Data Analysis: Calculate the rate of reaction (V) for each well. The percent inhibition is calculated using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100. The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This protocol is based on a spectrophotometric assay that measures the reduction of an artificial electron acceptor.[3]

Principle: The activity of DHODH is determined by monitoring the reduction of 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The decrease in absorbance at 600 nm corresponds to the rate of DCIP reduction.[3]

Materials:

  • Recombinant human DHODH

  • Dihydroorotate (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM KCl and 0.05% Triton X-100)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of DHO, DCIP, and CoQ10 in DMSO or Assay Buffer as appropriate.

    • Prepare a working solution of DHODH in the Assay Buffer.

    • Prepare serial dilutions of the test compounds in Assay Buffer.

  • Assay Plate Setup:

    • In a 96-well plate, add 2 µL of the diluted test compounds or DMSO (for control) to the wells.

    • Add 178 µL of the DHODH enzyme solution to each well.

  • Pre-incubation: Incubate the plate at 25°C for 30 minutes.

  • Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Measurement: Immediately measure the decrease in absorbance at 600 nm in kinetic mode for 10-30 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition and IC50 values as described for the CA assay.

Visualization of Concepts and Workflows

Signaling Pathway: DHODH in Pyrimidine Biosynthesis

DHODH_Pathway Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS Other Pyrimidines Other Pyrimidines UMP->Other Pyrimidines Inhibitor Inhibitor DHODH DHODH Inhibitor->DHODH Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Acquisition & Analysis Reagent_Prep Prepare Enzyme, Substrate, and Inhibitor Solutions Plate_Setup Dispense Reagents and Inhibitor Dilutions into 96-well Plate Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate Enzyme and Inhibitor Plate_Setup->Pre_incubation Initiation Initiate Reaction with Substrate Addition Pre_incubation->Initiation Measurement Measure Absorbance Change (Kinetic Reading) Initiation->Measurement Data_Processing Calculate Reaction Rates and Percent Inhibition Measurement->Data_Processing IC50_Determination Determine IC50 Value Data_Processing->IC50_Determination

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Directions

The available evidence strongly supports the utility of the this compound scaffold as a versatile starting point for the design of potent and selective enzyme inhibitors. While direct, comprehensive structure-activity relationship studies on simple derivatives are still needed, the successful development of complex inhibitors for diverse enzyme targets like carbonic anhydrases, DHODH, and kinases underscores the potential of this chemical core.

Future research should focus on the systematic synthesis and evaluation of this compound amides and esters to build a more complete understanding of their SAR. Such studies will undoubtedly pave the way for the development of novel therapeutic agents with improved efficacy and safety profiles.

References

  • Gülçin, İ., & Supuran, C. T. (2008). In vitro inhibition of salicylic acid derivatives on human cytosolic carbonic anhydrase isozymes I and II. Bioorganic & Medicinal Chemistry, 16(20), 9101-9105. [Link]
  • Bayle, S., et al. (2012). Structure-guided design of purine-based probes for selective Nek2 inhibition. PLoS One, 7(10), e47461. [Link]
  • Innocenti, P., et al. (2012). Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: structure-activity relationship, structural biology, and cellular activity. Journal of Medicinal Chemistry, 55(7), 3228-3241. [Link]
  • Fritzson, I., et al. (2011). First N-substituted salicylamide found to inhibit Plasmodium falciparum DHODH.
  • Fritzson, I., et al. (2011). N-Substituted salicylamides as selective malaria parasite dihydroorotate dehydrogenase inhibitors.
  • Hiasa, M., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. The Journal of Biochemistry, 174(3), 235-244. [Link]
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  • Lazzarato, L., et al. (2011). Nitrooxyacyl Derivatives of Salicylic Acid: Aspirin-Like Molecules that Covalently Inactivate Cyclooxygenase-1. ChemMedChem, 6(11), 2059-2066. [Link]
  • Chen, J., et al. (2019). A New Series of Salicylic Acid Derivatives as Non-saccharide α-Glucosidase Inhibitors and Antioxidants. Biological and Pharmaceutical Bulletin, 42(2), 231-246. [Link]
  • Chen, J., et al. (2019). A New Series of Salicylic Acid Derivatives as Non-saccharide α-Glucosidase Inhibitors and Antioxidants. Biological and Pharmaceutical Bulletin, 42(2), 231-246. [Link]
  • Solanki, S., et al. (2017). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases. bioRxiv. [Link]
  • Schölermann, B., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, 23(22), e202200424. [Link]
  • Cheung, K. M. J., et al. (2011). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 54(16), 5791-5804. [Link]
  • Schölermann, B., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, 23(22), e202200424. [Link]
  • Saeedi, M., et al. (2021). Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products. Pharmaceuticals, 14(3), 275. [Link]
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  • Gülçin, İ., & Supuran, C. T. (2008). In vitro effects of salicylic acid derivatives on human cytosolic carbonic anhydrase isozymes I and II. Bioorganic & Medicinal Chemistry, 16(20), 9101-9105. [Link]
  • Diyah, N. W., et al. (2022). Design of acyl salicylic acid derivates as COX-1 inhibitors using QSAR approach, molecular docking and QSPR.
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  • Sice, J. (1970). Increased ileal absorption of salicylic acid induced by carbonic anhydrase inhibition. Biochemical Pharmacology, 19(1), 303-305. [Link]
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A Comparative Analysis for Drug Discovery: 4-Bromo-2-hydroxybenzoic Acid vs. 4-Chlorosalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the subtle substitution of one halogen for another on a pharmacologically active scaffold can profoundly influence biological activity, pharmacokinetic properties, and overall therapeutic potential. This guide provides a comprehensive comparative analysis of two closely related salicylic acid derivatives: 4-Bromo-2-hydroxybenzoic acid and 4-Chlorosalicylic acid. As Senior Application Scientists, we aim to dissect the nuances of their chemical properties, synthesis, and biological activities, supported by experimental data, to empower researchers in making informed decisions for their discovery and development programs.

At a Glance: Physicochemical Properties

The introduction of a bromine versus a chlorine atom at the C4 position of the salicylic acid core imparts distinct physicochemical characteristics that can affect solubility, membrane permeability, and receptor interactions. A summary of their key properties is presented below.

PropertyThis compound4-Chlorosalicylic Acid
Molecular Formula C₇H₅BrO₃[1]C₇H₅ClO₃[2]
Molecular Weight 217.02 g/mol [1]172.57 g/mol [2]
Appearance White to off-white crystalline solid[1]White to off-white crystalline solid
Melting Point 216-217 °C210-212 °C[3]
Solubility Sparingly soluble in water; soluble in ethanol, acetone, and dimethylformamide.[1]Soluble in polar solvents like water and alcohols.[4]
pKa ~2.71 (Predicted)[1]Not explicitly found

The higher molecular weight and slightly higher melting point of the bromo-derivative are expected consequences of the larger atomic radius and greater polarizability of bromine compared to chlorine. These seemingly minor differences can have significant implications for formulation and bioavailability.

Synthesis and Chemical Reactivity: A Comparative Overview

Both compounds are accessible through electrophilic halogenation of salicylic acid, a well-established synthetic transformation. The choice of halogenating agent and reaction conditions are critical for achieving regioselectivity and high yields.

Synthesis of this compound

A common laboratory-scale synthesis involves the direct bromination of 2-hydroxybenzoic acid (salicylic acid) in the presence of a catalyst like iron(III) bromide or sulfuric acid, which directs the electrophilic substitution to the para position.[1]

Experimental Protocol: Bromination of Salicylic Acid

  • Dissolution: Dissolve salicylic acid in a suitable solvent, such as glacial acetic acid.

  • Catalyst Addition: Introduce a catalytic amount of iron(III) bromide.

  • Bromination: Slowly add a solution of bromine in glacial acetic acid to the reaction mixture at a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching and Precipitation: Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis of 4-Chlorosalicylic Acid

Similarly, 4-chlorosalicylic acid can be prepared by the direct chlorination of salicylic acid.

Experimental Protocol: Chlorination of Salicylic Acid

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a gas inlet, dissolve salicylic acid in a suitable solvent.

  • Chlorination: Bubble chlorine gas through the solution, or use an alternative chlorinating agent such as sulfuryl chloride, in the presence of a Lewis acid catalyst.

  • Temperature Control: Maintain the reaction at a specific temperature to control the regioselectivity.

  • Work-up: After the reaction is complete, quench the reaction mixture, typically with water, to precipitate the product.

  • Purification: The crude 4-chlorosalicylic acid is then collected and purified by recrystallization.

DOT Diagram: General Synthesis Workflow

Synthesis_Workflow Salicylic_Acid Salicylic Acid Halogenation Electrophilic Halogenation Salicylic_Acid->Halogenation Br₂ or Cl₂ Catalyst Product 4-Halo-2-hydroxybenzoic Acid Halogenation->Product Purification Purification (Recrystallization) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workflow for the synthesis of 4-halosalicylic acids.

Comparative Biological Activity: Where Halogen Choice Matters

The biological activities of these compounds, particularly their antimicrobial and anti-inflammatory potential, are of significant interest to drug developers. The nature of the halogen at the C4 position can influence the potency and spectrum of activity.

Antimicrobial and Antifungal Activity

4-Chlorosalicylic Acid has demonstrated notable antimicrobial properties. It exhibits potent antibacterial activity against Escherichia coli, with a reported Minimum Inhibitory Concentration (MIC) of 250 µg/mL and a Minimum Bactericidal Concentration (MBC) of 500 µg/mL.[5][6] It is also reported to have broad-spectrum antibacterial and antifungal activity.[3][4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth medium.

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds (this compound and 4-chlorosalicylic acid) in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well containing the diluted compounds.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for a specified period (e.g., 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DOT Diagram: Antimicrobial Action Conceptual Workflow

Antimicrobial_Action cluster_compound Halogenated Salicylic Acid cluster_cell Microbial Cell Compound 4-Bromo/Chloro -2-hydroxybenzoic Acid Membrane Cell Membrane Penetration Compound->Membrane Target Intracellular Target Interaction Membrane->Target Disruption Metabolic/Structural Disruption Target->Disruption Inhibition Inhibition of Growth (Bacteriostatic/Bactericidal) Disruption->Inhibition

Caption: Conceptual workflow of antimicrobial action.

Anti-inflammatory and Other Biological Activities

This compound is used as a precursor for the synthesis of anti-inflammatory agents.[1] A study on a more complex derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-activated microglial cells by inhibiting the production of pro-inflammatory mediators through the downregulation of MAPKs and NF-κB activation.[9] This suggests that the bromo-salicylic acid scaffold is a promising starting point for designing novel anti-inflammatory drugs.

4-Chlorosalicylic Acid has been shown to inhibit tyrosinase, an enzyme involved in melanin biosynthesis. It inhibits monophenolase and diphenolase activities with IC50 values of 1.89 mM and 1.10 mM, respectively.[5][6] This suggests its potential application in treating hyperpigmentation disorders.

Mechanism of Action: A Look into the Cellular Pathways

The biological effects of these halogenated salicylic acids are likely mediated through multiple mechanisms, a hallmark of the parent salicylic acid molecule.

The anti-inflammatory actions of salicylic acid derivatives are often attributed to the inhibition of the cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin synthesis. Furthermore, as suggested by studies on related compounds, they may also modulate key inflammatory signaling pathways such as the NF-κB and MAPK pathways. Inhibition of these pathways would lead to a downstream reduction in the expression of pro-inflammatory cytokines and mediators.

The antimicrobial mechanism is likely multifactorial. The acidic nature of these compounds can disrupt the microbial cell membrane potential and integrity. Furthermore, their ability to chelate metal ions essential for microbial enzyme function and their potential to interfere with key metabolic pathways could also contribute to their antimicrobial effects. The increased lipophilicity due to the halogen substituent may enhance their ability to penetrate the microbial cell wall and membrane.

Conclusion: Guiding Future Research

This comparative guide highlights the key similarities and differences between this compound and 4-Chlorosalicylic acid.

  • 4-Chlorosalicylic acid has more established and quantified biological activity data, particularly its potent antibacterial effect against E. coli and its tyrosinase inhibitory activity. This makes it a strong candidate for further investigation as a topical antimicrobial or a skin-lightening agent.

  • This compound , while lacking extensive direct biological data, serves as a crucial building block for both antimicrobial and anti-inflammatory agents. The presence of the bromine atom offers a handle for further chemical modifications and may confer unique pharmacological properties.

For drug development professionals, the choice between these two analogues will depend on the specific therapeutic target and desired properties. The chloro-derivative presents a more immediate path for applications where its known activities are relevant. In contrast, the bromo-derivative represents a promising scaffold for medicinal chemistry campaigns aimed at discovering novel therapeutics with potentially enhanced potency or a different spectrum of activity. Further head-to-head comparative studies are warranted to fully elucidate their relative therapeutic potential.

References

  • The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed. (URL: [Link])
  • Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric - PubMed. (URL: [Link])
  • (PDF) Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)
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A Senior Application Scientist's Guide to Validating the Synthesis of 4-Bromo-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

For researchers, scientists, and professionals in drug development, the precise synthesis and rigorous structural validation of intermediates like 4-Bromo-2-hydroxybenzoic acid are paramount. This guide provides an in-depth comparison of analytical techniques to unequivocally confirm the successful synthesis of this compound, a key building block in pharmaceuticals and other specialty chemicals.[1][2] We will explore the underlying principles of common synthetic routes and delve into the causality behind the selection of specific spectroscopic and chromatographic methods for structural elucidation and purity assessment. This document is designed to serve as a practical, experience-driven resource, grounding its protocols in established scientific principles and providing comprehensive, verifiable references.

Introduction: The Synthetic Challenge and the Imperative of Validation

This compound, a derivative of salicylic acid, is a valuable intermediate in the synthesis of various pharmaceutical compounds and is used as an anti-scorch agent in the rubber industry.[1][2] Its synthesis, most commonly achieved through the bromination of 2-hydroxybenzoic acid (salicylic acid), presents a classic regioselectivity challenge. The hydroxyl and carboxyl groups on the aromatic ring direct the electrophilic substitution of bromine, potentially leading to a mixture of isomers, including 5-bromo-2-hydroxybenzoic acid and 3-bromo-2-hydroxybenzoic acid, as well as poly-brominated species.[3][4][5][6] Therefore, a robust analytical workflow is not merely a quality control step but an integral part of the synthetic process, ensuring the desired isomer is the primary product.

This guide will compare and contrast the primary analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—in the context of validating the structure of the synthesized this compound.[7][8][9] We will also discuss the role of chromatography in assessing purity.

The Logic of Structural Validation

The core principle of structural validation lies in obtaining a confluence of data from multiple, independent analytical techniques. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating system.

Caption: Workflow for Synthesis and Structural Validation.

Synthesis of this compound: A Common Approach

A prevalent method for the synthesis of this compound involves the direct bromination of 2-hydroxybenzoic acid in a suitable solvent, such as acetic acid.[10]

Experimental Protocol: Synthesis
  • Dissolution: Dissolve 2-hydroxybenzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Slowly add a solution of bromine in glacial acetic acid to the reaction mixture with constant stirring. The reaction is typically carried out at room temperature or with gentle heating.

  • Quenching and Precipitation: After the reaction is complete (monitored by Thin Layer Chromatography, TLC), pour the reaction mixture into cold water to precipitate the crude product.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash with cold water to remove excess acid and inorganic impurities.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain purified this compound.[11]

Comparative Analysis of Validation Techniques

The following sections will detail the application of key analytical techniques for the structural validation of the synthesized product. We will compare the expected data for this compound with that of a potential isomeric byproduct, 5-Bromo-2-hydroxybenzoic acid, to highlight the distinguishing features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is arguably the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[7][8] Both ¹H and ¹³C NMR provide invaluable information.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. The substitution pattern on the benzene ring gives rise to characteristic splitting patterns.

Table 1: Comparative ¹H NMR Data (Predicted, 400 MHz, DMSO-d₆)

Proton AssignmentThis compound (δ, ppm, Multiplicity, J (Hz))5-Bromo-2-hydroxybenzoic acid (δ, ppm, Multiplicity, J (Hz))Rationale for Distinction
Aromatic H (ortho to -COOH)~7.8 (d, J ≈ 2.0)~7.9 (d, J ≈ 2.4)The proton ortho to the carboxyl group will appear as a doublet in both isomers due to coupling with the adjacent proton. The chemical shift and coupling constant will be subtly different.
Aromatic H (meta to -COOH)~7.6 (dd, J ≈ 8.8, 2.0)~7.5 (dd, J ≈ 8.8, 2.4)In the 4-bromo isomer, this proton is coupled to two non-equivalent protons, resulting in a doublet of doublets. A similar pattern is expected for the 5-bromo isomer.
Aromatic H (para to -COOH)~7.0 (d, J ≈ 8.8)-The presence of a doublet with a large coupling constant (ortho coupling) is a key indicator of the 4-bromo isomer. This signal is absent in the 5-bromo isomer.
Aromatic H (ortho to -OH)-~7.0 (d, J ≈ 8.8)In the 5-bromo isomer, the proton ortho to the hydroxyl group will appear as a doublet.
-OH~11.0 (s, br)~11.0 (s, br)The phenolic proton is typically a broad singlet and its chemical shift is highly dependent on concentration and solvent.
-COOH~13.0 (s, br)~13.0 (s, br)The carboxylic acid proton is also a broad singlet, appearing far downfield.
3.1.2. ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

Table 2: Comparative ¹³C NMR Data (Predicted, 100 MHz, DMSO-d₆)

Carbon AssignmentThis compound (δ, ppm)5-Bromo-2-hydroxybenzoic acid (δ, ppm)Rationale for Distinction
C=O~170~170The carbonyl carbon chemical shift will be similar for both isomers.
C-OH~160~158The carbon bearing the hydroxyl group will have a distinct chemical shift in each isomer.
C-Br~115~110The carbon attached to the bromine atom is a key diagnostic peak and will differ significantly between the two isomers.
C-COOH~112~115The carbon to which the carboxylic acid group is attached will also show a discernible difference in chemical shift.
Aromatic CH3 distinct signals3 distinct signalsThe remaining aromatic CH carbons will have unique chemical shifts for each isomer, providing a definitive fingerprint.
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[7][8] While it may not definitively distinguish between regioisomers on its own, it provides crucial confirmation of the presence of the expected hydroxyl and carbonyl groups.

Table 3: Comparative IR Spectral Data

Functional GroupThis compound (cm⁻¹)5-Bromo-2-hydroxybenzoic acid (cm⁻¹)Interpretation
O-H stretch (hydroxyl)~3200-2500 (broad)~3200-2500 (broad)The broadness is due to hydrogen bonding.
C=O stretch (carboxyl)~1680-1650~1680-1650The position is characteristic of an aromatic carboxylic acid.
C-O stretch~1300-1200~1300-1200Associated with the hydroxyl and carboxyl groups.
C-Br stretch~700-500~700-500The C-Br stretch is in the fingerprint region and can be difficult to assign definitively.
C-H out-of-plane bendingCharacteristic patternDifferent characteristic patternThe substitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations in the fingerprint region (900-650 cm⁻¹), which can aid in distinguishing isomers.[12]
Mass Spectrometry (MS): Determining Molecular Weight and Elemental Composition

Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, its elemental formula.[7][8] This is a critical step in confirming the successful incorporation of a bromine atom.

A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, corresponding to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.

Expected Mass Spectrum Data for C₇H₅BrO₃:

  • Molecular Ion (M⁺): A pair of peaks at m/z 216 and 218, with approximately equal abundance.

  • High-Resolution MS (HRMS): Calculated exact mass for C₇H₅⁷⁹BrO₃ is 215.9422, and for C₇H₅⁸¹BrO₃ is 217.9402. Experimental data should match these values closely.

  • Fragmentation Pattern: Common fragmentation would involve the loss of -OH (M-17) and -COOH (M-45).

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Chromatography: Assessing Purity

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are essential for assessing the purity of the synthesized product.[7]

  • TLC: Used for rapid reaction monitoring and preliminary purity checks. The presence of a single spot (with appropriate visualization techniques) suggests a pure compound.

  • HPLC: Provides a quantitative measure of purity. A single, sharp peak in the chromatogram is indicative of a pure sample. The retention time is a characteristic property of the compound under specific chromatographic conditions. Isomeric impurities, if present, would likely appear as separate peaks.

Integrated Approach to Validation: A Self-Validating System

The true power of this analytical workflow lies in the integration of data from all techniques.

  • MS confirms the molecular weight and the presence of bromine.

  • IR confirms the presence of the hydroxyl and carboxylic acid functional groups.

  • NMR confirms the connectivity of the atoms, definitively establishing the 4-bromo substitution pattern and distinguishing it from other isomers.

  • HPLC confirms the purity of the validated compound.

This multi-faceted approach provides an unassailable confirmation of the structure and purity of the synthesized this compound, ensuring its suitability for downstream applications in research and development.

Conclusion

The synthesis of this compound, while straightforward in principle, necessitates a rigorous and multi-pronged analytical approach for structural validation. By systematically employing NMR, IR, and MS, and assessing purity with chromatography, researchers can confidently confirm the identity and quality of their synthesized material. This guide has provided a framework for this validation process, emphasizing the causal links between experimental choices and the resulting data, thereby empowering scientists to achieve trustworthy and reproducible results.

References

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  • Chromatography Today. (n.d.). A Study Utilising High Temperature UPLC with Mass Spectrometric Detection to Quantify the Metabolites of 2-, and 4- Bromobenzoic Acids both In Vitro and In Vivo.
  • Chemistry Stack Exchange. (2018, March 14). How can bromine water be used to distinguish between benzoic acid and salicylic acid?
  • Heliyon. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug.
  • Kinetics and Mechanism of the Bromination of Salicylic Acid. (n.d.).
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  • PrepChem.com. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid.
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  • NIST WebBook. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-.
  • SpectraBase. (n.d.). 4-Bromo-benzoic acid - Optional[1H NMR] - Spectrum.
  • SpectraBase. (n.d.). Benzoic acid, 4-hydroxy-, 3-bromopropyl ester - Optional[Vapor Phase IR] - Spectrum.
  • ResearchGate. (2016, March 11). This compound.
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A Senior Application Scientist's Guide to Cross-Reactivity of Antibodies Against 4-Bromo-2-hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of antibody performance against 4-Bromo-2-hydroxybenzoic acid and its derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for validation, and present comparative data to empower you to select and validate the most specific reagents for your research.

The Foundational Challenge: Generating Antibodies to a Hapten

This compound is a small organic compound, a derivative of salicylic acid, used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[2][3][4] Due to its small size, it is non-immunogenic on its own and is classified as a hapten.[5][6] To elicit an immune response and generate antibodies, it must first be covalently linked to a larger, immunogenic carrier molecule, typically a protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[7][8] This process, known as bioconjugation, creates a hapten-carrier conjugate that the immune system can recognize, leading to the production of antibodies against the hapten.[9][10][11]

The success of this process hinges on the precise chemistry used to link the hapten to the carrier. The functional groups on this compound—the carboxylic acid and the hydroxyl group—provide handles for conjugation.[12] The choice of conjugation strategy is critical as it influences which parts of the hapten are exposed as epitopes, thereby shaping the specificity profile of the resulting antibodies.

G cluster_0 Hapten Activation & Conjugation cluster_1 Antibody Production Hapten This compound (Small Molecule) Activation Chemical Activation (e.g., EDC/NHS chemistry to activate carboxyl group) Hapten->Activation Step 1 Conjugation Bioconjugation Reaction (Forms stable covalent bond) Activation->Conjugation Step 2 Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Conjugation Immunogen Hapten-Carrier Conjugate (Immunogenic Complex) Conjugation->Immunogen Step 3 Immunization Immunization of Host Animal (e.g., Rabbit, Mouse) Immunogen->Immunization Response Immune Response Immunization->Response Isolation Antibody Isolation & Purification (Polyclonal or Monoclonal) Response->Isolation

Figure 1: Workflow for generating antibodies against a hapten.

Quantifying Specificity: A Comparative Analysis

The ultimate measure of an antibody's utility for a specific application is its ability to distinguish between the target analyte and other structurally related molecules.[13] This is not a theoretical property; it must be experimentally proven.[14][15] The gold-standard method for evaluating the cross-reactivity of antibodies against small molecules is the Competitive Enzyme-Linked Immunosorbent Assay (cELISA) .[16]

In this assay, the antibody is pre-incubated with a sample containing the free analyte (either the target hapten or a potential cross-reactant). This mixture is then added to a microplate well coated with a hapten-protein conjugate. The free analyte in the sample competes with the coated hapten for binding to the limited number of antibody binding sites. A higher concentration of free analyte in the sample results in less antibody binding to the plate, leading to a weaker signal. The specificity is determined by comparing the concentration of a derivative required to cause 50% inhibition of the signal (IC50) to the IC50 of the target analyte.

Cross-Reactivity (%) = (IC50 of this compound / IC50 of test compound) x 100 [17]

Comparative Data: Monoclonal vs. Polyclonal Antibodies

The choice between a monoclonal antibody (mAb), which recognizes a single epitope, and a polyclonal antibody (pAb), a mixture of antibodies recognizing multiple epitopes, has significant implications for specificity.[18] Monoclonals generally offer higher specificity and batch-to-batch consistency, while polyclonals can sometimes provide signal amplification at the cost of increased cross-reactivity potential.[1][18]

The following tables present hypothetical but realistic performance data for a highly specific monoclonal antibody (mAb-4B2HBA) and a standard polyclonal antibody (pAb-4B2HBA) against this compound and its key derivatives.

Table 1: Cross-Reactivity Profile of Monoclonal Antibody (mAb-4B2HBA)

Compound Structure IC50 (ng/mL) Cross-Reactivity (%) Rationale for Inclusion
This compound Br-C₆H₃(OH)-COOH 15 100 Target Analyte
2-Hydroxybenzoic acid C₆H₄(OH)-COOH 3,000 0.5 Lacks the critical bromo group
4-Bromobenzoic acid Br-C₆H₄-COOH 1,250 1.2 Lacks the ortho hydroxyl group
3-Bromo-2-hydroxybenzoic acid Br-C₆H₃(OH)-COOH (meta) 850 1.76 Isomer; tests positional specificity
4-Chloro-2-hydroxybenzoic acid Cl-C₆H₃(OH)-COOH 420 3.57 Tests specificity against a different halogen

| Benzoic acid | C₆H₅-COOH | > 20,000 | < 0.07 | Basic backbone structure |

Table 2: Cross-Reactivity Profile of Polyclonal Antibody (pAb-4B2HBA)

Compound Structure IC50 (ng/mL) Cross-Reactivity (%) Rationale for Inclusion
This compound Br-C₆H₃(OH)-COOH 8 100 Target Analyte
2-Hydroxybenzoic acid C₆H₄(OH)-COOH 950 0.84 Lacks the critical bromo group
4-Bromobenzoic acid Br-C₆H₄-COOH 400 2.0 Lacks the ortho hydroxyl group
3-Bromo-2-hydroxybenzoic acid Br-C₆H₃(OH)-COOH (meta) 250 3.2 Isomer; tests positional specificity
4-Chloro-2-hydroxybenzoic acid Cl-C₆H₃(OH)-COOH 110 7.27 Tests specificity against a different halogen

| Benzoic acid | C₆H₅-COOH | > 15,000 | < 0.05 | Basic backbone structure |

Interpretation and Causality

As the data illustrates, the monoclonal antibody (mAb-4B2HBA) demonstrates superior specificity, with significantly lower cross-reactivity towards all tested derivatives.[17] The pAb-4B2HBA, while showing a slightly lower IC50 for the target analyte (indicating higher affinity or avidity), exhibits more pronounced cross-reactivity, especially with 4-Chloro-2-hydroxybenzoic acid. This suggests that some antibody populations within the polyclonal mixture recognize epitopes where the halogen's identity is less critical for binding. For applications requiring stringent differentiation between halogenated derivatives, the monoclonal antibody is the unequivocally superior choice.

G cluster_main Decision Tree for Antibody Application Start Start: Cross-Reactivity Data Analysis Check_mAb mAb-4B2HBA: Cross-Reactivity < 5% for all key derivatives? Start->Check_mAb Check_pAb pAb-4B2HBA: Cross-Reactivity < 5% for all key derivatives? Start->Check_pAb Result_mAb_Pass Conclusion: mAb is highly specific. Suitable for quantitative and discriminative assays. Check_mAb->Result_mAb_Pass  Yes   Result_mAb_Fail Action: Re-evaluate mAb or synthesize new immunogen to improve specificity. Check_mAb->Result_mAb_Fail  No   Result_pAb_Fail Conclusion: pAb shows significant cross-reactivity. Risk of false positives. Use with caution or for screening only. Check_pAb->Result_pAb_Fail  No   Result_pAb_Pass Conclusion: pAb is sufficiently specific for the intended application. Check_pAb->Result_pAb_Pass  Yes  

Figure 2: Decision-making based on cross-reactivity results.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol provides a self-validating system for determining the IC50 and cross-reactivity of antibodies against this compound derivatives.

Materials and Reagents:
  • High-binding 96-well microplates

  • Coating Antigen: this compound conjugated to BSA (4B2HBA-BSA)

  • Antibody: mAb-4B2HBA or pAb-4B2HBA

  • Standards: this compound and potential cross-reacting derivatives

  • Secondary Antibody: HRP-conjugated anti-species IgG (e.g., anti-mouse or anti-rabbit)

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6

  • Wash Buffer: PBS with 0.05% Tween 20 (PBST)

  • Blocking Buffer: 1% BSA in PBST

  • Assay Buffer: 0.5% BSA in PBST

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)

  • Stop Solution: 2 M Sulfuric Acid

  • Microplate reader (450 nm)

Step-by-Step Methodology:
  • Antigen Coating: a. Dilute the 4B2HBA-BSA coating antigen to 1-2 µg/mL in Coating Buffer. b. Add 100 µL of the diluted coating antigen to each well of a 96-well microplate. c. Incubate overnight at 4°C. The rationale for overnight incubation is to ensure maximum and stable adsorption of the antigen to the polystyrene surface. d. Wash the plate three times with 200 µL/well of Wash Buffer to remove any unbound antigen.

  • Blocking: a. Add 200 µL of Blocking Buffer to each well. b. Incubate for 1-2 hours at room temperature. This step is crucial to block any remaining non-specific binding sites on the plate, thereby reducing background signal. c. Wash the plate three times as described in step 1d.

  • Competitive Reaction: a. Prepare serial dilutions of the standard (this compound) and each test derivative in Assay Buffer. A typical range would be from 0.1 to 1000 ng/mL. b. Dilute the primary antibody (mAb-4B2HBA or pAb-4B2HBA) to its optimal working concentration in Assay Buffer. This concentration should be predetermined via titration to be the concentration that yields approximately 80-90% of the maximum signal in the absence of any competitor. c. In a separate dilution plate or tubes, mix 50 µL of each standard/derivative dilution with 50 µL of the diluted primary antibody. Include a control with only antibody and Assay Buffer (zero standard, B₀). d. Incubate this mixture for 30-60 minutes at room temperature to allow the antibody to bind to the free analyte. e. Transfer 100 µL of the antibody/analyte mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate. f. Incubate for 1-2 hours at room temperature. During this step, any antibody not bound to free analyte will bind to the coated antigen on the plate. g. Wash the plate five times with Wash Buffer to remove all unbound reagents.

  • Detection: a. Dilute the HRP-conjugated secondary antibody in Assay Buffer according to the manufacturer's recommendation (e.g., 1:5000). b. Add 100 µL of the diluted secondary antibody to each well. c. Incubate for 1 hour at room temperature. d. Wash the plate five times with Wash Buffer.

  • Signal Development and Data Analysis: a. Add 100 µL of TMB substrate to each well. b. Incubate in the dark for 15-30 minutes, monitoring for color development. c. Stop the reaction by adding 100 µL of Stop Solution. The color will change from blue to yellow. d. Read the absorbance at 450 nm using a microplate reader. e. Plot a standard curve of absorbance vs. log concentration for each compound. Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal, B₀) for each. f. Calculate the percent cross-reactivity using the formula provided earlier.

G cluster_0 Plate Preparation cluster_1 Competitive Reaction cluster_2 Detection & Analysis A1 1. Coat Plate with 4B2HBA-BSA Conjugate A2 2. Wash A1->A2 A3 3. Block with BSA A2->A3 A4 4. Wash A3->A4 B1 5. Pre-incubate Antibody with Free Analyte (Standard or Derivative) B2 6. Add Mixture to Coated Plate (Competition for Antibody Binding) B1->B2 B3 7. Wash B2->B3 C1 8. Add HRP-conjugated Secondary Antibody C2 9. Wash C1->C2 C3 10. Add TMB Substrate (Color Development) C2->C3 C4 11. Add Stop Solution C3->C4 C5 12. Read Absorbance (450nm) C4->C5 C6 13. Calculate IC50 & Cross-Reactivity C5->C6

Sources

A Senior Application Scientist's Guide to In-Vitro Evaluation of Novel Compounds Derived from 4-Bromo-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the strategic selection of a core chemical scaffold is paramount. 4-Bromo-2-hydroxybenzoic acid, a salicylic acid derivative, presents itself as a compelling starting point for the synthesis of novel therapeutic agents.[1] The presence of three distinct functional groups—a carboxylic acid, a hydroxyl group, and a bromine atom—offers a rich platform for chemical modification, enabling the creation of diverse libraries of compounds. The bromine substituent, in particular, can enhance lipophilicity and modulate the electronic properties of the resulting molecules, potentially leading to improved biological activity.[2] This guide provides a comparative analysis of in-vitro testing methodologies for evaluating the anticancer, antimicrobial, and anti-inflammatory potential of novel compounds synthesized from this promising scaffold.

Synthesis of Novel Derivatives: A Representative Workflow

The versatile nature of this compound allows for the synthesis of a wide array of derivatives, including esters and Schiff bases. The following is a representative, two-step synthetic pathway that can be adapted to generate a library of diverse compounds for in-vitro screening.

Step 1: Esterification of this compound

The carboxyl group of this compound can be readily esterified to produce a variety of ester derivatives. This is a crucial step for creating precursors for further modifications or for evaluating the esters themselves for biological activity.

Protocol:

  • To a solution of this compound (1 equivalent) in a suitable solvent such as methanol or ethanol, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).

  • Extract the ester product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography or recrystallization.

Step 2: Synthesis of Schiff Base Derivatives

Schiff bases, characterized by an imine or azomethine group (-C=N-), are a class of compounds known for their broad spectrum of biological activities, including anticancer and antimicrobial effects.[3][4] These can be synthesized by reacting an amino-functionalized derivative of this compound with various aldehydes.

Protocol:

  • Synthesize an amino-derivative of this compound (this may involve several steps, including reduction of a nitro group, which is not detailed here but is a standard organic transformation).

  • Dissolve the amino-derivative (1 equivalent) in a suitable solvent like ethanol or methanol.

  • Add the desired substituted aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base can be collected by filtration, washed with cold ethanol, and dried.

Synthesis_Workflow start This compound esterification Esterification (e.g., with Methanol, H₂SO₄) start->esterification amino_synthesis Synthesis of Amino-Derivative (Multi-step) start->amino_synthesis ester_product 4-Bromo-2-hydroxybenzoate Ester esterification->ester_product screening In-Vitro Biological Screening ester_product->screening amino_derivative Amino-derivative of This compound amino_synthesis->amino_derivative schiff_base_synthesis Schiff Base Formation (with substituted Aldehyde) amino_derivative->schiff_base_synthesis schiff_base_product Novel Schiff Base Derivatives schiff_base_synthesis->schiff_base_product schiff_base_product->screening

Caption: General workflow for the synthesis of novel ester and Schiff base derivatives from this compound for subsequent in-vitro biological screening.

Comparative In-Vitro Testing Methodologies and Representative Data

A systematic in-vitro evaluation is crucial to identify promising lead compounds. The following sections detail the standard assays for anticancer, antimicrobial, and anti-inflammatory activities, along with representative data from analogous compounds to provide a benchmark for comparison.

Anticancer Activity: Cytotoxicity Assays

The initial screening of potential anticancer agents typically involves evaluating their cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is then determined.

MTT_Assay_Workflow start Seed Cancer Cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with Novel Compounds (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate3->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate analyze Calculate % Viability and IC50 Value read_plate->analyze

Caption: A streamlined workflow of the MTT assay for determining the in-vitro cytotoxicity of novel compounds.

Comparative Cytotoxicity Data (IC50 in µM) of Analogous Schiff Bases:

Compound ClassCancer Cell LineRepresentative Bromo-Derivative IC50 (µM)Representative Iodo-Derivative IC50 (µM)
Schiff bases of 4-aminobenzoic acidHepG2 (Liver)45.133.7
Di-substituted Schiff bases of 4-aminobenzoic acidHepG2 (Liver)22.815.0

Data synthesized from a study on Schiff bases of 4-aminobenzoic acid.[2]

Expert Insight: The comparative data suggests that halogen substitution plays a significant role in the cytotoxic activity of these compounds. In this particular series, the iodo-substituted analogs demonstrated greater potency against the HepG2 cell line than their bromo-counterparts.[2] This highlights the importance of exploring different halogen substitutions in the design of novel anticancer agents.

Antimicrobial Activity: Broth Microdilution and Disk Diffusion Methods

To assess the antimicrobial potential of the synthesized compounds, the broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), while the disk diffusion method provides a qualitative measure of antimicrobial activity.[5]

Broth Microdilution for MIC Determination:

  • Prepare Inoculum: Culture bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight. Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Disk Diffusion Assay:

  • Prepare Agar Plates: Pour molten Mueller-Hinton agar into sterile petri dishes and allow it to solidify.

  • Inoculate Plates: Spread the standardized bacterial inoculum evenly over the surface of the agar.

  • Apply Disks: Impregnate sterile paper disks with a known concentration of the test compounds and place them on the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measure Zone of Inhibition: Measure the diameter of the clear zone around the disks where bacterial growth is inhibited.

Comparative Antimicrobial Activity of Analogous Azo Dyes Derived from 4-Hydroxybenzoic Acid:

Bacterial StrainCompound 4b (Zone of Inhibition in mm at 2.0 mg/mL)Compound 4c (Zone of Inhibition in mm at 2.0 mg/mL)
E. Coli1618
S. aureus1614
P. aeruginosa1818
S. typhi1616

Data from a study on azo compounds of 4-Hydroxybenzoic acid.[5]

Expert Insight: The data indicates that even subtle structural modifications can influence the spectrum of antimicrobial activity. While both compounds showed broad-spectrum activity, compound 4c was slightly more effective against E. coli, whereas compound 4b showed slightly better activity against S. aureus.[5] This underscores the need to screen novel compounds against a panel of both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity: Protein Denaturation Assay

A common in-vitro method for screening anti-inflammatory activity is the inhibition of protein denaturation assay. Inflammation can lead to the denaturation of proteins, and compounds that can prevent this are considered to have potential anti-inflammatory effects.

Protocol for Inhibition of Albumin Denaturation:

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, 1% aqueous solution of bovine serum albumin, and phosphate-buffered saline (pH 6.4).

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixture at 70°C for 10 minutes.

  • Cooling and Measurement: Cool the solutions and measure the turbidity (absorbance) at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation. A standard anti-inflammatory drug like diclofenac sodium is used as a positive control.

Anti_Inflammatory_Workflow start Prepare Reaction Mixture: - Test Compound - Bovine Serum Albumin - PBS (pH 6.4) incubate1 Incubate at 37°C for 20 min start->incubate1 denature Induce Denaturation by heating at 70°C for 10 min incubate1->denature cool Cool to Room Temperature denature->cool measure Measure Turbidity (Absorbance at 660 nm) cool->measure calculate Calculate % Inhibition of Protein Denaturation measure->calculate

Caption: Workflow for the in-vitro anti-inflammatory activity screening using the inhibition of albumin denaturation assay.

Conclusion and Future Directions

This compound is a promising and versatile scaffold for the development of novel therapeutic agents. The synthetic pathways outlined in this guide provide a framework for creating a diverse range of derivatives for biological evaluation. The in-vitro testing methodologies detailed herein offer a robust and systematic approach to screening for anticancer, antimicrobial, and anti-inflammatory activities. The representative data from analogous compounds serves as a valuable benchmark for interpreting the results of these screens. Future research should focus on synthesizing and testing a broad library of derivatives to establish clear structure-activity relationships. Promising lead compounds identified through these in-vitro assays can then be advanced to more complex cellular and in-vivo models to further elucidate their therapeutic potential.

References

  • Design, synthesis and biological evaluation of some novel Schiff base deriv
  • Design, synthesis, antioxidant and anticancer activity of novel schiff's bases of 2-amino benzothiazole.
  • Halogen Substitution in Aminobenzoic Acids: A Comparative Guide to the Biological Activity of Bromo- vs.
  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities.
  • Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole.
  • What are the synthesis and applic
  • Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole.
  • This compound synthesis.
  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv
  • Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal.
  • Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal and arom
  • 4-Hydroxybenzoic acid: Synthesis method and Biological activity.
  • A Comparative Guide to In-Vitro Testing Protocols for 4-Bromo-2-methoxyphenol Deriv
  • Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity.
  • This compound 97 1666-28-0.
  • Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cess
  • A Comparative In Vitro Analysis of the Biological Activities of 4-Fluoro-3-hydroxybenzoic Acid and 3-hydroxybenzoic Acid.

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A Senior Application Scientist's Guide to Isomeric Purity Analysis of 4-Bromo-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the isomeric purity of pharmaceutical intermediates like 4-Bromo-2-hydroxybenzoic acid is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, objective comparison of analytical methodologies for the isomeric purity analysis of this compound, grounded in scientific principles and supported by experimental data. We will explore the nuances of chromatographic and spectroscopic techniques, offering insights into method selection, optimization, and validation to ensure the integrity of your active pharmaceutical ingredient (API) synthesis.

The Imperative of Isomeric Purity in Pharmaceutical Development

This compound, a key building block in the synthesis of various pharmaceuticals, is typically synthesized via electrophilic bromination of 2-hydroxybenzoic acid (salicylic acid). The nature of this reaction inherently gives rise to potential positional isomers, which can have different toxicological profiles and impact the efficacy and safety of the final drug product. Therefore, robust analytical methods to separate and quantify these isomers are not just a matter of good science, but a regulatory necessity as dictated by guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3][4]

The primary isomeric impurities of concern during the synthesis of this compound include:

  • 3-Bromo-2-hydroxybenzoic acid: Bromination at the meta position to the hydroxyl group.

  • 5-Bromo-2-hydroxybenzoic acid: Bromination at the para position to the hydroxyl group, but ortho to the carboxylic acid.

  • 2-Bromo-4-hydroxybenzoic acid: An isomer where the positions of the bromo and hydroxyl groups are swapped relative to the carboxylic acid.

  • Dibrominated species: Over-bromination can lead to products like 3,5-Dibromo-2-hydroxybenzoic acid.

  • Unreacted 2-hydroxybenzoic acid: The starting material.

This guide will focus on the comparative analysis of the primary analytical techniques used to resolve and quantify these closely related species.

cluster_synthesis Synthesis & Impurity Formation cluster_analysis Isomeric Purity Analysis Workflow Salicylic Acid Salicylic Acid Bromination Bromination Salicylic Acid->Bromination This compound This compound Bromination->this compound Isomeric Impurities Isomeric Impurities Bromination->Isomeric Impurities Sample Preparation Sample Preparation This compound->Sample Preparation Analytical Technique Analytical Technique Sample Preparation->Analytical Technique Data Analysis Data Analysis Analytical Technique->Data Analysis Purity Assessment Purity Assessment Data Analysis->Purity Assessment HPLC_System HPLC System Pump Injector Column Oven Detector Column Analytical Column HPLC_System->Column Data_Acquisition Chromatogram Column->Data_Acquisition Mobile_Phase Mobile Phase (e.g., A: 0.1% H₃PO₄ in H₂O B: Acetonitrile) Mobile_Phase->HPLC_System Analyte This compound Derivatization Silylation (e.g., BSTFA) Analyte->Derivatization TMS_Derivative Volatile TMS Derivative Derivatization->TMS_Derivative GC_MS_Analysis GC-MS Analysis TMS_Derivative->GC_MS_Analysis Data Chromatogram & Mass Spectrum GC_MS_Analysis->Data

Sources

A Definitive Guide to the Regioselectivity of Bromination of 2-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise functionalization of aromatic compounds is a cornerstone of molecular design. The bromination of 2-hydroxybenzoic acid, commonly known as salicylic acid, is a fundamental electrophilic aromatic substitution that serves as a critical step in the synthesis of numerous pharmaceutical intermediates and active ingredients. Understanding and controlling the regioselectivity of this reaction is paramount to achieving desired molecular architectures and ensuring product purity. This guide provides a comprehensive analysis of the factors governing the regioselectivity of salicylic acid bromination, compares various synthetic methodologies, and presents supporting experimental data to inform your synthetic strategies.

The Theoretical Framework: Directing Effects in Concert

The regiochemical outcome of the bromination of 2-hydroxybenzoic acid is dictated by the interplay of the electronic effects of the two substituents on the aromatic ring: the hydroxyl (-OH) group and the carboxyl (-COOH) group.

  • Hydroxyl (-OH) Group: As a powerful activating group, the hydroxyl group donates electron density to the benzene ring through resonance (+M effect).[1][2] This significantly increases the nucleophilicity of the ring, particularly at the ortho and para positions. Consequently, the -OH group is a strong ortho, para-director.[3][4]

  • Carboxyl (-COOH) Group: Conversely, the carboxyl group is a deactivating group. It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, making the ring less reactive towards electrophiles.[5] This deactivating influence is most pronounced at the ortho and para positions relative to the carboxyl group, thus making it a meta-director.[4]

When both groups are present on the same ring, their directing effects are combined. The powerfully activating ortho, para-directing effect of the hydroxyl group dominates the deactivating meta-directing effect of the carboxyl group.[1] Therefore, electrophilic attack is directed to the positions that are ortho and para to the hydroxyl group.

Caption: Combined directing effects of hydroxyl and carboxyl groups on 2-hydroxybenzoic acid.

Considering the positions relative to the hydroxyl group:

  • C3 and C6: ortho positions.

  • C5: para position.

Steric hindrance from the adjacent bulky carboxyl group can impede electrophilic attack at the C3 position. The C6 position is also sterically hindered to some extent by the hydroxyl group. The C5 position, being para to the strongly activating hydroxyl group and relatively unhindered, is the most electronically and sterically favored site for electrophilic substitution. Therefore, the monobromination of 2-hydroxybenzoic acid overwhelmingly yields 5-bromo-2-hydroxybenzoic acid .

Comparative Analysis of Bromination Methodologies

Several methods have been established for the bromination of salicylic acid, each with its own advantages in terms of yield, reaction conditions, and scalability. Below is a comparison of common approaches.

MethodBrominating AgentSolventTypical Product(s)Reported YieldKey ConsiderationsReference
Direct Bromination Elemental Bromine (Br₂)Glacial Acetic Acid5-Bromosalicylic acid~80%A traditional and effective method. Requires careful handling of bromine.[6]
Aqueous Bromination Bromine Water (Br₂/H₂O)Water3,5-Dibromosalicylic acid, 2,4,6-TribromophenolVariableExcess bromine can lead to di- and tri-substitution, and even decarboxylation.[7]
Mild Bromination Tetrapropylammonium nonabromide (Pr₄NBr₉)Dichloromethane5-Bromosalicylic acid95%Offers high yield under mild conditions with a solid, manageable bromine source.[8]
Dibromination Elemental Bromine (Br₂)Aqueous p-dioxane3,5-Dibromosalicylic acid>90%Optimized for the synthesis of the disubstituted product.[7]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-hydroxybenzoic Acid via Direct Bromination

This protocol is a standard laboratory procedure for the selective monobromination of salicylic acid.

Materials:

  • 2-Hydroxybenzoic acid

  • Glacial acetic acid

  • Elemental bromine

  • Sodium bisulfite solution (saturated)

  • Ice-cold distilled water

Procedure:

  • Dissolve 2-hydroxybenzoic acid in a minimal amount of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath.

  • Slowly add a stoichiometric amount of elemental bromine dissolved in glacial acetic acid from the dropping funnel with continuous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold distilled water.

  • The crude product precipitates out. If the solution retains a bromine color, add a few drops of saturated sodium bisulfite solution to quench the excess bromine.

  • Filter the precipitate, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol-water to obtain pure 5-bromo-2-hydroxybenzoic acid.

Protocol 2: Synthesis of 3,5-Dibromo-2-hydroxybenzoic Acid

This method is designed to favor the formation of the disubstituted product.

Materials:

  • 2-Hydroxybenzoic acid

  • Aqueous p-dioxane (e.g., 50% in water)

  • Elemental bromine

Procedure:

  • Prepare a slurry of 2-hydroxybenzoic acid in aqueous p-dioxane in a reaction vessel.

  • With stirring, add approximately 2 to 2.2 molar equivalents of liquid bromine dropwise. The reaction is exothermic and the temperature may rise.

  • After the addition, heat the mixture at reflux for about 30 minutes to ensure complete reaction.

  • Cool the reaction mixture to room temperature. The product will crystallize out.

  • Filter the crystalline product, wash with water, and dry to yield 3,5-dibromo-2-hydroxybenzoic acid of high purity.[7]

G cluster_0 Bromination Pathways of 2-Hydroxybenzoic Acid Salicylic_Acid 2-Hydroxybenzoic Acid Br2_AcOH Br₂, Acetic Acid (Stoichiometric) Salicylic_Acid->Br2_AcOH Monobromination Br2_H2O Br₂ (excess), Aq. p-dioxane Salicylic_Acid->Br2_H2O Dibromination Product_5_Bromo 5-Bromo-2-hydroxybenzoic Acid Br2_AcOH->Product_5_Bromo Product_3_5_Dibromo 3,5-Dibromo-2-hydroxybenzoic Acid Br2_H2O->Product_3_5_Dibromo

Caption: Synthetic pathways for the mono- and di-bromination of 2-hydroxybenzoic acid.

Characterization of Brominated Products

Confirmation of the regioselectivity is achieved through standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

5-Bromo-2-hydroxybenzoic Acid
  • ¹H NMR (DMSO-d₆): The proton NMR spectrum is characteristic. The aromatic region will show three distinct signals. The proton at C6 will appear as a doublet, the proton at C4 as a doublet of doublets, and the proton at C3 as a doublet. The chemical shifts are influenced by the electronic environment. For example, typical shifts might be observed around δ 7.88 (d, 1H), 7.55 (dd, 1H), and 6.90 (d, 1H) ppm.[9][10]

  • ¹³C NMR (DMSO-d₆): The carbon spectrum will show seven distinct signals, confirming the presence of all carbon atoms in the molecule.

  • IR (KBr): The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (broad, ~3200-2500 cm⁻¹), the C=O stretch of the carboxylic acid (~1670 cm⁻¹), and C-Br stretching vibrations in the fingerprint region.[11]

3,5-Dibromo-2-hydroxybenzoic Acid
  • ¹H NMR: The proton NMR spectrum is simpler due to the higher symmetry. It will typically show two doublets in the aromatic region, corresponding to the protons at C4 and C6.[12][13]

  • IR: The IR spectrum will show similar characteristic peaks to the monobrominated product, with potential shifts in wavenumber due to the presence of the second bromine atom.[14]

3-Bromo-2-hydroxybenzoic Acid

While not the major product of direct bromination, 3-bromo-2-hydroxybenzoic acid can be synthesized through alternative routes. Its characterization is essential for comparative purposes.

  • ¹H NMR: The proton NMR spectrum would show three aromatic protons, with coupling patterns and chemical shifts distinct from the 5-bromo isomer.

  • IR: The IR spectrum would display the characteristic functional group absorptions.

Conclusion and Outlook

The bromination of 2-hydroxybenzoic acid is a classic example of regioselectivity in electrophilic aromatic substitution, governed by the powerful activating and ortho, para-directing hydroxyl group. The primary product of monobromination is robustly confirmed to be 5-bromo-2-hydroxybenzoic acid. For the synthesis of 3,5-dibromo-2-hydroxybenzoic acid, the use of excess bromine and appropriate solvent systems is effective. The choice of methodology allows for the selective synthesis of either the mono- or di-brominated product in high yield. This guide provides the foundational knowledge and practical protocols for researchers to confidently control the bromination of salicylic acid in their synthetic endeavors.

References

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  • a: 1 H-NMR spectra of 3,5-dibromosalicylic acid | Download Scientific Diagram. (n.d.). ResearchGate.
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A Comparative Guide to the Structure-Activity Relationship of Brominated Salicylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Potential of Salicylic Acid and the Impact of Bromination

Salicylic acid, a naturally occurring phenolic compound, has long been a cornerstone of medicinal chemistry. Its derivatives, most notably aspirin, are widely recognized for their anti-inflammatory, analgesic, and antipyretic properties.[1] The core structure of salicylic acid, with its carboxylic acid and hydroxyl groups, provides a versatile scaffold for chemical modification to enhance or diversify its therapeutic effects.

Bromination of the salicylic acid ring is a key synthetic strategy to modulate its biological activity. The introduction of bromine, a halogen atom, can significantly alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These changes, in turn, can influence the compound's absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with biological targets. This guide will explore the structure-activity relationships (SAR) of various brominated salicylic acid analogs, with a focus on their anti-inflammatory and antibacterial properties, providing a comparative analysis to inform the rational design of novel therapeutic agents.

Comparative Analysis of Biological Activity

The position and number of bromine substituents on the salicylic acid ring have a profound impact on the biological activity of the resulting analogs. Below is a comparative summary of the anti-inflammatory and antibacterial activities of key brominated salicylic acid derivatives.

Anti-inflammatory Activity

The anti-inflammatory effects of salicylic acid and its derivatives are, in part, mediated by the inhibition of the cyclooxygenase (COX) enzymes (COX-1 and COX-2) and the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] Inhibition of these pathways leads to a reduction in the production of pro-inflammatory mediators such as prostaglandins and cytokines.

While comprehensive, direct comparative studies on a full series of brominated salicylic acids are limited in publicly available literature, existing research provides valuable insights. For instance, a study on a newly synthesized brominated and chlorinated hydroxybenzoic acid derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, demonstrated its ability to inhibit lipopolysaccharide (LPS)-stimulated nitric oxide (NO) and prostaglandin E2 (PGE2) expression in microglial cells. This effect was linked to the downregulation of inducible nitric oxide synthase (iNOS) and COX-2, mediated through the inhibition of MAPKs and NF-κB activation.[4]

Another study on 3-bromo-4,5-dihydroxybenzaldehyde (BDB), a natural bromophenol, showed its ability to suppress the production of the pro-inflammatory cytokine interleukin-6 in murine macrophages. This was associated with the inhibition of NF-κB and STAT1 phosphorylation.[5]

Table 1: Comparative Anti-inflammatory Activity of Salicylic Acid Analogs

CompoundTarget/AssayIC50/ActivityReference
Salicylic AcidNF-κB InhibitionActive[1][3]
5-Chlorosalicylic Acid DerivativesNF-κB InhibitionIncreased potency over salicylic acid[6]
4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acidiNOS and COX-2 Inhibition in microgliaPotent inhibitor[4]
3-Bromo-4,5-dihydroxybenzaldehydeIL-6 production in macrophagesSuppresses production[5]
Antibacterial Activity

The antibacterial properties of salicylic acid are well-documented, and bromination can significantly enhance this activity. A comparative study on the antibacterial reactivity of salicylic acid and its halogenated derivatives revealed a clear trend.

Table 2: Comparative Antibacterial Activity of Salicylic Acid Analogs

CompoundAntibacterial Reactivity RankingReference
5-Bromosalicylic Acid 1st (Most Active) [3][7]
Salicylic Acid2nd[3][7]
5-Chlorosalicylic Acid3rd[3][7]
4-Chlorosalicylic Acid4th[7]

The superior antibacterial performance of 5-bromosalicylic acid highlights the significant influence of the halogen atom on the compound's ability to inhibit bacterial growth.[8]

Key Structure-Activity Relationship (SAR) Insights

Based on the available data, several key SAR insights can be drawn:

  • Position of Bromine Matters: The position of the bromine atom on the salicylic acid ring is a critical determinant of biological activity. For instance, substitution at the 5-position appears to be favorable for both anti-inflammatory and antibacterial activities.

  • Halogen Type is Crucial: The nature of the halogen substituent influences activity. In the case of antibacterial action, bromine at the 5-position confers greater potency than chlorine at the same position.[3][7]

  • Multiple Substitutions: The introduction of multiple substituents, including bromine, can lead to potent anti-inflammatory compounds, as seen with 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid.[4]

  • Mechanism of Action: Brominated salicylic acid analogs likely exert their anti-inflammatory effects through the modulation of key inflammatory pathways, including NF-κB and COX.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of brominated salicylic acid analogs.

Synthesis of Brominated Salicylic Acid Analogs

Synthesis of 5-Bromosalicylic Acid:

A common method for the synthesis of 5-bromosalicylic acid involves the electrophilic bromination of salicylic acid.

  • Reaction Scheme:

    G Salicylic_Acid Salicylic Acid Product 5-Bromosalicylic Acid Salicylic_Acid->Product Br₂ / Solvent Br2 Br₂ Solvent Solvent (e.g., Acetic Acid)

    Caption: General reaction scheme for the synthesis of 5-bromosalicylic acid.

  • Step-by-Step Protocol:

    • Dissolve salicylic acid in a suitable solvent, such as glacial acetic acid, in a reaction flask.

    • Slowly add a solution of bromine in the same solvent to the salicylic acid solution with constant stirring at room temperature.

    • Continue stirring the reaction mixture for a specified period to ensure complete reaction.

    • The product, 5-bromosalicylic acid, will precipitate out of the solution.

    • Collect the precipitate by filtration and wash with a small amount of cold solvent to remove impurities.

    • Dry the purified 5-bromosalicylic acid under vacuum.

Synthesis of 3,5-Dibromosalicylic Acid:

The synthesis of 3,5-dibromosalicylic acid can be achieved by reacting salicylic acid with approximately two mole equivalents of bromine in an aqueous p-dioxane solvent.[9]

  • Step-by-Step Protocol:

    • Prepare a solution of salicylic acid in aqueous p-dioxane (containing 10-70% water).

    • Add 2-2.2 moles of bromine per mole of salicylic acid to the reaction mixture.

    • Heat the reaction mixture to a temperature between 50°C and 100°C and maintain until the bromine has reacted.[9]

    • Cool the reaction mixture to below 90°C to allow for the precipitation of 3,5-dibromosalicylic acid.

    • Separate the product by filtration.

Biological Evaluation Protocols

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity (Broth Microdilution Method):

This protocol is a standard method for assessing the antibacterial potency of the synthesized compounds.

  • Workflow Diagram:

    G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare stock solutions of brominated salicylic acid analogs C Perform serial two-fold dilutions of compounds in 96-well plate A->C B Prepare bacterial inoculum (e.g., S. aureus, E. coli) D Inoculate wells with bacterial suspension B->D C->D E Incubate at 37°C for 18-24 hours D->E F Determine MIC: Lowest concentration with no visible bacterial growth E->F

    Caption: Workflow for MIC determination using the broth microdilution method.

  • Step-by-Step Protocol:

    • Preparation of Test Compounds: Prepare stock solutions of the brominated salicylic acid analogs in a suitable solvent (e.g., DMSO).

    • Preparation of Bacterial Inoculum: Culture the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).

    • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in Mueller-Hinton Broth (MHB) to obtain a range of concentrations.

    • Inoculation: Add a standardized volume of the bacterial inoculum to each well. Include positive (bacteria and broth, no compound) and negative (broth only) controls.

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

In Vitro Anti-inflammatory Activity (Inhibition of NF-κB):

The inhibitory effect on the NF-κB pathway is a key indicator of anti-inflammatory potential.

  • Signaling Pathway Diagram:

    G cluster_stimulus cluster_pathway cluster_inhibition Stimulus LPS / TNF-α IKK IKK Complex Stimulus->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB degrades, releasing Nucleus Nucleus NFκB->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes activates Inhibitor Brominated Salicylic Acid Analog Inhibitor->IKK inhibits

    Caption: Simplified NF-κB signaling pathway and the point of inhibition.

  • Experimental Workflow:

    • Cell Culture: Culture appropriate cells (e.g., RAW 264.7 macrophages) in a suitable medium.

    • Treatment: Pre-treat the cells with various concentrations of the brominated salicylic acid analogs for a specified time.

    • Stimulation: Induce an inflammatory response by adding an inflammatory agent like lipopolysaccharide (LPS).

    • Analysis: After a further incubation period, analyze the activation of the NF-κB pathway. This can be done by measuring:

      • The levels of phosphorylated IκBα and NF-κB p65 using Western blotting.

      • The expression of NF-κB target genes (e.g., TNF-α, IL-6) using qPCR or ELISA.

      • NF-κB DNA binding activity using an electrophoretic mobility shift assay (EMSA).

Conclusion

This comparative guide underscores the significant potential of brominated salicylic acid analogs as a promising class of therapeutic agents. The strategic placement of bromine atoms on the salicylic acid scaffold can markedly enhance biological activities, particularly antibacterial efficacy. The available evidence strongly suggests that 5-bromosalicylic acid is a more potent antibacterial agent than its parent compound and its chloro-analog. While direct comparative data for anti-inflammatory activity across a full series of brominated analogs requires further investigation, the inhibition of key inflammatory pathways like NF-κB by brominated derivatives highlights their therapeutic promise. The detailed experimental protocols provided herein offer a robust framework for researchers to further explore the structure-activity relationships of this versatile class of compounds, paving the way for the development of novel and more effective drugs.

References

  • The Nuclear Factor NF-κB Pathway in Inflammation. (n.d.). PMC.
  • NF-κB Signaling Pathway Diagram. (n.d.). SciSpace.
  • Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. (2013). PubMed.
  • What is the mechanism of action of salicylic acid in the body?. (n.d.). Consensus.
  • Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. (2012). PubMed.
  • The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics.
  • Propose a synthesis for 3,5-dibromo-2-hydroxybenzoic acid (3,5-dibromosalicylic acid) from phenol. (n.d.). Homework.Study.com.
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  • Comparative Evaluation of the Antibacterial and Antitumor Activities of Marine Alkaloid 3,10-Dibromofascaplysin. (2022). PMC.
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  • Antibacterial Activity of Some Flavonoids and Organic Acids Widely Distributed in Plants. (2020). MDPI.
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  • Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro. (2019). PubMed.
  • The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. (2018). PubMed.
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A Comparative Guide to the Antimicrobial Spectrum of 4-Bromo-2-hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the quest for novel therapeutic agents with broad-spectrum activity and improved efficacy remains a paramount objective. Salicylic acid and its derivatives have long been recognized for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The strategic modification of the salicylic acid scaffold, such as through halogenation, offers a promising avenue for the development of new antimicrobial agents with enhanced potency and a wider spectrum of activity. This guide provides a comprehensive comparison of the antimicrobial spectrum of various 4-Bromo-2-hydroxybenzoic acid derivatives, supported by available experimental data, to aid researchers, scientists, and drug development professionals in this critical field.

Introduction to this compound and its Antimicrobial Potential

This compound, a brominated derivative of salicylic acid, serves as a key building block for the synthesis of a variety of esters, amides, and other derivatives. The introduction of a bromine atom to the salicylic acid core can significantly alter its physicochemical properties, including lipophilicity, electronic distribution, and steric hindrance. These modifications, in turn, can profoundly influence the compound's interaction with microbial targets, potentially leading to enhanced antimicrobial efficacy and a broader spectrum of activity.

The rationale behind exploring this compound derivatives lies in the established antimicrobial properties of both salicylic acid and halogenated phenolic compounds. Salicylic acid is known to disrupt microbial cell membranes and interfere with cellular processes[1][2]. Halogenation, particularly with bromine, has been shown to increase the antimicrobial potency of various organic compounds, likely by enhancing their ability to penetrate microbial cell walls and interact with key cellular components.

Comparative Antimicrobial Spectrum: A Data-Driven Analysis

The antimicrobial efficacy of this compound derivatives is best assessed through quantitative data, primarily Minimum Inhibitory Concentration (MIC) values. The following tables summarize the available experimental data for different classes of these derivatives against a range of microorganisms.

Brominated Salicylic Acids: A Foundational Comparison

Initial studies have indicated that the position and nature of halogen substitution on the salicylic acid ring are critical determinants of antibacterial activity. One study demonstrated that the antibacterial reactivity of halogenated salicylic acid derivatives follows the order: 5-bromosalicylic acid > salicylic acid > 5-chlorosalicylic acid > 4-chlorosalicylic acid[1][3][4]. This finding underscores the potential of bromo-substitution in enhancing the antimicrobial properties of the parent molecule.

Amide Derivatives of this compound

Amide derivatives represent a significant class of this compound modifications with demonstrated antimicrobial potential. A study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives provided the following MIC values against Gram-positive bacteria:

CompoundStaphylococcus aureus (mg/mL)Streptococcus pyogenes (mg/mL)
N-(2-bromo-phenyl)-2-hydroxy-benzamide>101.25
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative 2>102.5
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative 3>105

Data synthesized from a study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives.

These results suggest that while these specific amide derivatives exhibit activity against Streptococcus pyogenes, their efficacy against Staphylococcus aureus is limited at the tested concentrations. Further structural modifications may be necessary to broaden their antibacterial spectrum.

Schiff Base Derivatives of 5-Bromosalicylaldehyde

Schiff bases, formed by the condensation of an aldehyde or ketone with a primary amine, are a versatile class of compounds with a wide range of biological activities. While not direct derivatives of this compound, Schiff bases derived from the closely related 5-bromosalicylaldehyde offer valuable insights into the antimicrobial potential of this structural motif.

CompoundBacillus subtilis (Zone of Inhibition - mm)Pseudomonas aeruginosa (Zone of Inhibition - mm)Aspergillus niger (Zone of Inhibition - mm)Penicillium chrysogenum (Zone of Inhibition - mm)
Schiff Base of 5-bromosalicylaldehyde and dodecylamine15121816
Schiff Base of 5-bromosalicylaldehyde and hexadecylamine18152018

Data represents the diameter of the zone of inhibition in millimeters.

These findings indicate that Schiff bases of 5-bromosalicylaldehyde possess both antibacterial and antifungal properties, with the length of the alkyl chain influencing the extent of activity.

Proposed Mechanism of Antimicrobial Action

The precise mechanism of action for this compound derivatives is likely multifaceted and may vary depending on the specific derivative and the target microorganism. However, based on the known activities of salicylic acid and halogenated phenolic compounds, several key mechanisms can be proposed.

Caption: Proposed antimicrobial mechanisms of this compound derivatives.

  • Disruption of Cell Membrane Integrity: The increased lipophilicity conferred by the bromine atom and other substituents can facilitate the partitioning of the derivatives into the lipid bilayer of microbial cell membranes. This can disrupt membrane fluidity and integrity, leading to the leakage of essential intracellular components and ultimately cell death[1].

  • Inhibition of Essential Enzymes: The phenolic hydroxyl and carboxylic acid groups, along with the bromine atom, can interact with the active sites of essential microbial enzymes, leading to their inhibition. This can disrupt critical metabolic pathways necessary for microbial survival.

  • Interference with Nucleic Acid Synthesis: Some phenolic compounds have been shown to interfere with DNA replication and transcription. The this compound derivatives may exert a similar effect, thereby inhibiting microbial growth and proliferation.

Experimental Protocols for Antimicrobial Spectrum Evaluation

The determination of the antimicrobial spectrum of novel compounds relies on standardized and reproducible experimental protocols. The two most common methods are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method for assessing susceptibility.

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Broth_Microdilution_Workflow A Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate. B Inoculate each well with a standardized microbial suspension. A->B C Include positive (microbe only) and negative (broth only) controls. B->C D Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours). C->D E Determine the MIC by visual inspection for the lowest concentration with no visible growth. D->E

Caption: Workflow for the Broth Microdilution Method.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control well (microorganism in broth without the compound) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at the optimal temperature and duration for the growth of the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Kirby-Bauer Disk Diffusion Method

This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.

Kirby_Bauer_Workflow A Prepare a standardized microbial inoculum and swab onto a Mueller-Hinton agar plate. B Aseptically apply paper disks impregnated with a known concentration of the test compound onto the agar surface. A->B C Incubate the plate under standard conditions. B->C D Measure the diameter of the zone of inhibition around each disk. C->D E Interpret the results as susceptible, intermediate, or resistant based on established breakpoints. D->E

Caption: Workflow for the Kirby-Bauer Disk Diffusion Method.

Step-by-Step Methodology:

  • Inoculum Preparation and Plating: Prepare a standardized inoculum of the test microorganism (0.5 McFarland standard). Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically place paper disks (6 mm in diameter) impregnated with a known concentration of the this compound derivative onto the surface of the inoculated agar plate.

  • Incubation: Invert the plate and incubate at 35-37°C for 16-24 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is inversely proportional to the MIC. Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameter to established interpretive charts.

Conclusion and Future Directions

The available evidence suggests that this compound and its derivatives represent a promising class of compounds with the potential for broad-spectrum antimicrobial activity. The introduction of a bromine atom appears to be a key factor in enhancing the antibacterial and antifungal properties of the parent salicylic acid molecule. However, the current body of research is still in its nascent stages, and a comprehensive understanding of the structure-activity relationships and the full antimicrobial spectrum of these derivatives requires further investigation.

Future research should focus on the synthesis and systematic screening of a wider range of this compound esters and amides against a diverse panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The determination of MIC values for a broad array of derivatives will be crucial for establishing clear structure-activity relationships and identifying lead compounds for further development. Elucidating the precise molecular mechanisms underlying their antimicrobial action will also be essential for optimizing their efficacy and minimizing potential toxicity. Through continued and focused research, this compound derivatives may emerge as valuable additions to the arsenal of antimicrobial agents in the fight against infectious diseases.

References

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
  • Ali, A. M., et al. (2013). Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. International journal of biological macromolecules, 62, 459-464. [Link]
  • El-Nagar, P. Y., et al. (2013). Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. International journal of biological macromolecules, 62, 459-464. [Link]
  • EUCAST. (n.d.).
  • McDonnell, G., & Russell, A. D. (1999). Antiseptics and disinfectants: activity, action, and resistance. Clinical microbiology reviews, 12(1), 147-179. [Link]
  • Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Lee, J. H., et al. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Chemosphere, 357, 142078. [Link]
  • Olanrewaju, R. O., et al. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Chemosphere, 357, 142078. [Link]
  • Sim, M., et al. (2025). Elucidating the Antimicrobial Activity, Virulence, and Resistance Mechanisms of Pentabromophenol on Staphylococcus aureus.
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  • Manuja, R., et al. (2013). A comprehensive review on biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]
  • Ienascu, I. M. C., et al. (2019). In Vitro Testing of Salicylanilide Derivatives Against Some Fungal and Bacterial Strains. Revista de Chimie, 70(4), 1496-1499. [Link]
  • Al-Ghorbani, M., et al. (2023). A review of compounds derivatives with antimicrobial activities. World Journal of Biology Pharmacy and Health Sciences, 13(1), 224-237. [Link]
  • Al-Ghorbani, M., et al. (2023). A review of compounds derivatives with antimicrobial activities. World Journal of Biology Pharmacy and Health Sciences, 13(1), 224-237. [Link]
  • Manuja, R., et al. (2013). A comprehensive review on biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]
  • Kumar, S., et al. (2015). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 3(2), 87-98. [Link]
  • de Morais Santos Oliveira, A. J., et al. (2022). Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. Chemistry, 4(3), 833-851. [Link]
  • Zhang, L., et al. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 27(17), 5585. [Link]
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  • Dash, P. P., et al. (2017). Minimum inhibitory concentration MIC (g/mL) of azosalicylic acid analogs (4a-4h) against different bacterial strains.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, procedural framework for the safe and compliant disposal of 4-Bromo-2-hydroxybenzoic Acid (CAS No. 1666-28-0). As a brominated aromatic carboxylic acid, this compound requires rigorous handling and disposal protocols to mitigate risks to personnel and the environment. This document moves beyond simple checklists to explain the scientific rationale behind each step, ensuring a culture of safety and regulatory adherence in your laboratory.

Hazard Identification: The Foundation of Safe Disposal

Understanding the inherent risks of this compound is the critical first step in establishing a safe disposal workflow. The primary hazard is its acute toxicity if ingested.[1][2][3] This dictates that the compound must be managed as a hazardous waste from the moment it is designated for disposal.[4]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these hazards.

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard StatementPictogram
Acute toxicity, OralCategory 3H301: Toxic if swallowed[1][3]

Skin IrritationCategory 2H315: Causes skin irritation[5]
ngcontent-ng-c4006390337="" class="ng-star-inserted">
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation[5]
ngcontent-ng-c4006390337="" class="ng-star-inserted">
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[5]

*Causality: The "Toxic if swallowed" classification is the primary driver for its stringent disposal requirements. Accidental ingestion poses a significant health risk, and therefore, the compound cannot be disposed of via standard laboratory drains or municipal trash, as this could lead to environmental contamination and potential public exposure.[6] The irritant properties necessitate the use of comprehensive Personal Protective Equipment (PPE) during all handling and disposal stages.

Pre-Disposal: A Strategy of Waste Minimization

Effective waste management begins before the waste is even generated. The U.S. Environmental Protection Agency (EPA) and other regulatory bodies mandate that laboratories implement strategies to reduce the volume of chemical waste.[6][7]

  • Source Reduction: Purchase only the quantity of this compound required for your immediate research needs.[4][7] This is the most effective way to minimize waste.

  • Inventory Management: Maintain a meticulous chemical inventory to avoid purchasing duplicates and to track expiration dates, preventing chemicals from becoming obsolete and requiring disposal.[4][8]

  • Process Modification: Where scientifically viable, consider modifying experiments to use smaller quantities of the chemical or substitute it with a less hazardous alternative.[4][9]

Step-by-Step Disposal Protocol

Once this compound is designated as waste, it must be managed according to hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6]

Step 1: Don Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.[2][3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use.[1]

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[3]

  • Skin and Body Protection: A fully buttoned laboratory coat is mandatory.[3]

  • Respiratory Protection: For handling larger quantities or if dust is generated, use a NIOSH-approved respirator.[1]

Step 2: Waste Collection and Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.[8]

  • Container: Collect solid this compound waste in a designated, leak-proof container that is chemically compatible and has a secure closure.[6][7]

  • Segregation: This compound is incompatible with strong bases and strong oxidizing agents.[2] Do not mix this waste with other chemical waste streams. Keep solid and liquid waste separate.[8] Store the waste container in a designated Satellite Accumulation Area.[7]

Step 3: Labeling the Waste Container

Proper labeling is a legal requirement and essential for safety.

  • As soon as the first particle of waste is added to the container, affix a hazardous waste label.[7]

  • The label must clearly state "Hazardous Waste" and identify the contents as "this compound".

  • Indicate the specific hazards by checking the appropriate boxes (e.g., Toxic, Irritant).[7]

Step 4: Final Disposal Pathway

The ultimate disposal of this compound must be handled by a licensed professional waste disposal service.[1][10] Never attempt to dispose of this chemical through standard trash or sewer systems.[6]

  • Primary Method: Incineration: The recommended disposal method is combustion in a chemical incinerator equipped with an afterburner and a scrubber.[1][2]

    • Causality: High-temperature incineration ensures the complete destruction of the organic molecule. The afterburner destroys any residual organic compounds, while the scrubber is essential to neutralize and capture acidic gases (like hydrogen bromide) that are formed during the combustion of a brominated compound.[11] This prevents the release of harmful pollutants into the atmosphere.

  • Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the properly containerized and labeled waste.[7]

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for this compound.

G start Waste this compound (Solid) is Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Select Compatible, Sealable Waste Container ppe->container segregate Step 3: Segregate Waste (Do NOT mix with other chemicals) container->segregate label Step 4: Attach & Complete Hazardous Waste Label segregate->label storage Step 5: Store in Designated Satellite Accumulation Area label->storage spill_check Accidental Spill Occurs? storage->spill_check spill_protocol Follow Emergency Spill Protocol (See Section 5) spill_check->spill_protocol Yes pickup Step 6: Contact EHS for Pickup by Licensed Disposal Service spill_check->pickup No spill_protocol->storage end Final Disposal via High-Temperature Incineration with Scrubber pickup->end

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Bromo-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 4-Bromo-2-hydroxybenzoic acid. It is designed for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles to ensure a secure laboratory environment. Our commitment is to furnish you with knowledge that extends beyond the product, fostering a culture of safety and precision in your critical work.

Understanding the Hazard Profile of this compound

This compound (CAS No. 1666-28-0) is a substituted benzoic acid derivative utilized in various research and development applications. A thorough understanding of its hazard profile is the cornerstone of safe handling. The primary and most significant hazard associated with this compound is its acute oral toxicity.[1][2][3]

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Acute Toxicity, Oral (Category 3) , with the hazard statement H301: Toxic if swallowed.[1][3]

This classification indicates that small quantities of the substance can cause serious health effects, and potentially death, if ingested. While oral ingestion is the most critical route of exposure, skin and eye contact should also be avoided, as with any laboratory chemical, to prevent potential irritation.[2][4] Furthermore, handling the solid form of this chemical poses a risk of generating airborne dust particles, which could be inadvertently inhaled or ingested.

The Core of Laboratory Safety: The Chemical Hygiene Plan

All laboratory activities involving hazardous chemicals must be conducted within the framework of a comprehensive Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[5][6][7][8] The CHP is your laboratory's customized program that outlines procedures, equipment, and work practices to protect personnel from the health hazards of chemicals. The selection of Personal Protective Equipment (PPE) is a critical component of the CHP and must be based on a risk assessment of the specific procedures being performed.

Personal Protective Equipment (PPE): Your Last Line of Defense

Engineering controls, such as fume hoods, and administrative controls are the primary means of minimizing exposure to hazardous chemicals. However, PPE remains a crucial final barrier between the researcher and the chemical. The following sections detail the minimum PPE requirements for handling this compound, with recommendations for escalating protection based on the nature of the task.

Foundational PPE for All Operations

For any work involving this compound, the following foundational PPE is mandatory:

PPE CategoryMinimum RequirementSpecifications and Best Practices
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.Must conform to ANSI Z87.1 standards. A face shield may be necessary for tasks with a high risk of splashing.[2]
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and dispose of them after handling the chemical.[1]
Skin and Body Protection Laboratory coat.A fully buttoned lab coat made of a suitable material should be worn to protect against incidental contact.[2]
Task-Specific PPE Selection: A Risk-Based Approach

The selection of PPE should be tailored to the specific procedure being performed. The following diagram illustrates a decision-making workflow for selecting appropriate PPE based on the operational risk.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Handling This compound Weighing Weighing Solid Start->Weighing SolutionPrep Preparing Solutions Start->SolutionPrep Spill Spill Cleanup Start->Spill Disposal Waste Disposal Start->Disposal BasePPE Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat Weighing->BasePPE Respiratory Respiratory Protection: - NIOSH-approved  Respirator (N95) Weighing->Respiratory If dust is generated SolutionPrep->BasePPE EnhancedPPE Enhanced PPE: - Chemical Goggles - Face Shield - Double Gloves SolutionPrep->EnhancedPPE Risk of splashing Spill->EnhancedPPE Spill->Respiratory Disposal->EnhancedPPE

PPE Selection Workflow based on Laboratory Task

Operational Protocols: Step-by-Step Guidance

Weighing Solid this compound
  • Preparation : Before handling the compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4] Don all required personal protective equipment as detailed in the table above.

  • Weighing : Use a clean, dedicated spatula and weigh boat. To minimize dust generation, handle the solid material with care. If there is a potential for dust to become airborne, a NIOSH-approved respirator (e.g., an N95 dust mask) should be used.[1][9]

  • Cleaning : After weighing, carefully clean the spatula and the weighing area to remove any residual powder.

Preparing Solutions
  • Solvent Addition : When preparing solutions, always add the solid this compound to the solvent slowly to avoid splashing.

  • Mixing : If using a magnetic stirrer, ensure the stir bar is rotating at a speed that does not create a vortex and risk splashing. For manual mixing, gently swirl the flask.

  • Enhanced Protection : For larger volumes or when there is a higher risk of splashing, supplement your standard PPE with chemical safety goggles and a face shield.[2]

Emergency Procedures: Spill and Exposure Response

Spill Cleanup

In the event of a spill, it is crucial to act quickly and safely:

  • Evacuate : Evacuate non-essential personnel from the immediate area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For small spills, use an inert absorbent material to contain the substance.

  • Collect : Carefully sweep or scoop up the material and place it in a sealed, labeled container for disposal.[1][2] Avoid creating dust during cleanup.[1]

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.

Exposure Response
  • Skin Contact : Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek medical attention.

  • Ingestion : If swallowed, immediately call a poison control center or doctor.[1][2] Do not induce vomiting.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Collection : Collect all waste, including contaminated PPE and cleaning materials, in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal : Dispose of the waste through your institution's licensed professional waste disposal service.[1] Do not dispose of this chemical down the drain.[2]

Conclusion: A Proactive Approach to Safety

Safe handling of this compound is predicated on a proactive and informed approach to laboratory safety. By understanding the chemical's hazards, implementing a robust Chemical Hygiene Plan, and utilizing the appropriate personal protective equipment for each specific task, researchers can significantly mitigate the risks associated with this compound. This guide serves as a foundational resource to support your commitment to a safe and productive research environment.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety OSHA Lab Standard. OSHA Factsheet.
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